Pentoxifylline
Beschreibung
Eigenschaften
IUPAC Name |
3,7-dimethyl-1-(5-oxohexyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPFEZZEUUWMEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023437 | |
| Record name | 3,7-Dihydro-3,7-dimethyl-1-(5-oxohexyl)-1H-Purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pentoxifylline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014944 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.17e+00 g/L | |
| Record name | Pentoxifylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00806 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pentoxifylline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014944 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6493-05-6 | |
| Record name | Pentoxifylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6493-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentoxifylline [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentoxifylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00806 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pentoxifylline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7-Dihydro-3,7-dimethyl-1-(5-oxohexyl)-1H-Purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentoxifylline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTOXIFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD6QCT3TSU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pentoxifylline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014944 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
105 °C | |
| Record name | Pentoxifylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00806 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pentoxifylline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014944 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Pentoxifylline: A Technical Guide to its Function as a Phosphodiesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentoxifylline, a methylxanthine derivative, is a competitive non-selective phosphodiesterase (PDE) inhibitor with a long history of clinical use, primarily in the treatment of peripheral vascular disease.[1][2] Its therapeutic effects are largely attributed to its ability to increase intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) by preventing their degradation by PDEs. This guide provides a detailed examination of this compound's mechanism of action as a PDE inhibitor, its impact on key signaling pathways, and standardized experimental protocols for its characterization.
Core Mechanism of Action: Phosphodiesterase Inhibition
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the phosphodiester bond in the second messengers cAMP and cGMP, leading to their inactivation. This compound exerts its primary pharmacological effects by competitively inhibiting a broad range of PDE isoforms, thereby increasing the intracellular levels of both cAMP and cGMP.[1][3] This elevation in cyclic nucleotides leads to the activation of downstream effectors, most notably Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate numerous substrate proteins, culminating in a diverse array of physiological responses. These include vasodilation, reduced inflammation, and improved hemorheological properties.[2][4]
Quantitative Data: Inhibitory Profile of this compound
This compound is characterized as a non-selective PDE inhibitor, with varying affinities for different PDE isoforms. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency against these enzymes. The available data on this compound's inhibitory activity against several PDE isoforms are summarized below. It is important to note that a complete inhibitory profile across all 11 PDE families is not extensively documented in the literature.
| PDE Isoform | Substrate | IC50 (µM) | Reference |
| PDE1 | Ca2+/Calmodulin-dependent | Modest Inhibition | [5] |
| PDE2 | cGMP-stimulated | Modest Inhibition | [5] |
| PDE3 | cGMP-inhibited | ~15.8 | [6] |
| PDE4A | cAMP-specific | 99 | [7] |
| PDE4B | cAMP-specific | 61 | [7] |
| PDE4C | cAMP-specific | 216 | [7] |
| PDE4D | cAMP-specific | 45 | [7] |
| PDE5 | cGMP-specific | ~7.70 | [6] |
| PDE7 | cAMP-specific | Inhibition noted, specific IC50 not provided | [7] |
| PDE6, 8, 9, 10, 11 | - | Data not readily available | - |
Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and temperature.[6]
Key Signaling Pathways Modulated by this compound
cAMP-PKA Signaling Pathway
By inhibiting cAMP-degrading PDEs (primarily PDE3 and PDE4), this compound elevates intracellular cAMP levels. This leads to the activation of PKA, which then phosphorylates target proteins involved in a variety of cellular processes, including inflammation, vasodilation, and cell proliferation.[3][4]
cGMP-PKG Signaling Pathway
This compound's inhibition of cGMP-specific PDEs, such as PDE5, results in increased intracellular cGMP concentrations. Elevated cGMP activates PKG, which mediates downstream effects including smooth muscle relaxation and subsequent vasodilation.[8]
Anti-Inflammatory Signaling
A key therapeutic effect of this compound is its anti-inflammatory action, which is mediated through the inhibition of Tumor Necrosis Factor-alpha (TNF-α) and leukotriene synthesis.[1] The increase in intracellular cAMP due to PDE inhibition leads to the activation of PKA, which can interfere with the transcription of pro-inflammatory cytokine genes, including TNF-α.
Experimental Protocols
Phosphodiesterase Inhibition Assay (Scintillation Proximity Assay)
The Scintillation Proximity Assay (SPA) is a widely used method to measure PDE activity and the inhibitory effects of compounds like this compound.
Principle: This assay measures the conversion of radiolabeled cyclic nucleotides (e.g., [3H]-cAMP) to their corresponding mononucleotides (e.g., [3H]-AMP) by PDE. The resulting [3H]-AMP is captured by scintillant-impregnated beads, bringing the radioisotope into close enough proximity to excite the scintillant and produce a detectable light signal.
Materials:
-
Recombinant human PDE enzyme of interest
-
[3H]-cAMP or [3H]-cGMP
-
Yttrium silicate (B1173343) SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
This compound or other test compounds
-
96- or 384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the assay buffer, the PDE enzyme, and the this compound dilutions.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the [3H]-cAMP or [3H]-cGMP substrate.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction by adding a suspension of SPA beads. The beads will bind to the [3H]-AMP or [3H]-GMP product.
-
Allow the beads to settle for at least 60 minutes.
-
Measure the radioactivity in a microplate scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Intracellular cAMP Measurement (Competitive ELISA)
This protocol outlines a common method for quantifying intracellular cAMP levels in cultured cells following treatment with this compound.
Principle: This is a competitive immunoassay where cAMP from the cell lysate competes with a fixed amount of horseradish peroxidase (HRP)-labeled cAMP for binding to a limited number of anti-cAMP antibody-coated microplate wells. The amount of HRP-labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound
-
Cell lysis buffer
-
Commercially available cAMP ELISA kit
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of this compound for a specified duration. Include appropriate controls (e.g., untreated cells, vehicle control).
-
After treatment, aspirate the medium and lyse the cells using the provided lysis buffer.
-
Centrifuge the cell lysates to pellet cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding cAMP standards and cell lysate supernatants to the antibody-coated microplate wells.
-
Adding HRP-labeled cAMP to each well.
-
Incubating for 1-2 hours.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that reacts with HRP to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Generate a standard curve using the absorbance values of the known cAMP standards.
-
Determine the cAMP concentration in the cell lysates by interpolating their absorbance values from the standard curve.
Conclusion
This compound's role as a non-selective phosphodiesterase inhibitor is central to its diverse pharmacological effects. By elevating intracellular levels of cAMP and cGMP, it modulates key signaling pathways involved in vasodilation, inflammation, and hemorheology. While its lack of selectivity can be a limitation, it also contributes to its broad therapeutic applications. Further research to fully elucidate its inhibitory profile against all PDE isoforms and to explore the therapeutic potential of more selective analogs is warranted. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the biochemical and cellular effects of this compound and other PDE inhibitors.
References
- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Therapeutic potentials of this compound for treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by this compound remain unaltered in vitro during hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the non-selective phosphodiesterase inhibitor this compound on regional cerebral blood flow and large arteries in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentoxifylline's Modulation of Cytokine Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted effects of pentoxifylline (PTX) on cytokine expression. This compound, a methylxanthine derivative, is primarily known for its hemorheological properties, but its immunomodulatory functions, particularly its ability to suppress pro-inflammatory cytokines, have garnered significant scientific interest. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for professionals in the field.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the non-selective inhibition of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP.[1][3] This increase in cAMP activates Protein Kinase A (PKA), which in turn modulates the activity of transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[3][4] NF-κB is a pivotal regulator of pro-inflammatory gene expression, and its inhibition by the cAMP/PKA pathway is a central mechanism by which this compound suppresses the production of key inflammatory cytokines.[1][5]
Quantitative Effects on Cytokine Expression
This compound has been shown to significantly reduce the expression of several pro-inflammatory cytokines across various experimental models. The following tables summarize the quantitative data from key studies.
Table 1: In Vitro Effects of this compound on Cytokine Production
| Cytokine | Cell Type | Stimulus | This compound Concentration | Inhibition | Reference |
| TNF-α | Murine Peritoneal Exudate Cells | Endotoxin (1 µg/ml) | 100 µg/ml | Significant Inhibition | [6] |
| TNF-α | Murine Peritoneal Exudate Cells | Endotoxin (1 µg/ml) | 1000 µg/ml | Significant Inhibition | [6] |
| TNF-α, IL-1β, IL-6, IL-8 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Not specified | Down-regulation | [7][8] |
| TNF-α, TNF-β, IL-2, IFN-γ | Human Blood Mononuclear Cells | Endotoxin or Phytohaemagglutinin (PHA) | Up to 300 µM | Dose-dependent inhibition | [9] |
| IL-1β, IL-6 | Human and Murine Monocyte and Endothelial Cell Lines | Lipopolysaccharide (LPS) | Not specified | Upregulated release | [5] |
| Fractalkine | Vascular Smooth Muscle Cells | TNF-α | 0.1–1 mg/ml | Decreased mRNA and protein expression | [10] |
Table 2: In Vivo Effects of this compound on Cytokine Levels
| Cytokine | Animal Model/Patient Population | Condition | This compound Dosage | Reduction | Reference |
| TNF-α | Rats with Zymosan-induced Arthritis | Arthritis | Not specified | -43% in joint exudates | [11] |
| IL-1β | Rats with Zymosan-induced Arthritis | Arthritis | Not specified | -42% in joint exudates | [11] |
| TNF-α | Mice | Endotoxin-induced | Not specified | Significant reduction in serum levels | [6] |
| TNF-α | Patients with Septic Shock | Sepsis | 1 mg/kg/hr for 24h | Significantly lower serum levels (p=0.013) | [12] |
| IL-6 | Patients with COVID-19 | COVID-19 | 400 mg TID | Significant decrease from 47.2 pg/mL to 16.5 pg/mL (p=0.004) | [13][14] |
| TNF-α, IL-1β | Rat Retina | Ischemia/Reperfusion | Not specified | Significant reduction | [15] |
Signaling Pathways
The immunomodulatory effects of this compound are mediated through specific intracellular signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these key mechanisms.
Caption: this compound's core mechanism of action.
This diagram illustrates how this compound inhibits phosphodiesterase, leading to increased cAMP and PKA activation. This cascade ultimately results in the inhibition of NF-κB-mediated transcription of pro-inflammatory cytokines.
Experimental Protocols
The following section details common methodologies used in the cited research to investigate the effects of this compound on cytokine expression.
Cell Culture and Treatment
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) are frequently used and are typically isolated from healthy volunteers' blood by Ficoll-Paque density gradient centrifugation.[7][8][16] Other cell lines include murine monocyte and endothelial cell lines.[5]
-
Stimulation: To induce cytokine production, cells are often stimulated with lipopolysaccharide (LPS) from E. coli at concentrations ranging from 1 µg/mL to 500 ng/mL, or with phytohaemagglutinin (PHA).[5][9][16]
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., cell culture medium) and added to the cell cultures at various concentrations, often ranging from 0.1 µM to 1000 µM, either before, simultaneously with, or after the stimulus.[5][9]
Cytokine Measurement
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common and quantitative method used to measure the concentration of secreted cytokines in cell culture supernatants or serum.[13][17][18] Commercially available ELISA kits for specific cytokines (e.g., human IL-6, TNF-α) are widely used according to the manufacturer's instructions.[13]
-
Radioimmunoassay (RIA): Another sensitive method for quantifying cytokine concentrations in biological fluids.[19]
-
Multiplex Assays: Technologies like Luminex allow for the simultaneous measurement of multiple cytokines in a single sample, providing a broader view of the cytokine profile.[18]
Gene Expression Analysis
-
Northern Blot Analysis: This technique is used to determine the abundance of specific cytokine messenger RNA (mRNA) transcripts, providing insight into the transcriptional regulation by this compound.[6][7][8]
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR): A more sensitive method than Northern blotting for detecting and quantifying cytokine mRNA levels.[18]
Transcription Factor Activity Assay
-
NF-κB p50/p65 Transcription Factor Assay: This is a type of ELISA that measures the binding of active NF-κB subunits (like p50 or p65) from nuclear extracts to a specific DNA sequence immobilized on a plate. This assay helps to directly assess the effect of this compound on NF-κB activation.[17]
Caption: A typical experimental workflow.
This diagram outlines the key steps involved in an in vitro study investigating the effects of this compound on cytokine expression, from cell isolation to data analysis.
Concluding Remarks
This compound demonstrates significant potential as a modulator of cytokine expression, primarily by downregulating pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Its mechanism of action, centered on the inhibition of phosphodiesterases and the subsequent modulation of the NF-κB signaling pathway, is well-documented. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in this area. The continued investigation into the precise molecular interactions and the full spectrum of its immunomodulatory effects is crucial for harnessing the therapeutic potential of this compound in various inflammatory conditions.
References
- 1. This compound: A Drug with Antiviral and Anti-Inflammatory Effects to Be Considered in the Treatment of Coronavirus Disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Repositioning of this compound as an immunomodulator and regulator of the renin-angiotensin system in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypothesis: this compound is a potential cytokine modulator therapeutic in COVID‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. btsjournals.com [btsjournals.com]
- 6. This compound suppression of tumor necrosis factor gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in vivo down-regulates the release of IL-1 beta, IL-6, IL-8 and tumour necrosis factor-alpha by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in vivo down-regulates the release of IL-1 beta, IL-6, IL-8 and tumour necrosis factor-alpha by human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro immunomodulatory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition by this compound of TNF-α-stimulated fractalkine production in vascular smooth muscle cells: evidence for mediation by NF-κB down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antihyperalgesic effect of this compound on experimental inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of this compound on cytokine levels and inflammatory parameters in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound Effects on Hospitalized COVID-19 Patients with Cytokine Storm Syndrome: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound decreases up-regulated nuclear factor kappa B activation and cytokine production in the rat retina following transient ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oral this compound inhibits release of tumor necrosis factor-alpha from human peripheral blood monocytes : a potential treatment for aseptic loosening of total joint components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effects of this compound administration on NFΚB P50 transcription factor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of this compound on circulating cytokine concentrations and hemodynamics in patients with septic shock: results from a double-blind, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Pentoxifylline on Blood Rheology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the hemorheologic effects of pentoxifylline, with a primary focus on its influence on blood viscosity. This compound, a xanthine (B1682287) derivative, has been utilized in the management of peripheral vascular diseases for its ability to improve blood flow.[1][2] This document provides a comprehensive overview of the quantitative effects of this compound on various blood parameters, details the experimental methodologies used in key studies, and illustrates the underlying signaling pathways.
Core Hemorheologic Effects of this compound
This compound exerts its effects on blood viscosity through a multi-faceted mechanism, primarily by improving the rheological properties of blood.[3] This includes enhancing red blood cell (RBC) deformability, reducing RBC aggregation, and decreasing plasma fibrinogen levels.[2][3][4] The culmination of these actions leads to a reduction in whole blood viscosity, thereby improving microcirculatory blood flow and tissue oxygenation.[2]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from various studies on the effects of this compound on key hemorheologic parameters.
Table 1: Effect of this compound on Whole Blood Viscosity
| Study Population | This compound Dosage | Duration | Shear Rate (s⁻¹) | Baseline Blood Viscosity (mean ± SD) | Post-treatment Blood Viscosity (mean ± SD) | Percentage Change | Citation |
| Critically ill patients undergoing transfusion | 1.5 mg/kg/h IV | During transfusion | 10 | N/A | Increase of 26 ± 15% (vs. 49 ± 14% in placebo) | Attenuated increase | [5] |
| Critically ill patients undergoing transfusion | 1.5 mg/kg/h IV | During transfusion | 50 | N/A | Increase of 23 ± 11% (vs. 39 ± 12% in placebo) | Attenuated increase | [5] |
| Critically ill patients undergoing transfusion | 1.5 mg/kg/h IV | During transfusion | 100 | N/A | Increase of 22 ± 11% (vs. 35 ± 12% in placebo) | Attenuated increase | [5] |
| Patients with intermittent claudication | N/A | 1 and 2 months | N/A | N/A | Decreased at 1 month, further reduced at 2 months | Decrease | [6] |
| Patients with intermittent claudication | 400 mg TID | 24 weeks | 45, 90, 225, 450 | No significant change | No significant change | No significant change | [7] |
Table 2: Effect of this compound on Plasma Viscosity
| Study Population | This compound Dosage | Duration | Baseline Plasma Viscosity (centipoise, mean ± SD) | Post-treatment Plasma Viscosity (centipoise, mean ± SD) | Percentage Change | Citation |
| Patients with intermittent claudication | N/A | 2 months | 1.770 ± 0.147 | 1.772 ± 0.164 | No significant change | [6] |
| Critically ill patients undergoing transfusion | 1.5 mg/kg/h IV | During transfusion | Unchanged | Unchanged | No significant change | [5] |
| Patients with intermittent claudication | 400 mg TID | 24 weeks | No significant change | No significant change | No significant change | [7] |
Table 3: Effect of this compound on Red Blood Cell (RBC) Deformability
| Study Design | Method | This compound Concentration/Dosage | Key Findings | Citation |
| In vitro (hyperosmolar conditions) | N/A | Addition to blood samples | Improved impaired RBC deformability | [2] |
| In vitro | LORCA | N/A | Increased RBC elongation significantly | [8] |
| In vivo (patients with peripheral occlusive arterial disease) | Filtration technique | 400 mg QID for 6 weeks | Significant increase in filtration rates | [9] |
| In vivo (healthy volunteers) | Ektacytometry | 400 mg TID for 7 days | No significant change in deformability | [10] |
| In vivo (patients with intermittent claudication) | Passage through polycarbonate membrane | 400 mg TID for 24 weeks | No significant changes | [7] |
Table 4: Effect of this compound on Plasma Fibrinogen
| Study Population | This compound Dosage | Duration | Key Findings | Citation |
| Patients with arteritis | N/A | N/A | Confirmed decrease in plasma fibrinogen level | [11] |
| Critically ill patients undergoing transfusion | 1.5 mg/kg/h IV | During transfusion | No significant change | [5] |
| Patients with intermittent claudication | 400 mg TID | 24 weeks | No significant changes | [7] |
Experimental Protocols
The methodologies employed to assess the hemorheologic effects of this compound are critical for interpreting the reported data. Below are detailed descriptions of key experimental protocols cited in the literature.
Measurement of Blood and Plasma Viscosity
-
Cone-Plate Viscometers: This is a common method used to measure whole blood and plasma viscosity at varying shear rates.[7] The principle involves placing a small sample of blood or plasma in the gap between a flat stationary plate and a rotating cone. The torque required to rotate the cone at a constant speed is measured, which is directly proportional to the viscosity of the fluid. Studies have utilized a cone/plate viscometer to measure viscosity at shear rates ranging from 4.5 to 450 sec⁻¹.[7]
-
Scanning Capillary Viscometer: This method involves measuring the flow of blood through a narrow capillary tube. The pressure required to drive the blood at a certain flow rate is used to calculate the viscosity.
-
Torsional Oscillation Viscometer: This technique measures viscosity by sensing the change in oscillation amplitude of a liquid-immersed detector.[12]
Measurement of Red Blood Cell Deformability
-
Erythrocyte Filtration Techniques: This method assesses the ability of RBCs to pass through small pores. A diluted suspension of RBCs is passed through a polycarbonate membrane with pores of a specific diameter (e.g., 5 µm).[7][13] The time it takes for a certain volume of the suspension to pass through the filter is measured. A shorter filtration time indicates greater RBC deformability.[9] The "initial flow rate method" is a variation that measures the initial rate of filtration to minimize issues like filter plugging.[13]
-
Laser-assisted Optical Rotational Cell Analyser (LORCA): This instrument measures RBC deformability by assessing the elongation of RBCs under shear stress.[8] It can also be used to measure RBC aggregation.[8] The aggregation measurement is based on detecting laser back-scattering from sheared and then unsheared blood, with parameters like the aggregation index (AI), threshold shear rate, and aggregation halftime being determined.[8]
-
Ektacytometry: This technique measures RBC deformability by analyzing the diffraction pattern of a laser beam passing through a suspension of RBCs subjected to shear stress.[10][14] The degree of elongation of the diffraction pattern corresponds to the extent of RBC deformation.
Signaling Pathways and Mechanisms of Action
This compound's hemorheologic effects are attributed to its influence on several intracellular signaling pathways.
Phosphodiesterase Inhibition and cAMP Pathway
This compound is a non-selective phosphodiesterase (PDE) inhibitor.[15] By inhibiting PDEs, it prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), leading to increased intracellular cAMP levels in various cells, including erythrocytes.[15][16] Elevated cAMP is believed to contribute to the increased flexibility of RBCs.[15]
Figure 1: this compound's inhibition of PDE leads to increased cAMP and improved RBC deformability.
Adenosine A2A Receptor Signaling
This compound has been shown to enhance the responsiveness of adenosine A2A receptors (A2AR) to extracellular adenosine.[4][17] Activation of A2AR, a G protein-coupled receptor, stimulates adenylyl cyclase, which in turn increases the production of cAMP.[18] This pathway provides an additional mechanism for increasing intracellular cAMP, contributing to the anti-inflammatory and antithrombotic effects of this compound.[4]
Figure 2: this compound enhances adenosine A2A receptor signaling, boosting cAMP levels.
Reduction of Fibrinogen
The mechanism by which this compound reduces plasma fibrinogen levels is thought to be indirect.[11] It has been suggested that this compound's inhibitory effect on the synthesis of tumor necrosis factor-alpha (TNF-α) may lead to a decrease in fibrinogen production.[11] This reduction in fibrinogen, a key determinant of plasma viscosity and RBC aggregation, contributes to the overall improvement in blood rheology.
Figure 3: Proposed indirect mechanism for this compound-induced reduction in plasma fibrinogen.
Experimental Workflow for Assessing Hemorheologic Effects
A typical experimental workflow to evaluate the effects of this compound on blood viscosity involves several key steps, from subject recruitment to data analysis.
Figure 4: A generalized experimental workflow for in vivo studies of this compound.
Discussion and Future Directions
The evidence presented in this guide indicates that this compound can favorably alter the rheological properties of blood. However, the clinical significance of these changes is not always consistent across studies. Some investigations have reported no significant effects on blood viscosity or RBC deformability, particularly in long-term studies with patients with intermittent claudication.[7][10] These discrepancies may be attributable to differences in study design, patient populations, and the sensitivity of the measurement techniques employed.
Future research should focus on elucidating the precise molecular mechanisms underlying the hemorheologic effects of this compound. Further studies are also needed to correlate the observed rheological changes with clinical outcomes in various vascular diseases. The development of more standardized and sensitive methods for measuring blood rheology will be crucial in advancing our understanding of the therapeutic potential of this compound and other hemorheologic agents.
References
- 1. A controlled trial of this compound (Trental 400) in intermittent claudication: clinical, haemostatic and rheological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on red blood cell deformability and blood viscosity under hyperosmolar conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for vascular health: a brief review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing adenosine A2A receptors as a strategy for suppressing the lung inflammation and thrombotic complications of COVID-19: Potential of this compound and dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates the increase in whole blood viscosity after transfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound administration on blood viscosity and leukocyte cytoskeletal function in patients with intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Failure of this compound or cilostazol to improve blood and plasma viscosity, fibrinogen, and erythrocyte deformability in claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. Influence of this compound on erythrocyte deformability in peripheral occlusive arterial disease [pubmed.ncbi.nlm.nih.gov]
- 10. Lack of effect of this compound on red blood cell deformability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, fibrinogen and leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. usiena-air.unisi.it [usiena-air.unisi.it]
- 13. Erythrocyte filtrability measurement by the initial flow rate method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The relationship between red blood cell deformability metrics and perfusion of an artificial microvascular network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A preliminary study of phosphodiesterases and adenylyl cyclase signaling pathway on red blood cell deformability of sickle cell patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Pentoxifylline Signaling Pathways in Immune Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentoxifylline (PTX), a methylxanthine derivative, has long been utilized for its hemorheological properties. However, a growing body of evidence highlights its significant immunomodulatory and anti-inflammatory effects. This technical guide provides an in-depth exploration of the molecular signaling pathways through which this compound exerts its influence on the immune system. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PTX's mechanism of action. This document summarizes key quantitative data, provides detailed experimental protocols for cited assays, and visualizes complex biological processes using Graphviz diagrams.
Core Mechanism of Action: Phosphodiesterase Inhibition and cAMP Elevation
The principal mechanism of this compound's immunomodulatory activity is its non-selective inhibition of phosphodiesterase (PDE) enzymes.[1] PDEs are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in numerous cellular processes. By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP.[1] This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, initiating a cascade of anti-inflammatory and immunomodulatory responses.[1]
Key Signaling Pathways Modulated by this compound
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to be a potent inhibitor of NF-κB activation.[2][3] The primary mechanism involves the PKA-mediated phosphorylation and subsequent stabilization of the NF-κB inhibitor, IκBα. This prevents the translocation of the active NF-κB dimer (typically p65/p50) to the nucleus, thereby suppressing the transcription of its target genes.[4] This inhibitory effect on NF-κB is central to PTX's ability to downregulate the production of key pro-inflammatory cytokines.[2]
dot
Caption: this compound-mediated inhibition of the NF-κB signaling pathway.
Modulation of T-Cell Activation and Function
This compound has demonstrated significant effects on T-lymphocyte function. It can inhibit T-cell proliferation and the production of pro-inflammatory cytokines such as IFN-γ and IL-17, while promoting the production of the anti-inflammatory cytokine IL-10.[5][6] The inhibitory effects of PTX on T-cell activation appear to involve the CD3 and CD26 signaling pathways, but not the CD28 pathway. Furthermore, PTX has been shown to interfere with early cell activation events, including the rise in intracellular calcium.
Regulation of Neutrophil Function
This compound influences several aspects of neutrophil behavior. It has been shown to enhance neutrophil chemotaxis at low doses, potentially improving immune surveillance.[7] However, it also exhibits inhibitory effects on other neutrophil functions, such as degranulation and superoxide (B77818) production, which can mitigate tissue damage during inflammatory responses.
Quantitative Data on this compound's Immunomodulatory Effects
The following tables summarize quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent effects of this compound on key immunological parameters.
Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound
| Cytokine | Cell/System Type | Stimulus | This compound Concentration | % Inhibition / Effect | Reference |
| TNF-α | Human Alveolar Macrophages | Spontaneous (Sarcoidosis) | 0.1 mM | 91% | [8] |
| TNF-α | Human Alveolar Macrophages | Spontaneous (Sarcoidosis) | 1 mM | 98% | [8] |
| TNF-α | Murine Macrophages (LPS-induced) | LPS | 1 x 10⁻⁵ M | > 50% | [9] |
| TNF-α | Human Blood (LPS-induced) | LPS | 50-400 µmol/L | Concentration-dependent inhibition | [5] |
| IL-1β | Human Blood (LPS-induced) | LPS/ATP | 50-400 µmol/L | Concentration-dependent inhibition | [5] |
| IL-6 | Rat Intestine (LPS-induced) | LPS (5 mg/kg) | 50 mg/kg | Significant reduction | [2] |
| IL-12 | Human (Patients with ACS) | In vivo | 400mg TID for 6 months | Significantly less increase vs. placebo (P=0.04) | [10] |
Table 2: Modulation of Anti-inflammatory Cytokine Production by this compound
| Cytokine | Cell/System Type | Stimulus | This compound Concentration/Dose | Effect | Reference |
| IL-10 | Rat Intestine (LPS-induced) | LPS (5 mg/kg) | 25 mg/kg | Enhanced release | [2] |
| IL-10 | Human (Patients with ACS) | In vivo | 400mg TID for 6 months | Significantly less decline vs. placebo (P<0.01) | [10] |
Table 3: IC₅₀ Values of this compound for Phosphodiesterase (PDE) Isoforms
| PDE Isoform | Temperature | IC₅₀ (µM) | Reference |
| PDE5 | 37°C | 7.70 ± 0.265 | [11] |
| PDE5 | 20°C | 39.4 ± 10.9 | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound research.
Measurement of Intracellular cAMP Levels by ELISA
dot
Caption: Workflow for measuring intracellular cAMP levels using ELISA.
Protocol:
-
Cell Seeding: Seed immune cells (e.g., macrophages, lymphocytes) in a 96-well plate at a density of 1 x 10⁵ to 5 x 10⁵ cells/well and culture overnight.
-
Cell Treatment: Pre-incubate cells with varying concentrations of this compound for 1-2 hours. Subsequently, add the inflammatory stimulus (e.g., LPS) and incubate for the desired time period.
-
Cell Lysis: Aspirate the culture medium and lyse the cells using a lysis buffer provided in a commercial cAMP ELISA kit.
-
ELISA Procedure:
-
Add standards and cell lysates to the wells of a microplate pre-coated with an anti-cAMP antibody.
-
Add a fixed amount of HRP-conjugated cAMP to each well. This will compete with the cAMP in the sample for binding to the antibody.
-
Incubate for 2-3 hours at room temperature.
-
Wash the plate multiple times to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of cAMP in the sample. Calculate the cAMP concentration based on a standard curve.[12][13][14]
Assessment of NF-κB Activation by Electrophoretic Mobility Shift Assay (EMSA)
dot
Caption: Workflow for assessing NF-κB activation by EMSA.
Protocol:
-
Nuclear Extract Preparation:
-
Probe Labeling:
-
Synthesize a double-stranded DNA oligonucleotide containing the consensus binding site for NF-κB.
-
Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).[17]
-
-
Binding Reaction:
-
Incubate the nuclear extract (containing NF-κB) with the labeled probe in a binding buffer.
-
For competition assays, add an excess of unlabeled probe to confirm the specificity of the binding.
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to identify the specific proteins in the complex.[18]
-
-
Electrophoresis:
-
Separate the binding reaction products on a non-denaturing polyacrylamide gel. The protein-DNA complexes will migrate slower than the free probe, resulting in a "shifted" band.[19]
-
-
Detection:
-
Dry the gel and expose it to X-ray film (for radioactive probes) or image it using a fluorescence scanner (for fluorescent probes). The intensity of the shifted band corresponds to the amount of active NF-κB.[17]
-
T-Cell Proliferation Assay (CFSE-based)
Protocol:
-
Cell Isolation and Labeling:
-
Isolate T-cells from peripheral blood or spleen.
-
Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE). CFSE passively diffuses into cells and covalently binds to intracellular proteins.
-
-
Cell Culture and Treatment:
-
Culture the CFSE-labeled T-cells in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen).
-
Add varying concentrations of this compound to the cultures.
-
-
Incubation: Incubate the cells for 3-5 days to allow for cell division.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain them with antibodies against T-cell surface markers (e.g., CD4, CD8).
-
Analyze the cells by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved. The proliferation of T-cells can be quantified by analyzing the distribution of CFSE fluorescence.[20][21]
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation.
-
Assay Setup:
-
Use a Boyden chamber or a transwell insert with a porous membrane (typically 3-5 µm pores).
-
Add a chemoattractant (e.g., IL-8, fMLP) to the lower chamber.
-
Add the isolated neutrophils, pre-treated with or without this compound, to the upper chamber.
-
-
Incubation: Incubate the chamber for 1-2 hours to allow the neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification of Migration:
-
Remove the non-migrated cells from the upper side of the membrane.
-
Stain the migrated cells on the lower side of the membrane with a suitable dye (e.g., Giemsa stain).
-
Count the number of migrated cells in several microscopic fields. Alternatively, migrated cells can be quantified by measuring their ATP content using a luminescence-based assay.[22][23]
-
Conclusion
This compound's immunomodulatory effects are multifaceted and primarily stem from its ability to inhibit phosphodiesterases and increase intracellular cAMP levels. This leads to the suppression of the pro-inflammatory NF-κB pathway, modulation of T-cell and neutrophil functions, and a shift in the cytokine balance towards an anti-inflammatory profile. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound in a range of inflammatory and autoimmune diseases. Further research into the specific PDE isoforms targeted by this compound in different immune cell types will provide a more nuanced understanding of its mechanism of action and may pave the way for the development of more targeted immunomodulatory therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound inhibits endotoxin-induced NF-kappa B activation and associated production of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by this compound of TNF-α-stimulated fractalkine production in vascular smooth muscle cells: evidence for mediation by NF-κB down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking of Akt/NF-kappaB signaling by this compound inhibits platelet-derived growth factor-stimulated proliferation in Brown Norway rat airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits TLR- and inflammasome-mediated in vitro inflammatory cytokine production in human blood with greater efficacy and potency in newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound decreases in vivo and in vitro tumour necrosis factor-alpha (TNF-alpha) production in lepromatous leprosy patients with erythema nodosum leprosum (ENL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in vitro reverses neutrophil chemotactic deficiency induced by interleukin-2 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits TNF-alpha production from human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. This compound reduces pro-inflammatory and increases anti-inflammatory activity in patients with coronary artery disease--a randomized placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by this compound remain unaltered in vitro during hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 14. arborassays.com [arborassays.com]
- 15. med.upenn.edu [med.upenn.edu]
- 16. benchchem.com [benchchem.com]
- 17. licorbio.com [licorbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 20. mucosalimmunology.ch [mucosalimmunology.ch]
- 21. sid.ir [sid.ir]
- 22. criver.com [criver.com]
- 23. benchchem.com [benchchem.com]
The Discovery and Synthesis of Pentoxifylline: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pentoxifylline, a xanthine (B1682287) derivative, has been a significant therapeutic agent for several decades, primarily for the management of peripheral artery disease. Its multifaceted mechanism of action, encompassing hemorheological, anti-inflammatory, and anti-fibrotic properties, continues to make it a subject of scientific interest for a range of other conditions. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, details its complex mechanism of action through various signaling pathways, presents key quantitative data in a structured format, and offers detailed experimental protocols for its synthesis and biological evaluation.
Discovery of this compound
This compound, chemically known as 3,7-dimethyl-1-(5-oxohexyl)-1H-purine-2,6-dione, was first discovered by a team of scientists at Chemische Werke Albert, a German pharmaceutical company later associated with Hoechst AG. The foundational work is detailed in U.S. Patent 3,422,107, filed in 1965 and granted in 1969. The inventors credited are Werner Mohler, Mario Reiser, Kurt Popendiker, and Heinz-Georg von Schuh.[1]
Initially investigated for its vasodilatory properties, this compound was first registered in Germany in 1972.[2] Subsequent research revealed its significant effects on blood rheology, particularly its ability to increase the deformability of red blood cells.[2] It was later introduced to the European market and received FDA approval in the United States on August 30, 1984, under the brand name Trental®, marketed by Hoechst-Roussel Pharmaceuticals, Inc., for the treatment of intermittent claudication.[3][4]
Synthesis of this compound
The synthesis of this compound typically starts from theobromine (B1682246), a natural alkaloid found in cocoa beans. Several synthetic routes have been developed since its discovery, aiming to improve yield and simplify the process.
Original Synthesis Route: Alkylation of Theobromine
One of the earliest and most straightforward methods involves the direct alkylation of theobromine with a halogenated hexanone derivative. Theobromine is first converted to its sodium salt to increase its nucleophilicity, which then reacts with 1-bromo-5-hexanone.
Caption: Original synthesis of this compound via alkylation of theobromine.
This method, while direct, has reported yields of approximately 25%.[5]
Alternative Synthesis: One-Step Condensation and Ring Closing
A more recent and simplified one-step synthesis method has been patented. This process involves the condensation and subsequent ring-closing reaction of 4-(nitrogen methyl acyl chloride)-1-methylimidazole-5-acyl chloride with amino-5-hexanone.[5]
Caption: Modern one-step synthesis route for this compound.
This method is reported to be a simpler process, though specific yield data is not always provided in the patent literature.[5]
Mechanism of Action
This compound exerts its therapeutic effects through a combination of actions on blood rheology, inflammation, and fibrosis. Its primary mechanism is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[4]
By inhibiting PDEs, this compound leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn initiates a cascade of downstream effects.[4]
Anti-Inflammatory and Anti-Fibrotic Signaling
This compound's anti-inflammatory effects are largely attributed to the inhibition of Tumor Necrosis Factor-alpha (TNF-α) and other pro-inflammatory cytokines.[6] The increase in cAMP and activation of PKA can suppress the transcription of TNF-α. Furthermore, this compound has been shown to inhibit the TGF-β1/Smad pathway, which is a key signaling cascade in the pathogenesis of fibrosis.
Caption: Key anti-inflammatory and anti-fibrotic signaling pathways of this compound.
Hemorheological Effects
This compound improves blood flow by altering the properties of blood cells. The increase in intracellular cAMP in erythrocytes is believed to enhance their flexibility, allowing them to pass more easily through narrow capillaries. It also reduces platelet aggregation and lowers plasma fibrinogen levels, which contributes to decreased blood viscosity.[6]
Caption: Summary of the hemorheological effects of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and pharmacological activity of this compound.
| Parameter | Value | Reference |
| Synthesis Yield | ||
| Alkylation of Theobromine | ~25% | [5] |
| Pharmacokinetics (400 mg ER Tablet) | ||
| Cmax | 55-300 ng/mL | [7] |
| Tmax | 2-4 hours | [7] |
| Bioavailability | 10-30% | |
| Half-life (Parent Drug) | 0.4-0.8 hours | |
| Half-life (Metabolites) | 1.0-1.6 hours | [8] |
Table 1: Synthesis and Pharmacokinetic Data
| Target | IC50 Value (µM) | Reference |
| PDE Inhibition | ||
| PDE1 | >100 | |
| PDE3 | 15.8 | [8] |
| PDE4A4 | >100 | |
| PDE4B2 | >100 | |
| PDE4C2 | >100 | |
| PDE4D3 | >100 | |
| PDE5 | 7.70 | [8] |
| Cytokine Inhibition | ||
| TNF-α (spontaneous, AM) | 91% inhibition @ 100 µM | |
| 98% inhibition @ 1000 µM |
Table 2: In Vitro Pharmacological Activity
Experimental Protocols
Synthesis of this compound from Theobromine
This protocol is adapted from the classical alkylation method.[5]
Materials:
-
Theobromine
-
Sodium Hydroxide (NaOH)
-
1-bromo-5-hexanone
-
Ethanol
-
Water
Procedure:
-
Prepare the sodium salt of theobromine by reacting it with a stoichiometric amount of NaOH in an aqueous solution.
-
In a reaction vessel, dissolve 39.7 g of theobromine-sodium in 100 ml of water.
-
In a separate container, dissolve 35.4 g of 1-bromo-5-hexanone in 200 ml of ethanol.
-
With vigorous stirring, gradually add the 1-bromo-5-hexanone solution to the theobromine-sodium solution at reflux temperature.
-
Maintain the reaction at reflux for 3 hours.
-
After the reaction is complete, cool the mixture and filter off any unreacted theobromine by suction.
-
Evaporate the filtrate to dryness.
-
Dissolve the resulting residue in water and perform a liquid-liquid extraction with chloroform.
-
Collect the organic (chloroform) layer and distill off the chloroform to obtain crude 1-(5'-oxohexyl)-3,7-dimethylxanthine (this compound).
-
Recrystallize the crude product from isopropanol to obtain purified this compound. The expected melting point is 102-103°C.
Protocol for Phosphodiesterase (PDE) Inhibition Assay
This is a general protocol for a fluorescence polarization (FP)-based assay that can be used to determine the IC50 of this compound against various PDE isoforms.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE3, PDE5)
-
Fluorescently labeled tracer (a high-affinity ligand for the specific PDE)
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 10 mM Tris pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Prepare serial dilutions of the this compound stock solution in assay buffer. Dispense 50 nL of each dilution into the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known potent inhibitor (positive control).
-
Enzyme and Tracer Preparation: Prepare a solution of the specific PDE enzyme and the corresponding fluorescent tracer in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Assay Reaction: Add 5 µL of the enzyme/tracer solution to each well of the compound plate. Mix gently.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol for Red Blood Cell (RBC) Deformability Assay
This protocol uses a Single-pore Erythrocyte Rigidometer (SER) to measure the effect of this compound on RBC deformability.
Materials:
-
Fresh venous human blood collected in heparinized tubes
-
Calcium Chloride (CaCl₂) solution
-
This compound solution (0.36 mmol/l)
-
Physiological buffer
-
Single-pore Erythrocyte Rigidometer (SER) with a single-pore membrane (e.g., 6 µm diameter)
Procedure:
-
Sample Preparation:
-
Prepare a suspension of washed RBCs in a physiological buffer.
-
Divide the RBC suspension into three aliquots:
-
Sample A (Control): RBCs in buffer.
-
Sample B (Stressed): Add CaCl₂ solution to induce membrane rigidity.
-
Sample C (Treated): Add CaCl₂ solution as in Sample B, then incubate with 0.36 mmol/l this compound.
-
-
-
Measurement with SER:
-
Introduce each sample into the SER.
-
Apply a constant driving pressure (e.g., 100 Pa) to force the RBCs through the single-pore membrane.
-
The instrument will optoelectronically measure the passage time for each individual cell.
-
-
Data Analysis:
-
For each sample, calculate the Medium Passage Time (MPT) and its standard deviation.
-
Compare the MPT of the this compound-treated sample (C) to the stressed sample (B) and the control sample (A) to quantify the improvement in RBC deformability. A significant reduction in MPT for Sample C compared to Sample B indicates a positive effect of this compound.
-
References
- 1. US3422107A - Certain oxoalkyldimethylxanthines and a process for the preparation thereof - Google Patents [patents.google.com]
- 2. [20 years this compound: a part of recent angiology history] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hoechst AG | Federal Trade Commission [ftc.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound for vascular health: a brief review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. US5532003A - this compound therapy - Google Patents [patents.google.com]
Pentoxifylline: A Technical Guide to its Attenuation of TNF-alpha Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor necrosis factor-alpha (TNF-alpha), a potent pro-inflammatory cytokine, is a critical mediator in a multitude of disease states. Its dysregulation is implicated in conditions ranging from sepsis and autoimmune disorders to neurodegenerative diseases. Pentoxifylline (PTX), a methylxanthine derivative, has demonstrated significant efficacy in reducing TNF-alpha production. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's inhibitory effects on TNF-alpha synthesis. It details the core signaling pathways modulated by the drug, presents quantitative data from key studies in a structured format, and outlines the experimental protocols utilized to elucidate these effects. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound in TNF-alpha-mediated pathologies.
Core Mechanism of Action: Phosphodiesterase Inhibition
This compound's primary mechanism for reducing TNF-alpha production lies in its ability to act as a competitive non-selective phosphodiesterase (PDE) inhibitor.[1] By inhibiting PDEs, this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to its intracellular accumulation.[1][2] This elevation in cAMP levels is the linchpin of this compound's anti-inflammatory effects, initiating a cascade of downstream signaling events that ultimately suppress TNF-alpha gene transcription and protein synthesis.[2][3][4]
Modulation of Key Signaling Pathways
The increase in intracellular cAMP triggered by this compound influences several critical signaling pathways involved in the inflammatory response and TNF-alpha production.
Protein Kinase A (PKA) Activation
Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[1][2] Activated PKA can then phosphorylate various downstream targets, contributing to the inhibition of pro-inflammatory signaling.
Inhibition of Nuclear Factor-kappa B (NF-κB) Pathway
A crucial target of this compound's action is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression, including TNF-alpha.[5][6] this compound has been shown to inhibit the activation of NF-κB.[6][7] The proposed mechanism involves PKA-mediated inhibition of the ubiquitination and subsequent degradation of IκB, the inhibitory protein of NF-κB.[2] By preventing IκB degradation, NF-κB (a heterodimer typically composed of p50 and p65 subunits) is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of target genes, including TNF-alpha.[2][8] Some studies suggest this anti-NF-κB activity may also be mediated through a Protein Kinase C (PKC) dependent mechanism.[8]
Quantitative Data on TNF-alpha Inhibition
The inhibitory effect of this compound on TNF-alpha production has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Studies
| Cell Type | Stimulus | This compound Concentration | TNF-alpha Inhibition | Reference |
| Murine Adherent Peritoneal Exudate Cells | Endotoxin (B1171834) (1 µg/ml) | 100 µg/ml | Significant Inhibition | [9] |
| Murine Adherent Peritoneal Exudate Cells | Endotoxin (1 µg/ml) | 1000 µg/ml | Significant Inhibition | [9] |
| Human Mononuclear Phagocytes | Lipopolysaccharide (LPS) | 1 x 10⁻⁵ M | > 50% | [3][4] |
| Human Peripheral Blood Monocytes (PBM) | LPS | 0.1 mM | 43% | [10] |
| Human Peripheral Blood Monocytes (PBM) | LPS | 1 mM | 100% | [10] |
| Human Alveolar Macrophages (AM) from Sarcoidosis Patients | Spontaneous | 0.1 mM | 91% | [10][11] |
| Human Alveolar Macrophages (AM) from Sarcoidosis Patients | Spontaneous | 1 mM | 98% | [10][11] |
| Macrophage Cell Line | Mycobacterial Lipoarabinomannan | ~0.05 mg/ml (IC50) | ~50% | [12] |
| Rat Vascular Smooth Muscle Cells | TNF-alpha (5 ng/ml) | 0.1 - 1 mg/ml | Dose-dependent decrease | [8][13] |
| CaSki Cervical Cancer Cells | TNF-α (10 ng/mL) + TGF-β1 (10 ng/mL) | 1 mM | Significant reduction in mesenchymal markers | [14][15] |
Table 2: In Vivo Studies
| Animal Model / Human Study | Condition | This compound Dosage | Outcome on TNF-alpha | Reference |
| Mice | Endotoxin-induced shock | 0.01 to 30 mg/kg | Significant reduction in serum TNF-alpha | [9] |
| Rats | Normothermic liver ischemia-reperfusion | 50 mg/kg (intravenous) | Significantly decreased serum TNF-alpha and liver TNF-alpha mRNA | [16] |
| Rats | Endotoxin-induced sepsis | 6.25 - 100 mg/kg (intravenous) | Dose-dependent reduction in intestinal TNF-alpha | [6] |
| Rats | Transient retinal ischemia | 20 mg initial dose, then 6 mg/kg/h infusion | Significantly reduced TNF-alpha production and mRNA expression | [7] |
| Rats | HCl-induced lung injury | Not specified | Significantly lower TNF-alpha in bronchoalveolar lavage fluid | [17] |
| Hemodialysis Patients | Chronic inflammation | 400 mg/day (oral) | Significant decrease in serum TNF-alpha | [18][19] |
| AIDS Patients | HIV-associated inflammation | 800 mg thrice daily for 8 weeks | Median 40% decrease in LPS-induced TNF-alpha production by PBMC | [20] |
| Leprosy Patients with Erythema Nodosum Leprosum | Leprosy reaction | 1200 mg daily | Dramatic reduction in serum TNF-alpha | [21] |
Experimental Protocols
The following sections detail the methodologies employed in key studies to investigate the effect of this compound on TNF-alpha production.
In Vitro Inhibition of TNF-alpha in Monocytes/Macrophages
This protocol is a composite based on methodologies described in studies investigating LPS-induced TNF-alpha production.[3][9][10]
Objective: To determine the in vitro efficacy of this compound in inhibiting TNF-alpha production by monocytes or macrophages stimulated with a pro-inflammatory agent.
Materials:
-
Cell source: Human peripheral blood mononuclear cells (PBMCs), murine peritoneal exudate cells, or a macrophage cell line.
-
Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS) and antibiotics.
-
Stimulating agent: Lipopolysaccharide (LPS) from E. coli.
-
This compound solution.
-
TNF-alpha ELISA kit.
-
RNA extraction kit and reagents for RT-PCR or Northern blotting.
Procedure:
-
Cell Isolation and Culture: Isolate monocytes/macrophages from the source and culture them in appropriate medium. For PBMCs, an adherence step is often used to enrich for monocytes.
-
Cell Stimulation: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 45 minutes).
-
Induction of TNF-alpha: Add LPS to the cell cultures to stimulate TNF-alpha production.
-
Incubation: Incubate the cells for a period sufficient to allow for TNF-alpha protein secretion (e.g., 4-24 hours) or mRNA expression (e.g., 2-6 hours).
-
Sample Collection:
-
For protein analysis: Collect the cell culture supernatant.
-
For mRNA analysis: Lyse the cells and extract total RNA.
-
-
TNF-alpha Measurement:
-
ELISA: Quantify the concentration of TNF-alpha in the culture supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Northern Blot or RT-PCR: Analyze the expression of TNF-alpha mRNA in the cell lysates.
-
In Vivo Assessment in a Rodent Model of Endotoxemia
This protocol is a generalized representation based on studies inducing systemic inflammation in rodents.[6][9]
Objective: To evaluate the in vivo effect of this compound on serum TNF-alpha levels following an endotoxin challenge.
Materials:
-
Rodents (e.g., Wistar rats or C57BL/6 mice).
-
Lipopolysaccharide (LPS) solution for injection.
-
This compound solution for injection.
-
Anesthetic agent.
-
Blood collection supplies.
-
TNF-alpha ELISA kit.
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory environment.
-
Grouping: Randomly assign animals to control and treatment groups.
-
This compound Administration: Administer this compound to the treatment group via a specified route (e.g., intravenous, intraperitoneal) at a predetermined time before the LPS challenge. The control group receives a vehicle control.
-
LPS Challenge: Induce endotoxemia by injecting LPS into all animals.
-
Blood Sampling: At a time point corresponding to the peak of TNF-alpha production (typically 1-2 hours post-LPS), collect blood samples from the animals.
-
Serum Preparation: Process the blood samples to obtain serum.
-
TNF-alpha Quantification: Measure the concentration of TNF-alpha in the serum samples using an ELISA kit.
Conclusion
This compound effectively reduces TNF-alpha production at both the mRNA and protein levels.[3][9] Its mechanism of action is primarily centered on the inhibition of phosphodiesterases, leading to increased intracellular cAMP.[1] This, in turn, activates PKA and inhibits the NF-κB signaling pathway, a critical regulator of TNF-alpha gene transcription.[2] The quantitative data from a range of in vitro and in vivo studies consistently demonstrate a significant and dose-dependent inhibitory effect. The detailed experimental protocols provided herein offer a foundation for the continued investigation and development of this compound and related compounds as therapeutic agents for TNF-alpha-driven inflammatory diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Cellular and molecular regulation of tumor necrosis factor-alpha production by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Drug with Antiviral and Anti-Inflammatory Effects to Be Considered in the Treatment of Coronavirus Disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits endotoxin-induced NF-kappa B activation and associated production of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound decreases up-regulated nuclear factor kappa B activation and cytokine production in the rat retina following transient ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition by this compound of TNF-α-stimulated fractalkine production in vascular smooth muscle cells: evidence for mediation by NF-κB down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound suppression of tumor necrosis factor gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. This compound inhibits TNF-alpha production from human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound downregulates nitric oxide and tumor necrosis factor-alpha induced by mycobacterial lipoarabinomannan in a macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition by this compound of TNF-alpha-stimulated fractalkine production in vascular smooth muscle cells: evidence for mediation by NF-kappa B down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Inhibits TNF-α/TGF-β1-Induced Epithelial-Mesenchymal Transition via Suppressing the NF-κB Pathway and SERPINE1 Expression in CaSki Cells [mdpi.com]
- 15. This compound Inhibits TNF-α/TGF-β1-Induced Epithelial-Mesenchymal Transition via Suppressing the NF-κB Pathway and SERPINE1 Expression in CaSki Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of tumor necrosis factor alpha gene transcription by this compound reduces normothermic liver ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound on TNF-Alpha and Lung Histopathology in HCl-Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound decreases serum levels of tumor necrosis factor alpha, interleukin 6 and C-reactive protein in hemodialysis patients: results of a randomized double-blind, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. High-dose this compound in patients with AIDS: inhibition of tumor necrosis factor production. National Institute of Allergy and Infectious Diseases AIDS Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound decreases in vivo and in vitro tumour necrosis factor-alpha (TNF-alpha) production in lepromatous leprosy patients with erythema nodosum leprosum (ENL) - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentoxifylline: A Technical Guide to its Anti-Fibrotic Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The therapeutic armamentarium against fibrosis remains limited, necessitating the exploration of novel anti-fibrotic agents. Pentoxifylline (PTX), a methylxanthine derivative traditionally used for vascular disorders, has emerged as a promising candidate due to its multifaceted anti-inflammatory and anti-fibrotic properties. This technical guide provides a comprehensive overview of the anti-fibrotic mechanisms of this compound, supported by experimental evidence from in vitro, in vivo, and clinical studies. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this area.
Introduction to this compound and its Anti-Fibrotic Potential
This compound is a non-selective phosphodiesterase (PDE) inhibitor with hemorheological, anti-inflammatory, and anti-proliferative effects.[1][2] Its ability to modulate key signaling pathways implicated in fibrogenesis has garnered significant interest in its repurposing as an anti-fibrotic agent.[1] Extensive research has demonstrated the efficacy of PTX in attenuating fibrosis in various organs, including the liver, kidneys, lungs, heart, and skin.[3][4][5][6][7] This document will delve into the molecular mechanisms underpinning these effects and provide a practical guide for researchers investigating its therapeutic potential.
Mechanisms of Anti-Fibrotic Action
The anti-fibrotic effects of this compound are attributed to its ability to interfere with multiple stages of the fibrotic cascade, from inhibiting pro-fibrotic cytokines to reducing collagen synthesis and deposition.
Inhibition of Phosphodiesterase (PDE) and Increase in Intracellular cAMP
As a PDE inhibitor, this compound increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can modulate downstream signaling pathways involved in inflammation and fibrosis.
Modulation of Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β signaling pathway is a central driver of fibrosis. This compound has been shown to inhibit TGF-β1 expression and interfere with its downstream signaling cascade.[4][8]
-
Downregulation of TGF-β1 Expression: Studies have demonstrated that PTX can reduce the expression of TGF-β1 mRNA and protein in fibrotic tissues.[3][4]
-
Interference with Smad Signaling: this compound can block the activation of Smad2/3, key downstream effectors of the TGF-β pathway.[4][8][9] While some studies suggest PTX does not interfere with Smad2/3 activation and nuclear translocation directly, it may affect factors that cooperate with Smad3/4 to activate transcription.[10] It has also been shown to enhance the phosphorylation of the inhibitory Smad6.[11]
Attenuation of Tumor Necrosis Factor-α (TNF-α) and NF-κB Signaling
This compound is a potent inhibitor of TNF-α, a pro-inflammatory cytokine that plays a role in the initiation and perpetuation of fibrosis.[12] By downregulating TNF-α, PTX can suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[13][14]
Other Anti-Fibrotic Mechanisms
-
Inhibition of Fibroblast Proliferation and Myofibroblast Differentiation: this compound can inhibit the proliferation of fibroblasts and their differentiation into contractile, collagen-producing myofibroblasts.[7][15]
-
Reduction of Oxidative Stress: PTX has been shown to decrease oxidative stress, which is a key contributor to fibrotic processes.[16]
-
Modulation of Wnt/β-catenin Signaling: In some models, this compound has been associated with the upregulation of β-catenin, suggesting a complex role in this pathway that may contribute to fibrosis under certain conditions.
Experimental Evidence
The anti-fibrotic effects of this compound have been documented in a wide range of preclinical and clinical studies.
In Vitro Studies
In vitro experiments using various cell types have provided crucial insights into the molecular mechanisms of this compound's anti-fibrotic actions.
Table 1: Summary of In Vitro Studies on the Anti-Fibrotic Effects of this compound
| Cell Type | Model | Key Findings | Reference(s) |
| Human Tunica Albuginea-Derived Fibroblasts | TGF-β1 Stimulation | Attenuated TGF-β1-mediated elastogenesis and collagen deposition. | [6][17] |
| Human Dermal Fibroblasts | Post-burn Hypertrophic Scars | Reduced proliferation and collagen III synthesis. | [7] |
| Rat Hepatic Stellate Cells | Acetaldehyde Exposure | Diminished acetaldehyde-induced collagen production by decreasing IL-6 expression. | [18] |
| Human Primary Intestinal Myofibroblasts | TGF-β1 Stimulation | Suppressed TGF-β1-induced expression of fibrogenic markers (in combination with Vitamin E). | [19] |
| Rat Renal Myofibroblasts | - | Reduced proliferation and collagen secretion. | [2] |
In Vivo Animal Studies
Animal models of fibrosis in various organs have consistently demonstrated the therapeutic efficacy of this compound.
Table 2: Summary of In Vivo Animal Studies on the Anti-Fibrotic Effects of this compound
| Animal Model | Organ of Fibrosis | Key Findings | Reference(s) |
| Pig Model | Liver | Prevented histological changes and reduced collagen concentration in yellow phosphorus-induced liver fibrosis. | [15][20] |
| Rat Model | Liver | Reduced collagen content in bile duct ligation-induced liver fibrosis. | [20] |
| Mouse Model | Liver | Reduced hepatic content of TGF-β1, type I and III collagens in Schistosomiasis japonica-induced liver fibrosis. | [3] |
| Rat Model | Kidney | Inhibited renal fibrosis by blocking TGF-β1 expression and Smad2/3 activation in crescentic glomerulonephritis. | [4][8][9] |
| Rat Model | Kidney | Attenuated tubulointerstitial fibrosis in unilateral ureteral obstruction. | [21][22] |
| Mouse Model | Lung | Inhibited bleomycin-induced pulmonary fibrosis by regulating cellular senescence. | [4][23] |
| Rat Model | Muscle | Investigated effects on TGF-β1 expression in radiation-induced muscle fibrosis. | [24] |
| Rat Model | Liver | Reduced fibrillogenesis in carbon tetrachloride-induced liver fibrosis. | [25] |
Clinical Studies
Clinical trials have provided evidence for the anti-fibrotic effects of this compound in humans, particularly in the context of radiation-induced fibrosis.
Table 3: Summary of Clinical Studies on the Anti-Fibrotic Effects of this compound
| Condition | Study Design | Key Findings | Reference(s) |
| Radiation-Induced Fibrosis | Open-label trial | Improved range of motion, muscle strength, and decreased limb edema and pain. Associated with a decrease in circulating FGF2. | [26][27] |
| Radiation-Induced Fibrosis | Randomized, placebo-controlled trial | Combined treatment with Vitamin E significantly reduced superficial radiation-induced fibrosis. | [5] |
| Non-alcoholic Steatohepatitis (NASH) | Randomized, placebo-controlled trials | Improved non-invasive serum markers of fibrosis. | [16] |
| Coronary Artery Disease | Double-blind, randomized, placebo-controlled | No significant change in NF-κB p50 concentration after two months of treatment. | [28] |
| Radiation-Induced Fibrosis | Case Report | Striking regression of deep radiation-induced fibrosis with a combination of this compound and tocopherol. | [29] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility and further investigation.
In Vitro Assays
-
Cell Culture and Treatment:
-
Human tunica albuginea-derived fibroblasts (TADFs) can be cultured and treated with TGF-β1 and PTX as monotherapy or in combination to assess effects on collagen and elastin (B1584352) metabolism.[6]
-
Human intestinal myofibroblasts (HIMFs) can be pretreated with PTX and/or Vitamin E before TGF-β1 stimulation to evaluate anti-fibrotic effects.[19]
-
-
Collagen Quantification:
-
Enzyme-linked immunosorbent assay (ELISA) can be used to quantify collagen I production in cell culture supernatants.[17]
-
-
Gene Expression Analysis:
-
Quantitative real-time PCR (qPCR) can be employed to measure the mRNA expression levels of fibrotic markers such as COL1A1, ACTA2, and FN1.[19]
-
-
Western Blot Analysis:
-
Western blotting can be used to determine the protein expression levels of signaling molecules such as phosphorylated ERK, Smad2, and JNK.[19]
-
-
NF-κB Activity Assay:
In Vivo Animal Models
-
Induction of Fibrosis:
-
Liver Fibrosis: Can be induced by oral administration of yellow phosphorus in pigs or by bile duct ligation or carbon tetrachloride (CCl4) administration in rats.[15][20][25]
-
Kidney Fibrosis: Can be induced by creating an accelerated anti-glomerular basement membrane glomerulonephritis model or by unilateral ureteral obstruction in rats.[8][21]
-
Lung Fibrosis: Can be induced by intratracheal instillation of bleomycin (B88199) in mice.
-
Muscle Fibrosis: Can be induced by localized radiation in rats.[24]
-
-
This compound Administration:
-
Assessment of Fibrosis:
-
Histopathology: Tissue sections can be stained with Masson's trichrome or Sirius red to visualize and quantify collagen deposition.[20]
-
Immunohistochemistry: Can be used to detect the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and TGF-β1.[3]
-
Hydroxyproline Assay: A biochemical method to quantify the total collagen content in tissues.
-
Gene and Protein Expression Analysis: qPCR and Western blotting can be performed on tissue homogenates.
-
Conclusion and Future Directions
This compound demonstrates significant anti-fibrotic properties through its multifaceted mechanisms of action, primarily centered on the inhibition of key pro-fibrotic and pro-inflammatory signaling pathways. The wealth of preclinical and emerging clinical evidence supports its potential as a therapeutic agent for a range of fibrotic diseases.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound within the fibrotic cascade.
-
Conducting large-scale, randomized controlled clinical trials to establish its efficacy and safety in various fibrotic conditions.
-
Investigating the synergistic effects of this compound with other anti-fibrotic agents to develop more effective combination therapies.
-
Developing targeted delivery systems to enhance the therapeutic index of this compound and minimize potential side effects.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a viable anti-fibrotic therapy. The detailed protocols and summarized data are intended to streamline experimental design and facilitate the translation of these promising findings into clinical applications.
References
- 1. Repurposing this compound for the Treatment of Fibrosis: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Effects of this compound on the hepatic content of TGF-β1 and collagen in Schistosomiasis japonica mice with liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Pulmonary Fibrosis by Regulating Cellular Senescence in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound attenuates transforming growth factor-β1-stimulated collagen deposition and elastogenesis in human tunica albuginea-derived fibroblasts part 1: impact on extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound modifies three-dimensional collagen lattice model contraction and expression of collagen types I and III by human fibroblasts derived from post-burn hypertrophic scars and from normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits transforming growth factor-beta signaling and renal fibrosis in experimental crescentic glomerulonephritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. This compound attenuates tubulointerstitial fibrosis by blocking Smad3/4-activated transcription and profibrogenic effects of connective tissue growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Attenuates Transforming Growth Factor- β1-Stimulated Elastogenesis in Human Tunica Albuginea-Derived Fibroblasts Part 2: Interference in a TGF- β1/Smad-Dependent Mechanism and Downregulation of AAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition by this compound of TNF-α-stimulated fractalkine production in vascular smooth muscle cells: evidence for mediation by NF-κB down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits endotoxin-induced NF-kappa B activation and associated production of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound prevents fibrosis in an animal model and inhibits platelet-derived growth factor-driven proliferation of fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound Attenuates Transforming Growth Factor-β1-Stimulated Collagen Deposition and Elastogenesis in Human Tunica Albuginea-Derived Fibroblasts Part 1: Impact on Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound diminished acetaldehyde-induced collagen production in hepatic stellate cells by decreasing interleukin-6 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Therapeutic Potential of the Combination of this compound and Vitamin-E in Inflammatory Bowel Disease: Inhibition of Intestinal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of this compound in rat and swine models of hepatic fibrosis: role of fibroproliferation in its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of tubulointerstitial fibrosis by this compound is associated with improvement of vascular endothelial growth factor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of tubulointerstitial fibrosis by this compound is associated with improvement of vascular endothelial growth factor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. uhod.org [uhod.org]
- 25. Comparing the antifibrotic effect on the liver of Telmisartan and this compound, in a Wistar rat experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound in the treatment of radiation-induced fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 28. The effects of this compound administration on NFΚB P50 transcription factor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Striking regression of radiation-induced fibrosis by a combination of this compound and tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. This compound downregulates profibrogenic cytokines and procollagen I expression in rat secondary biliary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Pentoxifylline's Impact on Red Blood Cell Deformability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the impact of pentoxifylline (PTX) on red blood cell (RBC) deformability. This compound, a xanthine (B1682287) derivative, is a hemorheologic agent known to improve microcirculatory blood flow. A primary mechanism contributing to this effect is its ability to enhance the deformability of erythrocytes, allowing them to traverse narrow capillaries more effectively. This document consolidates quantitative data from various experimental modalities, details the underlying biochemical signaling pathways, and provides comprehensive experimental protocols for assessing RBC deformability. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and hematological research.
Introduction
Red blood cell deformability is a critical determinant of blood viscosity and microvascular perfusion. It is governed by three main factors: the viscoelastic properties of the cell membrane, the viscosity of the intracellular hemoglobin, and the cell's surface area-to-volume ratio. In various pathological conditions, such as peripheral arterial disease and diabetes, RBC deformability is impaired, leading to compromised tissue oxygenation. This compound is a therapeutic agent that has been shown to improve RBC deformability, thereby enhancing blood flow in the microcirculation.[1][2] This guide explores the mechanisms, quantitative effects, and experimental methodologies related to this compound's action on RBCs.
Mechanism of Action: Signaling Pathways
This compound's primary mechanism of action on red blood cells involves the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[3] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates key cytoskeletal proteins, including protein 4.1R and ankyrin.[4][5] The phosphorylation of these proteins is believed to alter their interactions with spectrin (B1175318) and actin, leading to a more flexible membrane skeleton and enhanced RBC deformability.[4][6] Additionally, this compound has been shown to increase intracellular ATP concentrations and modulate intracellular calcium levels, both of which contribute to the maintenance of normal cell shape and flexibility.[7]
Figure 1: this compound's signaling cascade leading to enhanced RBC deformability.
Quantitative Data on this compound's Effect
The impact of this compound on red blood cell deformability has been quantified using various techniques. The following tables summarize key findings from in vivo and in vitro studies.
Table 1: In Vivo and Ex Vivo Studies
| Parameter Measured | Method | This compound Dose | Key Finding | Reference |
| Elastic Modulus | Atomic Force Microscopy | 400 mg, three times daily for 9 days | 30-40% decrease in elastic modulus | [8] |
| Red Cell Filterability | Micropore Filtration | 600 mg/day for 2 weeks | Significant increase in deformability | [9] |
| Red Cell Filterability | Micropore Filtration | 400 mg single dose | Significant increase in filterability | [10] |
| Red Cell Deformability | Ektacytometry | 400 mg, three times daily for 7 days | No significant change in deformability | [8] |
Table 2: In Vitro Studies
| Parameter Measured | Method | This compound Concentration | Key Finding | Reference |
| Medium Passage Time (MPT) | Single-Pore Erythrocyte Rigidometer | 0.36 mmol/L | MPT reduced from 87.5 ms (B15284909) to 51.6 ms in Ca2+-stressed RBCs | [11] |
| Red Cell Filterability | Micropore Filtration | 12 µg/mL | Significant increase in filterability | [10] |
| Elongation Index (EI) | Ektacytometry (LORCA) | 10⁻⁴ M and 10⁻⁵ M | Significant increase in RBC elongation | [12][13] |
| Intracellular Ca²⁺ | - | 0.5-2.5 mM | Reduced intracellular Ca²⁺ | [7] |
| Membrane Protein Phosphorylation | - | 0.5-2.5 mM | Increased membrane protein phosphorylation | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of red blood cell deformability. This section provides step-by-step protocols for key experimental techniques.
Red Blood Cell Filtration Assay
This method assesses the ability of a population of RBCs to pass through small pores, providing an index of their deformability.
Figure 2: Workflow for the Red Blood Cell Filtration Assay.
Protocol:
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
RBC Isolation and Washing:
-
Centrifuge the whole blood at a low speed (e.g., 500 x g for 10 minutes) to separate plasma and buffy coat.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the remaining red blood cells three times with an isotonic buffer solution (e.g., phosphate-buffered saline, PBS).
-
-
Sample Preparation:
-
Resuspend the washed RBCs in the buffer to a specific hematocrit (e.g., 10%).
-
Divide the RBC suspension into aliquots for treatment with different concentrations of this compound and a vehicle control.
-
Incubate the samples under controlled conditions (e.g., 37°C for 30 minutes).
-
-
Filtration:
-
Use a filtration apparatus equipped with a polycarbonate membrane filter with a defined pore size (e.g., 5 µm).[14]
-
Apply a constant, low driving pressure (e.g., 20 mm H₂O) to the RBC suspension.
-
Measure the time required for a specific volume of the suspension to pass through the filter or the volume that passes in a set time.
-
-
Data Analysis:
-
Calculate the red blood cell filtration rate.
-
A deformability index can be calculated by comparing the filtration rate of the RBC suspension to that of the buffer alone.
-
Ektacytometry
Ektacytometry measures the deformability of red blood cells by observing their elongation under a defined shear stress. Osmotic gradient ektacytometry further challenges the cells by varying the osmolality of the suspending medium.
Figure 3: Workflow for Ektacytometry.
Protocol:
-
Blood Collection: Collect whole blood into EDTA-containing tubes.
-
Sample Preparation:
-
Dilute a small volume of whole blood (e.g., 25 µL) in a high-viscosity polyvinylpyrrolidone (B124986) (PVP) solution (e.g., 5 mL).[15]
-
For drug effect studies, pre-incubate the whole blood or washed RBCs with this compound or a vehicle control before dilution in the PVP solution.
-
-
Instrument Setup and Measurement:
-
Use a laser-assisted optical rotational cell analyzer (LORCA) or similar ektacytometer.[13]
-
Introduce the sample into the instrument's measurement chamber.
-
The instrument subjects the RBCs to a range of shear stresses.
-
A laser beam is passed through the sample, and the diffraction pattern of the elongating cells is captured by a camera.
-
-
Osmotic Gradient Ektacytometry (Optional):
-
The instrument can also vary the osmolality of the suspending PVP solution at a constant shear stress to assess the cells' response to osmotic challenge.[16]
-
-
Data Analysis:
-
The instrument's software calculates the Elongation Index (EI) from the diffraction pattern at each shear stress or osmolality. The EI is a measure of the degree of cell deformation.
-
The data is typically presented as a deformability curve, plotting EI as a function of shear stress or osmolality.
-
Conclusion
This compound enhances red blood cell deformability through a well-defined signaling pathway involving the inhibition of phosphodiesterase and subsequent activation of PKA. This leads to the phosphorylation of cytoskeletal proteins, resulting in a more flexible cell membrane. The quantitative data presented in this guide, obtained through various experimental techniques, consistently demonstrate the positive impact of this compound on RBC rheology, although the magnitude of the effect can vary depending on the experimental conditions and the health status of the RBCs. The detailed experimental protocols provided herein offer a standardized approach for researchers to further investigate the effects of this compound and other hemorheologic agents on red blood cell deformability. This comprehensive understanding is essential for the development of novel therapeutic strategies for diseases characterized by impaired microcirculation.
References
- 1. A controlled trial of this compound (Trental 400) in intermittent claudication: clinical, haemostatic and rheological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on red blood cell deformability and blood viscosity under hyperosmolar conditions [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phosphorylation-dependent perturbations of the 4.1R-associated multiprotein complex of the erythrocyte membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of ankyrin decreases its affinity for spectrin tetramer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Altered Phosphorylation of Cytoskeleton Proteins in Sickle Red Blood Cells: The Role of Protein Kinase C, Rac GTPases, and Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of this compound on rat erythrocytes of different age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lack of effect of this compound on red blood cell deformability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of this compound on red cell deformability in cerebrovascular accidents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of this compound on filterability of normal red blood cells and their adhesiveness to cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on single red cell deformability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontierspartnerships.org [frontierspartnerships.org]
- 13. In vitro effect of this compound and lisofylline on deformability and aggregation of red blood cells from healthy subjects and patients with chronic venous disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on red cell flexibility in spherocytosis using a polycarbonate membrane filtration method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring Deformability and Red Cell Heterogeneity in Blood by Ektacytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Targets of Pentoxifylline in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentoxifylline (PTX), a methylxanthine derivative, has been utilized for decades in the management of peripheral vascular diseases. Beyond its hemorheological effects, a growing body of evidence has illuminated its potent anti-inflammatory properties, making it a molecule of interest for a spectrum of inflammatory conditions. This technical guide provides a comprehensive overview of the molecular targets of this compound, with a focus on its mechanisms of action in modulating inflammatory pathways. We delve into its role as a phosphodiesterase inhibitor, its impact on the pivotal NF-κB signaling cascade, its suppression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), and its interaction with adenosine (B11128) A2A receptors. This document consolidates quantitative data on its inhibitory activities, details key experimental protocols for studying its effects, and provides visual representations of the associated signaling pathways to support further research and drug development efforts.
Core Molecular Targets of this compound
This compound exerts its anti-inflammatory effects through a multi-pronged approach at the molecular level. The primary mechanisms of action include:
-
Non-selective Phosphodiesterase (PDE) Inhibition: this compound is a competitive non-selective phosphodiesterase inhibitor.[1] By inhibiting PDEs, particularly PDE4 isoforms, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP).[2] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets involved in the inflammatory response.[1][2]
-
Modulation of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. This compound has been shown to inhibit the activation of NF-κB.[3][4][5] This inhibition is primarily achieved by preventing the degradation of the inhibitory protein IκBα, which otherwise releases the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5][6]
-
Suppression of Tumor Necrosis Factor-alpha (TNF-α): this compound is a potent inhibitor of TNF-α, a key pro-inflammatory cytokine implicated in a wide range of inflammatory diseases.[1][7][8][9] It suppresses TNF-α production at both the transcriptional and translational levels, reducing the expression of TNF-α mRNA and the secretion of the TNF-α protein.[2]
-
Interaction with Adenosine A2A Receptors: this compound's immunomodulatory properties are also mediated through adenosine-dependent pathways. It has been shown to amplify the signaling of the G protein-coupled adenosine A2A receptor (A2AR), which exerts anti-inflammatory effects.[10]
Quantitative Data on this compound's Inhibitory Activity
The following tables summarize the quantitative data available on the inhibitory effects of this compound on its key molecular targets.
Table 1: Inhibition of Phosphodiesterase (PDE) Isoforms by this compound
| PDE Isoform | IC50 / Kd (µM) | Species/System | Reference |
| PDE3 | ~15.8 (IC50) | Human recombinant | [11] |
| PDE4A | 306 (Kd) | Not Specified | [12] |
| PDE4D | 71 (Kd) | Not Specified | [12] |
| PDE5 | 7.70 (IC50 at 37°C) | Human recombinant | [11] |
| PDE5 | 39.4 (IC50 at 20°C) | Human recombinant | [11] |
| PDE10A | 44 (Kd) | Not Specified | [12] |
Note: IC50 represents the half-maximal inhibitory concentration, while Kd represents the dissociation constant.
Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production by this compound
| Cell Type / System | Stimulus | This compound Concentration | % Inhibition / IC50 | Reference |
| Murine Macrophage Cell Line (RAW 264.7) | Mycobacterial Lipoarabinomannan | ~0.05 mg/mL (~180 µM) | IC50 | [2] |
| Human Alveolar Macrophages (from Sarcoidosis Patients) | Spontaneous | 0.1 mM (100 µM) | 91% | [8] |
| Human Alveolar Macrophages (from Sarcoidosis Patients) | Spontaneous | 1 mM (1000 µM) | 98% | [8] |
| Human Peripheral Blood Monocytes | Lipopolysaccharide (LPS) | Not specified | 52.4% | [6] |
| Human Peripheral Blood Monocytes | Titanium particles (10^7 particles/mL) | 400 mg, 5x/day (oral) | Significant reduction | [1] |
| Human Peripheral Blood Monocytes | Titanium particles (10^6 particles/mL) | 400 mg, 5x/day (oral) | Significant reduction | [1] |
| Human Dermal Fibroblasts | TNF-α | 1 mg/mL (~3.6 mM) | 98% (cytotoxicity) | [7] |
Table 3: Inhibition of NF-κB Activation by this compound
| Cell Type / System | Stimulus | This compound Concentration | Effect | Reference |
| Rat Vascular Smooth Muscle Cells | TNF-α | 0.1 - 1 mg/mL (~0.36 - 3.6 mM) | Prevention of IκBα degradation and p65 nuclear translocation | [6] |
| Rat Intestine (in vivo) | Lipopolysaccharide (LPS) | 6.25 - 100 mg/kg | Reduced NF-κB activation | [4] |
| Jurkat and 293-27-2 cells | Phorbol ester (PMA) or TNF-α | Not specified | Inhibited PKC- or PKA-catalyzed activation of NF-κB | [5] |
| Rat Retina (in vivo) | Ischemia/Reperfusion | 20 mg initial dose, then 6 mg/kg/h infusion | Significantly reduced NF-κB activation | [13] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits phosphodiesterase (PDE), increasing cAMP levels and activating PKA, which promotes an anti-inflammatory response.
Caption: this compound inhibits the degradation of IκBα, preventing NF-κB translocation to the nucleus and subsequent pro-inflammatory gene transcription.
Caption: this compound potentiates signaling through the adenosine A2A receptor, leading to increased cAMP and anti-inflammatory effects.
Detailed Experimental Protocols
This section provides standardized protocols for key experiments used to evaluate the molecular effects of this compound.
Phosphodiesterase (PDE) Activity Assay
This protocol describes a radiometric assay to measure PDE activity.
-
Objective: To determine the inhibitory effect of this compound on the activity of specific PDE isoforms.
-
Principle: This two-step radioassay indirectly measures PDE activity by quantifying the conversion of radiolabeled cAMP to AMP, and subsequently to adenosine.
-
Materials:
-
Recombinant human PDE enzymes (specific isoforms)
-
[³H]-cAMP (radiolabeled substrate)
-
Unlabeled cAMP
-
This compound
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase
-
Anion exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Scintillation counter
-
-
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing assay buffer, the specific PDE isoform, and varying concentrations of this compound (or vehicle control).
-
Initiation: Start the reaction by adding a mixture of [³H]-cAMP and unlabeled cAMP. Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by boiling the tubes for 1 minute to inactivate the PDE enzyme.
-
Conversion to Adenosine: Add snake venom nucleotidase to the reaction mixture and incubate at 30°C for 10 minutes. This will convert the [³H]-AMP to [³H]-adenosine.
-
Separation: Add an anion exchange resin slurry to each tube to bind the unreacted [³H]-cAMP. Centrifuge to pellet the resin.
-
Quantification: Transfer the supernatant containing the [³H]-adenosine to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE activity inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
TNF-α Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the steps for a sandwich ELISA to measure TNF-α levels in cell culture supernatants.
-
Objective: To quantify the amount of TNF-α secreted by cells in response to an inflammatory stimulus, and the inhibitory effect of this compound.
-
Principle: A specific capture antibody coated on a microplate binds TNF-α from the sample. A biotinylated detection antibody then binds to the captured TNF-α, followed by the addition of streptavidin-horseradish peroxidase (HRP). A substrate is then added, which is converted by HRP to a colored product, the intensity of which is proportional to the amount of TNF-α present.
-
Materials:
-
Human or mouse TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, recombinant TNF-α standard, and substrate)
-
96-well microplate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H₂SO₄)
-
Cell culture supernatants from cells treated with an inflammatory stimulus (e.g., LPS) and varying concentrations of this compound
-
Microplate reader
-
-
Procedure:
-
Plate Coating: Coat a 96-well microplate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with assay diluent for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add recombinant TNF-α standards and cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the substrate solution. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Reaction Stoppage and Measurement: Add the stop solution to each well and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α in the samples. Calculate the percentage of TNF-α inhibition for each this compound concentration.
-
NF-κB Activation Assay by Electrophoretic Mobility Shift Assay (EMSA)
This protocol details the use of EMSA to assess the DNA-binding activity of NF-κB.
-
Objective: To determine if this compound inhibits the binding of NF-κB to its consensus DNA sequence in nuclear extracts from stimulated cells.
-
Principle: This assay is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA probe through a non-denaturing polyacrylamide gel, resulting in a "shifted" band.
-
Materials:
-
Nuclear extraction buffers
-
BCA or Bradford protein assay kit
-
Oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3'), labeled with a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye) or a radioactive isotope (e.g., ³²P)
-
Poly(dI-dC) (non-specific competitor DNA)
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Loading dye
-
Non-denaturing polyacrylamide gel
-
TBE or TGE running buffer
-
Transfer apparatus and membrane (for non-radioactive detection)
-
Detection reagents (e.g., streptavidin-HRP and chemiluminescent substrate)
-
Imaging system or autoradiography film
-
-
Procedure:
-
Nuclear Extract Preparation: Treat cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound. Isolate nuclear extracts using a nuclear extraction kit or a standard protocol. Determine the protein concentration of the extracts.
-
Binding Reaction: In a microcentrifuge tube, incubate the nuclear extract (5-10 µg of protein) with poly(dI-dC) in binding buffer on ice for 10 minutes to block non-specific binding.
-
Probe Incubation: Add the labeled NF-κB probe to the reaction mixture and incubate for 20-30 minutes at room temperature. For competition assays, add an excess of unlabeled "cold" probe before adding the labeled probe.
-
Gel Electrophoresis: Add loading dye to the samples and load them onto a non-denaturing polyacrylamide gel. Run the gel in TBE or TGE buffer until the dye front is near the bottom.
-
Detection:
-
Radioactive Detection: Dry the gel and expose it to autoradiography film.
-
Non-Radioactive Detection: Transfer the DNA-protein complexes from the gel to a nylon membrane. Detect the labeled probe using a detection system appropriate for the label (e.g., chemiluminescence for biotin-labeled probes).
-
-
Data Analysis: Visualize the bands corresponding to the free probe and the shifted NF-κB-DNA complex. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of NF-κB DNA binding.
-
Conclusion
This compound's anti-inflammatory properties are a result of its ability to modulate multiple key signaling pathways. Its primary actions as a non-selective phosphodiesterase inhibitor and an inhibitor of the NF-κB pathway, leading to the suppression of TNF-α, are well-documented. Furthermore, its interaction with adenosine A2A receptors adds another layer to its immunomodulatory profile. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this compound and to develop novel anti-inflammatory agents targeting these pathways. The continued investigation into the nuanced molecular interactions of this compound will undoubtedly pave the way for its optimized use in a variety of inflammatory and autoimmune diseases.
References
- 1. Oral this compound inhibits release of tumor necrosis factor-alpha from human peripheral blood monocytes : a potential treatment for aseptic loosening of total joint components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition by this compound of TNF-alpha-stimulated fractalkine production in vascular smooth muscle cells: evidence for mediation by NF-kappa B down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits endotoxin-induced NF-kappa B activation and associated production of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and other protein kinase C inhibitors down-regulate HIV-LTR NF-kappa B induced gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition by this compound of TNF-α-stimulated fractalkine production in vascular smooth muscle cells: evidence for mediation by NF-κB down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits certain constitutive and tumor necrosis factor-alpha-induced activities of human normal dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits TNF-alpha production from human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by this compound remain unaltered in vitro during hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-based redesigning of this compound analogs against selective phosphodiesterases to modulate sperm functional competence for assisted reproductive technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound decreases up-regulated nuclear factor kappa B activation and cytokine production in the rat retina following transient ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentoxifylline and its Derivatives in Early Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentoxifylline (PTX), a methylxanthine derivative, has a long-standing clinical history in treating peripheral artery disease. Its therapeutic efficacy is attributed to its hemorheological properties, primarily its ability to increase red blood cell deformability and decrease blood viscosity.[1][2] However, a growing body of preclinical and clinical evidence has unveiled its potent anti-inflammatory, immunomodulatory, and anti-cancer properties, positioning this compound and its derivatives as compelling scaffolds for early-stage drug discovery programs.[3][4] This technical guide provides an in-depth overview of this compound's core mechanisms, experimental evaluation, and the therapeutic potential of its derivatives.
Core Mechanisms of Action
This compound's diverse pharmacological effects stem from its multifaceted mechanism of action, primarily centered around the inhibition of phosphodiesterases (PDEs) and the modulation of key inflammatory signaling pathways.
Phosphodiesterase Inhibition
As a non-selective PDE inhibitor, this compound elevates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[3] This increase in cAMP activates Protein Kinase A (PKA), which in turn initiates a cascade of downstream signaling events that contribute to its anti-inflammatory and rheological effects.[5] The inhibition of various PDE isoforms by this compound and its derivatives has been quantified, with IC50 values varying depending on the specific isoform.
Modulation of Inflammatory Signaling Pathways
A significant aspect of this compound's therapeutic potential lies in its ability to suppress the production of pro-inflammatory cytokines. It has been shown to inhibit the synthesis of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3][5] This is achieved, in part, through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7] By inhibiting the degradation of IκBα, an inhibitor of NF-κB, this compound prevents the translocation of NF-κB to the nucleus, thereby reducing the transcription of pro-inflammatory genes.[6]
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data for this compound and its derivatives, providing a comparative overview of their biological activities.
Table 1: Phosphodiesterase (PDE) Inhibition by this compound and Derivatives
| Compound | PDE Isoform | IC50 (µM) | Source |
| This compound | PDE4A | 99 | [8] |
| This compound | PDE4B | 61 | [8] |
| This compound | PDE4C | 216 | [8] |
| This compound | PDE4D | 45 | [8] |
| Propentofylline | PDE II (cGMP-stimulated) | 20 | [9] |
| Torbafylline | PDE I (Ca2+/calmodulin-stimulated) | Selective Inhibition | [9] |
| Albifylline | PDE III/IV | ~100-1000 | [9] |
Table 2: In Vitro Cytotoxicity of this compound and Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay | Source |
| This compound | SiHa (Cervical Cancer) | Varies (time-dependent) | SRB | [7] |
| This compound | HeLa (Cervical Cancer) | Varies (time-dependent) | SRB | [7] |
| This compound | NCI-H460 (NSCLC) | < 2000 | SRB | [10] |
| This compound | A549 (NSCLC) | < 2000 | SRB | [10] |
| mPTF1 | Human Sperm | 250 (Optimum Activity) | Motility Assay | [11] |
Table 3: Pharmacokinetic Parameters of this compound and its Metabolites
| Compound | Species | Tmax (h) | Cmax (ng/mL) | T1/2 (h) | Source |
| This compound | Human | 2.2 - 2.4 | 123 - 164 | ~0.4 - 0.8 | [12] |
| Metabolite I (Lisofylline) | Human | - | - | ~1.0 - 1.6 | [1] |
| Metabolite V | Human | - | - | ~1.0 - 1.6 | [1] |
| This compound | Mouse (100 mg/kg, i.p.) | - | ~100,000 | 0.125 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its derivatives.
Synthesis of this compound Derivatives
a) General Procedure for the Synthesis of 3,7-dimethyl-1-[(6E)-5-oxo-7-arylhept-6-en-1-yl]-3,7-dihydro-1H-purine-2,6-diones (mPTF1-mPTF6) [11]
-
Materials: this compound (PTF), various arylaldehydes, alcoholic potassium hydroxide (B78521) (KOH) solution, appropriate solvents for reaction and purification.
-
Reaction: A solution of this compound and an appropriate arylaldehyde is prepared in a suitable solvent. To this solution, an alcoholic KOH solution is added dropwise with stirring. The reaction mixture is stirred at room temperature for a specified duration.
-
Work-up and Purification: The reaction mixture is neutralized with a suitable acid. The resulting precipitate is filtered, washed, and dried. The crude product is then purified by recrystallization or column chromatography to yield the desired derivative.
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as Fourier Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
b) One-step Synthesis of this compound [13]
-
Reactants: 4-(chloromethylcarbonyl)-1-methylimidazole-5-carbonyl chloride and 1-amino-5-hexanone.
-
Reaction: The two reactants undergo a condensation and ring-closing reaction to form this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed.
In Vitro Anti-inflammatory Activity: Cytokine Release Assay
-
Cell Culture: Human or murine monocyte/macrophage cell lines (e.g., THP-1, RAW 264.7) are cultured in appropriate media and conditions.
-
Stimulation: Cells are pre-treated with various concentrations of this compound or its derivatives for a specified time (e.g., 1 hour). Subsequently, inflammation is induced by adding a stimulating agent like lipopolysaccharide (LPS).
-
Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats[9][14][15]
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Treatment: Animals are divided into groups and administered with vehicle, this compound or its derivatives, or a standard anti-inflammatory drug (e.g., indomethacin) via intraperitoneal (i.p.) or oral (p.o.) route.
-
Induction of Edema: After a specific time post-treatment (e.g., 30 minutes), a 1% solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of each animal.[3][9]
-
Measurement of Paw Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.
In Vitro Cytotoxicity Assay: Sulforhodamine B (SRB) Assay[7]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or its derivatives for a specified duration (e.g., 48 hours).
-
Cell Fixation: After treatment, cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye.
-
Absorbance Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows associated with this compound and its derivatives.
Conclusion and Future Directions
This compound presents a versatile and well-characterized scaffold for the development of novel therapeutics. Its established safety profile and diverse biological activities make it an attractive starting point for medicinal chemistry campaigns targeting inflammatory diseases and cancer. The exploration of its derivatives has already shown promise in enhancing specific activities and improving pharmacokinetic profiles. Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish clear structure-activity relationships, the elucidation of their detailed pharmacokinetic and pharmacodynamic properties, and the exploration of their efficacy in a wider array of preclinical disease models. This continued investigation will be crucial in unlocking the full therapeutic potential of this fascinating class of molecules in early drug discovery.
References
- 1. lucris.lub.lu.se [lucris.lub.lu.se]
- 2. This compound: A drug with wide spectrum applications in dermatology [escholarship.org]
- 3. This compound: A Drug with Antiviral and Anti-Inflammatory Effects to Be Considered in the Treatment of Coronavirus Disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Repositioning of this compound as an immunomodulator and regulator of the renin-angiotensin system in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition by this compound of TNF-α-stimulated fractalkine production in vascular smooth muscle cells: evidence for mediation by NF-κB down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the p38MAPK/STAT3/NF-κB65 pathway modulates the hepatoprotective effect of this compound against sodium valproate-induced liver injury in rats; A study based on integrating network pharmacology and experiment validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and pharmacodynamics of this compound and metabolites | Lund University [lunduniversity.lu.se]
- 11. This compound: its pharmacokinetics and ability to improve tumour perfusion and radiosensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Pharmacological Profile of Pentoxifylline and Its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentoxifylline, a methylxanthine derivative, has a multifaceted pharmacological profile primarily characterized by its hemorheological and anti-inflammatory properties. Initially approved for the treatment of intermittent claudication, its mechanism of action extends beyond improving blood flow. This compound and its active metabolites modulate key signaling pathways, including the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway, tumor necrosis factor-alpha (TNF-α) production, and the WNT/β-catenin signaling cascade. This technical guide provides an in-depth overview of the pharmacological properties of this compound and its principal metabolites, presenting quantitative pharmacokinetic data, detailed experimental protocols for its study, and visualizations of its key signaling pathways.
Pharmacodynamics and Mechanism of Action
This compound and its metabolites exert their effects through a combination of mechanisms that lead to improved microcirculation and reduced inflammation.
1.1. Hemorheological Effects:
This compound improves the rheological properties of blood by:
-
Increasing Erythrocyte Deformability: By inhibiting phosphodiesterase and increasing intracellular cyclic adenosine monophosphate (cAMP), this compound enhances red blood cell flexibility, allowing them to pass more easily through narrow capillaries.
-
Decreasing Blood Viscosity: It reduces plasma fibrinogen levels and decreases erythrocyte and platelet aggregation, thereby lowering overall blood viscosity.[1]
-
Inhibiting Platelet Aggregation: this compound inhibits thromboxane (B8750289) synthesis and increases prostacyclin synthesis, leading to reduced platelet aggregation.[2]
1.2. Anti-inflammatory Effects:
A significant aspect of this compound's activity is its ability to modulate inflammatory responses:
-
Inhibition of TNF-α: this compound is a potent inhibitor of TNF-α synthesis, a key pro-inflammatory cytokine.[2] This effect is mediated, in part, by the inhibition of phosphodiesterase, leading to increased intracellular cAMP levels which can suppress TNF-α gene transcription.
-
Modulation of Other Cytokines: It has also been shown to reduce the production of other pro-inflammatory cytokines such as interleukin-1 (IL-1) and interleukin-6 (IL-6).[3]
-
Neutrophil Inhibition: this compound can decrease neutrophil degranulation and adhesion to endothelial cells.[1]
1.3. Cellular Signaling Pathways:
The pharmacological effects of this compound are rooted in its influence on several key intracellular signaling pathways:
-
cAMP/PKA Pathway: As a non-selective phosphodiesterase inhibitor, this compound prevents the breakdown of cAMP, leading to its accumulation.[1][4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, contributing to the drug's anti-inflammatory and rheological effects.
-
TNF-α Signaling: this compound interferes with TNF-α signaling at the transcriptional level. By increasing cAMP, it can inhibit the activation of transcription factors, such as NF-κB, which are crucial for TNF-α gene expression.
-
WNT/β-catenin Pathway: Recent studies have shown that this compound can inhibit the canonical WNT/β-catenin signaling pathway in certain cell types.[5][6] It has been observed to reduce the nuclear localization of active β-catenin and downregulate the expression of WNT target genes.[6][7][8]
Pharmacokinetics
This compound is rapidly and extensively absorbed after oral administration, but it undergoes significant first-pass metabolism, resulting in a bioavailability of 20-30%.[2][3] It is metabolized in the liver and erythrocytes into several metabolites, some of which are pharmacologically active.
2.1. Key Metabolites:
-
Metabolite I (M1 or Lisofylline): A product of reduction, this is a pharmacologically active metabolite with similar hemorheological properties to the parent drug.[3]
-
Metabolite IV (M4) and Metabolite V (M5): Carboxylic acid derivatives that are also pharmacologically active.[3] Metabolite V is the major urinary metabolite.[9]
The plasma concentrations of the major metabolites, particularly M1 and M5, are often higher and more sustained than those of this compound itself.[9]
2.2. Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of this compound and its primary metabolites in healthy male volunteers following single oral doses.
Table 1: Pharmacokinetic Parameters of this compound
| Dose (mg) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Half-life (hours) |
| 100 | 105 ± 21 | 0.41 ± 0.15 | 114 ± 28 | 0.39 ± 0.07 |
| 200 | 224 ± 73 | 0.29 ± 0.05 | 219 ± 46 | 0.54 ± 0.15 |
| 400 | 385 ± 101 | 0.33 ± 0.08 | 427 ± 111 | 0.84 ± 0.28 |
Data adapted from Smith et al. (1986). Values are mean ± SD.
Table 2: Pharmacokinetic Parameters of Metabolite I (Lisofylline)
| Dose (mg) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Half-life (hours) |
| 100 | 258 ± 45 | 0.83 ± 0.21 | 557 ± 102 | 0.96 ± 0.13 |
| 200 | 512 ± 136 | 0.72 ± 0.16 | 1012 ± 204 | 1.05 ± 0.21 |
| 400 | 845 ± 210 | 0.79 ± 0.15 | 1853 ± 449 | 1.29 ± 0.32 |
Data adapted from Smith et al. (1986). Values are mean ± SD.
Table 3: Pharmacokinetic Parameters of Metabolite V
| Dose (mg) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Half-life (hours) |
| 100 | 959 ± 189 | 1.15 ± 0.29 | 2478 ± 461 | 1.11 ± 0.13 |
| 200 | 2011 ± 467 | 1.01 ± 0.23 | 5116 ± 968 | 1.23 ± 0.22 |
| 400 | 3389 ± 789 | 1.03 ± 0.21 | 9287 ± 2145 | 1.61 ± 0.38 |
Data adapted from Smith et al. (1986). Values are mean ± SD.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's pharmacological profile.
3.1. Quantification of this compound and Metabolites in Plasma
Method: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Solid-phase extraction is a common method for sample cleanup.
-
Internal Standard: Chloramphenicol is often used as an internal standard.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size) is typically used.[10]
-
Mobile Phase: A mixture of methanol (B129727) and a buffer, such as 0.025M sodium acetate (B1210297) (e.g., 40:60 v/v), is used with an isocratic flow rate.[10]
-
Detection: UV detection at 275 nm.[10]
-
-
Quantification: A calibration curve is generated using known concentrations of this compound and its metabolites. The linear range is typically from 15 to 400 ng/mL.[11]
3.2. Assessment of TNF-α Production
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) or isolated monocytes are cultured in RPMI 1640 medium supplemented with human AB serum and antibiotics.
-
Stimulation: Cells are stimulated with a TNF-α-inducing agent, such as lipopolysaccharide (LPS) or M. leprae, in the presence or absence of this compound.
-
Supernatant Collection: After an incubation period (e.g., 18-20 hours), culture supernatants are collected.
-
ELISA Procedure:
-
Microtiter plates are coated with a capture antibody against TNF-α.
-
Samples and standards are added to the wells and incubated.
-
A biotinylated detection antibody is added, followed by an avidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution (e.g., o-phenylenediamine) is added to produce a colorimetric reaction.
-
The absorbance is measured at 490 nm, and the concentration of TNF-α is determined from a standard curve. The detection limit is typically around 5 pg/mL.[12][13]
-
3.3. Analysis of WNT/β-catenin Signaling Pathway
Method: Western Blotting for Active β-catenin
-
Cell Lysis: Melanoma cells, for example, are treated with this compound and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a Bradford assay.
-
Electrophoresis and Transfer: Whole-cell extracts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with non-fat milk.
-
Primary antibodies against active β-catenin (dephosphorylated) and total β-catenin are used. A loading control, such as β-actin, is also probed.
-
HRP-conjugated secondary antibodies are then applied.
-
-
Detection: Proteins are visualized using an enhanced chemiluminescence (ECL) substrate.[14]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound's inhibition of PDE increases cAMP, activating PKA.
Caption: this compound inhibits TNF-α production via the cAMP/PKA pathway.
Caption: this compound inhibits the WNT/β-catenin signaling pathway.
Caption: Experimental workflow for assessing TNF-α production.
Conclusion
This compound possesses a complex and beneficial pharmacological profile that extends beyond its initial indication. Its ability to improve blood rheology and exert potent anti-inflammatory effects is attributed to its modulation of fundamental cellular signaling pathways. The parent drug and its active metabolites, particularly M1 and M5, contribute to its overall therapeutic efficacy. A thorough understanding of its pharmacokinetics, pharmacodynamics, and mechanisms of action is crucial for its current clinical applications and for exploring its potential in new therapeutic areas. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. lucris.lub.lu.se [lucris.lub.lu.se]
- 5. This compound inhibits liver expression of tumor necrosis factor alpha mRNA following normothermic ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits WNT Signalling in β-Cateninhigh Patient-Derived Melanoma Cell Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits WNT Signalling in β-Cateninhigh Patient-Derived Melanoma Cell Populations | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of orally administered this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound decreases in vivo and in vitro tumour necrosis factor-alpha (TNF-α) production in lepromatous leprosy patients with erythema nodosum leprosum (ENL) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. This compound Inhibits WNT Signalling in β-Cateninhigh Patient-Derived Melanoma Cell Populations | PLOS One [journals.plos.org]
The Neuroprotective Potential of Pentoxifylline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pentoxifylline (PTX), a methylxanthine derivative, has long been utilized for its hemorheological properties in treating peripheral vascular diseases. However, a growing body of preclinical and clinical evidence has illuminated its significant neuroprotective effects, positioning it as a promising candidate for therapeutic intervention in a range of neurological disorders. This technical guide provides an in-depth exploration of the multifaceted neuroprotective mechanisms of this compound, supported by quantitative data from key experimental studies, detailed experimental protocols, and visual representations of the underlying signaling pathways. The primary neuroprotective actions of this compound are attributed to its potent anti-inflammatory effects, particularly the inhibition of tumor necrosis factor-alpha (TNF-α), its role as a phosphodiesterase inhibitor leading to increased cyclic adenosine (B11128) monophosphate (cAMP) levels, and its antioxidant properties. These mechanisms collectively contribute to reduced neuroinflammation, enhanced neuronal survival, and improved functional outcomes in models of Parkinson's disease, ischemic stroke, and neuroinflammation. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative and ischemic brain injuries.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through several interconnected pathways. As a non-selective phosphodiesterase inhibitor, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates various downstream signaling cascades.[1] A key consequence of this is the inhibition of TNF-α synthesis, a pivotal pro-inflammatory cytokine implicated in the pathophysiology of numerous neurodegenerative diseases.[1][2][3] By suppressing TNF-α, this compound mitigates neuroinflammation, a common pathological feature in conditions like Parkinson's disease and stroke.[1][2] Furthermore, this compound exhibits antioxidant properties, reducing the production of reactive oxygen species (ROS) and enhancing the levels of endogenous antioxidants such as glutathione.[4][5]
dot
Caption: Core neuroprotective mechanisms of this compound.
Preclinical Evidence in Neurological Disease Models
Parkinson's Disease Model (6-OHDA)
In a rat model of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine (6-OHDA), this compound demonstrated significant neuroprotective effects. Treatment with PTX attenuated the behavioral deficits, such as apomorphine-induced rotations, and partially reversed the depletion of striatal dopamine (B1211576) (DA) and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC).[1][3] Histological analysis revealed improved neuronal viability and a reduction in the immunoreactivity for markers of inflammation and oxidative stress, including TNF-α, COX-2, and iNOS.[3]
Table 1: Effects of this compound in the 6-OHDA Model of Parkinson's Disease
| Parameter | 6-OHDA Control | PTX (10 mg/kg) | PTX (25 mg/kg) | PTX (50 mg/kg) |
| Apomorphine-Induced Rotations (rotations/h) | 218.3 ± 33.74 | ↓ by 60% | ↓ by 66% | ↓ by 77% |
| Striatal Dopamine Depletion | ~90% | No significant effect | No significant effect | Partially reversed |
| TNF-α Immunoreactivity | 50-fold increase | - | Decreased | Decreased |
| Neuronal Degeneration (Fluoro-Jade) | Significant | - | Partially reversed | Partially reversed |
Data compiled from Abreu et al., 2015.[1]
dot
Caption: Experimental workflow for the 6-OHDA Parkinson's model.
Ischemic Stroke Models
This compound has shown promise in various models of cerebral ischemia. In a rat model of transient global brain ischemia, PTX administration improved spatial memory and cognitive function in the Morris water maze test.[2] Histological examination using Nissl staining showed a preservation of pyramidal cells in the CA1 region of the hippocampus in PTX-treated animals.[2] In a model of transient focal cerebral ischemia, post-ischemic treatment with PTX significantly reduced the infarct volume in the cortex.[6] This protective effect was associated with a reduction in brain edema and a decrease in TNF-α protein levels in the ischemic cortex.[6]
Table 2: Effects of this compound in Ischemic Stroke Models
| Model | Parameter | Ischemia Control | PTX Treatment |
| Transient Global Ischemia | Spatial Memory (Morris Water Maze) | Impaired | Significantly improved |
| Neuronal Viability (Hippocampal CA1) | Decreased | No significant difference from control | |
| Transient Focal Ischemia | Cortical Infarct Volume | - | Reduced by 40-43% |
| Brain Edema | Increased | Significantly reduced | |
| TNF-α Protein Levels (Ischemic Cortex) | Increased | Significantly reduced |
Data compiled from Movassaghi et al., 2012 and Ghavami et al., 2011.[2][6]
dot
Caption: PTX's role in the ischemic inflammatory cascade.
Experimental Protocols
6-OHDA Model of Parkinson's Disease
-
Animal Model: Male Wistar rats (250-300g) are used.
-
Anesthesia: Animals are anesthetized with a combination of ketamine (80 mg/kg, i.p.) and xylazine (B1663881) (10 mg/kg, i.p.).
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A midline scalp incision is made to expose the skull. A small burr hole is drilled over the right striatum at the following coordinates relative to bregma: anteroposterior (AP) +1.0 mm, mediolateral (ML) -2.5 mm, and dorsoventral (DV) -5.0 mm.
-
6-OHDA Injection: A Hamilton syringe is used to inject 8 µg of 6-OHDA (dissolved in 4 µL of saline containing 0.02% ascorbic acid) into the striatum at a rate of 1 µL/min. The needle is left in place for an additional 5 minutes before being slowly withdrawn.
-
This compound Administration: PTX is dissolved in saline and administered intraperitoneally (i.p.) at doses of 10, 25, and 50 mg/kg. Treatment begins 24 hours after surgery and continues daily for 15 days.
-
Behavioral Assessment: Apomorphine-induced contralateral rotations are recorded for 60 minutes following a subcutaneous injection of apomorphine (B128758) (0.5 mg/kg).
-
Tissue Processing: Following behavioral testing, animals are euthanized, and their brains are removed. The striata are dissected for neurochemical analysis (HPLC) or the brains are processed for histology and immunohistochemistry.
Transient Global Brain Ischemia Model
-
Animal Model: Male Wistar rats (250-300g) are used.
-
Surgical Procedure: Transient global cerebral ischemia is induced by bilateral common carotid artery occlusion for a specified duration (e.g., 15-30 minutes), followed by reperfusion.
-
This compound Administration: PTX (e.g., 200 mg/kg, i.p.) is administered at specific time points before and/or after the ischemic insult.[2]
-
Behavioral Assessment (Morris Water Maze):
-
Apparatus: A circular pool (1.5 m in diameter) is filled with water made opaque with non-toxic paint. A hidden platform is submerged 1 cm below the water surface in one of the quadrants.
-
Training: Rats are trained for several consecutive days with multiple trials per day to find the hidden platform from different starting positions.
-
Probe Trial: On the final day, the platform is removed, and the time spent in the target quadrant is recorded to assess spatial memory.
-
-
Histological Analysis (Nissl Staining):
-
Rats are transcardially perfused with saline followed by 4% paraformaldehyde.
-
Brains are removed, post-fixed, and cryoprotected.
-
Coronal sections (e.g., 30 µm) are cut on a cryostat.
-
Sections are mounted on slides and stained with cresyl violet to visualize neuronal cell bodies.
-
The number of viable neurons in specific brain regions (e.g., hippocampal CA1) is quantified.
-
Immunohistochemistry for TNF-α
-
Tissue Preparation: Brain sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Sections are incubated with a blocking solution (e.g., 5% normal goat serum in PBS) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against TNF-α overnight at 4°C.
-
Secondary Antibody Incubation: Sections are incubated with a biotinylated secondary antibody.
-
Detection: An avidin-biotin-peroxidase complex (ABC) kit and a chromogen such as diaminobenzidine (DAB) are used for visualization.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and coverslipped.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound. Its ability to modulate key pathological processes such as neuroinflammation and oxidative stress makes it an attractive candidate for further investigation in the context of a variety of neurological disorders. While preclinical studies have consistently demonstrated its efficacy, further research is warranted to optimize dosing regimens, explore potential combination therapies, and fully elucidate its long-term effects. Rigorously designed clinical trials are essential to translate these promising preclinical findings into effective treatments for patients suffering from neurodegenerative diseases and ischemic brain injuries. The detailed methodologies and compiled data within this guide aim to facilitate and inform such future research endeavors.
References
- 1. histo-chem.com [histo-chem.com]
- 2. biosensis.com [biosensis.com]
- 3. Alternative Method to Detect Neuronal Degeneration and Amyloid β Accumulation in Free-Floating Brain Sections With Fluoro-Jade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. Striatal dopamine measurement through HPLC [protocols.io]
The Interplay of Pentoxifylline and Adenosine Receptor Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pentoxifylline (PTX), a methylxanthine derivative, is a multifaceted drug primarily known for its hemorheological and anti-inflammatory properties. While its mechanism of action is complex, a significant body of evidence points to a crucial interplay with adenosine (B11128) receptor signaling pathways, particularly the A2A receptor subtype. This technical guide provides an in-depth exploration of this interaction, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms. The central finding is that this compound's immunomodulatory effects are not mediated by direct binding to adenosine receptors but rather through the potentiation of adenosine A2A receptor signaling, a consequence of its established role as a non-selective phosphodiesterase (PDE) inhibitor. This guide will dissect this indirect, yet powerful, modulation of a critical anti-inflammatory pathway.
Core Mechanism of Action: A Dual Role
This compound's influence on adenosine receptor pathways is best understood through a two-pronged mechanism:
-
Phosphodiesterase (PDE) Inhibition: As a competitive non-selective PDE inhibitor, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[1] This leads to an accumulation of intracellular cAMP.
-
Potentiation of Adenosine A2A Receptor Signaling: The adenosine A2A receptor (A2AR) is a Gs protein-coupled receptor that, upon activation by adenosine, stimulates adenylyl cyclase to produce cAMP.[2] By inhibiting PDE, this compound amplifies the cAMP signal generated by A2AR activation. This synergistic effect is central to its anti-inflammatory properties.[3][4] It is crucial to note that studies have shown that the anti-inflammatory effects of this compound are abolished in the presence of A2A receptor antagonists, indicating that its mechanism is dependent on a functional A2A receptor pathway.[5]
While some initial hypotheses suggested direct interaction, multiple studies have indicated a lack of direct binding of this compound to adenosine receptors.[1][6] No significant binding affinity (Ki or IC50 values) has been reported for this compound at A1, A2A, A2B, or A3 adenosine receptor subtypes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on adenosine-related pathways and inflammatory responses.
Table 1: Synergistic Effects of this compound and Adenosine on Inflammatory Cell Function
| Cell Type | Parameter Measured | Treatment | Effect | Reference |
| Human Polymorphonuclear (PMN) Leukocytes | H2O2 Production (IC50 of Adenosine) | This compound | 4.5-fold decrease in the IC50 of adenosine | [3][4] |
| Human Polymorphonuclear (PMN) Leukocytes | Inhibition of H2O2 Production | Adenosine + this compound | Overadditive increase in inhibition to 56% (±5%) from <20% for each alone | [3][4] |
| Human T Cells | Interferon-gamma (IFN-γ) Production Inhibition | This compound alone | 7% (±1%) inhibition | [3][4] |
| Human T Cells | Interferon-gamma (IFN-γ) Production Inhibition | Adenosine + this compound | 49% (±2%) inhibition | [3][4] |
| Human T Cells | Tumor Necrosis Factor-alpha (TNF-α) Production Inhibition | This compound alone | 31% (±6%) inhibition | [3][4] |
| Human T Cells | Tumor Necrosis Factor-alpha (TNF-α) Production Inhibition | Adenosine + this compound | 69% (±6%) inhibition | [3][4] |
Table 2: this compound's Effect on Pro-inflammatory Cytokine Expression
| Cell Type/Model | Cytokine | Treatment | Effect on mRNA/Protein Levels | Reference |
| Murine Macrophages | TNF-α mRNA | This compound (5 x 10⁻⁵ M) | 60% reduction | [7] |
| Murine Macrophages | TNF-α mRNA | This compound (5 x 10⁻⁶ M) | 45% reduction | [7] |
| Murine Peritoneal Exudate Cells | TNF-α Production | This compound (100 µg/ml) | Inhibition of endotoxin-stimulated production | [8] |
| Murine Peritoneal Exudate Cells | TNF-α Production | This compound (1000 µg/ml) | Inhibition of endotoxin-stimulated production | [8] |
| Human Peripheral Blood Monocytes | TNF-α Release (Titanium particle-stimulated) | Oral this compound (400 mg, 5x/day for 7 days) | Significant reduction in TNF-α release | [2] |
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved.
Caption: Adenosine A2A receptor signaling pathway and the modulatory effect of this compound.
Caption: Generalized workflow for an adenylyl cyclase activity assay to assess this compound's effect.
Detailed Experimental Protocols
The following protocols provide a framework for key experiments to investigate the effects of this compound on adenosine receptor pathways.
Radioligand Binding Assay for Adenosine Receptors
Objective: To determine if this compound directly binds to adenosine A1, A2A, A2B, or A3 receptors.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (e.g., from HEK-293 or CHO cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS21680 for A2A).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a non-selective adenosine agonist like NECA).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-treated with polyethyleneimine).
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup (96-well plate):
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Add non-specific binding control, radioligand, and membrane suspension.
-
Test Compound: Add serial dilutions of this compound, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, and subsequently the Ki value.
Adenylyl Cyclase Activity Assay
Objective: To measure the effect of this compound on adenosine-stimulated cAMP production.
Materials:
-
Cell membranes or whole cells expressing the adenosine A2A receptor.
-
This compound.
-
Adenosine or a selective A2A agonist (e.g., CGS21680).
-
ATP.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂, ATP regeneration system).
-
cAMP detection kit (e.g., ELISA, fluorescence-based, or radioimmunoassay).
Protocol:
-
Cell/Membrane Preparation: Prepare cell membranes or plate whole cells.
-
Pre-incubation: Incubate cells/membranes with this compound or vehicle control for a defined period.
-
Stimulation: Add adenosine or an A2A agonist to stimulate adenylyl cyclase.
-
Incubation: Incubate for a specific time at 37°C to allow for cAMP production.
-
Reaction Termination: Stop the reaction (e.g., by adding a lysis buffer or by heat inactivation).
-
cAMP Quantification: Measure the amount of cAMP produced using a commercially available kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of cAMP produced in the presence and absence of this compound to determine its effect on adenosine-stimulated adenylyl cyclase activity.
Measurement of TNF-α Inhibition
Objective: To quantify the inhibitory effect of this compound on TNF-α production by immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Lipopolysaccharide (LPS) to stimulate TNF-α production.
-
This compound.
-
Cell culture medium and supplements.
-
TNF-α ELISA kit.
Protocol:
-
Cell Culture: Isolate PBMCs or culture the monocytic cell line.
-
Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS to the cell cultures to induce TNF-α production.
-
Incubation: Incubate the cells for 4-6 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production by this compound at different concentrations.
Conclusion and Future Directions
This compound's mechanism of action in modulating inflammatory responses is intricately linked to the adenosine A2A receptor pathway, not as a direct ligand, but as a potentiator of its downstream signaling. By inhibiting phosphodiesterase and thereby increasing intracellular cAMP levels, this compound amplifies the anti-inflammatory signals initiated by adenosine binding to A2A receptors. This synergistic relationship has significant implications for the therapeutic use of this compound in inflammatory conditions.
For drug development professionals, this understanding opens avenues for designing novel therapies that target specific nodes within this pathway. Future research should focus on:
-
Developing more selective PDE inhibitors to minimize off-target effects.
-
Exploring combination therapies that pair this compound or similar PDE inhibitors with selective A2A receptor agonists.
-
Investigating the role of this compound in disease states characterized by high extracellular adenosine levels, where its potentiating effects would be most pronounced.
A thorough understanding of the interplay between this compound and adenosine receptor signaling is paramount for optimizing its clinical use and for the development of next-generation anti-inflammatory agents.
References
- 1. This compound does not act via adenosine receptors in the inhibition of the superoxide anion production of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral this compound inhibits release of tumor necrosis factor-alpha from human peripheral blood monocytes : a potential treatment for aseptic loosening of total joint components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Immunomodulatory properties of this compound are mediated via adenosine-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of fibroproliferation by this compound. Activity of metabolite-1 and lack of role of adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. This compound suppression of tumor necrosis factor gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Pentoxifylline In Vitro Experimental Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentoxifylline (PTX), a methylxanthine derivative, is a multifaceted drug with a range of biological activities that make it a subject of interest for in vitro research. Primarily known for its hemorheological properties, this compound also exhibits significant anti-inflammatory, anti-fibrotic, and immunomodulatory effects. Its primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This increase in cAMP activates protein kinase A (PKA) and modulates various downstream signaling pathways, resulting in the inhibition of pro-inflammatory cytokine synthesis, such as tumor necrosis factor-alpha (TNF-α), and the modulation of cellular processes like proliferation, migration, and extracellular matrix deposition.[1][3]
These diverse effects make this compound a valuable tool for in vitro studies across various fields, including immunology, cell biology, and pharmacology. This document provides detailed application notes and protocols for designing in vitro experiments to investigate the multifaceted effects of this compound.
Application Notes
This compound can be utilized in a variety of in vitro experimental models to explore its therapeutic potential. Key applications include:
-
Anti-inflammatory Research: this compound is a potent inhibitor of TNF-α production by various cell types, including monocytes and macrophages, when stimulated with lipopolysaccharide (LPS).[4][5][6] It also downregulates other pro-inflammatory cytokines like IL-1β and IL-6.[7] This makes it a useful compound for studying inflammatory signaling pathways and for screening potential anti-inflammatory drugs.
-
Fibrosis Research: In vitro studies have demonstrated that this compound can inhibit the proliferation of fibroblasts and reduce the synthesis and deposition of extracellular matrix components, such as collagen.[8][9] It has been shown to decrease the production of collagen types I and III in human dermal fibroblasts.[8][10] This makes it a relevant compound for investigating the mechanisms of fibrosis in various organs and for testing anti-fibrotic therapies.
-
Hemorheology and Vascular Biology: this compound improves the deformability of red blood cells, which can be studied in vitro using techniques that measure their ability to pass through small pores.[3][11] It also affects endothelial cell function, including proliferation and the expression of adhesion molecules, making it a valuable tool for research in vascular disorders.[12]
-
Oncology Research: Emerging evidence suggests that this compound may have anti-cancer properties. It has been shown to decrease the growth of non-small cell lung cancer cell lines and interfere with their cell cycle profile.[13] It can also modulate signaling pathways relevant to cancer progression.
Data Presentation
The following tables summarize quantitative data from various in vitro studies on this compound, providing a reference for experimental design.
Table 1: Effective Concentrations of this compound in Various In Vitro Assays
| Cell Type | Assay | Effective Concentration | Observed Effect | Reference |
| Human Peripheral Blood Monocytes | TNF-α Inhibition (LPS-stimulated) | > 1 x 10⁻⁵ M | > 50% reduction in TNF-α bioactivity | [14] |
| Human Alveolar Macrophages | TNF-α Inhibition (spontaneous) | 0.1 mM - 1 mM | 91% - 98% inhibition of TNF-α production | [4] |
| Human Dermal Fibroblasts | Proliferation Inhibition | 1000 µg/mL | Virtual negation of serum-driven proliferation | [15] |
| Human Dermal Fibroblasts | Collagen Synthesis Inhibition | 10⁻¹ - 10³ µg/mL | Concentration-dependent reduction | [8] |
| Human Hepatic Myofibroblast-like Cells | Collagen Synthesis Inhibition | 100 µg/mL - 500 µg/mL | 24% - 67% reduction in secreted collagen | [9] |
| Human Red Blood Cells | Increased Deformability | 0.36 mmol/L | Reduced medium passage time after Ca²⁺ stress | [11] |
| Human Tunica Albuginea-Derived Fibroblasts | Collagen I Deposition | 0.01 µM - 100 µM | Dose-dependent decrease | [16] |
| RAW 264.7 Macrophages | Protein Expression Modulation | 10 µg/mL | Altered protein expression profile |
Table 2: Summary of In Vitro Experimental Parameters for this compound Studies
| Experiment | Cell Line/Primary Cells | Stimulus (if any) | This compound Concentration | Incubation Time | Readout |
| TNF-α Inhibition | Human Peripheral Blood Monocytes | Lipopolysaccharide (LPS) | 10⁻⁶ M - 10⁻³ M | 24 hours | TNF-α ELISA or Bioassay |
| Anti-Fibrosis | Human Dermal Fibroblasts | Serum or TGF-β1 | 100 µg/mL - 1 mg/mL | 24 - 72 hours | Collagen quantification (Hydroxyproline assay, ELISA), Cell proliferation (e.g., MTT assay) |
| Cell Migration | Human Umbilical Vein Endothelial Cells (HUVEC) | - | Varies | 24 - 48 hours | Wound closure percentage (Wound healing assay), Number of migrated cells (Transwell assay) |
| Red Blood Cell Deformability | Human Red Blood Cells | Hyperosmolar conditions or Ca²⁺ stress | 0.36 mmol/L | Varies | Passage time through micropore, Elongation index |
| cAMP Measurement | Various cell types | Forskolin (positive control) | Varies | Short (minutes) | cAMP ELISA or other immunoassays |
Experimental Protocols
Here are detailed methodologies for key in vitro experiments to assess the effects of this compound.
TNF-α Inhibition Assay in Lipopolysaccharide (LPS)-Stimulated Monocytes
Objective: To determine the inhibitory effect of this compound on TNF-α production by monocytes stimulated with LPS.
Materials:
-
Human monocytic cell line (e.g., THP-1) or isolated human peripheral blood monocytes (PBMCs).
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional).
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound (stock solution prepared in sterile PBS or DMSO).
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
-
CO₂ incubator (37°C, 5% CO₂).
Protocol:
-
Cell Culture and Seeding:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
(Optional) Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours. After differentiation, wash the cells with PBS and replace with fresh, PMA-free medium for 24 hours before the experiment.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells/well and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).
-
Remove the old medium from the cells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of PBS or DMSO as the highest this compound concentration).
-
Pre-incubate the cells with this compound for 1-2 hours in the CO₂ incubator.
-
-
LPS Stimulation:
-
Prepare an LPS solution in culture medium at a concentration that induces a robust TNF-α response (typically 10-100 ng/mL, to be optimized for your specific cell type and LPS lot).
-
Add 100 µL of the LPS solution to each well (except for the unstimulated control wells). The final volume in each well will be 200 µL.
-
Incubate the plate for 4-24 hours in the CO₂ incubator. The optimal incubation time should be determined empirically.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the supernatant (cell-free culture medium) from each well.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each this compound concentration compared to the LPS-stimulated control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the TNF-α production).
-
In Vitro Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on the migration of adherent cells, such as fibroblasts or endothelial cells.
Materials:
-
Adherent cell line (e.g., human dermal fibroblasts, HDFs; or human umbilical vein endothelial cells, HUVECs).
-
Appropriate cell culture medium (e.g., DMEM for fibroblasts, EGM-2 for HUVECs) with supplements.
-
6-well or 12-well cell culture plates.
-
Sterile 200 µL pipette tips or a cell scraper.
-
This compound.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Protocol:
-
Cell Seeding:
-
Seed the cells in 6-well or 12-well plates at a density that will result in a confluent monolayer after 24-48 hours.
-
-
Creating the "Wound":
-
Once the cells have formed a confluent monolayer, use a sterile 200 µL pipette tip to create a straight scratch or "wound" in the center of each well.
-
Wash the wells gently with PBS to remove any detached cells.
-
-
This compound Treatment:
-
Replace the PBS with fresh culture medium containing different concentrations of this compound (e.g., 100 µg/mL, 500 µg/mL, 1 mg/mL). Include a vehicle control.
-
It is recommended to use a medium with a lower serum concentration (e.g., 1-2% FBS) to minimize cell proliferation, which can interfere with the migration measurement.
-
-
Image Acquisition:
-
Immediately after adding the treatment (time 0), capture images of the scratch in each well using a microscope at a low magnification (e.g., 4x or 10x). Mark the location of the images to ensure the same field is captured at later time points.
-
Incubate the plate in the CO₂ incubator.
-
Capture images of the same fields at regular intervals (e.g., 12, 24, and 48 hours).
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the cell-free "wound" at each time point.
-
Calculate the percentage of wound closure for each condition and time point using the following formula:
-
% Wound Closure = [ (Area at time 0 - Area at time t) / Area at time 0 ] x 100
-
-
Compare the rate of wound closure between the this compound-treated groups and the control group.
-
Anti-Fibrotic Activity: Collagen Synthesis Assay in Fibroblasts
Objective: To evaluate the effect of this compound on collagen production by fibroblasts.
Materials:
-
Human dermal fibroblasts (HDFs) or other fibroblast cell lines.
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and L-ascorbic acid (50 µg/mL) to promote collagen synthesis.
-
This compound.
-
[³H]-Proline (for radiometric assay) or a Sircol™ Soluble Collagen Assay kit.
-
Trichloroacetic acid (TCA) (for radiometric assay).
-
Scintillation counter and scintillation fluid (for radiometric assay).
-
24-well cell culture plates.
Protocol:
-
Cell Culture and Treatment:
-
Seed fibroblasts in 24-well plates and grow them to confluence.
-
Once confluent, replace the medium with fresh medium containing different concentrations of this compound (e.g., 100 µg/mL, 500 µg/mL, 1 mg/mL) and L-ascorbic acid. Include a vehicle control.
-
Incubate for 24-48 hours.
-
-
Collagen Quantification (Radiometric Method):
-
During the last 6-24 hours of incubation, add [³H]-Proline to each well.
-
After incubation, collect the culture medium and the cell layer separately.
-
Precipitate the proteins in both fractions with cold 10% TCA.
-
Wash the protein pellets with cold 5% TCA.
-
Hydrolyze the protein pellets in 6 M HCl at 110°C for 24 hours.
-
Separate [³H]-hydroxyproline from [³H]-proline by ion-exchange chromatography or another appropriate method.
-
Measure the radioactivity of the [³H]-hydroxyproline fraction using a scintillation counter. The amount of [³H]-hydroxyproline is directly proportional to the amount of newly synthesized collagen.
-
-
Collagen Quantification (Sircol Assay):
-
Collect the culture medium.
-
Follow the instructions of the Sircol™ Soluble Collagen Assay kit to measure the amount of soluble collagen in the medium. This assay is based on the specific binding of the dye Sirius Red to collagen.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the collagen production to the total protein content or cell number in each well.
-
Calculate the percentage of inhibition of collagen synthesis for each this compound concentration compared to the control.
-
Mandatory Visualizations
Signaling Pathways
// Nodes PTX [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PDE [label="Phosphodiesterase (PDE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A (PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProInflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(e.g., TNF-α, IL-1β, IL-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Proliferation [label="Cell Proliferation", fillcolor="#F1F3F4", fontcolor="#202124"]; Collagen_Synthesis [label="Collagen Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges PTX -> PDE [arrowhead=tee, label="Inhibits"]; PDE -> cAMP [arrowhead=tee, label="Degrades"]; cAMP -> PKA [arrowhead=normal, label="Activates"]; PKA -> NFkB [arrowhead=tee, label="Inhibits"]; NFkB -> ProInflammatory_Cytokines [arrowhead=normal, label="Promotes Transcription"]; PKA -> Cell_Proliferation [arrowhead=tee, label="Inhibits"]; PKA -> Collagen_Synthesis [arrowhead=tee, label="Inhibits"]; } .dot Caption: this compound's primary mechanism of action.
Experimental Workflows
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Seed_Cells [label="Seed Monocytes/Macrophages\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Pre_incubate [label="Pre-incubate with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulate [label="Stimulate with LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 4-24 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Collect_Supernatant [label="Collect Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; ELISA [label="Measure TNF-α by ELISA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data (IC₅₀)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Seed_Cells; Seed_Cells -> Pre_incubate; Pre_incubate -> Stimulate; Stimulate -> Incubate; Incubate -> Collect_Supernatant; Collect_Supernatant -> ELISA; ELISA -> Analyze; Analyze -> End; } .dot Caption: Workflow for TNF-α inhibition assay.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Seed_Cells [label="Seed Cells to Confluency", fillcolor="#F1F3F4", fontcolor="#202124"]; Create_Wound [label="Create Scratch/"Wound"", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treat [label="Treat with this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Image_T0 [label="Image at Time 0", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate and Image at\nRegular Intervals", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure_Area [label="Measure Wound Area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Calculate % Wound Closure", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Seed_Cells; Seed_Cells -> Create_Wound; Create_Wound -> Treat; Treat -> Image_T0; Image_T0 -> Incubate; Incubate -> Measure_Area; Measure_Area -> Analyze; Analyze -> End; } .dot Caption: Workflow for in vitro wound healing assay.
References
- 1. This compound Inhibits Pulmonary Fibrosis by Regulating Cellular Senescence in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissolution of this compound from Extended Release Formulations. Researches Concerning Development of a Biorelevant Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on red blood cell deformability and blood viscosity under hyperosmolar conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits TNF-alpha production from human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral this compound inhibits release of tumor necrosis factor-alpha from human peripheral blood monocytes : a potential treatment for aseptic loosening of total joint components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits normal human dermal fibroblast in vitro proliferation, collagen, glycosaminoglycan, and fibronectin production, and increases collagenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits growth and collagen synthesis of cultured human hepatic myofibroblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound modifies three-dimensional collagen lattice model contraction and expression of collagen types I and III by human fibroblasts derived from post-burn hypertrophic scars and from normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on single red cell deformability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. This compound Attenuates Transforming Growth Factor-β1-Stimulated Collagen Deposition and Elastogenesis in Human Tunica Albuginea-Derived Fibroblasts Part 1: Impact on Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-induced protein expression change in RAW 264.7 cells as determined by immunoprecipitation-based high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Pentoxifylline in Preclinical Research: A Guide to In Vivo Dosing and Administration
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pentoxifylline (PTX), a methylxanthine derivative, is a multifaceted therapeutic agent with a well-established role in improving microcirculation and exhibiting anti-inflammatory properties. Its application in in vivo animal studies is extensive, spanning various disease models. This document provides a comprehensive overview of commonly used this compound dosages, detailed experimental protocols, and a summary of its mechanism of action to guide researchers in designing robust preclinical studies.
Quantitative Dosage Data
The effective in vivo dosage of this compound can vary significantly depending on the animal model, the route of administration, and the specific pathological condition being investigated. The following table summarizes dosages reported in various animal studies.
| Animal Model | Route of Administration | Dosage Range | Application/Disease Model | Reference(s) |
| Mouse | Oral (p.o.) | 1225 mg/kg (LD50) | Toxicity Study | [1][2] |
| Intraperitoneal (i.p.) | 10 - 100 mg/kg | Tumor Perfusion and Radiosensitivity | [3] | |
| Intraperitoneal (i.p.) | 239 mg/kg (LD50) | Toxicity Study | [2] | |
| Subcutaneous (s.c.) | 15 - 50 mg/kg | Staphylococcal Infection | [4] | |
| Subcutaneous (s.c.) | 480 mg/kg (LD50) | Toxicity Study | [2] | |
| Intravenous (i.v.) | 108 mg/kg (LD50) | Toxicity Study | [2] | |
| Rat | Oral (p.o.) | 1050 - 1220 mg/kg (LD50) | Toxicity Study | [1][5][6] |
| Oral (p.o.) | 100 mg/kg | Chlorine-Induced Acute Lung Injury | [7] | |
| Intraperitoneal (i.p.) | 30 - 150 mg/kg | Subacute and Chronic Toxicity | [5] | |
| Intraperitoneal (i.p.) | 30 - 60 mg/kg/day | Neuropathic Pain | [8] | |
| Intraperitoneal (i.p.) | 230 - 235 mg/kg (LD50) | Toxicity Study | [5] | |
| Intramuscular (i.m.) | 17 mg/kg/day | Experimental Peritonitis | [9] | |
| Intravenous (i.v.) | 6.25 - 100 mg/kg | Endotoxin-Induced Inflammation | [10] | |
| Intravenous (i.v.) | 20 - 40 mg/kg | Cardiac Ischemia-Reperfusion | [11] | |
| Dog | Oral (p.o.) | 15 - 30 mg/kg | Pharmacokinetic Study | [12][13] |
| Intravenous (i.v.) | 8 - 15 mg/kg | Pharmacokinetic Study | [13][14] | |
| Sheep | Intravenous (i.v.) | 10 - 40 mg/kg | Hematological and Biochemical Parameters | [15] |
| Horse | Oral (p.o.) / Intravenous (i.v.) | Not specified | Pharmacokinetic Study | [16] |
| Rabbit | Oral (p.o.) | up to 264 mg/kg | Teratogenicity Study | [17] |
| Intravenous (i.v.) | 100 mg/kg (LD50) | Toxicity Study | [2] |
LD50 refers to the lethal dose for 50% of the test subjects.
Experimental Protocols
Oral Administration in a Rat Model of Acute Lung Injury
This protocol is adapted from a study investigating the protective effects of this compound against chlorine-induced acute lung injury in rats.[7]
Materials:
-
This compound (PTX) powder
-
Normal saline
-
Gavage needles
-
Sprague-Dawley rats (200-220 g)
Procedure:
-
Preparation of Dosing Solution: Prepare a fresh solution of this compound in normal saline at the desired concentration. For a 100 mg/kg dose in a 200 g rat, you would need 20 mg of PTX. If administering a volume of 1 ml, the concentration would be 20 mg/ml.
-
Animal Handling: Gently restrain the rat.
-
Gavage Administration:
-
Measure the distance from the rat's incisors to the xiphoid process to estimate the length of the gavage needle to be inserted.
-
Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the this compound solution.
-
-
Timing of Administration: In the cited study, PTX was administered 30 minutes before and 15 minutes after chlorine exposure.[7] The timing should be adapted based on the specific experimental design.
-
Control Group: Administer an equal volume of normal saline to the control group using the same procedure.
Intraperitoneal Injection in a Mouse Model of Neuropathic Pain
This protocol is based on a study evaluating the effect of this compound on allodynia and hyperalgesia in a rat model, which can be adapted for mice.[8]
Materials:
-
This compound (PTX) powder
-
Physiological saline
-
Syringes and needles (e.g., 25-27 gauge)
-
Male Wistar rats (200-250 g)
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in physiological saline to achieve the desired concentration. Doses of 30 or 60 mg/kg were used in the study.[8]
-
Animal Handling: Gently restrain the rat or mouse.
-
Intraperitoneal Injection:
-
Locate the lower right or left quadrant of the abdomen.
-
Lift the animal's hindquarters slightly to allow the abdominal organs to move cranially.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, being careful to avoid puncturing any organs.
-
Inject the this compound solution.
-
-
Timing of Administration: In the referenced study, this compound was administered 30 minutes before the induction of nerve injury and then daily for 14 days.[8]
-
Control Group: Inject an equal volume of physiological saline into the control group.
Signaling Pathways and Mechanism of Action
This compound's therapeutic effects are attributed to its ability to modulate several key signaling pathways. Its primary mechanism involves the non-selective inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[18][19][20] This elevation in cAMP activates Protein Kinase A (PKA), which in turn leads to a cascade of downstream effects.
Furthermore, this compound is known to inhibit the synthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[19][20] This anti-inflammatory action is crucial in many of the disease models where PTX shows efficacy. The drug also improves the deformability of red blood cells, reduces blood viscosity, and inhibits platelet aggregation, all of which contribute to enhanced microcirculation.[18][20][21]
Diagrams of Signaling Pathways and Experimental Workflow
Caption: this compound's multifaceted mechanism of action.
Caption: General experimental workflow for in vivo this compound studies.
Conclusion
This compound is a valuable tool for in vivo research across a spectrum of disease models. The selection of an appropriate dose and route of administration is critical for obtaining meaningful and reproducible results. This document provides a foundational guide for researchers; however, it is imperative to consult the primary literature and consider the specific aims of the study when designing experimental protocols. Careful consideration of the drug's pharmacokinetic and pharmacodynamic properties will contribute to the successful implementation of in vivo studies involving this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound: its pharmacokinetics and ability to improve tumour perfusion and radiosensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy, toxicity, and pharmacokinetics of this compound and its analogs in experimental Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Experimental research on the toxicity of pharmathis compound (I)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Protective effects of this compound against chlorine-induced acute lung injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound decreases allodynia and hyperalgesia in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in the treatment of experimental peritonitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits endotoxin-induced NF-kappa B activation and associated production of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound alleviated cardiac injury via modulating the cardiac expression of lncRNA-00654-miR-133a-SOX5 mRNA in the rat model of ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on whole blood IL‐2 and IFN‐gamma gene expression in normal dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of this compound in dogs after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Pharmacokinetic disposition of intravenous and oral this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. What is the mechanism of this compound? [synapse.patsnap.com]
- 19. What is this compound used for? [synapse.patsnap.com]
- 20. This compound - Wikipedia [en.wikipedia.org]
- 21. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Pentoxifylline Treatment in Cell Culture
Pentoxifylline (PTX), a methylxanthine derivative, is a multifaceted drug with well-documented hemorheological, anti-inflammatory, and immunomodulatory properties.[1][2] In the realm of in vitro research, PTX is a valuable tool for investigating a wide array of cellular processes, including inflammation, cancer cell proliferation, and signal transduction. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, tailored for researchers, scientists, and professionals in drug development.
Core Principles and Mechanisms of Action
This compound's primary mechanism of action is the non-specific inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3][4][5] This elevation in cAMP activates protein kinase A (PKA), which in turn modulates the activity of various downstream targets. The key consequences of this action include:
-
Anti-inflammatory Effects: PTX is known to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and IL-6.[3][4][5][6] This is partly achieved through the downregulation of transcription factors like NF-κB.[3][4]
-
Anticancer Properties: In various cancer cell lines, this compound has been demonstrated to induce cell cycle arrest, promote apoptosis, and enhance the cytotoxic effects of chemotherapeutic agents.[7][8][9][10] It can also modulate signaling pathways crucial for tumor growth and angiogenesis, such as the STAT3 pathway.[11][12]
-
Improved Erythrocyte Deformability: By altering the properties of red blood cell membranes, PTX enhances their flexibility, a key aspect of its therapeutic use in vascular diseases.[1]
Data Presentation: this compound Treatment Parameters in Various Cell Lines
The following tables summarize quantitative data from various studies, providing a reference for determining appropriate experimental conditions.
Table 1: this compound Concentrations and Effects on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range | Treatment Duration | Observed Effects | Reference |
| NCI-H460 | Non-small cell lung cancer | 1 - 2 mM | 48 h | Increased G0/G1 phase cell cycle arrest, increased cell death. | [7] |
| A549 | Non-small cell lung cancer | 1 - 2 mM | 48 h | Increased G0/G1 phase cell cycle arrest. | [7] |
| MCF-7 | Human breast cancer | 2 mM | 24 h | Slight cytotoxicity (~10% cell kill), enhanced cytotoxicity of cisplatin. | [8] |
| B16F1 | Mouse melanoma | 100 µM | 6, 24, 48 h | Decreased p62 expression, suggesting autophagy modulation. | [11] |
| C-26, CaSki, U937 | Colon carcinoma, Cervical cancer, Histiocytic lymphoma | > 100 µg/mL | Not specified | Dose-dependent toxic effect. | [10] |
Table 2: this compound Concentrations and Effects on Immune and Other Cell Types
| Cell Type/Line | Cell Type | Concentration Range | Treatment Duration | Observed Effects | Reference |
| Human Blood (Newborn and Adult) | Immune cells | 50 - 400 µmol/L | Pre-, simultaneous, or post-stimulation | Inhibition of TLR-mediated cytokine production (TNF, IL-1β). | [13] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Immune cells | 10 - 1000 µg/mL | Not specified | Inhibition of mitogen-induced proliferation, reduced generation of CTLs, reduced NK cell lysis. | [14] |
| Human Neutrophils | Immune cells | Not specified | Short-term culture | Inhibition of spontaneous apoptosis. | [15] |
| RAW 264.7 | Murine macrophages | Not specified | 12, 24, 48 h | Down-regulation of inflammatory signaling (LTA4H, CXCR4, ILs, MMPs). | [16] |
| Sarcoma L-1 | Murine sarcoma | 2 - 100 µg/mL | 90 min | Reduced angiogenic activity. | [6] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
This protocol provides a general workflow for treating adherent or suspension cells with this compound.
Materials:
-
This compound (Sigma-Aldrich, Cat. No. P1784 or equivalent)
-
Sterile, deionized water or phosphate-buffered saline (PBS) for reconstitution
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
Sterile cell culture plates (e.g., 6-well, 12-well, or 96-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
This compound Stock Solution Preparation:
-
Dissolve this compound in sterile water or PBS to create a concentrated stock solution (e.g., 100 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells at a density appropriate for the specific assay and cell line. For example, for a cell cycle analysis in non-small cell lung cancer cells, a seeding density of 5.0 × 10⁴ cells/mL can be used.[7]
-
Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours).
-
-
This compound Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.5 mM, 1 mM, 2 mM).[7]
-
Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound.
-
Include a vehicle control (medium with the same volume of water or PBS used to dissolve PTX) and a negative control (untreated cells).
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
After incubation, harvest the cells for downstream analysis, such as cell viability assays (MTT, trypan blue), cell cycle analysis (propidium iodide staining), protein expression analysis (Western blot), or gene expression analysis (RT-qPCR).
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is adapted from a study on non-small cell lung cancer cells.[7]
Materials:
-
Treated and control cells from Protocol 1
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After 48 hours of this compound treatment, collect both adherent and floating cells.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Western Blot Analysis for Protein Expression
This protocol is based on a method used to assess protein expression in non-small cell lung cancer cells.[7]
Materials:
-
Treated and control cells from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
After 48 hours of treatment with 1 mM this compound, wash the cells with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: this compound's primary signaling pathways.
Caption: General experimental workflow for this compound treatment.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: A Drug with Antiviral and Anti-Inflammatory Effects to Be Considered in the Treatment of Coronavirus Disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Repositioning of this compound as an immunomodulator and regulator of the renin-angiotensin system in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of this compound on L-1 sarcoma tumor growth and angiogenesis in Balb/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Efficacy of this compound as a modulator of alkylating agent activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemotherapy with a molecular rational basis, this compound as a promising antitumor drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and Norcantharidin Modify p62 Expression in 2D and 3D Cultures of B16F1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits melanoma tumor growth and angiogenesis by targeting STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits TLR- and inflammasome-mediated in vitro inflammatory cytokine production in human blood with greater efficacy and potency in newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immune response modulation by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound on apoptosis of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols for Pentoxifylline Quantification in Plasma by HPLC
This document provides a detailed guide for the quantification of pentoxifylline in plasma samples using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
This compound is a xanthine (B1682287) derivative used to treat peripheral artery disease.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic and toxicokinetic studies. This document outlines a validated HPLC method for this purpose, providing detailed protocols and comparative data to ensure reliable and reproducible results.
Experimental Protocols
A common approach for the quantification of this compound in plasma involves protein precipitation or extraction followed by reversed-phase HPLC with UV detection.[2][3][4]
1. Materials and Reagents
-
This compound reference standard
-
Internal standard (e.g., Chloramphenicol or Lisofylline)[2][5]
-
HPLC-grade acetonitrile (B52724), methanol, and water[4][6]
-
Perchloric acid or other protein precipitating agents[4]
-
Dichloromethane for liquid-liquid extraction[3]
-
Solid-phase extraction (SPE) cartridges (if applicable)[2]
-
Human plasma (blank)[4]
2. Instrumentation
-
HPLC system with a UV detector[7]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[8]
-
Data acquisition and processing software[4]
-
Centrifuge[4]
-
Vortex mixer[4]
3. Sample Preparation
Effective sample preparation is critical to remove plasma proteins and other interfering substances. Common methods include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[2][3][4][9]
Protocol: Protein Precipitation [4]
-
To 900 µL of blank plasma, add 100 µL of the working standard solutions of this compound to achieve desired concentrations for the calibration curve.[4]
-
Add a fixed amount of the internal standard solution to all samples (except blanks).
-
Add 100 µL of 20% perchloric acid to precipitate plasma proteins.[4]
-
Vortex the mixture for 1 minute.[4]
-
Centrifuge at 13,000 rpm for 5 minutes.[4]
-
Collect the supernatant and inject a 20 µL aliquot into the HPLC system.[4]
Protocol: Liquid-Liquid Extraction [3]
-
To a plasma sample, add the internal standard.
-
Add 0.2 mL of 1 M NaOH followed by dichloromethane.[3]
-
Vortex to extract this compound and the internal standard into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
Protocol: Solid-Phase Extraction (SPE) [2]
-
Condition an appropriate SPE cartridge.
-
Load the plasma sample (pre-treated as required) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound and the internal standard with a suitable solvent.
-
Evaporate the eluate and reconstitute the residue in the mobile phase for HPLC analysis.
4. HPLC Analysis
-
Mobile Phase Preparation: A common mobile phase is a mixture of acetonitrile and water (e.g., 80:20 v/v or 45:55 v/v).[3][4] The mobile phase should be filtered and degassed before use.[4]
-
Chromatographic Conditions:
-
Run Time: Typically around 10-15 minutes, allowing for the elution of this compound and the internal standard.[7][8]
5. Method Validation
The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10]
-
Linearity: Determined by analyzing a series of calibration standards over a specified concentration range.[2]
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[2]
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[4]
-
Recovery: The efficiency of the extraction method is determined by comparing the analyte response in extracted samples to that of unextracted standards.[3]
Data Presentation
The following tables summarize quantitative data from various published HPLC methods for this compound quantification in plasma.
Table 1: Comparison of Sample Preparation Methods
| Method | Matrix | Recovery of this compound | Internal Standard Recovery | Reference |
| Protein Precipitation | Spiked Plasma | 99.46% - 102.51% | Not specified | [4] |
| Liquid-Liquid Extraction | Human Plasma | 92.1% | Not specified | [3] |
| Solid-Phase Extraction | Human Plasma | >97% | >97% (Chloramphenicol) | [2] |
Table 2: Comparison of Chromatographic Conditions
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| LiChrosorb® RP-18 (125x4.0 mm, 5 µm) | Water:Acetonitrile (80:20 v/v) | 1.0 | 274 | [4] |
| C18 (250 mm × 4 mm i.d.) | Acetonitrile–water (45:55 v/v) | Not specified | 275 | [3] |
| Altima C18 (250 ´4.6 mm id, 5 mm) | Methanol–acetonitrile–10 mM mixed phosphate (B84403) buffer pH 2.6 (39 + 12 + 49) | Not specified | 273 | [7] |
| LiChrosorb C18 (250 mm x 4.6 mm, 5 µm) | Water, methanol, o-phosphoric acid, and tetrahydrofuran (B95107) (80:20:1:3 v/v/v/v) | 1.0 | 274 | [8] |
Table 3: Comparison of Method Validation Parameters
| Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (RSD %) | Reference |
| 8000 - 48000 (in plasma) | 200 | 8000 | 99.46 - 102.51 | <4 | [4] |
| 25 - 1000 | 20 | Not specified | Not specified | Not specified | [3] |
| 15 - 400 | 5 | 15 | 98.0 - 110.2 | <8.8 | [2] |
| 16000 - 80000 (µg/mL) | Not specified | Not specified | Not specified | Not specified | [8] |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Chemical structures of this compound and Lisofylline.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Validation of an HPLC method for determination of this compound in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Lisofylline - Wikipedia [en.wikipedia.org]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Preparing Pentoxifylline Stock Solutions for Cell-Based Assays: An Application Note and Protocol
Introduction
Pentoxifylline (PTX) is a methylxanthine derivative with a range of biological activities, making it a compound of significant interest in cellular research. Primarily known as a phosphodiesterase (PDE) inhibitor, this compound increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn modulates various downstream signaling pathways.[1] Its anti-inflammatory properties, particularly the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production, have been widely documented.[2][3][4] Furthermore, this compound has been shown to improve the deformability of red blood cells and decrease blood viscosity.
Accurate and reproducible results in cell-based assays are critically dependent on the correct preparation and handling of compound stock solutions. This application note provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro cell culture experiments. It includes data on solubility and stability, a step-by-step protocol for stock solution preparation, and an example experimental protocol for a TNF-α inhibition assay.
Data Presentation: Solubility and Stability of this compound
For consistent experimental outcomes, understanding the solubility and stability of this compound is crucial. The following tables summarize key quantitative data for preparing and storing this compound solutions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Temperature | Reference |
| Water | ~77 mg/mL | 25°C | [5] |
| Water | ≥43 mg/mL | Room Temperature | [6] |
| Chloroform | Freely Soluble | Not Specified | [7][8] |
| Methanol | Soluble | Not Specified | [7][8] |
| Ethanol | Sparingly Soluble | Not Specified | [8] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | Not Specified |
Table 2: Stability of this compound Solutions
| Solution/Solvent | Concentration | Storage Conditions | Stability Duration | Reference |
| 0.9% w/v Sodium Chloride or 5% w/v Glucose | 5 mg/mL | 22°C (Room Temperature), protected from light | At least 7 days | [9] |
| 0.9% w/v Sodium Chloride or 5% w/v Glucose | 5 mg/mL | 35°C, protected from light | At least 7 days | [9] |
| 0.9% w/v Sodium Chloride or 5% w/v Glucose | 5 mg/mL | 4°C (Refrigerator), protected from light | At least 7 days | [9] |
| 0.9% w/v Sodium Chloride or 5% w/v Glucose | 5 mg/mL | 22°C (Room Temperature), exposed to light | At least 7 days | [9] |
| Aqueous Suspension | 20 mg/mL | 4°C or 25°C | At least 91 days | [10] |
| Topical Cream | Not Specified | Room Temperature | At least 62 days | [11] |
Note: this compound is subject to degradation under alkaline and oxidative stress.[9]
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), which is a common solvent for cell culture applications.
Materials:
-
This compound powder (molecular weight: 278.31 g/mol )
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sterile serological pipettes and pipette tips
Procedure:
-
Preparation: In a sterile environment (e.g., a biological safety cabinet), weigh out 27.83 mg of this compound powder.
-
Dissolution: Add the weighed this compound to a sterile tube. Using a sterile pipette, add 1 mL of anhydrous, sterile DMSO to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: Dispense the 100 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This minimizes contamination and avoids repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (100 mM), solvent (DMSO), and date of preparation. Store the aliquots at -20°C for long-term use.
Protocol 2: Example Cell-Based Assay: Inhibition of LPS-Induced TNF-α Production in Macrophages
This protocol provides an example of how to use the this compound stock solution in a cell-based assay to measure its anti-inflammatory effects.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary human peripheral blood monocytes)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (100 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
96-well cell culture plates
-
TNF-α ELISA kit
-
Vehicle control (sterile DMSO)
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM).
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control well containing 0.1% DMSO should be included.
-
-
Compound Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS. Dilute the LPS stock in complete culture medium to a final working concentration of 100 ng/mL.
-
Add 10 µL of the LPS working solution to each well (except for the negative control wells, which should receive 10 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Analysis:
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for analysis.
-
Quantify the concentration of TNF-α in the supernatants using a commercially available TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of TNF-α production is inhibited).
-
Visualizations
Caption: Experimental workflow for preparing and using this compound stock solutions.
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
References
- 1. researchgate.net [researchgate.net]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Oral this compound inhibits release of tumor necrosis factor-alpha from human peripheral blood monocytes : a potential treatment for aseptic loosening of total joint components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits TNF-alpha production from human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C13H18N4O3 | CID 4740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 6493-05-6 [amp.chemicalbook.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. researchgate.net [researchgate.net]
- 10. Stability of this compound in an extemporaneously prepared oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical stability of this compound in a topical cream - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Pentoxifylline in Rat Models of Fibrosis
Introduction
Pentoxifylline (PTX), a methylxanthine derivative, is a nonselective phosphodiesterase inhibitor known for its hemorheological, anti-inflammatory, and immunomodulatory properties.[1][2][3] Its therapeutic potential extends to mitigating fibrosis, a pathological process characterized by excessive deposition of extracellular matrix proteins, leading to tissue scarring and organ dysfunction. In various rat models, PTX has demonstrated significant anti-fibrotic effects across different organs, including the kidney, heart, liver, and lungs.[3][4][5][6] These application notes provide a comprehensive overview of the use of this compound in preclinical rat models of fibrosis, summarizing key quantitative data and detailing experimental protocols for researchers and scientists in drug development.
Mechanism of Action
The anti-fibrotic effects of this compound are multi-faceted. A primary mechanism involves the inhibition of Transforming Growth Factor-beta (TGF-β1), a key cytokine that orchestrates the fibrotic cascade.[1][5] By blocking TGF-β1 expression and the subsequent activation of the Smad2/3 signaling pathway, PTX can prevent the transformation of epithelial cells into myofibroblasts and reduce collagen matrix production.[1][5] Additionally, PTX exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and interleukins (IL-1, IL-6), which are often upstream triggers of the fibrotic response.[3][4] PTX is also known to inhibit the proliferation of fibroblasts and hepatic stellate cells, which are the primary cell types responsible for excessive collagen synthesis.[2][7]
Data Presentation: Summary of this compound Administration in Rat Fibrosis Models
The following tables summarize the quantitative data from various studies investigating the effects of this compound in rat models of cardiac, renal, pulmonary, and hepatic fibrosis.
Table 1: Cardiac Fibrosis Models
| Fibrosis Model | Rat Strain | PTX Dosage & Administration | Duration | Key Quantitative Findings | Citation(s) |
| Angiotensin II-induced Hypertension | Sprague-Dawley | 50 mg/kg/day (in drinking water) | 2 weeks | Significantly attenuated cardiac fibrosis and hypertrophy. Reduced cardiac expression of fibrosis-related genetic markers. | [4] |
| Adriamycin (ADR)-induced Cardiomyopathy | Male Rats | 50 mg/kg/day (oral) | 3 weeks | Significantly suppressed cardiac fibrosis. Increased Hepatocyte Growth Factor (HGF) gene expression and decreased Caspase-3 expression. | [8][9][10] |
| Ischemia-Reperfusion Injury | Male Wistar | 20, 30, and 40 mg/kg (in vivo) | Single dose before reperfusion | Showed dose-dependent improvements, with minimal cardiac fibrosis observed at the highest doses. | [11] |
Table 2: Renal Fibrosis Models
| Fibrosis Model | Rat Strain | PTX Dosage & Administration | Duration | Key Quantitative Findings | Citation(s) |
| Crescentic Glomerulonephritis (anti-GBM) | Wistar | 0.1 g/kg/day (IV infusion) | 3, 7, 14, 28 days | Blocked upregulation of renal TGF-β1 and activation of Smad2/3 signaling. Inhibited accumulation of α-SMA+ myofibroblasts and collagen. | [1][5] |
| Unilateral Ureteral Obstruction (UUO) | Wistar | Not specified | Not specified | Attenuated tubulointerstitial fibrosis, myofibroblast accumulation, and expression of CTGF and Collagen I. | [12][13] |
| Partial Urethral Obstruction (PUO) | Male Rats | 100 mg/kg/day (oral gavage) | 4 weeks | Reduced the absolute volume of interstitial fibrosis by ~84% (p ≤0.006) compared to the control group. | [13][14] |
Table 3: Pulmonary, Hepatic, and Other Fibrosis Models
| Fibrosis Model | Rat Strain | PTX Dosage & Administration | Duration | Key Quantitative Findings | Citation(s) |
| Pulmonary Fibrosis (Bleomycin-induced) | Fisher 344 | 1.5 or 3 mg/kg/day (i.p.) | 8 days | Significantly inhibited neutrophil alveolitis and reduced the number of proliferating cells in the lungs. | [15] |
| Hepatic Fibrosis (Pig serum-induced) | Male Wistar | 20 mg/kg (oral) | 10 weeks | Prevented the development of fibrosis and reduced serum levels of IL-6 and hyaluronic acid. | [7] |
| Hepatic Fibrosis (MDMA-induced) | Wistar | 200 mg/kg (i.p.) | Single dose | Diminished the extent of apoptosis and fibrosis in the liver. | [3] |
| Epidural Fibrosis (Post-Laminectomy) | Wistar Albino | 50 mg/kg (i.m.) | 7 days | Significantly decreased epidural scar tissue formation (p<0.001) and the number of fibroblasts (p<0.05). Reduced hydroxyproline (B1673980) levels. | [2] |
| Muscle Fibrosis (Radiation-induced) | Sprague-Dawley | 25 mg/kg/day (gavage) | 24 days | Did not demonstrate a significant effect on TGF-β1 expression or fibrosis in this short-term model. | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Adriamycin-Induced Cardiac Fibrosis Model
This protocol is adapted from studies investigating the protective effects of PTX on adriamycin (ADR)-induced cardiomyopathy.[8][9][10]
1. Animal Model Induction:
- Animals: Male Sprague-Dawley rats.
- Induction Agent: Adriamycin (ADR), also known as Doxorubicin.
- Procedure: Administer ADR at a dose of 5 mg/kg/week via intraperitoneal (i.p.) injection for a total of 3 weeks to induce cardiomyopathy and associated fibrosis.
2. This compound Administration:
- Treatment Group: Receive ADR (5 mg/kg/week, i.p.) plus this compound (50 mg/kg/day, oral gavage).
- Control Groups: Include a saline control group and an ADR-only group.
- Duration: Administer PTX daily for the entire 3-week duration of the study.
3. Tissue Collection and Analysis:
- At the end of the 3-week period, euthanize the rats.
- Harvest the heart tissue for analysis.
- Histological Analysis: Fix a portion of the heart tissue in 10% formalin, embed in paraffin (B1166041), and section. Stain with Masson's Trichrome to visualize and quantify collagen deposition (fibrosis).
- Molecular Analysis: Snap-freeze another portion of the tissue in liquid nitrogen for gene expression analysis. Use RT-PCR to quantify the mRNA levels of Hepatocyte Growth Factor (HGF) and Caspase-3 to assess anti-fibrotic and anti-apoptotic effects, respectively.[8][9]
Protocol 2: Crescentic Glomerulonephritis-Induced Renal Fibrosis Model
This protocol is based on a model of accelerated anti-glomerular basement membrane (anti-GBM) glomerulonephritis.[1][5]
1. Animal Model Induction:
- Animals: Male Wistar rats.
- Immunization: Immunize rats by subcutaneous injection of 5 mg of normal rabbit IgG emulsified in Freund's complete adjuvant.
- Induction: Five days post-immunization, inject 0.5 ml of rabbit anti-rat GBM serum intravenously to induce glomerulonephritis.
2. This compound Administration:
- Treatment Group: Immediately following anti-GBM serum injection, begin daily treatment with PTX at a dose of 0.1 g/kg/day, administered via a 1-hour intravenous infusion.
- Control Group: Administer a vehicle (e.g., phosphate-buffered saline) using the same infusion method.
- Duration: Continue treatment for the desired experimental period (e.g., 3, 7, 14, or 28 days).
3. Tissue Collection and Analysis:
- Euthanize rats at the specified time points.
- Perfuse kidneys with saline and harvest for analysis.
- Histopathology: Fix kidney tissue in 10% formalin for paraffin embedding. Stain sections with Periodic acid-Schiff (PAS) to assess glomerular crescent formation and tubulointerstitial fibrosis.
- Immunohistochemistry: Use specific antibodies to detect α-smooth muscle actin (α-SMA) as a marker for myofibroblast accumulation and phosphorylated Smad2/3 to assess the activation of the TGF-β signaling pathway.[1]
- Northern Blot/RT-PCR: Analyze RNA extracted from kidney tissue to quantify the expression of TGF-β1 mRNA.[1]
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and key signaling pathways involved in the anti-fibrotic action of this compound.
Caption: A typical workflow for studying this compound's effects in rat fibrosis models.
Caption: PTX inhibits fibrosis by blocking TGF-β1 expression and Smad2/3 activation.[1][5][12]
Caption: PTX reduces inflammation by inhibiting PDE, increasing cAMP, and suppressing cytokines.[3][4][12]
References
- 1. karger.com [karger.com]
- 2. This compound Inhibits Epidural Fibrosis in Post-Laminectomy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Protects the Rat Liver Against Fibrosis and Apoptosis Induced by Acute Administration of 3,4-Methylenedioxymethamphetamine (MDMA or Ecstasy) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Cardiac Fibrosis, Pathological Hypertrophy, and Cardiac Dysfunction in Angiotensin II-induced Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits transforming growth factor-beta signaling and renal fibrosis in experimental crescentic glomerulonephritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Pulmonary Fibrosis by Regulating Cellular Senescence in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound prevents pig serum-induced rat liver fibrosis by inhibiting interleukin-6 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Prevents Driamycin-Induced Myocardial Fibrosis and Apoptosis in Rats [jstage.jst.go.jp]
- 9. This compound Prevents Driamycin-Induced Myocardial Fibrosis and Apoptosis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound alleviated cardiac injury via modulating the cardiac expression of lncRNA-00654-miR-133a-SOX5 mRNA in the rat model of ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound attenuates tubulointerstitial fibrosis by blocking Smad3/4-activated transcription and profibrogenic effects of connective tissue growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound on renal structure after urethral obstruction in rat: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound on renal structure after urethral obstruction in rat: A stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [this compound inhibits experimental bleomycin-induced fibrosing alveolitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uhod.org [uhod.org]
Application Notes and Protocols: Measuring Cytokine Inhibition by Pentoxifylline using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentoxifylline (PTX) is a methylxanthine derivative with well-documented anti-inflammatory properties.[1][2] Its mechanism of action involves the non-selective inhibition of phosphodiesterases (PDEs), which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] This elevation in cAMP activates protein kinase A (PKA), which in turn modulates the transcription of pro-inflammatory genes, resulting in the reduced synthesis of several key cytokines.[3][4][5]
Key cytokines inhibited by this compound include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interferon-gamma (IFN-γ).[1][2][5] The ability of this compound to downregulate these pro-inflammatory mediators makes it a subject of interest in various inflammatory conditions.
These application notes provide a detailed protocol for researchers to quantify the in vitro inhibitory effect of this compound on cytokine production using the Enzyme-Linked Immunosorbent Assay (ELISA) technique. The primary focus will be on measuring TNF-α and IL-6 in the supernatant of cultured peripheral blood mononuclear cells (PBMCs).
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of this compound's anti-inflammatory action and the general experimental workflow for assessing its impact on cytokine production.
Caption: this compound signaling pathway for cytokine inhibition.
Caption: Experimental workflow for cytokine measurement.
Data Presentation: Expected Effects of this compound on Cytokine Production
The following tables summarize potential quantitative data based on published findings, illustrating the expected dose-dependent inhibitory effects of this compound. Values are presented as percentages of inhibition relative to a stimulated control (e.g., LPS-stimulated cells without this compound treatment).
Table 1: In Vitro Inhibition of TNF-α Production in LPS-Stimulated Human PBMCs
| This compound Concentration | Mean TNF-α Inhibition (%) |
| 1 x 10⁻⁵ M | 20 - 30% |
| 5 x 10⁻⁴ M | 50 - 70% |
| 1 x 10⁻³ M | 80 - 95% |
Table 2: In Vitro Inhibition of IL-6 Production in LPS-Stimulated Human PBMCs
| This compound Concentration | Mean IL-6 Inhibition (%) |
| 1 x 10⁻⁵ M | 10 - 20% |
| 5 x 10⁻⁴ M | 40 - 60% |
| 1 x 10⁻³ M | 70 - 90% |
Note: These values are illustrative and can vary depending on the specific experimental conditions, cell type, and donor variability.
Experimental Protocols
Part 1: Cell Culture and Treatment
This protocol describes the isolation of human Peripheral Blood Mononuclear Cells (PBMCs) and their subsequent stimulation and treatment with this compound.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (PTX)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Seeding: Resuspend the isolated PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
This compound Preparation: Prepare a stock solution of this compound in sterile PBS. Further dilute to desired working concentrations in the cell culture medium.
-
Treatment and Stimulation:
-
Control Group: Add only cell culture medium.
-
LPS-Stimulated Group: Add LPS to a final concentration of 1 µg/mL.
-
PTX Treatment Groups: Pre-incubate cells with varying concentrations of this compound (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M) for 1 hour before adding LPS (1 µg/mL).
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes at 4°C. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Sample Storage: Assay the supernatants immediately or aliquot and store them at -80°C for later analysis. Avoid repeated freeze-thaw cycles.[6]
Part 2: Cytokine Quantification by Sandwich ELISA
This protocol provides a general procedure for a sandwich ELISA to measure TNF-α and IL-6 concentrations in the collected cell culture supernatants. Note: Always refer to the specific instructions provided with your commercial ELISA kit.[7][8]
Materials:
-
Commercial ELISA kit for human TNF-α or IL-6 (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)
-
96-well ELISA plates (e.g., Nunc MaxiSorp)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA)
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the capture antibody in an appropriate coating buffer (often PBS) and add 100 µL to each well of the 96-well ELISA plate. Seal the plate and incubate overnight at 4°C or as specified by the kit manufacturer.[7]
-
Washing and Blocking: Aspirate the coating solution and wash the wells three times with 300 µL of Wash Buffer per well. After the final wash, add 200 µL of Blocking Buffer to each well and incubate for at least 1-2 hours at room temperature to prevent non-specific binding.[7]
-
Standard and Sample Incubation:
-
Wash the plate again as described in step 2.
-
Prepare a serial dilution of the cytokine standard as per the kit's instructions to generate a standard curve (e.g., 0-1000 pg/mL).[7][9]
-
Add 100 µL of the standards and collected supernatant samples to the appropriate wells. Run samples in duplicate or triplicate.
-
Seal the plate and incubate for 2 hours at room temperature.[10]
-
-
Detection Antibody Incubation: Wash the wells three times. Add 100 µL of the biotinylated detection antibody, diluted in Assay Diluent, to each well. Seal the plate and incubate for 1-2 hours at room temperature.[7][10]
-
Streptavidin-HRP Incubation: Wash the wells three times. Add 100 µL of Streptavidin-HRP conjugate to each well. Seal the plate and incubate for 20-30 minutes at room temperature, protected from light.[10]
-
Substrate Development: Wash the wells five times to ensure complete removal of unbound Streptavidin-HRP. Add 100 µL of the TMB substrate solution to each well and incubate at room temperature in the dark for 15-30 minutes, or until a color gradient is visible in the standard wells.[7]
-
Stopping the Reaction: Stop the enzymatic reaction by adding 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader. It is recommended to also take a reading at a reference wavelength (e.g., 570 nm) and subtract it to correct for optical imperfections in the plate.
Part 3: Data Analysis
-
Standard Curve Generation: Average the duplicate/triplicate OD readings for each standard concentration. Subtract the mean OD of the zero standard (blank). Plot the mean OD values against the corresponding cytokine concentrations and generate a standard curve using a four-parameter logistic (4-PL) curve fit.
-
Cytokine Concentration Calculation: Average the OD readings for each experimental sample, subtract the blank OD, and use the standard curve to interpolate the concentration of the cytokine (e.g., TNF-α or IL-6) in each sample.
-
Calculate Percent Inhibition: Determine the percentage of cytokine inhibition for each this compound concentration using the following formula:
% Inhibition = (1 - [Cytokine]PTX+LPS / [Cytokine]LPS only) x 100
Where:
-
[Cytokine]PTX+LPS is the cytokine concentration in the supernatant of cells treated with this compound and LPS.
-
[Cytokine]LPS only is the cytokine concentration in the supernatant of cells stimulated with LPS alone.
-
References
- 1. This compound Inhibits Superantigen-Induced Toxic Shock and Cytokine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in vivo down-regulates the release of IL-1 beta, IL-6, IL-8 and tumour necrosis factor-alpha by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Drug with Antiviral and Anti-Inflammatory Effects to Be Considered in the Treatment of Coronavirus Disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repositioning of this compound as an immunomodulator and regulator of the renin-angiotensin system in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypothesis: this compound is a potential cytokine modulator therapeutic in COVID‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISA Protocol [protocols.io]
- 7. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. novamedline.com [novamedline.com]
- 10. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Pentoxifylline-Treated Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of pentoxifylline (PTX). This document outlines the underlying signaling pathways affected by PTX, detailed protocols for sample preparation and analysis, and a summary of expected quantitative changes in key protein markers.
Introduction
This compound, a methylxanthine derivative, is known for its hemorheological and anti-inflammatory properties. Its mechanism of action primarily involves the non-selective inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP activates protein kinase A (PKA), which in turn modulates various downstream signaling pathways. Western blot analysis is a powerful technique to elucidate the specific molecular changes induced by PTX treatment in cell lysates, providing valuable insights into its therapeutic potential. This document will focus on the impact of PTX on key cellular processes including inflammation, apoptosis, and cell proliferation.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the expected quantitative changes in protein expression in response to this compound treatment, as determined by Western blot analysis from various studies. The data is presented as fold change or percentage change relative to untreated controls.
| Pathway | Protein | Cell Type | This compound Concentration | Duration of Treatment | Observed Change in Protein Expression | Reference |
| Inflammation | Phospho-p65 | CaSki | 1 mM | 10 min | Decrease | [1](--INVALID-LINK--) |
| Phospho-IκBα | CaSki | 1 mM | 10 min | Decrease | [1](--INVALID-LINK--) | |
| TNF-α | RAW 264.7 | 10 µg/mL | 12, 24, 48 h | Increase | [2](--INVALID-LINK--) | |
| Epithelial-Mesenchymal Transition (EMT) | N-cadherin | CaSki (TNF-α + TGF-β1 induced) | 1 mM | 5 days | 3.5-fold decrease | [1](--INVALID-LINK--) |
| Vimentin | CaSki (TNF-α + TGF-β1 induced) | 1 mM | 5 days | 6.1-fold decrease | [1](--INVALID-LINK--) | |
| Apoptosis | p53 | RAW 264.7 | 10 µg/mL | 12, 24, 48 h | 86.4% decrease | [3](--INVALID-LINK--) |
| MDM2 | RAW 264.7 | 10 µg/mL | 12, 24, 48 h | 85.1% decrease | [3](--INVALID-LINK--) | |
| PARP | RAW 264.7 | 10 µg/mL | 12, 24, 48 h | 92.2% decrease | [3](--INVALID-LINK--) | |
| BAX | RAW 264.7 | 10 µg/mL | 12, 24 h | 11.1% increase | [3](--INVALID-LINK--) | |
| FASL | RAW 264.7 | 10 µg/mL | 12, 24, 48 h | 9.1% decrease | [3](--INVALID-LINK--) | |
| FADD | RAW 264.7 | 10 µg/mL | 12, 24, 48 h | 15.2% decrease | [3](--INVALID-LINK--) | |
| Cleaved Caspase-3 | SW480 | 10 mM | 72 h | Increase (Apoptosis induced) | [4](--INVALID-LINK--) | |
| Cell Proliferation & Signaling | pAKT | RAW 264.7 | 10 µg/mL | 12 h | 10.9% decrease | [3](--INVALID-LINK--) |
| Ki-67 | RAW 264.7 | 10 µg/mL | 12, 24, 48 h | Increase | [2](--INVALID-LINK--) | |
| Cyclin D1 | Mesangial cells | Not specified | Not specified | Down-regulation | [5](--INVALID-LINK--) |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density of 2 x 104 cells/mL in a 10-cm culture dish and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 1 mM) or vehicle control for the specified duration (e.g., 24, 48, or 72 hours). For signaling pathway studies, a shorter treatment time (e.g., 10-30 minutes) may be appropriate.
Preparation of Cell Lysates
-
Washing: After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 1 mL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to the dish.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. If the lysate is viscous due to DNA, sonicate briefly on ice.
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
Western Blot Protocol
-
Sample Preparation: Mix an appropriate amount of protein (typically 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
This compound's Effect on the NF-κB Signaling Pathway```dot
Caption: this compound can inhibit the PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. oaepublish.com [oaepublish.com]
- 3. Misleading Westerns: Common Quantification Mistakes in Western Blot Densitometry and Proposed Corrective Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Pentoxifylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentoxifylline (PTX), a methylxanthine derivative, is a multifaceted drug known for its hemorheological and immunomodulatory properties. Emerging evidence has highlighted its potential as an anti-cancer agent, capable of inducing or sensitizing tumor cells to apoptosis. Flow cytometry is a powerful and quantitative method for analyzing apoptosis at the single-cell level. This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry, targeting researchers, scientists, and professionals in drug development.
This compound has been shown to induce apoptosis in various cancer cell lines through modulation of multiple signaling pathways. Its mechanisms of action include the inhibition of phosphodiesterases, leading to increased intracellular cyclic AMP (cAMP) levels, and the suppression of the pro-inflammatory transcription factor NF-κB.[1][2] By interfering with these pathways, this compound can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic cascades.[3]
Flow cytometric analysis, particularly with Annexin V and Propidium Iodide (PI) staining, allows for the precise quantification of viable, early apoptotic, late apoptotic, and necrotic cells, providing valuable insights into the dose-dependent and time-course effects of this compound.
Data Presentation
The following tables summarize quantitative data from studies on this compound-induced apoptosis in different cancer cell lines, as determined by flow cytometry.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in Hs-445 Hodgkin's Lymphoma Cells (48-hour treatment) [2]
| This compound (PTX) Concentration (mM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 84.6 ± 2.1 | 11.0 ± 2.2 | 4.4 ± 0.4 |
| 8 | 43.3 ± 2.8 | 27.7 ± 5.8 | 29.0 ± 3.0 |
Table 2: Effect of this compound on Apoptosis in PC3 Prostate Cancer Cells (24-hour treatment) [4]
| Treatment | Percentage of Apoptotic Cells (%) |
| Untreated Control | Baseline |
| This compound (8 mM) | Increased by 225% over control |
Signaling Pathways and Experimental Workflow
Signaling Pathways of this compound-Induced Apoptosis
This compound can induce apoptosis through two primary pathways: the intrinsic and extrinsic pathways. The diagrams below illustrate the key molecular events involved.
Caption: Signaling pathways of this compound-induced apoptosis.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the key steps for analyzing this compound-induced apoptosis using flow cytometry.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
This section provides a detailed protocol for the analysis of apoptosis induced by this compound using Annexin V and Propidium Iodide staining followed by flow cytometry.
Materials and Reagents
-
Cancer cell line of interest (e.g., PC3, Hs-445)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (PTX)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer tubes
-
Microcentrifuge
-
Flow cytometer
Detailed Protocol
1. Cell Culture and Treatment
-
Culture the chosen cancer cell line in the appropriate complete medium in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 2, 4, 8, 16 mM). Include a vehicle control (DMSO) at a concentration equivalent to that in the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).
2. Cell Harvesting and Staining
-
For adherent cells:
-
Carefully collect the culture medium from each well, as it may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding collected medium.
-
-
For suspension cells:
-
Simply collect the cell suspension.
-
-
Centrifuge the cell suspensions at 300 x g for 5 minutes.
-
Carefully discard the supernatant and wash the cell pellets once with cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellets in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls to set up compensation and gates:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
References
- 1. This compound-Induced Apoptosis in Chronic Lymphocytic Leukemia: New Insights into Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound induces apoptosis in vitro in cutaneous T cell lymphoma (HuT-78) and enhances FasL mediated killing by upregulating Fas expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitizing the cytotoxic action of Docetaxel induced by this compound in a PC3 prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging to Assess Pentoxifylline Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various in vivo imaging techniques that can be employed to assess the therapeutic efficacy of pentoxifylline. The protocols outlined below are intended to serve as a guide for researchers in designing and executing preclinical and clinical studies to investigate the anti-inflammatory, anti-fibrotic, and blood flow-modifying effects of this drug.
Introduction to this compound and the Role of In Vivo Imaging
This compound (PTX) is a xanthine (B1682287) derivative with a multi-faceted mechanism of action, making it a subject of interest for a variety of therapeutic applications. Its primary functions include improving blood rheology, reducing inflammation, and inhibiting fibrosis.[1][2][3] Key mechanisms of action include:
-
Phosphodiesterase (PDE) Inhibition: PTX is a non-selective PDE inhibitor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4]
-
Anti-inflammatory Effects: It suppresses the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), by inhibiting the transcription factor NF-κB.[5][6][7]
-
Anti-fibrotic Properties: PTX has been shown to interfere with the signaling of Transforming Growth Factor-beta (TGF-β), a key mediator of fibrosis.[2][8]
-
Hemorheological Effects: It improves red blood cell deformability and reduces blood viscosity, thereby enhancing microcirculation.[3]
In vivo imaging offers a powerful, non-invasive approach to longitudinally and quantitatively assess the physiological and pathological changes in response to this compound treatment.[8] These techniques are invaluable for understanding the drug's mechanism of action in a living organism, determining its efficacy in various disease models, and bridging the gap between preclinical and clinical research.
I. Assessing Anti-Fibrotic Efficacy
This compound's ability to counteract fibrosis is a significant area of research, particularly in the context of radiation-induced fibrosis and organ-specific fibrotic diseases.
A. Magnetic Resonance Imaging (MRI) for Fibrosis Assessment
MRI is a versatile imaging modality that provides excellent soft-tissue contrast, making it well-suited for visualizing and quantifying fibrotic tissue.
Quantitative Data Summary: MRI for Radiation-Induced Fibrosis
| Animal Model | Treatment Group | Imaging Parameter | Pre-treatment Value | Post-treatment Value | Percentage Change | Reference |
| Rat | This compound + Vitamin E | T1rho Value | N/A | Significantly lower than radiation-only group | N/A | [9] |
| Rat | This compound + Vitamin E | IVIM-D Value | N/A | Higher than radiation-only group | N/A | [10] |
| Rat | This compound + Vitamin E | R2* Value | N/A | Lower than radiation-only group | N/A | [10] |
Experimental Protocol: MRI for Radiation-Induced Fibrosis in a Rat Model
-
Animal Model: Induce localized fibrosis in rats (e.g., in the hind limb or liver) via a single high dose of radiation.[9][10]
-
Treatment Groups:
-
Control (no radiation, no treatment)
-
Radiation only
-
Radiation + this compound (e.g., 50 mg/kg/day, administered orally or via intraperitoneal injection)
-
This compound only
-
-
Imaging Protocol:
-
Scanner: Use a high-field preclinical MRI scanner (e.g., 7T or 9.4T).
-
Coil: Employ a volume or surface coil appropriate for the region of interest.
-
Anesthesia: Anesthetize the animals with isoflurane (B1672236) (1-2% in oxygen) and monitor vital signs throughout the imaging session.
-
Sequences:
-
T2-weighted imaging: To visualize edema and anatomical changes.
-
T1-weighted imaging: Pre- and post-administration of a gadolinium-based contrast agent to assess tissue vascularity and permeability.
-
T1rho (T1ρ) mapping: This sequence is sensitive to the macromolecular environment and can quantify changes in the extracellular matrix associated with fibrosis.[9]
-
Intravoxel Incoherent Motion (IVIM) MRI: To assess microvascular perfusion and tissue diffusivity, which are altered in fibrotic tissue.[10]
-
-
-
Image Analysis:
-
Manually or semi-automatically segment the fibrotic region of interest (ROI) on the images.
-
Calculate quantitative parameters such as T1rho relaxation time, apparent diffusion coefficient (ADC) from DWI, and perfusion-related parameters from IVIM.
-
Measure the volume of the fibrotic lesion.
-
-
Timeline: Perform baseline MRI scans before or shortly after radiation and at multiple time points post-treatment (e.g., 4, 8, and 12 weeks) to monitor the progression or regression of fibrosis.
B. Positron Emission Tomography (PET) for Fibrosis Imaging
PET is a highly sensitive molecular imaging technique that can visualize and quantify biological processes at the cellular level. The use of specific radiotracers allows for the targeted imaging of key players in the fibrotic process.
Quantitative Data Summary: PET Imaging of Fibrosis
| Animal Model | Radiotracer | Treatment Group | Tracer Uptake (SUVmax) | Percentage Change from Control | Reference |
| Swine (Liver Fibrosis) | [68Ga]FAPI-46 | Fibrotic | 7.6 (median) | N/A | [1][4] |
| Mouse (Lung Fibrosis) | [68Ga]FAPI | Pirfenidone (anti-fibrotic) | Significantly reduced | N/A | [7] |
Note: Data for this compound with FAPI-PET is not yet widely available; the table provides examples of FAPI-PET in fibrosis models where this compound could be evaluated.
Experimental Protocol: [68Ga]FAPI-PET for Assessing Fibrosis
-
Animal Model: Use a relevant animal model of fibrosis (e.g., bleomycin-induced lung fibrosis or carbon tetrachloride-induced liver fibrosis).
-
Treatment Groups:
-
Control (no fibrosis induction)
-
Fibrosis induction + vehicle
-
Fibrosis induction + this compound
-
-
Radiotracer: Synthesize a Fibroblast Activation Protein Inhibitor (FAPI) tracer labeled with Gallium-68 (e.g., [68Ga]FAPI-46). FAP is overexpressed on activated fibroblasts, which are key cells in the fibrotic process.[1][4][11]
-
Imaging Protocol:
-
Scanner: Use a preclinical PET/CT or PET/MRI scanner.
-
Radiotracer Injection: Administer the [68Ga]FAPI tracer intravenously (IV) via the tail vein.
-
Uptake Period: Allow for a 60-minute uptake period.
-
Image Acquisition: Acquire PET data for 10-20 minutes, followed by a CT or MRI scan for anatomical co-registration.
-
-
Image Analysis:
-
Reconstruct the PET images and co-register them with the anatomical images.
-
Draw regions of interest (ROIs) over the fibrotic tissue.
-
Calculate the Standardized Uptake Value (SUV), particularly SUVmax and SUVmean, to quantify tracer accumulation.
-
-
Timeline: Perform longitudinal PET scans to monitor changes in fibroblast activation in response to this compound treatment.
II. Assessing Anti-Inflammatory Efficacy
This compound's well-established anti-inflammatory properties, primarily through the inhibition of TNF-α, can be visualized and quantified using various in vivo imaging techniques.
A. Bioluminescence Imaging (BLI) of NF-κB Activity
BLI is a highly sensitive optical imaging technique that can be used to monitor gene expression in real-time in living animals. By using transgenic reporter mice that express luciferase under the control of NF-κB response elements, the activation of this key inflammatory pathway can be visualized.
Experimental Protocol: BLI for NF-κB Activity in a Mouse Model of Inflammation
-
Animal Model: Use transgenic mice that carry an NF-κB-luciferase reporter gene (NF-κB-RE-Luc).[12][13]
-
Inflammation Induction: Induce a localized inflammatory response, for example, by subcutaneous injection of lipopolysaccharide (LPS) or carrageenan into the paw or back.
-
Treatment Groups:
-
Control (no inflammation, no treatment)
-
Inflammation + vehicle
-
Inflammation + this compound (administered prior to or concurrently with the inflammatory stimulus)
-
Inflammation + positive control (e.g., dexamethasone)
-
-
Imaging Protocol:
-
Imaging System: Use an in vivo imaging system (IVIS) equipped with a sensitive CCD camera.
-
Substrate Injection: Administer D-luciferin (the substrate for luciferase) via intraperitoneal (IP) injection (e.g., 150 mg/kg).[14]
-
Image Acquisition: Acquire bioluminescent images at the peak time of substrate bioavailability (typically 10-15 minutes post-injection).
-
-
Image Analysis:
-
Draw ROIs over the inflamed area.
-
Quantify the bioluminescent signal in photons/second/cm²/steradian.
-
-
Timeline: Image the animals at various time points after inflammation induction (e.g., 2, 4, 6, 24 hours) to capture the dynamics of NF-κB activation and its inhibition by this compound.
B. PET Imaging of Inflammation with [18F]FDG
[18F]Fluorodeoxyglucose ([18F]FDG) is a glucose analog that is taken up by metabolically active cells, including inflammatory cells like macrophages and neutrophils. Increased [18F]FDG uptake is a hallmark of inflammation.[15][16]
Quantitative Data Summary: [18F]FDG-PET for Inflammation in Arthritis Model
| Animal Model | Treatment Group | Imaging Parameter | Pre-treatment Value (SUV) | Post-treatment Value (SUV) | Percentage Change | Reference |
| Mouse (Collagen-Induced Arthritis) | Anti-TNF-α antibody | PET Score | ~2.5 | ~1.0 | ~60% decrease | [17] |
| Mouse (Collagen-Induced Arthritis) | Vehicle | PET Score | ~2.5 | ~3.0 | ~20% increase | [17] |
Note: This data is for an anti-TNF-α antibody, which has a similar target to this compound. This demonstrates the utility of [18F]FDG-PET for monitoring therapies that target inflammation.
Experimental Protocol: [18F]FDG-PET for Inflammation
-
Animal Model: Use a model of localized or systemic inflammation (e.g., collagen-induced arthritis in mice, or LPS-induced lung injury in rats).
-
Treatment Groups:
-
Control
-
Inflammation + vehicle
-
Inflammation + this compound
-
-
Imaging Protocol:
-
Fasting: Fast the animals for 4-6 hours prior to imaging to reduce background glucose levels.
-
Radiotracer Injection: Administer [18F]FDG intravenously.
-
Uptake Period: Allow for a 60-minute uptake period, keeping the animals warm to prevent brown fat activation.
-
Image Acquisition: Acquire PET/CT or PET/MRI images.
-
-
Image Analysis:
-
Quantify [18F]FDG uptake in the inflamed tissues using SUVmax or SUVmean.
-
III. Assessing Hemorheological Efficacy
This compound's primary clinical use is to improve blood flow in patients with peripheral artery disease. Doppler ultrasound is a non-invasive and widely available technique to measure blood flow velocity.
A. Doppler Ultrasound for Blood Flow Measurement
Quantitative Data Summary: Doppler Ultrasound for Peripheral Blood Flow
| Animal Model | Treatment Group | Measured Parameter | Baseline Value | Post-treatment Value | Percentage Change | Reference |
| Rat (Diabetic Neuropathy) | This compound | Sciatic Endoneurial Blood Flow | ~50% of control | 50.4% correction of deficit | N/A | [6] |
| Rat (Chronic Cerebrovascular Disease) | This compound (oral) | Cerebral Blood Flow | N/A | Significantly increased | N/A | [18] |
Experimental Protocol: Doppler Ultrasound for Peripheral Blood Flow in a Rodent Model
-
Animal Model: Use a model of peripheral artery disease, such as femoral artery ligation in mice or rats.
-
Treatment Groups:
-
Sham surgery + vehicle
-
Femoral artery ligation + vehicle
-
Femoral artery ligation + this compound
-
-
Imaging Protocol:
-
Ultrasound System: Use a high-frequency ultrasound system with a linear array transducer suitable for small animals.
-
Animal Preparation: Anesthetize the animal and remove the fur from the area of interest (e.g., the hind limb).
-
Image Acquisition:
-
Use B-mode imaging to locate the artery of interest (e.g., the femoral or saphenous artery).[19]
-
Use pulsed-wave Doppler to measure blood flow velocity. Ensure the Doppler angle is between 30 and 60 degrees.
-
Measure the vessel diameter to calculate blood flow rate.
-
-
-
Image Analysis:
-
Analyze the Doppler waveform to determine peak systolic velocity (PSV), end-diastolic velocity (EDV), and the resistive index (RI).
-
Calculate the time-averaged mean velocity and blood flow rate.
-
-
Timeline: Perform measurements at baseline and at regular intervals after the intervention and treatment to assess the restoration of blood flow.
IV. Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by this compound.
A. This compound's Inhibition of the TNF-α/NF-κB Pathway
Caption: this compound inhibits TNF-α signaling via PDE inhibition and subsequent PKA activation.
B. This compound's Modulation of the TGF-β Signaling Pathway
Caption: this compound attenuates TGF-β-mediated fibrotic signaling.
C. Experimental Workflow for In Vivo Imaging Studies
Caption: General workflow for assessing this compound efficacy using in vivo imaging.
Conclusion
In vivo imaging provides a critical toolkit for the preclinical and clinical evaluation of this compound. The techniques and protocols described in these application notes offer a framework for quantitatively assessing the anti-inflammatory, anti-fibrotic, and hemorheological effects of this drug. By leveraging these non-invasive methods, researchers can gain deeper insights into the therapeutic potential of this compound and accelerate its development for a range of diseases.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. In vivo Imaging Method to Distinguish Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staging Liver Fibrosis by Fibroblast Activation Protein Inhibitor PET in a Human-Sized Swine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppression of tumor necrosis factor gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits TNF-α/TGF-β1-Induced Epithelial-Mesenchymal Transition via Suppressing the NF-κB Pathway and SERPINE1 Expression in CaSki Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Using IVIM-MRI and R2⁎ Mapping to Differentiate Early Stage Liver Fibrosis in a Rat Model of Radiation-Induced Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibroblast activation protein inhibitor PET/CT as an emerging diagnostic modality in interstitial lung disease and other fibrotic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Bioluminescence Imaging of Nuclear Factor kappaB Activation: A Valuable Model for Studying Inflammatory and Oxidative Stress in Live Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rosj.org [rosj.org]
- 13. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo molecular imaging of experimental joint inflammation by combined 18F-FDG positron emission tomography and computed tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PET Imaging of Inflammation Biomarkers [thno.org]
- 16. 18 F-FDG PET Imaging: An In Vivo quantitative Drug Screening Tool for Novel Antiinflammatory Therapies - ACR Meeting Abstracts [acrabstracts.org]
- 17. A Protocol for Improved Measurement of Arterial Flow Rate in Preclinical Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonography Vascular Peripheral Arterial Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Peripheral Arterial Duplex Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pentoxifylline for In Vitro Sperm Motility Induction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthenozoospermia, characterized by reduced sperm motility, is a significant contributor to male infertility. The in vitro application of pentoxifylline, a methylxanthine derivative, has emerged as a promising strategy to enhance sperm motility in assisted reproductive technologies (ART). This compound acts as a non-specific phosphodiesterase inhibitor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This elevation in cAMP is a critical factor in regulating the protein phosphorylation cascades that drive flagellar movement, ultimately improving sperm motility.[1] This document provides detailed application notes and protocols for the in vitro use of this compound to stimulate sperm motility, based on published research findings.
Mechanism of Action
This compound's primary mechanism for enhancing sperm motility involves the inhibition of phosphodiesterase (PDE). This enzyme is responsible for the degradation of cAMP. By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP.[1][3][4][5] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates specific proteins in the sperm flagellum, providing the energy required for motility.[2]
Caption: Signaling pathway of this compound in enhancing sperm motility.
Quantitative Data Summary
The following tables summarize the quantitative effects of in vitro this compound treatment on various sperm parameters as reported in the literature.
Table 1: Effect of this compound on Total Sperm Motility
| This compound Concentration | Incubation Time | Control Group (Total Motility %) | This compound Group (Total Motility %) | Fold Change/Percentage Increase | Reference |
| 3.6 mM | 30 minutes | 47.47 ± 4.88 | 71.8 ± 23.03 | ~51% increase | [1] |
| 3.6 mM | 1 hour | Not specified | Marginal, not significant | - | [1] |
| 3.6 mM | 2 hours | Not specified | Marginal, not significant | - | [1] |
| 3.6 mM | Up to 180 minutes | Not specified | +28-80% increase | - | [6] |
Table 2: Effect of this compound on Progressive Sperm Motility
| This compound Concentration | Incubation Time | Control Group (Progressive Motility %) | This compound Group (Progressive Motility %) | Fold Change/Percentage Increase | Reference |
| 4% (in gel) | 45 minutes | 28.9 | 35.3 | ~22% increase | [2] |
| 3.6 mM | Up to 180 minutes | Not specified | +54-117% increase | - | [6] |
Table 3: Effect of this compound on Other Sperm Parameters
| Parameter | This compound Concentration | Incubation Time | Observation | Reference |
| Sperm Viability | 3.6 mM | 30 min, 1h, 2h, 24h | No significant difference | [1] |
| Reactive Oxygen Species (ROS) | 3.6 mM | Not specified | Significantly reduced | [1] |
| Sperm DNA Fragmentation (sDF) | 3.6 mM | Not specified | Significantly reduced | [1] |
| Curvilinear Velocity (VCL) | 6 mM | 1 hour | Increased | [7] |
| Straight Line Velocity (VSL) | 6 mM | 1 hour | Increased | [7] |
| Lateral Head Displacement (ALH) | 6 mM | 1 hour | Increased (concentration-dependent) | [7] |
Experimental Protocols
The following are detailed protocols for the in vitro treatment of spermatozoa with this compound.
Protocol 1: In Vitro Treatment of Ejaculated Spermatozoa with this compound
This protocol is adapted from studies investigating the direct effect of this compound on sperm motility in semen samples from men with asthenozoospermia.[1]
Materials:
-
This compound (Sigma-Aldrich, Cat. No. P1784 or equivalent)
-
Sperm washing medium (e.g., Ham's F-10, Earle's solution)
-
Sterile, conical centrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Computer-Assisted Sperm Analysis (CASA) system (optional, for detailed kinematic analysis)
Procedure:
-
Semen Sample Collection and Liquefaction:
-
Collect semen samples by masturbation into a sterile container after 2-5 days of sexual abstinence.
-
Allow the semen to liquefy at room temperature for 30 minutes.
-
-
Sperm Preparation (Density Gradient Centrifugation):
-
Layer the liquefied semen sample over a discontinuous density gradient (e.g., 45% and 90%).
-
Centrifuge at 300 x g for 20 minutes.
-
Carefully remove the supernatant and collect the pellet of motile sperm from the bottom layer.
-
Wash the sperm pellet with sperm washing medium and centrifuge at 200 x g for 10 minutes.
-
Resuspend the final sperm pellet in fresh sperm washing medium.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in the sperm washing medium. A common concentration is 3.6 mM.
-
Divide the prepared sperm suspension into two aliquots: a control group and a treatment group.
-
To the treatment group, add the this compound stock solution to achieve the desired final concentration (e.g., 3.6 mM).
-
To the control group, add an equal volume of the sperm washing medium without this compound.
-
Incubate both aliquots at 37°C.
-
-
Motility Assessment:
-
Assess sperm motility at various time points (e.g., 30 minutes, 1 hour, and 2 hours) post-treatment.
-
Evaluate total motility (percentage of motile sperm) and progressive motility using a microscope or a CASA system according to WHO guidelines.
-
Caption: General experimental workflow for in vitro this compound treatment of sperm.
Protocol 2: Assessment of Sperm Viability, ROS, and DNA Fragmentation
This protocol outlines the assessment of additional parameters to understand the broader effects of this compound on sperm health.
Materials:
-
Eosin-nigrosin stain for viability assessment.
-
Nitro blue tetrazolium (NBT) stain or chemiluminescence assay for ROS measurement.
-
Alkaline Comet assay kit for sperm DNA fragmentation analysis.
Procedure:
-
Sperm Viability:
-
Following the desired incubation time with this compound, mix a small aliquot of the sperm suspension with eosin-nigrosin stain.
-
Prepare a smear on a microscope slide and allow it to air dry.
-
Observe under a microscope. Live sperm will appear unstained (white), while dead sperm will take up the eosin (B541160) stain and appear pink or red.
-
Count at least 200 spermatozoa to determine the percentage of viable sperm.
-
-
Reactive Oxygen Species (ROS) Production:
-
NBT Staining: Incubate the sperm suspension with NBT solution. Formazan granules, which are dark blue and insoluble, will form in sperm producing ROS. The percentage of NBT-positive sperm can be determined microscopically.
-
Chemiluminescence Assay: Use a luminometer to measure the light emission from a sperm suspension mixed with a chemiluminescent probe (e.g., luminol). The intensity of the light is proportional to the amount of ROS.
-
-
Sperm DNA Fragmentation (sDF):
-
Perform the alkaline Comet assay according to the manufacturer's instructions.
-
This involves embedding sperm in agarose (B213101) on a microscope slide, lysing the cells, and then subjecting them to electrophoresis.
-
Fragmented DNA will migrate out of the nucleus, forming a "comet tail."
-
The extent of DNA damage can be quantified by measuring the length and intensity of the comet tail using appropriate software.
-
Concluding Remarks
The in vitro use of this compound presents a valuable tool for improving sperm motility in the context of ART, particularly for patients with asthenozoospermia. The provided protocols and data offer a foundational guide for researchers and clinicians. It is important to note that the optimal concentration and incubation time may vary, and further investigation is warranted to tailor the application of this compound for individual patient needs and to fully understand its long-term effects on fertilization and embryo development. The ability of this compound to not only enhance motility but also reduce oxidative stress and DNA damage suggests a multifaceted beneficial effect on sperm quality.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound vaginal gel improves sperm motility and vitality in asthenozoospermic males: A randomized, blinded, in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness of this compound in semen preparation for intrauterine insemination [sfera.unife.it]
- 4. The use of this compound in male reproduction abnormalities: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. The use of this compound in male reproduction abnormalities | Auctores [auctoresonline.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Action of this compound directly on semen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pentoxifylline in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models are increasingly recognized for their ability to more accurately recapitulate the complex microenvironment of native tissues compared to traditional two-dimensional (2D) monolayers. This advancement offers a more predictive in vitro platform for drug screening and mechanistic studies. Pentoxifylline (PTX), a methylxanthine derivative, has demonstrated a range of therapeutic effects, including anti-inflammatory, anti-fibrotic, and anti-cancer activities. Its application in 3D cell culture models allows for a more nuanced understanding of its mechanisms of action in a physiologically relevant context.
These application notes provide a comprehensive overview of the use of this compound in 3D cell culture models, detailing its effects on key biological processes and providing protocols for its application.
Key Applications of this compound in 3D Cell Culture Models
This compound has been investigated in various 3D cell culture systems, revealing its potential to modulate several key cellular processes:
-
Modulation of Autophagy in Cancer Spheroids: In 3D models of melanoma, this compound has been shown to influence autophagy, a cellular recycling process that can play a dual role in cancer progression.[1][2][3][4]
-
Inhibition of Angiogenesis: this compound can impede the formation of new blood vessels, a critical process in tumor growth and metastasis.[1][4][5] It has been observed to inhibit the upregulation of Vascular Endothelial Growth Factor (VEGF) induced by hypoxia.[6][7]
-
Regulation of the Extracellular Matrix: As an anti-fibrotic agent, this compound can reduce the synthesis of extracellular matrix components like collagen, which is crucial in conditions such as tissue fibrosis and cancer.[8][9][10][11]
-
Anti-inflammatory Response: By acting as a phosphodiesterase inhibitor, this compound can suppress the production of pro-inflammatory cytokines, making it a candidate for studying inflammatory processes in 3D models.[12][13][14][15]
Data Summary: Effects of this compound in 3D Cell Culture Models
| Cell Line/Model | 3D Model Type | This compound Concentration | Duration of Treatment | Key Findings | Reference |
| B16F1 Mouse Melanoma | Spheroids (Hanging Drop) | 100 µM | 24 and 48 hours | Decreased expression of p62, indicating an increase in autophagy. | [1][4] |
| Human Fibroblasts (from hypertrophic scars and normal skin) | Fibroblast-Populated Collagen Lattice | 1 mg/mL | Not specified | Reduced cell proliferation and contraction of the collagen lattice. Inhibited synthesis of collagen types I and III. | [8] |
| A375 Melanoma, MCF-7 Breast Carcinoma, A549 Lung Carcinoma | Monolayers (Study relevant to 3D hypoxia models) | Not specified | 24 hours (under hypoxic conditions) | Significantly inhibited the hypoxia-induced increase in procoagulant activity and VEGF release. | [6][7] |
| Human Hepatic Myofibroblast-like Cells | Monolayers (Study relevant to 3D fibrosis models) | 100 µg/mL and 500 µg/mL | Not specified | Markedly reduced serum-driven cell proliferation and collagen synthesis. | [11] |
Signaling Pathways Modulated by this compound
This compound exerts its effects through multiple signaling pathways. The following diagram illustrates the key pathways involved based on current research.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Spheroid-Based Drug Testing
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound using a 3D spheroid model.
Caption: Experimental workflow for testing this compound in 3D spheroids.
Protocols
Protocol 1: Formation of B16F1 Melanoma Spheroids using the Hanging Drop Method
This protocol is adapted from studies investigating the effect of this compound on melanoma spheroids.[4][16]
Materials:
-
B16F1 mouse melanoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Sterile petri dishes (100 mm)
-
Micropipettes and sterile tips
Procedure:
-
Cell Culture: Culture B16F1 cells in a T-75 flask with complete medium at 37°C and 5% CO2 until they reach 80-90% confluency.
-
Cell Harvesting: Aspirate the medium, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells.
-
Cell Counting: Neutralize the trypsin with complete medium, collect the cell suspension, and centrifuge. Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer or automated cell counter.
-
Hanging Drop Seeding: Adjust the cell suspension to a concentration of 1 x 10^5 cells/mL.
-
Carefully pipette 20 µL drops of the cell suspension onto the inside of the lid of a 100 mm petri dish. Aim for approximately 2,000 cells per drop.
-
Add sterile PBS to the bottom of the petri dish to maintain humidity.
-
Carefully invert the lid and place it on the petri dish.
-
Spheroid Formation: Incubate the hanging drops at 37°C and 5% CO2 for 48-72 hours, allowing the cells to aggregate and form spheroids.
Protocol 2: Treatment of Melanoma Spheroids with this compound
Materials:
-
Pre-formed B16F1 spheroids in hanging drops
-
This compound stock solution (e.g., 100 mM in sterile water or DMSO)
-
Complete culture medium
-
Sterile multi-well plates (e.g., 96-well ultra-low attachment plates)
Procedure:
-
Spheroid Transfer: Gently transfer the formed spheroids from the hanging drops to the wells of an ultra-low attachment multi-well plate. This can be done by pipetting the entire drop into a well containing fresh medium.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 50 µM, 100 µM, 200 µM). Include a vehicle control (medium with the same concentration of the solvent used for the PTX stock).
-
Treatment: Carefully remove the existing medium from the wells containing the spheroids and replace it with the treatment media.
-
Incubation: Incubate the treated spheroids for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Endpoint Analysis: After the incubation period, proceed with the desired analyses, such as spheroid imaging for size and morphology, cell viability assays (e.g., CellTiter-Glo® 3D), or collection of spheroids for protein or RNA analysis.
Protocol 3: Analysis of p62 Expression by Western Blot
This protocol outlines the steps for analyzing the expression of the autophagy marker p62 in treated spheroids.[1][4]
Materials:
-
Treated and control spheroids
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p62
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Spheroid Lysis: Collect the spheroids by centrifugation, wash with cold PBS, and lyse them in RIPA buffer on ice.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against p62 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the p62 signal to the loading control.
Conclusion
This compound exhibits multifaceted effects in 3D cell culture models, making it a valuable tool for studying complex biological processes such as cancer progression, fibrosis, and inflammation. The provided protocols and data serve as a foundation for researchers to design and execute robust experiments to further elucidate the therapeutic potential of this compound in a more physiologically relevant setting. The use of 3D models in conjunction with detailed molecular analysis will continue to be instrumental in advancing our understanding of drug-cell interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and Norcantharidin Modify p62 Expression in 2D and 3D Cultures of B16F1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Norcantharidin Modify p62 Expression in 2D and 3D Cultures of B16F1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parsimonious Effect of this compound on Angiogenesis: A Novel this compound-Biased Adenosine G Protein-Coupled Receptor Signaling Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 7. This compound inhibits hypoxia-induced upregulation of tumor cell tissue factor and vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound modifies three-dimensional collagen lattice model contraction and expression of collagen types I and III by human fibroblasts derived from post-burn hypertrophic scars and from normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Epidural Fibrosis in Post-Laminectomy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound, pentifylline and gamma-interferon on proliferation, differentiation, and matrix synthesis of human renal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits growth and collagen synthesis of cultured human hepatic myofibroblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemotherapy with a molecular rational basis, this compound as a promising antitumor drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: A Drug with Antiviral and Anti-Inflammatory Effects to Be Considered in the Treatment of Coronavirus Disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of this compound on serum levels and gene expression of inflammatory markers: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound reduces pro-inflammatory and increases anti-inflammatory activity in patients with coronary artery disease--a randomized placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Transdermal Delivery Systems for Pentoxifylline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and evaluation of transdermal delivery systems for pentoxifylline (PTX). The information is intended to guide researchers in formulating and testing novel topical and transdermal systems for this versatile drug, which is primarily used for peripheral artery disease but has potential applications in various dermatological and inflammatory conditions.[1][2][3]
Introduction to this compound and Transdermal Delivery
This compound, a xanthine (B1682287) derivative, improves blood flow by increasing erythrocyte flexibility, reducing blood viscosity, and inhibiting platelet aggregation.[1][4] It also exhibits anti-inflammatory properties by inhibiting phosphodiesterase and reducing the production of pro-inflammatory cytokines like TNF-α.[1][2][5] While orally effective, PTX has a short biological half-life (0.4 to 0.8 hours) and can cause gastrointestinal side effects.[3][6] Transdermal delivery offers a promising alternative to bypass first-pass metabolism, provide sustained drug release, and improve patient compliance.
Various formulations have been explored for the transdermal delivery of this compound, including microemulsions, gels, hydrogel films, and transfersomes.[7][8][9][10] These systems aim to enhance the permeation of PTX through the skin barrier to achieve therapeutic concentrations.
Mechanism of Action of this compound
The therapeutic effects of this compound are attributed to its multifactorial mechanism of action. A diagram illustrating the key signaling pathways is provided below.
Caption: Signaling pathway of this compound's action.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on transdermal delivery systems for this compound, allowing for easy comparison of formulation characteristics and performance.
Table 1: Formulation Composition and Physicochemical Properties
| Formulation Type | Composition Highlights | Particle/Droplet Size (nm) | Encapsulation Efficiency (%) | Reference |
| Microemulsion | 44% Tween 80™/Brij 52™ (surfactants), 51% caprylic/capric triglycerides (oil), 5% water | 67.36 ± 8.90 | - | [7][11] |
| Transfersomes | Phosphatidylcholine, Sodium cholate (B1235396) (edge activator) | 690 ± 49 | 74.9 ± 1.6 | [10] |
| Hydrogel Films | Aloe vera, Chitosan (B1678972), Sodium alginate | - | - | [9] |
| HPMC Gels | Hydroxypropyl methylcellulose (B11928114) (HPMC) of varying grades and concentrations | - | - | [8][12] |
Table 2: In Vitro Release and Permeation Data
| Formulation Type | Release Model | Permeation Flux (µg/cm²/h) | Cumulative Release/Penetration | Reference |
| Microemulsion | Higuchi | - | - | [7][11] |
| Transfersomes | Higuchi | 56.28 ± 0.19 | 79.1 ± 2.1% after 10h | [10] |
| Hydrogel Films | - | - | 75.73 ± 2.18% after 24h | [9] |
| HPMC Gels | Higuchi | - | - | [8][12] |
| Carbomer Gel | Zero-order | - | - | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of transdermal this compound delivery systems.
Preparation of Transdermal Formulations
4.1.1. Microemulsion Preparation
A this compound-loaded water-in-oil (W/O) microemulsion can be prepared based on a pseudoternary phase diagram.
-
Materials: this compound, Tween 80™, Brij 52™, Caprylic/capric triglycerides, Purified water.
-
Protocol:
-
Prepare the surfactant mixture by combining Tween 80™ and Brij 52™.
-
Mix the surfactant blend with the oil phase (caprylic/capric triglycerides).
-
Dissolve this compound in the aqueous phase (water).
-
Slowly add the aqueous phase to the oil/surfactant mixture with continuous stirring until a transparent and homogenous microemulsion is formed.[7][11]
-
4.1.2. Transfersome Preparation
Elastic transfersomes can be formulated using the thin-film hydration method.
-
Materials: this compound, Phosphatidylcholine, Sodium cholate, Ethanol, Phosphate buffered saline (PBS).
-
Protocol:
-
Dissolve phosphatidylcholine and sodium cholate in ethanol.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the round-bottom flask.
-
Hydrate the lipid film with a PBS solution containing this compound by rotating the flask at a controlled temperature.
-
Sonicate the resulting suspension to reduce the vesicle size.[10]
-
4.1.3. Hydrogel Film Preparation
Interpenetrating polymer network (IPN) hydrogel films can be developed using a solvent casting technique.
-
Materials: this compound, Aloe vera, Chitosan, Sodium alginate, Acetic acid, Demineralized water.
-
Protocol:
-
Prepare a sodium alginate dispersion in demineralized water and dissolve this compound in it.
-
Prepare a chitosan solution in a dilute acetic acid solution containing aloe vera.
-
Pour the sodium alginate dispersion into a petri dish.
-
Gently overlay the chitosan solution onto the sodium alginate layer to allow for inter-polyelectrolyte complexation.
-
Allow the solvent to evaporate at room temperature to form the hydrogel film.[9]
-
4.1.4. Transdermal Patch Preparation (Solvent Casting)
-
Materials: this compound, Polymer(s) (e.g., HPMC, Eudragit), Plasticizer (e.g., glycerin), Permeation enhancer (e.g., DMSO), Solvent (e.g., ethanol:water mixture).
-
Protocol:
-
Dissolve the polymer(s) in the chosen solvent system.
-
Dissolve this compound, plasticizer, and permeation enhancer in the polymer solution.
-
Pour the resulting solution into a petri dish or onto a backing membrane.
-
Allow the solvent to evaporate for 24 hours to form a dry patch.[14]
-
In Vitro Drug Release Studies
The release of this compound from the formulation is typically assessed using a Franz diffusion cell apparatus.
Caption: Workflow for in vitro drug release studies.
-
Apparatus: Franz diffusion cell.
-
Membrane: Synthetic membrane (e.g., cellulose (B213188) acetate).
-
Receptor Medium: Phosphate buffered saline (PBS, pH 7.4) maintained at 37 ± 0.5°C and stirred continuously.
-
Procedure:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Apply a known amount of the formulation to the donor compartment.
-
Fill the receptor compartment with the receptor medium.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh medium.
-
Analyze the samples for this compound content using a validated analytical method.[15]
-
Ex Vivo Skin Permeation Studies
This study evaluates the permeation of this compound through an excised skin model, providing a better prediction of in vivo performance.
Caption: Workflow for ex vivo skin permeation studies.
-
Apparatus: Franz diffusion cell.
-
Skin Model: Excised skin from animals such as rats or pigs.
-
Receptor Medium: Phosphate buffered saline (PBS, pH 7.4).
-
Procedure:
-
Excise the skin and remove subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Apply the formulation to the skin surface.
-
Conduct the experiment as described for the in vitro release study.
-
Calculate the steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) from the cumulative amount of drug permeated versus time plot.[13][16]
-
Analytical Methods for Quantification of this compound
Accurate and validated analytical methods are crucial for quantifying this compound in release and permeation samples.
4.4.1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 analytical column (e.g., 250 mm × 4.6 mm).[17]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 45:55 v/v) or methanol (B129727) and buffer.[17][18]
-
Detection: UV spectrophotometric detection at approximately 274-275 nm.[18][19]
-
Sample Preparation: Samples may require extraction with a solvent like dichloromethane.[17][18]
4.4.2. UV-Visible Spectrophotometry
A simpler method for quantification, suitable for in vitro release studies where interfering substances are minimal.
-
Wavelength: The maximum absorbance (λmax) of this compound is typically around 274 nm.[9][15]
-
Procedure:
-
Prepare a standard curve of known concentrations of this compound in the receptor medium.
-
Measure the absorbance of the unknown samples.
-
Determine the concentration of this compound from the standard curve.
-
Conclusion
The development of transdermal delivery systems for this compound presents a viable strategy to overcome the limitations of oral administration. The data and protocols summarized in these application notes demonstrate that various formulation approaches, including microemulsions, transfersomes, and hydrogels, can effectively deliver this compound across the skin. Further research and optimization of these systems, guided by the methodologies outlined here, will be instrumental in advancing the clinical application of transdermal this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound and its applications in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a new drug for the treatment of intermittent claudication. Mechanism of action, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Microemulsion for topical application of this compound: In vitro release and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijmphs.com [ijmphs.com]
- 10. Optimization of elastic transfersomes formulations for transdermal delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microemulsion for topical application of this compound: In vitro release and in vivo evaluation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Evaluation of transdermal permeability of this compound gel: in vitro skin permeation and in vivo microdialysis using Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. banglajol.info [banglajol.info]
- 16. Franz diffusion cell and its implication in skin permeation studies | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Quantitative determination of this compound in human plasma | Semantic Scholar [semanticscholar.org]
- 19. rjptonline.org [rjptonline.org]
Pentoxifylline in Combination Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentoxifylline (PTX) is a xanthine (B1682287) derivative primarily used for peripheral vascular disease.[1] Its multifaceted mechanism of action, which includes improving blood flow, reducing inflammation, and modulating key signaling pathways, makes it a compelling candidate for combination therapies across various diseases.[2][3] As a non-selective phosphodiesterase inhibitor, PTX increases intracellular cyclic AMP (cAMP), activates PKA, and inhibits the synthesis of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and leukotrienes.[3] These properties suggest its potential to synergize with other therapeutic agents to enhance efficacy, overcome resistance, and reduce toxicity.
This document provides detailed application notes and experimental protocols for designing and evaluating this compound-based combination therapies in preclinical settings, with a focus on oncology, fibrosis, and sepsis.
Section 1: Mechanism of Action and Rationale for Combination Therapy
This compound's therapeutic effects stem from several interconnected mechanisms:
-
Hemorheological Effects: PTX improves blood flow by increasing red blood cell deformability, reducing blood viscosity, and decreasing platelet aggregation.[1][4] This can enhance the delivery of combination drugs to target tissues.
-
Anti-inflammatory Properties: A key action of PTX is the inhibition of TNF-α production, a central mediator in inflammation.[5] It also reduces the adhesion of leukocytes to the endothelium.[2]
-
Phosphodiesterase (PDE) Inhibition: As a PDE inhibitor, PTX increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and modulates downstream signaling pathways involved in inflammation and cell proliferation.[2][3]
-
Modulation of Cellular Signaling: PTX has been shown to influence critical cancer-related pathways, including the downregulation of P-glycoprotein (P-gp) involved in multidrug resistance, and interference with NF-κB, Akt, and STAT3 signaling.[6][7][8]
These mechanisms provide a strong rationale for combining PTX with other drugs. For instance, by inhibiting P-gp, PTX can sensitize multidrug-resistant cancer cells to chemotherapy.[6] Its anti-inflammatory and anti-fibrotic properties can be leveraged to treat conditions like radiation-induced fibrosis and reduce the fibrotic stroma in tumors, potentially improving chemotherapeutic penetration.[7][9]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: a new drug for the treatment of intermittent claudication. Mechanism of action, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. oaepublish.com [oaepublish.com]
- 8. The effect of this compound on L-1 sarcoma tumor growth and angiogenesis in Balb/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized, placebo-controlled trial of combined this compound and tocopherol for regression of superficial radiation-induced fibrosis. [themednet.org]
Application Notes and Protocols for the Long-Term Stability of Pentoxifylline in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term stability of pentoxifylline in aqueous solutions. Detailed protocols for stability testing and analysis are included to assist in the development and quality control of this compound formulations.
Stability Profile of this compound
This compound is susceptible to degradation under certain conditions, particularly in alkaline and oxidative environments.[1][2] Forced degradation studies have shown that this compound is relatively stable under acidic, neutral, thermal, and photolytic stress conditions.[2][3]
Summary of Stability Data
The following tables summarize the stability of this compound in various aqueous solutions under different storage conditions.
Table 1: Stability of this compound in Injectable Solutions
| Concentration | Solution | Temperature | Light Condition | Duration | Stability |
| 5 mg/mL | 0.9% w/v Sodium Chloride | 22°C | Exposed to light | At least 7 days | Stable |
| 5 mg/mL | 5% w/v Glucose | 22°C | Exposed to light | At least 7 days | Stable |
| 5 mg/mL | 0.9% w/v Sodium Chloride | 35°C | Protected from light | At least 7 days | Stable |
| 5 mg/mL | 5% w/v Glucose | 35°C | Protected from light | At least 7 days | Stable |
| 5 mg/mL | 0.9% w/v Sodium Chloride or 5% w/v Glucose | 4°C | Protected from light | Up to 10 days | Stable |
| 5 mg/mL | Not specified | 45°C | Not specified | Up to 10 days | Stable |
Table 2: Forced Degradation of this compound in Aqueous Solution
| Stress Condition | Reagent/Method | Conditions | Degradation |
| Acid Hydrolysis | 5 N HCl | Reflux at 80°C for 3 hours | No significant degradation |
| Alkaline Hydrolysis | 0.5 N NaOH | Reflux at 80°C for 3 hours | Degradation observed |
| Neutral Hydrolysis | Distilled Water | Reflux at 80°C for 3 hours | Affected |
| Oxidation | 30% H₂O₂ | Not specified | Degradation observed |
| Dry Heat | Oven | 80°C for 8 hours | No significant degradation |
| Photodegradation | UV light (200 watt hr/m²) followed by visible light (1200 lux-hr) | Not specified | No significant degradation |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines the methodology for conducting forced degradation studies on this compound to assess its intrinsic stability.
Materials:
-
This compound Active Pharmaceutical Ingredient (API)
-
Hydrochloric Acid (HCl), 5 N
-
Sodium Hydroxide (NaOH), 0.5 N
-
Hydrogen Peroxide (H₂O₂), 30%
-
Distilled Water
-
Volumetric flasks
-
Reflux condenser
-
Water bath or heating mantle
-
Oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in distilled water (e.g., 1 mg/mL).[3]
-
Acid Hydrolysis:
-
Alkaline Hydrolysis:
-
Neutral Hydrolysis:
-
Oxidative Degradation:
-
To an appropriate volume of the stock solution, add an appropriate volume of 30% H₂O₂.
-
Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute to a suitable concentration for analysis.
-
-
Thermal Degradation (Dry Heat):
-
Photolytic Degradation:
-
Expose the this compound stock solution or solid powder to UV light (e.g., 200 watt-hours/m²) followed by visible light (e.g., 1.2 million lux hours) in a photostability chamber.[3]
-
Prepare the sample for analysis by dissolving in a suitable solvent and diluting to a known concentration.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2.2) to determine the extent of degradation and identify any degradation products.
Protocol for Stability-Indicating HPLC Method
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound and the separation of its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., LiChrosorb C18, 250 mm x 4.6 mm, 5 µm particle size)[4]
Chromatographic Conditions:
-
Mobile Phase: A mixture of water, methanol, o-phosphoric acid, and tetrahydrofuran (B95107) (80:20:1:3 v/v/v/v).[4]
-
Flow Rate: 1 mL/min.[4]
-
Detection Wavelength: 274 nm.[4]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dilute the samples from the stability studies (Protocol 2.1) with the mobile phase to a concentration within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with that of the standard solution. The percentage of remaining this compound can be calculated as: (Peak area of this compound in sample / Peak area of this compound in initial sample) x 100
Visualizations
Experimental Workflow for Forced Degradation Study
References
Troubleshooting & Optimization
Technical Support Center: Pentoxifylline in Cell Culture
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of pentoxifylline in cell culture experiments, with a focus on addressing common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: this compound is a methylxanthine derivative.[1] Understanding its properties is crucial for handling it correctly in a laboratory setting. Key characteristics are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈N₄O₃ | [2][3] |
| Molecular Weight | 278.31 g/mol | [2][3][4] |
| Appearance | Crystalline solid, colorless needles | [1][3] |
| Melting Point | 105°C | [3][4] |
| LogP | 0.3 | [2][4] |
Q2: What is the best solvent for preparing a this compound stock solution for cell culture?
A2: For cell culture applications, Dimethyl Sulfoxide (DMSO) is a highly recommended solvent for preparing a concentrated stock solution of this compound.[1] While this compound has moderate water solubility, using an organic solvent like DMSO allows for a much higher stock concentration, which is essential for minimizing the final solvent concentration in the cell culture medium.[1][5]
Q3: My this compound precipitated after I added it to my cell culture medium. What went wrong?
A3: Precipitation upon dilution of a DMSO stock into aqueous cell culture media is a common issue for many compounds, including this compound.[6][7] This typically occurs because the compound is significantly less soluble in the aqueous medium than in the concentrated DMSO stock.
The primary causes are:
-
High Final Concentration of this compound: The desired final concentration may exceed its solubility limit in the culture medium.
-
High Final DMSO Concentration: While counterintuitive, having too much DMSO can cause the drug to "crash out" of the solution when it hits the aqueous environment. The final DMSO concentration should ideally be kept at or below 0.1% to avoid both solubility issues and solvent-induced cytotoxicity.[5][6]
-
Improper Mixing Technique: Adding the DMSO stock directly and quickly into the full volume of media can cause localized high concentrations, leading to precipitation.[8]
-
Low Temperature: Media that is cooler than 37°C may reduce the solubility of the compound.[9]
Q4: How can I avoid this compound precipitation in my cell culture medium?
A4: To prevent precipitation, follow these steps:
-
Prepare a Suitable Stock Concentration: Don't make your DMSO stock solution unnecessarily concentrated. A 10-100 mM stock is often a good starting point.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock.[9]
-
Use a Serial Dilution Approach: Instead of adding a tiny volume of highly concentrated stock directly to your final culture volume, perform an intermediate dilution step in a smaller volume of medium.
-
Proper Mixing: Add the this compound stock solution dropwise to the culture medium while gently swirling or vortexing.[8] This helps to disperse the compound and solvent quickly.
-
Control Final DMSO Concentration: Always calculate the final DMSO concentration in your culture and ensure it is non-toxic to your specific cell line (typically ≤0.5%, and ideally ≤0.1%).[5]
Q5: What is the solubility of this compound in different solvents?
A5: this compound's solubility varies significantly depending on the solvent. This information is critical for preparing stock solutions and understanding potential precipitation issues.
Table 2: Solubility of this compound in Common Laboratory Solvents
| Solvent | Approximate Solubility | Source(s) |
| Water (25°C) | ~77 mg/mL | [3][4] |
| Water (37°C) | ~191 mg/mL | [3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL | [1] |
| DMSO (Dimethyl Sulfoxide) | ~10 mg/mL | [1] |
| DMF (Dimethylformamide) | ~10 mg/mL | [1] |
| Ethanol | ~2 mg/mL | [1] |
| Methanol | Soluble | [10][11] |
| Chloroform | Soluble | [10][11] |
Q6: How should I store my this compound stock solution?
A6: this compound in its solid, crystalline form should be stored at -20°C.[1] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[5] While aqueous suspensions can be stable for extended periods, it is not recommended to store aqueous solutions of this compound for more than one day.[1][12]
Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues with this compound in your experiments.
Caption: Troubleshooting flowchart for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 278.31 g/mol )
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance and sterile weighing tools
Methodology:
-
In a sterile environment (e.g., a biological safety cabinet), accurately weigh 27.83 mg of this compound powder.
-
Transfer the weighed powder into a sterile vial.
-
Add 1 mL of sterile DMSO to the vial.
-
Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.[5] Gentle warming in a 37°C water bath can assist with dissolution if needed.[9]
-
Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.[5]
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
This protocol details the preparation of a final 100 µM working solution from the 100 mM DMSO stock, ensuring the final DMSO concentration remains at 0.1%.
Caption: Workflow for preparing this compound working solution.
Mechanism of Action
This compound's effects in cellular models are primarily attributed to its role as a non-specific phosphodiesterase (PDE) inhibitor.[10] By inhibiting PDEs, it prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), leading to increased intracellular cAMP levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates transcription factors involved in the inflammatory response, such as NF-κB. A key outcome is the reduced transcription and production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1]
Caption: Simplified signaling pathway of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound [drugfuture.com]
- 4. This compound | C13H18N4O3 | CID 4740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Stability of this compound in an extemporaneously prepared oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Pentoxifylline Instability in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of pentoxifylline instability in experimental buffers.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the preparation and use of this compound in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | This compound may have degraded in your experimental buffer due to alkaline pH or oxidative stress. | Verify the pH of your buffer. This compound is more stable in neutral to slightly acidic conditions (pH < 7.4). Avoid buffers with a pH above 8.0. Prepare fresh solutions before each experiment, especially if the buffer is susceptible to pH changes. Consider using a buffer with a lower pH if your experimental design allows. |
| Visible precipitation or cloudiness in the this compound solution. | The solubility of this compound may be exceeded, or it may be interacting with components of your buffer, leading to precipitation. Degradation products may also be less soluble. | Ensure you are not exceeding the solubility of this compound in your specific buffer. Gentle warming and sonication can aid dissolution, but avoid excessive heat. If using complex media, consider preparing a concentrated stock in a simple, stable solvent (e.g., water or DMSO) and diluting it into your experimental buffer immediately before use. |
| Loss of drug activity over the course of a long-term experiment. | This compound is degrading over time at the experimental temperature. | For long-term experiments, it is crucial to establish the stability of this compound in your specific buffer and at the intended temperature. Consider replacing the this compound-containing medium at regular intervals based on its stability profile. Storing stock solutions at 4°C or -20°C can prolong stability. |
| Discoloration of the this compound solution. | This may indicate oxidative degradation of this compound. | Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Avoid introducing sources of oxidative stress, such as certain metal ions or reactive oxygen species, into your buffer. Consider degassing your buffer before adding this compound if your experiment is highly sensitive to oxidation. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that cause this compound instability in aqueous solutions?
The primary factors contributing to this compound instability are alkaline pH and oxidative stress.[1] Studies have shown significant degradation at a pH of 10.5.[2][3][4][5] It is also susceptible to degradation in the presence of oxidizing agents.[1]
2. In which types of buffers is this compound most stable?
This compound exhibits greater stability in neutral to slightly acidic aqueous solutions.[1] It has been shown to be stable in 0.9% w/v sodium chloride and 5% w/v glucose solutions for at least 7 days at room temperature (22°C) and 35°C when protected from light.[1] An extemporaneously prepared oral suspension of this compound in water was found to be stable for at least 91 days at both 4°C and 25°C.[6]
3. What is the recommended method for preparing a this compound stock solution?
For a stable stock solution, dissolve this compound powder in sterile water or DMSO. It is soluble in water.[7][8] Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Protect the stock solution from light by using amber vials.
4. How should I store my this compound-containing experimental buffers?
It is always best to prepare fresh solutions of this compound in your experimental buffer immediately before use. If short-term storage is necessary, keep the solution at 4°C and protect it from light. Avoid storing this compound in alkaline buffers for extended periods.
5. Are there any visible signs of this compound degradation?
While not always apparent, signs of degradation can include discoloration of the solution or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on proper preparation and storage techniques and, if necessary, analytical methods to confirm stability.
6. What are the known degradation products of this compound?
Under oxidative stress, a major degradation product has been identified as a gem-dihydroperoxide derivative, specifically 1-(5,5-Bis-hydroperoxy-hexyl)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione.[9] In alkaline conditions, hydrolytic degradation occurs.[10]
Quantitative Stability Data
The following table summarizes the available quantitative data on this compound degradation under various stress conditions.
| Stress Condition | Buffer/Solvent | Temperature | Duration | This compound Remaining (%) | Reference |
| Alkaline Hydrolysis | 0.5 N NaOH | 80°C (reflux) | 3 hours | 41.4% | [10] |
| Acidic Hydrolysis | 5 N HCl | 80°C (reflux) | 3 hours | 93.6% | [10] |
| Neutral Hydrolysis | Water | 80°C (reflux) | 3 hours | 85.65% | [10] |
| Oxidative Degradation | 30% H₂O₂ | 80°C (reflux) | 3 hours | 94.11% | [10] |
| Dry Heat | - | 80°C | 8 hours | 90.9% | [10] |
| Alkaline pH | Aqueous Solution (pH 10.5) | Not Specified | 5 minutes | 0% | [4] |
Experimental Protocols
Protocol for Assessing this compound Stability in a Custom Experimental Buffer
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound in your specific experimental buffer.
1. Materials:
-
This compound powder
-
Your experimental buffer
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Phosphoric acid or other suitable buffer for mobile phase
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Calibrated analytical balance and volumetric flasks
-
pH meter
2. Preparation of Solutions:
-
This compound Stock Solution: Accurately weigh and dissolve this compound in your experimental buffer to a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with your experimental buffer to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Mobile Phase: Prepare the HPLC mobile phase. A common mobile phase consists of a mixture of acetonitrile and a buffer such as 0.1% phosphoric acid in water. The exact ratio should be optimized for your specific column and system to achieve good separation.[11]
3. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 100 mm x 3.0 mm, 3.5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and aqueous buffer (e.g., 25:75 v/v).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 274 nm.[11]
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
4. Stability Study Procedure:
-
Prepare a solution of this compound in your experimental buffer at the desired concentration.
-
Divide the solution into several aliquots in appropriate containers (e.g., amber glass vials).
-
Store the aliquots under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw a sample from one of the aliquots.
-
Analyze the sample by HPLC along with the calibration standards.
-
Calculate the concentration of this compound remaining at each time point by comparing the peak area of the sample to the calibration curve.
-
Plot the percentage of this compound remaining versus time to determine the stability profile.
Visualizations
This compound's Anti-Inflammatory Signaling Pathway
Caption: this compound inhibits PDE, increasing cAMP and activating PKA, which in turn inhibits NF-κB activation and subsequent pro-inflammatory cytokine production.
Experimental Workflow for this compound Stability Testing
Caption: A typical workflow for assessing the stability of this compound in a given experimental buffer using HPLC analysis.
References
- 1. Therapeutic potentials of this compound for treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation kinetics and mechanism of this compound by ultraviolet activated peroxydisulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation kinetics and mechanism of this compound by ultraviolet activated peroxydisulfate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Neuroprotective Effects Are Possibly Related to Its Anti-Inflammatory and TNF-Alpha Inhibitory Properties, in the 6-OHDA Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Degradation studies of this compound: Isolation and characterization of a novel gem-dihydroperoxide derivative as major oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. HPLC Method Validation for Determination of this compound in Pharmaceutical Dosage Forms | Indian Journal of Advanced Chemistry (IJAC) [journals.latticescipub.com]
Technical Support Center: Optimizing Pentoxifylline Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing pentoxifylline (PTX) concentration in cell viability experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nonselective phosphodiesterase (PDE) inhibitor. By inhibiting PDEs, it increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This leads to a cascade of downstream effects, including the activation of Protein Kinase A (PKA), inhibition of tumor necrosis factor-alpha (TNF-α) and leukotriene synthesis, which collectively reduce inflammation and modulate the immune response.[2] this compound also improves red blood cell deformability and reduces blood viscosity.[1][2][3]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the biological question being addressed. Based on published studies, a broad starting range to consider is from 1 µM to 10 mM. For sensitive cell lines or when investigating subtle modulatory effects, lower concentrations in the µM to low mM range are often used. For studies on cytotoxicity or in combination with other drugs, concentrations can extend into the higher mM range.[4][5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in aqueous solutions. To prepare a stock solution, dissolve this compound powder in sterile phosphate-buffered saline (PBS) or cell culture medium. It is recommended to prepare a concentrated stock solution (e.g., 100 mM) that can be further diluted to the final working concentrations in your experiment. Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage to avoid repeated freeze-thaw cycles.
Q4: Which cell viability assay is most suitable for experiments with this compound?
A4: The choice of a cell viability assay depends on your experimental endpoint.
-
For assessing metabolic activity and proliferation: Tetrazolium-based assays like MTT, MTS, or WST-1 are commonly used. These assays measure the reduction of a tetrazolium salt by metabolically active cells into a colored formazan (B1609692) product.
-
For measuring cytotoxicity (cell death): Lactate dehydrogenase (LDH) release assays, which measure membrane integrity, or dye exclusion assays using trypan blue or propidium (B1200493) iodide (PI) are suitable.
-
For quantifying apoptosis: Assays that detect caspase activation (e.g., caspase-3/7 activity assays) or changes in the mitochondrial membrane potential are appropriate. Annexin V staining can be used to detect early apoptotic events.[5][6]
Q5: I am observing high variability in my cell viability results. What could be the cause?
A5: High variability in cell-based assays can stem from several factors. Common issues include inconsistent cell seeding density, edge effects in multi-well plates, contamination (especially mycoplasma), or issues with the compound itself, such as precipitation at high concentrations.[7][8] Refer to the troubleshooting guide below for detailed solutions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No dose-dependent effect observed | The concentration range of this compound is too high or too low. The incubation time is too short. The cells are resistant to this compound's effects. | Test a broader range of this compound concentrations (e.g., from nM to high µM). Increase the incubation time (e.g., 48 or 72 hours). Confirm the expression and activity of relevant targets in your cell line.[9] |
| Low signal-to-noise ratio in the assay | The cell seeding density is too low. The incubation time with the viability reagent is insufficient. The reagent has degraded. | Optimize the cell seeding density to ensure cells are in their logarithmic growth phase. Increase the incubation time with the viability reagent according to the manufacturer's protocol. Use a fresh, properly stored viability reagent.[9] |
| Precipitation of this compound in the culture medium | The final concentration of the solvent (if used) is too high, or the compound has limited solubility in the culture medium at the tested concentration. | This compound is generally soluble in aqueous solutions. If you observe precipitation, ensure your stock solution is fully dissolved before adding it to the medium. If using a solvent, ensure the final concentration is low (typically ≤ 0.5%). |
| Unexpected increase in viability at certain concentrations | This could be due to off-target effects of the compound or an experimental artifact. | Carefully re-examine the data and repeat the experiment. Consider if this compound might have proliferative effects at certain concentrations in your specific cell model. |
| High variability between replicate wells | Inconsistent cell seeding, uneven distribution of cells in the well, or edge effects. | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and consistently. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS.[7] |
| Sudden changes in medium color or turbidity | Bacterial or fungal contamination. | Immediately discard the contaminated cultures and decontaminate the incubator and biosafety cabinet. Review and reinforce aseptic techniques.[8] |
| Cells show reduced or no response to a previously effective concentration | Cell line cross-contamination or mycoplasma contamination. | Quarantine the cell stock and perform mycoplasma testing and cell line authentication (e.g., STR profiling).[8] |
Data Presentation
Table 1: Effect of this compound on Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Effect on Cell Viability | Reference |
| Hs-445 | Hodgkin's Lymphoma | 8 mM (IC50) | 48 hours | 50% inhibition of cell viability.[6] | [6] |
| NCI-H460 | Non-Small Cell Lung Cancer | < 2 mM | 48 hours | Reduced cell growth.[5] | [5] |
| A549 | Non-Small Cell Lung Cancer | < 2 mM | 48 hours | Reduced cell growth.[5] | [5] |
| B16F10 | Melanoma | 6 mM and higher | 24 hours | Significant inhibition of colony formation.[10] | [10] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 2.0 mM (in combination with radiation) | - | Enhanced cytotoxic effect of radiation.[11][12] | [11][12] |
| RPMI 2650 | Head and Neck Squamous Cell Carcinoma | 2.0 mM (in combination with radiation) | - | Enhanced cytotoxic effect of radiation.[11][12] | [11][12] |
| SCC-61 | Head and Neck Squamous Cell Carcinoma | 2.0 mM (in combination with radiation) | - | Enhanced cytotoxic effect of radiation.[11][12] | [11][12] |
Table 2: Effect of this compound on Apoptosis
| Cell Line | This compound Concentration | Effect | Reference |
| Leukemic L1210 cells | Varies (in combination with other drugs) | Reduces the concentration of other drugs needed to induce apoptosis.[4] | [4] |
| Human preadipocytes, keratinocytes, and fibroblasts | > 40 mM | Induced apoptosis.[4] | [4] |
| Non-Small Cell Lung Cancer (NCI-H460, A549) | 1 mM and 2 mM | Slightly increased the percentage of cells in the sub-G1 phase (indicative of apoptosis).[5] | [5] |
| Hodgkin's Lymphoma (Hs-445) | 8 mM | Significantly induced apoptosis, especially when combined with bleomycin.[6] | [6] |
| Rat pheochromocytoma (PC12) | Pre-treatment | Decreased LPS-induced cell death by inhibiting pro-apoptotic pathways.[13] | [13] |
| Human neutrophils | Varies | Inhibited spontaneous apoptosis.[14] | [14] |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Objective: To determine the ideal number of cells to seed per well to ensure they remain in the logarithmic growth phase for the duration of the experiment.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well clear, flat-bottom microplate
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
MTS or other viability reagent
-
Plate reader
Procedure:
-
Prepare a single-cell suspension of your cells.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Create a serial dilution of the cell suspension to achieve a range of cell densities (e.g., 1,000 to 20,000 cells per well).
-
Seed 100 µL of each cell density into at least three replicate wells of a 96-well plate. Include wells with medium only as a background control.
-
Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay (e.g., MTS assay as described in Protocol 2).
-
Plot the absorbance values against the number of cells seeded.
-
Select the seeding density that falls on the linear portion of the growth curve at the end of the incubation period.
Protocol 2: MTS Cell Viability Assay for this compound Treatment
Objective: To assess the effect of different concentrations of this compound on cell viability.
Materials:
-
Cells seeded at their optimal density in a 96-well plate (from Protocol 1)
-
This compound stock solution
-
Complete culture medium
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells at the predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration, if any) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTS Reagent: Add 20 µL of the MTS reagent to each well.[15]
-
Incubate: Incubate the plate for 1-4 hours at 37°C.[15]
-
Measure Absorbance: Record the absorbance at 490 nm using a microplate reader.[15]
-
Data Analysis:
-
Subtract the average absorbance of the background control (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value if applicable.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the effect of this compound on cell viability.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Therapeutic potentials of this compound for treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. This compound Enhances the Effects of Doxorubicin and Bleomycin on Apoptosis, Caspase Activity, and Cell Cycle While Reducing Proliferation and Senescence in Hodgkin’s Disease Cell Line [mdpi.com]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The biological effect of this compound on the survival of human head and neck cancer cells treated with continuous low and high dose-rate irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The biological effect of this compound on the survival of human head and neck cancer cells treated with continuous low and high dose-rate irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound suppressed LPS-induced inflammatory and apoptotic signaling in neuronal cells [scirp.org]
- 14. Effect of this compound on apoptosis of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: High-Dose Pentoxifylline in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the side effects of high-dose pentoxifylline in animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate well-designed and safe preclinical research.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during experiments involving high-dose this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial signs of toxicity to watch for when administering high-dose this compound?
A1: The earliest signs of toxicity are often dose-dependent and can vary by animal model. In rodents, look for decreased spontaneous activity, hypersalivation, and irregular respiration.[1] In dogs, initial signs may include vomiting, diarrhea, aggression, and ataxia.[1] It is crucial to establish a baseline of normal behavior and clinical signs for each animal before dosing begins.
Q2: An animal in my study is experiencing convulsions. What is the likely cause and what should I do?
A2: Tonic-clonic convulsions are a known side effect of high-dose this compound, particularly at or near lethal doses in rodents.[1] The mechanism may involve the nitrergic pathway.[1][2][3] If an animal experiences convulsions, it is a sign of severe neurotoxicity. According to your institution's animal care and use committee (IACUC) approved protocol, you should provide immediate supportive care and consider humane euthanasia. Future experimental plans should involve dose reduction.
Q3: I'm observing unexpected mortality in my high-dose group. What are the potential causes?
A3: Mortality at high doses can result from several factors, including severe central nervous system toxicity leading to convulsions and respiratory depression.[1] In rats, co-administration with certain anesthetics like thiopental (B1682321) can lead to fatal acute pulmonary edema. Cardiovascular collapse is another potential cause of death.[4] Review your experimental protocol for any confounding factors, such as drug interactions or underlying health issues in the animals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected high incidence of gastrointestinal issues (vomiting, diarrhea) in dogs. | High dose, rapid administration, or administration on an empty stomach. | Administer this compound with food to minimize GI irritation.[4] Consider reducing the dose or the rate of administration if using an intravenous route. |
| Significant weight loss in animals receiving high doses. | Decreased appetite, gastrointestinal side effects, or systemic toxicity. | Monitor food and water intake daily. Provide palatable, high-calorie supplemental food if necessary. If weight loss is progressive, consider a dose reduction or discontinuation of the drug for that animal. |
| Inconsistent or unexpected behavioral changes (e.g., aggression in dogs). | Central nervous system effects of high-dose this compound. | Ensure consistent and gentle handling to minimize stress. If aggression poses a safety risk, consult with veterinary staff. Consider dose reduction in future cohorts. |
| Pulmonary hemorrhages observed during necropsy in rats. | Acute toxicity at very high doses. | This is a sign of severe toxicity, likely associated with doses approaching the LD50.[1] Future studies should utilize lower doses. |
Quantitative Data on Side Effects
The following tables summarize the dose-dependent side effects of this compound observed in different animal models.
Table 1: Acute Toxicity of this compound in Rodents
| Animal Model | Route of Administration | LD50 | Observed Side Effects at High Doses |
| Mouse | Oral (p.o.) | 1385 mg/kg[1] | Hypersalivation, increased or irregular respiration, tonic-clonic convulsions, paresis.[1] |
| Intravenous (i.v.) | 197 mg/kg[1] | Dyspnea, clonic convulsions leading to death.[1] | |
| Intraperitoneal (i.p.) | 239 mg/kg[1] | Not specified in detail. | |
| Rat (Male) | Oral (p.o.) | 1220 mg/kg[5] | Hypersalivation, increased or irregular respiration, tonic-clonic convulsions, paresis.[1] |
| Rat (Female) | Oral (p.o.) | 1050 mg/kg[5] | Hypersalivation, increased or irregular respiration, tonic-clonic convulsions, paresis.[1] |
| Rat | Intravenous (i.v.) | 231 mg/kg[1] | Depressed spontaneous activity, staggering gait, closed eyelids, salivation, clonic and tonic convulsions, death, pulmonary hemorrhages.[1] |
| Rat (Female) | Intraperitoneal (i.p.) | 230 mg/kg[5] | Not specified in detail. |
| Rat (Male) | Intraperitoneal (i.p.) | 235 mg/kg[5] | Not specified in detail. |
Table 2: High-Dose Side Effects of this compound in Dogs
| Route of Administration | Dose | Observed Side Effects |
| Oral (p.o.) | 320 mg/kg (survived) | Aggression, ataxia.[1] |
| Intravenous (i.v.) | 160 mg/kg (survived) | Aggression, fear, vomiting, diarrhea.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the administration of high-dose this compound.
1. Acute Oral Toxicity Study in Rats (LD50 Determination)
-
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration in rats.
-
Animals: Male and female Sprague-Dawley or Wistar rats, typically young adults (8-12 weeks old).
-
Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water, except for a brief fasting period before dosing.
-
Procedure:
-
Fast animals overnight (approximately 16 hours) before dosing, with water available ad libitum.
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) or distilled water). The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.
-
Administer a single dose of this compound via oral gavage.
-
Observe animals continuously for the first 4 hours post-dosing, and then at regular intervals for at least 14 days.
-
Record all clinical signs of toxicity, including changes in behavior, respiration, and any instances of convulsions or mortality.
-
Record body weights before dosing and at specified intervals throughout the study.
-
Perform a gross necropsy on all animals that die during the study and on all surviving animals at the end of the observation period.
-
-
Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., probit analysis).
2. Subacute Intravenous Toxicity Study in Dogs
-
Objective: To evaluate the toxicity of repeated intravenous doses of this compound in dogs.
-
Animals: Male and female Beagle dogs, typically 6-12 months old.
-
Housing: House animals individually in pens with controlled environmental conditions.
-
Procedure:
-
Administer this compound intravenously once daily for a specified period (e.g., 14 or 30 days). The drug should be dissolved in a sterile, isotonic vehicle (e.g., 0.9% saline) and administered slowly.
-
Conduct daily clinical observations, including changes in behavior, appetite, and excretions.
-
Perform detailed veterinary examinations at regular intervals.
-
Collect blood samples for hematological and biochemical analysis before the start of the study and at specified time points during the study (e.g., weekly).
-
Monitor cardiovascular parameters such as heart rate and blood pressure if feasible.
-
At the end of the study, perform a full necropsy with histopathological examination of major organs and tissues.
-
-
Parameters to Monitor:
-
Hematology: Red blood cell count, hemoglobin, hematocrit, white blood cell count (total and differential), and platelet count.
-
Biochemistry: Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine), electrolytes, and total protein.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway: this compound's Effect on TNF-α Production
High doses of this compound are known to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[6][7][8] This is a key mechanism of its anti-inflammatory action but may also be relevant to its toxic effects at high concentrations.
Caption: this compound inhibits TNF-α production at the transcriptional level.
Experimental Workflow: Investigating High-Dose this compound Toxicity
The following diagram outlines a typical workflow for a preclinical toxicity study of high-dose this compound.
Caption: A typical workflow for a preclinical toxicity study.
Logical Relationship: Dose, Side Effects, and Signaling Pathways
This diagram illustrates the relationship between increasing doses of this compound, the emergence of side effects, and the underlying signaling pathways that may be involved.
Caption: Dose-dependent effects of this compound and associated pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticonvulsant effects of this compound on seizures induced by pentylenetetrazole and maximal electroshock in male mice: The role of the nitrergic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticonvulsant effects of this compound on seizures induced by pentylenetetrazole and maximal electroshock in male mice: The role of the nitrergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [Experimental research on the toxicity of pharmathis compound (I)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppression of tumor necrosis factor gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound decreases tumor necrosis factor and interleukin-1 during high tidal volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound decreases in vivo and in vitro tumour necrosis factor-alpha (TNF-alpha) production in lepromatous leprosy patients with erythema nodosum leprosum (ENL) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing pentoxifylline precipitation in stock solutions
Welcome to the Technical Support Center for pentoxifylline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help you address challenges such as precipitation and ensure the stability and efficacy of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a concentrated stock solution of this compound?
A1: For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is also soluble in ethanol (B145695) and dimethylformamide (DMF).[1] For aqueous experiments, it is sparingly soluble in water and Phosphate-Buffered Saline (PBS).
Q2: My this compound precipitated out of the stock solution after storage at -20°C. What should I do?
A2: If a precipitate is observed after thawing, you can attempt to redissolve it by gently warming the vial in a 37°C water bath and sonicating for a brief period. If the precipitate does not redissolve, it is advisable to discard the aliquot and prepare a fresh stock solution to ensure accurate dosing in your experiments. To prevent this, store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.
Q3: I observed a precipitate when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. Why did this happen and how can I prevent it?
A3: This phenomenon, known as antisolvent precipitation, is common when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. To prevent this, it is crucial to add the concentrated DMSO stock solution dropwise into the vigorously stirring or vortexing aqueous buffer. This rapid dispersion helps to avoid localized high concentrations that lead to precipitation. A stepwise dilution can also be effective.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term stability, this compound stock solutions, particularly in organic solvents like DMSO, should be stored at -20°C or -80°C in tightly sealed, light-protected vials.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation or precipitation. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| Ethanol | ~2 mg/mL | [1] |
| Methanol | Soluble | |
| Chloroform | Freely Soluble | |
| Water | Soluble | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder, MW: 278.31 g/mol )
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Methodology:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, weigh out 27.83 mg of this compound powder.
-
Dissolution:
-
Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully add 27.83 mg of this compound powder to the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
-
Mixing:
-
Close the tube tightly and vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates.
-
-
Assisted Solubilization (if necessary):
-
If the compound does not fully dissolve with vortexing, place the tube in a water bath sonicator for 5-10 minutes.
-
Alternatively, gentle warming in a 37°C water bath for a short period can aid dissolution. Avoid excessive heat.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term use.
-
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
Objective: To prepare a working solution of this compound in an aqueous buffer (e.g., cell culture medium, PBS) from a concentrated DMSO stock, while minimizing precipitation.
Materials:
-
Concentrated this compound stock solution in DMSO (e.g., 100 mM)
-
Sterile aqueous buffer (pre-warmed to 37°C if for cell-based assays)
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer or magnetic stirrer
Methodology:
-
Prepare the Aqueous Buffer: Add the desired final volume of the aqueous buffer to a sterile tube.
-
Vortex/Stir the Buffer: Place the tube on a vortex mixer at a medium-high speed or use a magnetic stirrer to ensure the buffer is being vigorously agitated.
-
Dropwise Addition of Stock Solution: While the buffer is actively mixing, slowly add the calculated volume of the concentrated this compound DMSO stock solution drop-by-drop into the buffer.
-
Continued Mixing: Continue to vortex or stir the solution for an additional 30-60 seconds to ensure homogeneity.
-
Visual Inspection: Visually inspect the final solution against a dark background for any signs of cloudiness or precipitate.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound's inhibition of the TNF-α signaling pathway.
References
Impact of crushing extended-release pentoxifylline tablets on bioavailability.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of crushing extended-release pentoxifylline tablets on bioavailability, based on available scientific data.
Frequently Asked Questions (FAQs)
Q1: What is the primary consequence of crushing extended-release this compound tablets on drug absorption?
A1: Crushing extended-release this compound tablets leads to a significant alteration in the drug's absorption profile. The extended-release mechanism is physically destroyed, causing the drug to be released and absorbed much more rapidly. This results in a significantly higher maximum plasma concentration (Cmax) and a shorter time to reach that peak concentration (Tmax) compared to when the tablet is taken intact.[1][2][3] This phenomenon is often referred to as "dose dumping."
Q2: Does crushing an extended-release this compound tablet affect the total amount of drug absorbed (bioavailability)?
A2: No, crushing the tablets does not decrease the relative bioavailability of this compound. In fact, studies have shown that the relative bioavailability of the crushed tablets may be higher than that of the intact tablets. For the 400-mg strength, the bioavailability of the crushed tablet relative to the intact tablet was 156%, and for the 600-mg strength, it was 137%.[1][2][3][4]
Q3: What are the potential clinical and safety implications of crushing these tablets?
A3: The rapid increase in maximum plasma concentrations from crushing the tablets is associated with a higher incidence of dose-related adverse effects.[1][2][3] For instance, at a 400-mg dose, crushing the tablet led to mild nausea in some subjects.[1][3] At a higher 600-mg dose, crushed tablets caused moderate nausea and dizziness in a majority of subjects, with some also experiencing diaphoresis, headache, and vomiting.[1][3] Therefore, crushing extended-release this compound tablets is not recommended due to the increased risk of adverse events.[5]
Q4: How does the extended-release mechanism of this compound work?
A4: this compound is available in an extended-release formulation designed to release the drug in a controlled manner over an extended period.[6][7] This is often achieved through a matrix system where the drug is mixed with a polymer that slowly dissolves or erodes in the gastrointestinal tract, allowing for gradual drug release.[7] This design helps to maintain a more constant drug concentration in the bloodstream, reducing the frequency of dosing and minimizing fluctuations in plasma levels.[7][8]
Troubleshooting Guide for Unexpected Experimental Results
Issue: In our study, administering crushed extended-release this compound resulted in unexpectedly high peak plasma concentrations and adverse events in our animal models.
Troubleshooting Steps:
-
Confirm Tablet Integrity: The observed effects are consistent with the known impact of crushing these tablets, which defeats the extended-release mechanism.
-
Review Pharmacokinetic Data: Compare your Cmax and Tmax values with established data for crushed versus intact tablets (see tables below). A significantly higher Cmax and shorter Tmax are expected with the crushed form.[1][2][3]
-
Evaluate Adverse Events: The types of adverse events you are observing (e.g., nausea, dizziness) are likely linked to the rapid achievement of high plasma drug concentrations.[1][3]
-
Re-evaluate Protocol: If your experimental design requires administration methods other than whole tablets (e.g., via nasogastric tube), consider the implications of dose dumping on your results and animal welfare. The rapid release may not be representative of the intended therapeutic use of the medication.
Data Presentation
Table 1: Pharmacokinetic Parameters of 400-mg this compound Tablets (Intact vs. Crushed)
| Parameter | Intact Tablet (Mean ± S.D.) | Crushed Tablet (Mean ± S.D.) | Significance |
| Cmax (ng/mL) | 108 ± 57 | 338 ± 147 | p < 0.05 |
| Tmax (hr) | 3.2 ± 1.1 | 0.9 ± 0.5 | p < 0.05 |
| AUC0–24 (hr·ng/mL) | 2.0 ± 1.1 x 10^5 | 2.7 ± 1.8 x 10^5 | Not significant |
| Relative Bioavailability | - | 156% | - |
Data sourced from Cleary et al. (1999).[1][4]
Table 2: Pharmacokinetic Parameters of 600-mg this compound Tablets (Intact vs. Crushed)
| Parameter | Intact Tablet (Mean ± S.D.) | Crushed Tablet (Mean ± S.D.) | Significance |
| Cmax (ng/mL) | 143 ± 103 | 511 ± 214 | p < 0.05 |
| Tmax (hr) | 3.1 ± 1.3 | 0.9 ± 0.4 | p < 0.05 |
| AUC0–24 (hr·ng/mL) | 2.4 ± 1.2 x 10^5 | 3.7 ± 1.4 x 10^5 | Not significant |
| Relative Bioavailability | - | 137% | - |
Data sourced from Cleary et al. (1999).[1][4]
Experimental Protocols
Methodology for Bioavailability Study of Intact vs. Crushed this compound Tablets
This section outlines the experimental protocol adapted from the study by Cleary et al. (1999).[1][2][3]
-
Study Design: A sequential, crossover study design was employed.
-
Subjects: Ten healthy male volunteers participated. Inclusion criteria included being nonsmokers, within 20% of ideal body weight, and abstaining from ethanol (B145695) and caffeine (B1668208) for 48 hours before and during the study.[4]
-
Drug Administration: Each volunteer received the following formulations in sequence:
-
Intact 400-mg extended-release this compound tablet
-
Crushed 400-mg extended-release this compound tablet
-
Intact 600-mg extended-release this compound tablet
-
Crushed 600-mg extended-release this compound tablet
-
-
Blood Sampling: Blood samples were collected at time 0 (before dosing), at 30-minute intervals for the first three hours, and then at 4, 6, 8, 12, and 24 hours post-dose.[1][2][3]
-
Analytical Method: Plasma concentrations of this compound and its three major metabolites were determined using capillary gas chromatography.[1][2][3]
-
Pharmacokinetic Analysis: The maximum plasma drug concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma drug concentration-time curve from 0 to 24 hours (AUC0–24) were calculated for each formulation.
Visualizations
Caption: Workflow comparing intact vs. crushed extended-release tablets.
Caption: Impact of crushing on key pharmacokinetic and safety parameters.
References
- 1. Administration of crushed extended-release this compound tablets: bioavailability and adverse effects. | Semantic Scholar [semanticscholar.org]
- 2. Administration of crushed extended-release this compound tablets: bioavailability and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. A Clinician's Guide to Oral Extended-Release Drug Delivery Systems in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Guide to Oral Extended-Release Tablets - Lubrizol [lubrizol.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Mitigating Pentoxifylline-Induced Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating pentoxifylline-induced cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to primary cells?
A1: The cytotoxic effects of this compound on primary cells are highly dependent on the cell type, concentration, and duration of exposure. While some studies report that this compound is not significantly cytotoxic to certain primary cells, such as human aortic endothelial cells (HAECs), at a wide range of concentrations, others have shown that it can inhibit the proliferation of primary human dermal fibroblasts in a dose-dependent manner.[1][2][3] This anti-proliferative effect may be interpreted as cytotoxicity depending on the experimental goals.
Q2: What are the potential mechanisms of this compound-induced cytotoxicity in sensitive primary cells?
A2: While the precise mechanisms can vary, potential pathways for this compound-induced cytotoxicity in sensitive primary cells may involve:
-
Induction of Apoptosis: In some cell types, particularly cancer cells, this compound has been shown to induce apoptosis through caspase-dependent pathways.[4] This could potentially occur in sensitive primary cells at high concentrations.
-
Oxidative Stress: Although this compound can have antioxidant properties, at certain concentrations or in specific cellular contexts, it might contribute to an imbalance in cellular redox status, leading to oxidative stress and subsequent cell damage.
-
Inhibition of Key Signaling Pathways: this compound is known to inhibit phosphodiesterases and modulate signaling pathways such as NF-κB and STAT3.[5][6] While often beneficial, significant disruption of these pathways could negatively impact the viability of certain primary cells.
Q3: I am observing significant cell death in my primary cell culture after treatment with this compound. What are the initial troubleshooting steps?
A3: If you observe unexpected cytotoxicity, consider the following:
-
Confirm this compound Concentration: Double-check your calculations and dilution series to ensure the final concentration in your culture is accurate.
-
Assess Solvent Toxicity: this compound is often dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in your culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (media with solvent only) to rule out solvent-induced cytotoxicity.
-
Evaluate Culture Conditions: Primary cells are sensitive to their environment. Ensure you are using the optimal media, supplements, and culture density for your specific cell type. Stressed cells are more susceptible to drug-induced toxicity.
-
Check for Contamination: Microbial contamination can cause widespread cell death. Regularly inspect your cultures for any signs of contamination.
Q4: How can I determine an appropriate non-toxic working concentration of this compound for my primary cells?
A4: The best approach is to perform a dose-response experiment. Culture your primary cells with a range of this compound concentrations (e.g., from 1 µM to 1000 µM) for a relevant exposure time (e.g., 24, 48, 72 hours). Assess cell viability using a standard method like an MTT or WST-1 assay to determine the concentration range that does not significantly impact cell viability.
Troubleshooting Guides
Guide 1: High Levels of Cell Death Observed
Problem: You are observing a significant decrease in cell viability in your primary cell cultures treated with this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Solutions:
-
Optimize Concentration and Exposure Time: Conduct a thorough dose-response and time-course experiment to identify the lowest effective concentration and shortest exposure time that achieves the desired biological effect while minimizing cytotoxicity.
-
Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism of cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial. A significant increase in cell viability with NAC co-treatment suggests the involvement of reactive oxygen species (ROS).
-
Investigate Apoptosis with Caspase Inhibitors: To determine if apoptosis is the primary mode of cell death, co-incubate the cells with a pan-caspase inhibitor such as Z-VAD-FMK. A rescue from cytotoxicity would indicate a caspase-dependent apoptotic mechanism.
Data Presentation
Table 1: Effects of this compound on Various Primary Cell Types
| Cell Type | Concentration Range | Exposure Time | Observed Effect | Reference(s) |
| Primary Human Dermal Fibroblasts | 100 - 1000 µg/mL | Not Specified | Dose-dependent reduction in proliferation (non-lethal). | [2][7] |
| Primary Human Aortic Endothelial Cells (HAECs) | 6.25 - 500 µM | 24 hours | No significant cytotoxic effects; protective against H₂O₂-induced apoptosis. | [1][8] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 10 - 1000 µg/mL | Not Specified | Inhibition of proliferative response and natural killer cell activity. | [9] |
| Human Alveolar Macrophages | 0.1 - 1 mM | 24 hours | Inhibition of spontaneous TNF-α production. | [10] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using a WST-1 Assay
Objective: To determine the concentration range at which this compound exhibits cytotoxicity in a specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound (powder or stock solution)
-
Vehicle (e.g., sterile DMSO or PBS)
-
96-well cell culture plates
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and stabilize overnight.
-
This compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable vehicle. Perform serial dilutions to create a range of working concentrations in complete culture medium.
-
Cell Treatment: Carefully remove the old medium and replace it with fresh medium containing the different concentrations of this compound. Include wells with vehicle-only control and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time(s) (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value for cytotoxicity.
Protocol 2: Mitigating Cytotoxicity with N-Acetylcysteine (NAC) Co-treatment
Objective: To assess whether this compound-induced cytotoxicity can be rescued by the antioxidant NAC.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
N-Acetylcysteine (NAC)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., WST-1 or MTT)
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate and allow them to stabilize overnight.
-
Treatment Groups:
-
Untreated control
-
Vehicle control
-
This compound at a cytotoxic concentration (determined from Protocol 1)
-
NAC alone (e.g., 5 mM)[11]
-
This compound + NAC (pre-incubate with NAC for 1-2 hours before adding this compound)
-
-
Incubation and Assay: Incubate for the desired period and assess cell viability using a suitable method.
-
Analysis: Compare the viability of cells treated with this compound alone to those co-treated with NAC. A significant increase in viability in the co-treated wells suggests the involvement of oxidative stress.[11][12]
Protocol 3: Assessing Apoptosis with a Pan-Caspase Inhibitor (Z-VAD-FMK)
Objective: To determine if this compound-induced cell death is caspase-dependent.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Z-VAD-FMK (pan-caspase inhibitor)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Culture primary cells to the desired confluency.
-
Treatment Groups:
-
Untreated control
-
Vehicle control
-
This compound at a cytotoxic concentration
-
Z-VAD-FMK alone (e.g., 20-50 µM)[1]
-
Z-VAD-FMK (pre-incubate for 1-2 hours) followed by this compound
-
-
Incubation: Incubate for a period sufficient to induce apoptosis.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[13][14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Analysis: A significant reduction in the apoptotic cell population in the Z-VAD-FMK co-treated group compared to the this compound-only group indicates that the cytotoxicity is mediated by caspases.[13][14]
Signaling Pathways and Experimental Workflows
This compound's Influence on the TNF-α Signaling Pathway
This compound has been shown to inhibit the production and effects of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine that can also induce apoptosis.[10][15]
Caption: this compound's inhibitory effect on the TNF-α signaling pathway.
This compound's Modulation of the NF-κB Pathway
This compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cell survival.[4][6]
Caption: this compound's modulation of the NF-κB signaling pathway.
Experimental Workflow for Assessing and Mitigating Cytotoxicity
Caption: Experimental workflow for assessing and mitigating cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound inhibits normal human dermal fibroblast in vitro proliferation, collagen, glycosaminoglycan, and fibronectin production, and increases collagenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition by this compound of TNF-α-stimulated fractalkine production in vascular smooth muscle cells: evidence for mediation by NF-κB down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of this compound administration on NFΚB P50 transcription factor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound inhibits the proliferation of human fibroblasts derived from keloid, scleroderma and morphoea skin and their production of collagen, glycosaminoglycans and fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound decreases up-regulated nuclear factor kappa B activation and cytokine production in the rat retina following transient ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits TNF-alpha production from human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-acetylcysteine modulates the cytotoxic effects of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound inhibits certain constitutive and tumor necrosis factor-alpha-induced activities of human normal dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro Pentoxifylline Experiments
Welcome to the technical support center for optimizing in vitro studies with pentoxifylline (PTX). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing successful experiments.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Question: I am not observing the expected inhibitory effect of this compound on cytokine production. What could be the issue?
Answer:
Several factors could contribute to the lack of an observed effect. Consider the following:
-
Incubation Time: The timing of this compound addition relative to cell stimulation is crucial. This compound's inhibitory effect on cytokine production has been observed when added before, simultaneously with, or even after stimulation with agents like lipopolysaccharide (LPS).[1] However, the kinetics of cytokine release vary. For instance, a decrease in IL-6 production has been seen as early as 6 hours after PTX addition.[2] For cytokines like TNF-α, IL-1β, and IL-8, incubation for 24 to 48 hours may be necessary.[3][4]
-
Cell Type and Stimulus: The response to this compound can be cell-specific.[4] For example, in peripheral blood mononuclear cells (PBMCs), PTX may inhibit TNF-α release after 24 hours, while the inhibition of IL-1β, IL-6, and IL-8 might only be apparent after a longer incubation period or after the removal of PTX.[3]
-
Concentration: this compound's effects are dose-dependent.[1][5] If the concentration is too low, the inhibitory effect may not be significant. Conversely, excessively high concentrations can lead to off-target effects or cytotoxicity.
-
Experimental Washout: One study noted that the inhibitory effects of PTX on a broader range of cytokines were more pronounced after the compound was removed from the culture medium, suggesting that its influence may have a lasting impact on cellular signaling.[3]
Question: My cell viability is unexpectedly low after treatment with this compound. Is this normal?
Answer:
While this compound is generally not considered cytotoxic at typical experimental concentrations, high doses or prolonged exposure can affect cell viability.
-
Concentration and Duration: Studies have shown that the effect of this compound on cell viability is dependent on both concentration and incubation time.[6] It is essential to perform a dose-response and time-course experiment for your specific cell line to determine the optimal non-toxic concentration range.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. What is non-toxic for one cell type may be cytotoxic for another.
-
Assay Timing: Cell doubling time can influence viability assay results. For rapidly dividing cells, a 24-hour incubation may be too short to observe significant effects on cell population growth.[6]
Question: I am seeing conflicting results in the literature regarding this compound's effect on certain cytokines, particularly IL-6. Why is this?
Answer:
The differential effects of this compound, especially on IL-6, are a known phenomenon and can be attributed to several factors:
-
Cell Type Specificity: In some cell types, like monocytes, this compound at high concentrations can paradoxically trigger the production of IL-6 while still inhibiting TNF-α.[7] However, in T cells, it has been shown to inhibit both TNF-α and IL-6.[7]
-
Experimental Conditions: The specific stimulus used and the timing of this compound addition can influence the outcome. For instance, one study observed an enhancement of IL-6 with a 48-hour co-incubation of PBMCs with PTX and LPS, but a reduction in IL-6 when cells were pre-incubated with PTX for 24 hours before its removal and subsequent culture.[3]
Frequently Asked Questions (FAQs)
What is the optimal incubation time for this compound in vitro?
There is no single optimal incubation time; it is highly dependent on the specific cell type and the biological process being investigated. A preliminary time-course experiment is strongly recommended. Based on published data, here are some general guidelines:
-
Short-term (up to 6 hours): May be sufficient to observe effects on the production of certain cytokines like IL-6.[2]
-
Intermediate-term (24-48 hours): Commonly used for assessing cytokine production (TNF-α, IL-1β, IL-8), cell proliferation, and signaling pathway activation.[3][4]
-
Long-term (72 hours or more): May be necessary for studies involving cell differentiation, angiogenesis, or long-term viability assessments.[6]
What is a typical concentration range for this compound in vitro?
Concentrations used in vitro can range from micromolar to millimolar, depending on the study's objectives.
-
Cytokine Inhibition: Effective concentrations for inhibiting cytokine production often fall in the range of 50 µM to 400 µM in human blood.[1] Other studies have used concentrations up to 1000 µg/mL (approximately 3.6 mM).[5]
-
Sperm Motility: For enhancing sperm motility, concentrations around 3.6 mM to 5 mM have been used for short incubation periods (e.g., 30 minutes).[8][9]
-
Cell Viability: It is crucial to determine the IC50 for your specific cell line. For some endothelial cells, the IC50 has been reported to be around 7 mM after a 24-hour exposure.[2]
What is the primary mechanism of action of this compound in vitro?
This compound is a non-selective phosphodiesterase (PDE) inhibitor.[10][11] By inhibiting PDEs, it prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn can modulate the activity of transcription factors like NF-κB and AP-1, leading to a reduction in the expression of pro-inflammatory cytokines such as TNF-α.[4][10][12]
Quantitative Data Summary
Table 1: this compound Incubation Times and Effects on Cytokine Production
| Cell Type | Stimulus | This compound Concentration | Incubation Time | Observed Effect |
| Human Blood | LPS, R848 | 50-400 µmol/L | 2h pre-, simultaneous, or 2h post-stimulation | Concentration-dependent inhibition of TNF and IL-1β.[1] |
| PBMCs | PHA, Alloantigens | 10-1000 µg/mL | Continuous | Dose-dependent reduction of proliferative response.[5] |
| PBMCs | LPS | Not specified | 48 hours | TNF-α reduced; IL-1β and IL-8 not affected; IL-6 enhanced.[3] |
| PBMCs | None (pre-incubation) | Not specified | 24 hours (then removed) | Reduced production of TNF-α, IL-1β, IL-6, and IL-8.[3] |
| Human and Murine Monocyte and Endothelial Cell Lines | LPS | Not specified | Not specified | Decreased production of TNFα and VEGF; upregulated release of IL-1β and IL-6.[4] |
Table 2: this compound Effects on Cell Viability and Other Functions
| Cell Type | Assay | This compound Concentration | Incubation Time | Observed Effect |
| Jurkat T-cells (co-cultured with THP-1 macrophages) | Cell Viability | Not specified | Not specified | Restored T-cell viability to normal levels.[13] |
| Endothelial Cells | Cell Growth | IC50 ~7 mM | 24 hours | Dose-response inhibition of endothelial cell growth.[2] |
| Bovine Oocytes | In Vitro Fertilization | 5 mM | Not specified | Significantly higher fertilization rate.[8] |
| Human Spermatozoa | In Vitro Fertilization | ~3.6 mM | 30 minutes | No significant increase in fertilization rate in "poor fertilizers".[9] |
Experimental Protocols
Protocol 1: General Method for Assessing this compound's Effect on Cytokine Production in PBMCs
-
Cell Isolation and Culture: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the cells in a complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin).
-
Cell Seeding: Seed the PBMCs in a multi-well plate at a density of 1 x 10^6 cells/mL.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and dilute it to the desired final concentrations in the culture medium.
-
Experimental Conditions:
-
Pre-treatment: Add this compound to the cells and incubate for a predetermined time (e.g., 2 hours) before adding the stimulus.
-
Co-treatment: Add this compound and the stimulus (e.g., LPS at 1 µg/mL) to the cells simultaneously.
-
Post-treatment: Add the stimulus to the cells and incubate for a set time (e.g., 2 hours) before adding this compound.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired duration (e.g., 6, 24, or 48 hours).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an appropriate method, such as ELISA or a multiplex bead array.
Protocol 2: General Method for Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate the cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for different time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
MTT Addition: At the end of each incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Recommended workflow for optimizing this compound experiments.
Caption: A logical guide for troubleshooting unexpected results.
References
- 1. This compound inhibits TLR- and inflammasome-mediated in vitro inflammatory cytokine production in human blood with greater efficacy and potency in newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parsimonious Effect of this compound on Angiogenesis: A Novel this compound-Biased Adenosine G Protein-Coupled Receptor Signaling Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in vivo down-regulates the release of IL-1 beta, IL-6, IL-8 and tumour necrosis factor-alpha by human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. btsjournals.com [btsjournals.com]
- 5. Immune response modulation by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential effects of this compound on the production of tumour necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) by monocytes and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound improves in vitro fertilization and subsequent development of bovine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An indiscriminate use of this compound does not improve in-vitro fertilization in poor fertilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A raising dawn of this compound in management of inflammatory disorders in Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Therapeutic potentials of this compound for treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Adjusting for Pentoxifylline's Effects on Cell Cycle in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for accurately assessing the effects of pentoxifylline (PTX) on the cell cycle in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on the cell cycle?
A1: this compound predominantly causes cell cycle arrest in the G0/G1 phase in multiple cell lines, including non-small cell lung cancer and prostate cancer cells.[1][2][3] This is often accompanied by a decrease in the percentage of cells in the S and G2/M phases.[1]
Q2: How does this compound induce these cell cycle changes?
A2: this compound is a phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic AMP (cAMP).[4][5] This rise in cAMP can activate protein kinase A (PKA), which in turn can interfere with signaling pathways that control cell proliferation and cycle progression, such as those involving Akt and cyclin D1.[6]
Q3: Can this compound induce apoptosis, and how does this affect cell cycle analysis?
A3: Yes, this compound can induce apoptosis in various cell types, often in a dose-dependent manner.[7][8][9] Apoptosis can interfere with cell cycle analysis by increasing the sub-G1 peak in flow cytometry histograms, which represents apoptotic cells with fragmented DNA. It is crucial to distinguish between apoptotic cells and cells in the G0/G1 phase for accurate cell cycle distribution analysis.
Q4: What are the common assays used to study the effects of this compound on the cell cycle?
A4: The most common assays include:
-
Flow cytometry with DNA staining: Using dyes like Propidium Iodide (PI) or DAPI to determine the DNA content and thus the percentage of cells in each phase of the cell cycle.[1][10]
-
Western Blotting: To analyze the expression levels of key cell cycle regulatory proteins such as cyclins (e.g., Cyclin D1), cyclin-dependent kinases (CDKs), and CDK inhibitors.[6]
-
Annexin V/PI Staining: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells, which is important for excluding apoptotic cells from the cell cycle analysis.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Sub-G1 Peak in Flow Cytometry | This compound is inducing significant apoptosis. | - Co-stain with Annexin V to specifically identify and gate out apoptotic cells from the cell cycle analysis.- Perform a dose-response and time-course experiment to find a concentration and incubation time of this compound that induces cell cycle arrest with minimal apoptosis.- Analyze for markers of apoptosis such as cleaved caspases (e.g., Caspase-3) via Western blot or flow cytometry.[8][9] |
| Inconsistent Cell Cycle Arrest Results | - Cell density at the time of treatment.- Passage number and health of the cells.- Variability in this compound concentration. | - Standardize the initial cell seeding density for all experiments.- Use cells within a consistent and low passage number range.- Ensure accurate and consistent preparation of this compound solutions. |
| Difficulty Distinguishing G0/G1 Arrest from Cytotoxicity | Standard viability assays (e.g., MTT, WST-1) may not differentiate between cytostatic (growth inhibition) and cytotoxic (cell death) effects. | - Supplement viability assays with direct cell counting (e.g., using a hemocytometer with trypan blue exclusion) at the beginning and end of the experiment.- Perform a clonogenic assay to assess the long-term proliferative capacity of cells after this compound treatment. |
| Unexpected Changes in Protein Expression | This compound may have off-target effects or affect signaling pathways upstream of your protein of interest. | - Review the literature for known effects of this compound on the specific signaling pathways you are investigating (e.g., NF-κB, STAT3).[1][2]- Include appropriate positive and negative controls for the pathways being studied. |
Quantitative Data Summary
The following table summarizes the observed effects of this compound on the cell cycle distribution in different cell lines.
| Cell Line | This compound Concentration | Incubation Time | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Reference |
| NCI-H460 (NSCLC) | 1 mM | 48h | Increased | Decreased | No Significant Change | [1] |
| NCI-H460/R (MDR NSCLC) | 1 mM | 48h | Increased | Decreased | Decreased | [1] |
| A549 (NSCLC) | 2 mM | 48h | Increased | Not Reported | Not Reported | [1] |
| A549-CDR2 (MDR NSCLC) | 2 mM | 48h | Increased | Not Reported | Not Reported | [1] |
| DU-145 (Prostate Cancer) | 10 mM | 4h | 74.4% ± 0.5 | Not Reported | Not Reported | [2] |
| PC3 (Prostate Cancer) | 8 mM | 24h | 77.7% ± 2.7 | Not Reported | Not Reported | [3] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvest:
-
For adherent cells, aspirate the media, wash with PBS, and detach the cells using trypsin-EDTA.
-
Collect all cells, including those in the supernatant (which may contain apoptotic cells), by centrifugation at 300 x g for 5 minutes.
-
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Apoptosis Assessment by Annexin V-FITC and PI Staining
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvest: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cells.
Visualizations
Caption: this compound's signaling pathway leading to G0/G1 cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Caption: Troubleshooting decision tree for a high sub-G1 peak in flow cytometry.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Improvement of Docetaxel Efficacy through Simultaneous Blockade of Transcription Factors NF-κB and STAT-3 Using this compound and Stattic in Prostate Cancer Cells [mdpi.com]
- 3. Sensitizing the cytotoxic action of Docetaxel induced by this compound in a PC3 prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits PDGF-induced proliferation of and TGF-beta-stimulated collagen synthesis by vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound inhibits platelet-derived growth factor-stimulated cyclin D1 expression in mesangial cells by blocking Akt membrane translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces apoptosis in vitro in cutaneous T cell lymphoma (HuT-78) and enhances FasL mediated killing by upregulating Fas expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-Induced Apoptosis in Chronic Lymphocytic Leukemia: New Insights into Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Technical Support Center: Biorelevant Dissolution Testing for Pentoxifylline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on biorelevant dissolution testing for pentoxifylline.
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) classification of this compound and why is it important for dissolution testing?
A1: this compound is classified as a BCS Class II drug, which means it has low solubility and high permeability.[1] This classification is critical because it indicates that the dissolution of the drug is the rate-limiting step for its absorption in the gastrointestinal (GI) tract. Therefore, developing a biorelevant dissolution test that accurately mimics the in vivo dissolution process is essential for predicting the drug's bioavailability and ensuring product performance.
Q2: What are the key challenges in developing a biorelevant dissolution test for this compound?
A2: The primary challenges stem from its low solubility and the complexity of the gastrointestinal environment. Key difficulties include:
-
Simulating GI Fluids: Creating in vitro conditions that accurately reflect the pH, composition (bile salts, phospholipids), and hydrodynamics of the stomach and intestines in both fasted (FaSSIF) and fed (FeSSIF) states is complex.
-
Formulation Effects: this compound is often formulated as an extended-release (ER) tablet, commonly using hydrophilic matrices like hydroxypropyl methylcellulose (B11928114) (HPMC). The interaction between the polymer matrix and the biorelevant media can significantly affect the drug release profile.
-
IVIVC Establishment: Establishing a reliable in vitro-in vivo correlation (IVIVC) is challenging due to the physiological variability between individuals and the complexities of modified-release formulations.[1]
Q3: Which dissolution apparatus is recommended for this compound extended-release tablets?
A3: The USP Apparatus 2 (paddle apparatus) is commonly used for the dissolution testing of this compound extended-release tablets.[2] The paddle speed can be varied (e.g., 50, 75, or 100 rpm) to simulate different hydrodynamic conditions in the GI tract.[2]
Q4: What types of dissolution media are recommended for a biorelevant test of this compound?
A4: To simulate the different conditions in the GI tract, a range of media should be used:
-
Compendial Media: Water and phosphate (B84403) buffer (pH 6.8) are often used as standard media.[2]
-
Biorelevant Media: To better predict in vivo performance, it is crucial to use biorelevant media such as:
-
Simulated Gastric Fluid (SGF): Typically at pH 1.2 to represent the stomach in a fasted state.
-
Fasted State Simulated Intestinal Fluid (FaSSIF): With a pH of around 6.5, this medium mimics the small intestine before a meal.[3]
-
Fed State Simulated Intestinal Fluid (FeSSIF): With a lower pH of around 5.0 and higher concentrations of bile salts and lipids, this medium simulates the small intestine after a meal.[3]
-
Troubleshooting Guide
This guide addresses common issues encountered during the biorelevant dissolution testing of this compound extended-release tablets.
| Problem | Potential Cause | Recommended Solution |
| High variability in dissolution results between vessels. | 1. Improper deaeration of the dissolution medium. 2. Inconsistent positioning of the tablet in the vessel. 3. Issues with the dissolution apparatus (e.g., vessel centering, paddle height). | 1. Ensure the dissolution medium is properly deaerated to prevent bubble formation on the tablet surface.[4] 2. Use a sinker to ensure the tablet remains at the bottom center of the vessel. 3. Verify that the dissolution apparatus is properly calibrated and set up according to USP guidelines. |
| Slower than expected drug release. | 1. Cross-linking of gelatin capsules (if applicable). 2. Formation of a highly viscous gel layer in HPMC matrix tablets that impedes drug diffusion. 3. Inadequate agitation speed. | 1. For gelatin-based formulations, consider adding enzymes to the dissolution medium to digest the cross-linked gelatin. 2. The viscosity of the HPMC used in the formulation can significantly impact the release rate. Higher viscosity grades generally lead to slower release.[5] Consider if the formulation's polymer characteristics are appropriate. 3. Experiment with higher paddle speeds (e.g., 75 or 100 rpm) to see if it improves the dissolution rate, which may be more biorelevant for certain conditions.[2] |
| Dose dumping (rapid initial release) from extended-release tablets. | 1. Formulation integrity issues. 2. Interaction of the formulation with components of the dissolution medium (e.g., high surfactant concentration). | 1. Inspect the tablets for any physical defects. 2. While surfactants are sometimes needed to achieve sink conditions for low-solubility drugs, their concentration should be carefully optimized as they can alter the behavior of the HPMC matrix. |
| Incomplete dissolution or reaching a plateau below 100% release. | 1. This compound's low solubility in the chosen medium (lack of sink conditions). 2. The drug may be degrading in the dissolution medium. | 1. The volume of the dissolution medium should be at least three times the volume required to form a saturated solution of the drug. If sink conditions are not met, consider adding a small amount of a surfactant like sodium lauryl sulfate (B86663) (SLS). 2. Assess the stability of this compound in the dissolution medium under the test conditions (temperature, pH) over the duration of the experiment.[4] |
| Poor correlation between in vitro results and in vivo data (poor IVIVC). | 1. The in vitro test conditions do not adequately mimic the in vivo environment. 2. Complex in vivo processes (e.g., gastric emptying, metabolism) are not accounted for in the in vitro test. | 1. Refine the dissolution method by testing a wider range of biorelevant media (FaSSIF, FeSSIF), pH values, and agitation speeds. A multi-stage dissolution test that simulates the transit through different parts of the GI tract may be necessary. 2. This compound has active metabolites. A good IVIVC may require correlating the in vitro dissolution with the in vivo appearance of both the parent drug and its metabolites.[2] |
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| BCS Class | II | [1] |
| Aqueous Solubility | Soluble in water | [6] |
| Molecular Formula | C₁₃H₁₈N₄O₃ | [7] |
| Molecular Weight | 278.31 g/mol | [7] |
Table 2: Example Solubilities of other BCS Class II Drugs in Biorelevant Media (for context only)
| Drug | Solubility in FaSSIF (mg/mL) | Solubility in FeSSIF (mg/mL) |
| Ibuprofen | 0.65 | 1.46 |
| Naproxen | 0.20 | 1.21 |
| Griseofulvin | ~0.02 | ~0.15 |
| Dipyridamole | Varies significantly with pH | Varies significantly with pH |
Data in this table is for illustrative purposes and is not for this compound.
Experimental Protocols
Protocol 1: Standard Dissolution Test for this compound ER Tablets
This protocol is based on general USP guidelines and literature for this compound.
-
Apparatus: USP Apparatus 2 (Paddles).
-
Dissolution Medium: 900 mL of deionized water or phosphate buffer (pH 6.8).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50, 75, or 100 rpm.[2]
-
Procedure: a. Deaerate the dissolution medium. b. Place one this compound ER tablet in each vessel. c. Withdraw samples at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours). d. Replace the withdrawn volume with fresh, pre-warmed medium. e. Filter the samples promptly.
-
Analysis: Determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry at approximately 274 nm or HPLC.[2]
Protocol 2: Biorelevant Dissolution Test using FaSSIF
This protocol outlines the use of Fasted State Simulated Intestinal Fluid (FaSSIF).
-
Apparatus: USP Apparatus 2 (Paddles).
-
Dissolution Medium: 900 mL of FaSSIF (pH 6.5).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure: a. Prepare FaSSIF according to established protocols. b. Deaerate the medium. c. Place one this compound ER tablet in each vessel. d. Follow the sampling and sample replacement procedure as described in Protocol 1.
-
Analysis: Use a validated HPLC method for the quantification of this compound, as the components of FaSSIF can interfere with UV-Vis analysis.
Preparation of Biorelevant Media
FaSSIF (Fasted State Simulated Intestinal Fluid) - pH 6.5
-
Prepare Blank FaSSIF Buffer: Dissolve sodium dihydrogen phosphate, sodium chloride, and sodium hydroxide (B78521) in purified water to achieve the correct ionic strength and buffer capacity, and adjust the pH to 6.5.
-
Prepare FaSSIF: To the blank buffer, add sodium taurocholate and lecithin (B1663433) in concentrations that mimic the fasted state small intestine.
FeSSIF (Fed State Simulated Intestinal Fluid) - pH 5.0
-
Prepare Blank FeSSIF Buffer: Dissolve acetic acid, sodium chloride, and sodium hydroxide in purified water and adjust the pH to 5.0.
-
Prepare FeSSIF: To the blank buffer, add higher concentrations of sodium taurocholate and lecithin to simulate the fed state.
For detailed recipes and preparation procedures, refer to established literature on biorelevant media.
Visualizations
Caption: Experimental workflow for biorelevant dissolution testing of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Fasted intestinal solubility limits and distributions applied to the biopharmaceutics and developability classification systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Improving the Reproducibility of Pentoxifylline Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility of experiments involving pentoxifylline (PTX). By addressing common challenges and providing detailed protocols, this guide aims to minimize experimental variability and ensure more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I should be aware of when designing my experiments?
A1: this compound is a methylxanthine derivative with a multi-faceted mechanism of action. Primarily, it is a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This increase in cAMP activates protein kinase A (PKA) and has several downstream effects, including the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and the synthesis of leukotrienes.[1][2] Additionally, this compound improves the deformability of red blood cells, reduces blood viscosity, and inhibits platelet aggregation.[2][3] When designing experiments, it is crucial to consider which of these effects is most relevant to your research question to select the appropriate assays and controls.
Q2: I am observing inconsistent results in my in vitro cell viability assays with this compound. What are the potential causes?
A2: Inconsistent results in cell viability assays are a common issue. Several factors related to both general cell culture and the specific properties of this compound can contribute to this variability:
-
Cell Health and Seeding Density: Ensure your cells are in the exponential growth phase and are seeded at a consistent density across all wells.[4]
-
Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation, which can alter the concentration of this compound and affect cell growth. It is recommended to fill the outer wells with sterile media or water and not use them for experimental data.[4]
-
This compound Stability: this compound solutions can be susceptible to degradation under certain conditions. Prepare fresh stock solutions and be mindful of storage conditions.[5][6]
-
Compound-Assay Interference: The chemical properties of this compound or its solvent could interfere with the assay reagents. For example, in colorimetric assays like the MTT assay, the compound itself might have an absorbance at the measurement wavelength. Always include a "compound-only" control (this compound in cell-free media) to account for this.[7]
Q3: How should I prepare and store this compound solutions for in vitro experiments to ensure stability and reproducibility?
A3: Proper preparation and storage of this compound solutions are critical for obtaining reproducible results. This compound is soluble in water, ethanol, DMSO, and DMF.[8] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the cell culture medium. Aqueous solutions of this compound are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[8] Studies have shown that this compound at a concentration of 5 mg/mL in 0.9% w/v sodium chloride or 5% w/v glucose is stable for at least 7 days at 22°C and 35°C when protected from light.[5][6] However, it is subject to degradation under alkaline and oxidative stress.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of TNF-α Production in Macrophages
| Potential Cause | Troubleshooting Step |
| Variability in Macrophage Activation | Standardize the method and timing of macrophage activation (e.g., using a consistent concentration and lot of lipopolysaccharide (LPS)). Ensure cells are from a consistent source and passage number. |
| Inaccurate this compound Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response curve in every experiment to ensure the expected inhibitory range is achieved. |
| Timing of this compound Treatment | The timing of this compound addition relative to the activating stimulus can significantly impact the results. Optimize and standardize the pre-incubation time with this compound before adding the stimulus. |
| Cell Viability Issues | High concentrations of this compound may induce cytotoxicity, which could be misinterpreted as reduced cytokine production. Perform a cell viability assay (e.g., MTT or LDH) in parallel with your cytokine measurement to rule out cell death as a confounding factor. |
Issue 2: Poor Reproducibility in Red Blood Cell (RBC) Deformability Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Blood Sample Handling | Standardize the blood collection and processing protocol. Use fresh blood samples and control for factors like temperature and anticoagulant used. |
| Variability in Filtration Method | If using a filtration-based assay, ensure the filter specifications (pore size, material) are consistent. Calibrate the filtration system and control for driving pressure and temperature.[9] |
| Presence of Other Blood Components | Leukocytes and platelets can interfere with RBC deformability measurements. Consider using washed RBCs suspended in a buffered solution to minimize this interference.[9] |
| Incorrect this compound Incubation Time | The effect of this compound on RBC deformability is time-dependent. Optimize and standardize the incubation time of RBCs with this compound before performing the assay. |
Quantitative Data Summary
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (mM) | Reference |
| HeLa | Cervical Cancer | 24 | 4.50 | [3] |
| SiHa | Cervical Cancer | 24 | 4.30 | [3] |
| HeLaCIS-R | Cisplatin-Resistant Cervical Cancer | 24 | 4.44 | [3] |
| SiHaCIS-R | Cisplatin-Resistant Cervical Cancer | 24 | 4.50 | [3] |
| A549 | Non-small cell lung cancer | 48 | ~1.0-2.0 | [10] |
| NCI-H460 | Non-small cell lung cancer | 48 | ~1.0-2.0 | [10] |
Table 2: In Vitro Inhibition of TNF-α Production by this compound
| Cell Type | Stimulus | This compound Concentration | % Inhibition of TNF-α | Reference |
| Human Peripheral Blood Monocytes (PBM) | LPS | 0.1 mM | Not specified, dose-dependent | [11] |
| Human Alveolar Macrophages (AM) | LPS | 0.1 mM | Not specified, dose-dependent | [11] |
| AM from Sarcoidosis Patients | Spontaneous | 0.1 mM | 91% | [11] |
| AM from Sarcoidosis Patients | Spontaneous | 1 mM | 98% | [11] |
| Murine Peritoneal Exudate Cells | Endotoxin (1 µg/ml) | 100 µg/ml | >50% | [7] |
| Murine Peritoneal Exudate Cells | Endotoxin (1 µg/ml) | 1000 µg/ml | >50% | [7] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Macrophages and Quantification of TNF-α
-
Cell Seeding: Seed RAW264.7 murine macrophages or human peripheral blood mononuclear cell (PBMC)-derived macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare fresh dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except for the negative control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for TNF-α analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the TNF-α concentrations to the vehicle control and calculate the percentage of inhibition for each this compound concentration.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general guideline for the quantification of this compound in biological samples. Specific parameters may need optimization based on the sample matrix and HPLC system.
-
Sample Preparation:
-
For plasma samples, perform a protein precipitation step by adding a precipitating agent (e.g., perchloric acid or acetonitrile) to the plasma, vortexing, and centrifuging to pellet the proteins.[12]
-
For cell culture supernatants, centrifugation to remove cell debris may be sufficient.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[13]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water, methanol, and an acid (e.g., o-phosphoric acid) is often employed. A typical ratio could be 80:20:1 (v/v/v) of water:methanol:o-phosphoric acid.[13]
-
Flow Rate: A flow rate of 1 mL/min is a common starting point.[13]
-
Detection: UV detection at 274 nm is suitable for this compound.[13]
-
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same matrix as the samples (e.g., blank plasma or cell culture medium).
-
Injection and Analysis: Inject equal volumes of the standards and samples into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to the standard curve.
Visualizations
Caption: this compound's anti-inflammatory signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Sensitizes Cisplatin-Resistant Human Cervical Cancer Cells to Cisplatin Treatment: Involvement of Mitochondrial and NF-Kappa B Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of this compound Injection: Application to Neonatal/Pediatric Care Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppression of tumor necrosis factor gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo effects of this compound on macrophages and lymphocytes derived from autoimmune MRL-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Filtrability investigations with red blood cell (RBC) suspensions: effects of different blood components and this compound on RBC flow rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. This compound inhibits TNF-alpha production from human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Pentoxifylline Interference in Fluorescent Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for identifying, troubleshooting, and mitigating interference caused by pentoxifylline in fluorescent assays. The following resources are designed to help you ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescent assay?
A: Yes, this compound has the potential to interfere with fluorescent assays. Its chemical structure, a xanthine (B1682287) derivative, gives it strong ultraviolet (UV) absorbance, which can lead to assay interference, particularly in assays that utilize UV or near-UV excitation wavelengths.
Q2: What are the primary mechanisms of this compound interference?
A: There are two main mechanisms by which this compound can interfere with a fluorescent assay:
-
Inner Filter Effect (Quenching): this compound is known to have a maximum UV absorbance around 271-275 nm.[1][2][3] If your assay's excitation or emission wavelengths overlap with this absorbance range, this compound can absorb the light intended for your fluorophore or the light emitted by it. This phenomenon, known as the inner filter effect, leads to a decrease in the measured fluorescence signal and can be misinterpreted as biological activity (e.g., inhibition).
-
Autofluorescence: Although less commonly documented for this compound itself, related xanthine derivatives are known to be fluorescent.[4] It is possible that this compound exhibits some level of intrinsic fluorescence (autofluorescence). If the excitation and emission profile of this compound overlaps with that of your assay's fluorophore, it can lead to an artificially high signal, which could be misinterpreted as a positive result in gain-of-signal assays.
Q3: My assay uses a fluorophore with excitation/emission in the visible range (e.g., FITC, Rhodamine, GFP). Can this compound still cause interference?
A: Even if your primary excitation and emission wavelengths are in the visible range, interference is still possible. The broad absorbance spectrum of a compound can sometimes extend into the visible range, causing a less pronounced but still significant inner filter effect. Additionally, some plate readers use broad-spectrum light sources, and even if you select specific wavelengths with filters, there can be enough stray light at other wavelengths to excite this compound if it is autofluorescent. Therefore, it is always recommended to perform control experiments to rule out interference.
Q4: How can I determine if this compound is interfering with my specific assay?
A: The most direct way is to perform a series of control experiments. These include a "compound interference check" to test for autofluorescence and a "quenching check" to assess the inner filter effect. Detailed protocols for these checks are provided in the Troubleshooting Guides section below.
Troubleshooting Guides
If you suspect that this compound is affecting your fluorescent assay results, follow these step-by-step guides to diagnose and address the issue.
Guide 1: Identifying the Type of Interference
This guide will help you determine if this compound is causing autofluorescence or quenching in your assay.
Experimental Protocol: Compound Interference Assessment
-
Objective: To determine if this compound exhibits autofluorescence or causes quenching at the assay's operational wavelengths.
-
Materials:
-
This compound stock solution
-
Assay buffer
-
Your specific fluorophore (e.g., fluorescein, rhodamine-labeled substrate)
-
Multi-well plates (black plates are recommended for fluorescence assays to minimize background)
-
Fluorescence plate reader
-
-
Procedure:
-
Autofluorescence Check:
-
Prepare a dilution series of this compound in your assay buffer at the same concentrations used in your main experiment.
-
Include a "buffer only" control and a "vehicle only" (e.g., DMSO) control.
-
Read the fluorescence of the plate using the same excitation and emission wavelengths and gain settings as your primary assay.
-
Analysis: If the wells containing this compound show a concentration-dependent increase in fluorescence compared to the vehicle control, this compound is autofluorescent under your assay conditions.
-
-
Quenching (Inner Filter Effect) Check:
-
Prepare three sets of wells:
-
Set A (Fluorophore alone): Assay buffer + your fluorophore at a concentration representative of your assay's signal window.
-
Set B (Fluorophore + this compound): Assay buffer + your fluorophore + a dilution series of this compound.
-
Set C (this compound alone): Assay buffer + the same dilution series of this compound (this is the same as your autofluorescence check).
-
-
Read the fluorescence of all wells.
-
Analysis: Subtract the fluorescence of Set C from Set B to correct for any autofluorescence from this compound. If the corrected fluorescence of Set B shows a concentration-dependent decrease compared to Set A, this compound is quenching your fluorophore's signal.
-
-
Data Presentation: Interference Check Results
| This compound Conc. (µM) | Autofluorescence (RFU) | Fluorophore + this compound (RFU) | Quenching (Corrected RFU) | % Quenching |
| 0 (Vehicle) | 50 | 10,000 | 10,000 | 0% |
| 1 | 60 | 9,500 | 9,440 | 5.6% |
| 10 | 150 | 8,000 | 7,850 | 21.5% |
| 100 | 500 | 5,000 | 4,500 | 55.0% |
RFU = Relative Fluorescence Units. Corrected RFU = (Fluorophore + this compound RFU) - Autofluorescence RFU. % Quenching = [1 - (Corrected RFU / Fluorophore alone RFU)] * 100.
Visualization: Troubleshooting Workflow
Caption: A workflow for identifying the type of interference caused by this compound.
Guide 2: Mitigating Interference
Once you have identified the type of interference, you can implement strategies to minimize its impact on your data.
Strategies for Mitigating Autofluorescence:
-
Background Subtraction: The simplest approach is to subtract the fluorescence signal of this compound alone (from your autofluorescence check) from your experimental wells. This is effective if the autofluorescence is not excessively high.
-
Use Red-Shifted Fluorophores: If possible, switch to a fluorophore with excitation and emission wavelengths further into the red spectrum (e.g., Cy5, Alexa Fluor 647). Many interfering compounds, including those with UV absorbance, have lower autofluorescence at longer wavelengths.
-
Time-Resolved Fluorescence (TRF): If your plate reader has TRF capabilities, you can use lanthanide-based fluorophores (e.g., Europium, Terbium). These have long fluorescence lifetimes, allowing you to measure the signal after the short-lived background fluorescence from this compound has decayed.
Strategies for Mitigating Inner Filter Effect (Quenching):
-
Mathematical Correction: You can correct for the inner filter effect using the absorbance values of this compound at the excitation and emission wavelengths of your fluorophore.
Experimental Protocol: Inner Filter Effect Correction
-
Objective: To mathematically correct for the quenching caused by this compound.
-
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes or UV-transparent microplates
-
This compound solutions at concentrations used in the assay
-
-
Procedure:
-
Measure the absorbance of your this compound solutions at the excitation wavelength (Aex) and emission wavelength (Aem) of your fluorophore.
-
Use the following formula to calculate the corrected fluorescence (Fcorr) from your observed fluorescence (Fobs): Fcorr = Fobs * 10^((Aex + Aem) / 2)
-
-
Data Presentation: Absorbance Data for Correction
-
| This compound Conc. (µM) | Absorbance at Ex (Aex) | Absorbance at Em (Aem) | Correction Factor |
| 1 | 0.010 | 0.002 | 1.014 |
| 10 | 0.100 | 0.020 | 1.148 |
| 100 | 1.000 | 0.200 | 3.981 |
Correction Factor = 10^((Aex + Aem) / 2)
-
Reduce the Path Length: Using microplates with a smaller well volume or a lower fill volume can reduce the path length of the light, thereby minimizing the inner filter effect.
-
Front-Face Fluorescence Measurement: Some fluorometers can measure fluorescence from the surface of the sample (front-face) rather than through the bulk of the solution. This can significantly reduce the inner filter effect.
Visualization: Mitigation Strategy Selection
Caption: Decision tree for selecting a mitigation strategy based on the type of interference.
Signaling Pathways and Experimental Workflows
This compound is a phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic AMP (cAMP). This can have broad effects on various signaling pathways. While not directly related to fluorescence interference, understanding its mechanism of action is crucial for interpreting experimental results.
Visualization: Simplified cAMP Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Xanthines Studied via Femtosecond Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling pentoxifylline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the best practices for storing and handling pentoxifylline in a research setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid crystalline this compound should be stored at -20°C.
Q2: How should I prepare a stock solution of this compound for my experiments?
This compound is soluble in several organic solvents. For most in vitro cell culture experiments, preparing a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO) is recommended. Ensure the final concentration of DMSO in your cell culture medium is not toxic to your cells, typically ≤ 0.5% (v/v), and ideally ≤ 0.1%.[1]
Q3: What is the stability of this compound in aqueous solutions?
Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare fresh solutions daily.[2] If short-term storage is necessary, sterile-filtered solutions in buffers like PBS (pH 7.2) can be stored for a limited time, but stability should be verified for your specific experimental conditions. Studies have shown that an extemporaneously prepared oral suspension of this compound (20 mg/mL in water) is stable for at least 91 days when stored at 4°C or 25°C in amber glass or plastic bottles.[3][4] An intravenous solution of 5 mg/mL in 0.9% w/v sodium chloride or 5% w/v glucose is stable for at least 7 days at 22°C and 35°C when protected from light.[5]
Q4: Is this compound sensitive to light or pH?
Yes, this compound solutions should be protected from light.[6] The compound is subject to degradation under alkaline and oxidative stress conditions.[5] It is more stable under acidic to neutral pH conditions.
Data Presentation: Solubility and Storage Summary
| Parameter | Details | Reference |
| Storage of Solid | Store at -20°C for long-term stability (≥4 years). | [2] |
| Storage of Oral Tablets | Store at room temperature (15-30°C or 59-86°F), away from heat, moisture, and direct light. | [7][8] |
| Solubility in Organic Solvents | - Ethanol: ~2 mg/mL- DMSO: ~10 mg/mL- Dimethylformamide (DMF): ~10 mg/mL- Methanol: Soluble- Chloroform: Freely soluble | [1][2] |
| Solubility in Aqueous Buffers | - Water: Soluble- PBS (pH 7.2): ~1 mg/mL | [1][2] |
| Stability of Aqueous Solutions | Not recommended for storage for more than one day. | [2] |
| Stability of Oral Suspension (20 mg/mL in water) | Stable for at least 91 days at 4°C or 25°C. | [3][4] |
| Stability of IV Solution (5 mg/mL in 0.9% NaCl or 5% glucose) | Stable for at least 7 days at 22°C and 35°C (protected from light). | [5] |
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Question: I prepared a stock solution of this compound in DMSO, but when I dilute it into my aqueous cell culture medium, a precipitate forms. What is happening and how can I fix it?
Answer: This is a common issue with hydrophobic compounds and is often referred to as "crashing out." It occurs when the compound's solubility limit is exceeded in the aqueous environment of the cell culture medium upon dilution of the organic solvent.
Logical Troubleshooting Workflow for Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent Experimental Results
Question: I am observing high variability in my experimental results when using this compound. What could be the cause?
Answer: Inconsistent results can stem from several factors related to the handling and storage of this compound.
-
Solution Instability: As aqueous solutions are not stable for long periods, always use freshly prepared solutions for each experiment.
-
Precipitation: Micro-precipitation, which may not be easily visible, can lead to inaccurate dosing. Centrifuge your diluted solution and use the supernatant if you suspect this.
-
pH Sensitivity: Ensure the pH of your experimental buffer system is consistent, as this compound's stability is pH-dependent.
-
Light Exposure: Protect your solutions from light during preparation, storage, and the experiment itself to prevent photodegradation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO for In Vitro Use
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Methodology:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh 2.783 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Cap the tube securely and vortex for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if needed.
-
Sterilization (Optional): For critical applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of this compound for In Vivo Administration (Oral Gavage)
Materials:
-
This compound 400 mg tablets
-
Sterile water
-
Mortar and pestle
-
Blender
-
Graduated cylinder
-
Stirring rod
-
Light-resistant storage container
Methodology:
-
Crushing: Crush the required number of this compound tablets in a mortar and triturate to a fine powder.
-
Levigation: Wet the powder with a small amount of sterile water and levigate to form a smooth, uniform paste.
-
Suspension: Gradually add more sterile water while mixing continuously to create a suspension of the desired concentration (e.g., 20 mg/mL).
-
Volume Adjustment: Transfer the suspension to a graduated cylinder. Rinse the mortar with sterile water and add the rinse to the graduate to reach the final volume. Stir well.
-
Homogenization: For a more uniform suspension, transfer the contents to a blender and blend for at least 10 minutes. Allow the suspension to sit for about 30 minutes to let bubbles dissipate before transferring to a storage container.[9]
-
Storage: Store the suspension in a tight, light-resistant container. It is stable for at least 91 days at room temperature or refrigerated.[3][4] Always shake well before each use.
Signaling Pathways
This compound's primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][10] This increase in cAMP activates Protein Kinase A (PKA), which in turn inhibits the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3][7]
Caption: this compound's inhibitory effect on TNF-α production.
Additionally, research has shown that this compound can inhibit the WNT/β-catenin signaling pathway in certain cell types, such as melanoma cells with high basal activity of this pathway.[11] This is achieved by reducing the nuclear localization of active β-catenin and downregulating target genes.
Caption: this compound's inhibition of the WNT/β-catenin pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound in vivo down-regulates the release of IL-1 beta, IL-6, IL-8 and tumour necrosis factor-alpha by human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. bmj.com [bmj.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Involvement of cAMP/EPAC/Akt signaling in the antiproteolytic effects of this compound on skeletal muscles of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of this compound on the production of tumour necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) by monocytes and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits WNT Signalling in β-Cateninhigh Patient-Derived Melanoma Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pentoxifylline: An In Vivo Examination of Its Anti-Inflammatory Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
Pentoxifylline (PTX), a methylxanthine derivative, has long been utilized for its hemorheological properties. However, a growing body of in vivo evidence has solidified its role as a potent anti-inflammatory agent. This guide provides a comprehensive comparison of this compound's anti-inflammatory effects with other established alternatives, supported by experimental data and detailed protocols to aid researchers in their study design and drug development endeavors.
Mechanism of Action: A Multi-pronged Anti-Inflammatory Approach
This compound exerts its anti-inflammatory effects through a primary mechanism involving the non-selective inhibition of phosphodiesterase (PDE) enzymes.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger that triggers a cascade of anti-inflammatory responses.[1] One of the key downstream effects of elevated cAMP is the suppression of tumor necrosis factor-alpha (TNF-α) synthesis, a pivotal pro-inflammatory cytokine.[1][3] Furthermore, this compound has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. By inhibiting NF-κB activation, this compound effectively downregulates the expression of numerous pro-inflammatory genes.[3]
Performance Comparison: this compound vs. Alternatives in Preclinical Models
The anti-inflammatory efficacy of this compound has been rigorously evaluated in various in vivo models, often in direct comparison with corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs).
Carrageenan-Induced Paw Edema Model
A widely used model for acute inflammation, the carrageenan-induced paw edema model in rats consistently demonstrates the anti-inflammatory prowess of this compound.
| Treatment Group | Dose | Route | Time Point (hours) | Inhibition of Edema (%) | Reference |
| This compound | 36 mg/kg | i.p. | 2 | 18.9 | [4] |
| This compound | 72 mg/kg | i.p. | 2 | 40.1 | [4] |
| This compound | 144 mg/kg | i.p. | 4 | Reduced Indomethacin's effect by 24% | [4] |
| This compound + Dexamethasone (B1670325) | 36 mg/kg + 0.1 mg/kg | i.p. | 2 | 76 (Enhanced Dexamethasone's effect) | [4] |
| This compound + Dexamethasone | 72 mg/kg + 0.1 mg/kg | i.p. | 2 | 104.8 (Enhanced Dexamethasone's effect) | [4] |
| This compound + Celecoxib | 72 mg/kg + 33 mg/kg | i.p. | 4 | 55.1 (Enhanced Celecoxib's effect) | [4] |
| Indomethacin | 10 mg/kg | - | 5 | - | [5] |
| Naproxen | 15 mg/kg | - | 5 | - | [5] |
Note: i.p. - intraperitoneal. The data indicates that this compound exhibits a dose-dependent anti-inflammatory effect and can enhance the efficacy of both corticosteroids like dexamethasone and selective COX-2 inhibitors like celecoxib. Interestingly, at a higher dose, it appeared to reduce the effect of the non-selective NSAID indomethacin.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model mimics the systemic inflammation seen in sepsis. This compound has been shown to significantly reduce the production of key pro-inflammatory cytokines in this model.
| Treatment Group | Dose | Route | Cytokine Measured | Reduction (%) | Reference |
| This compound | 50 mg/kg | i.v. | TNF-α | Significant | [6] |
| This compound | 50 mg/kg | i.v. | IL-6 | Significant | [6] |
| This compound | 25 mg/kg | i.v. | IL-10 | Enhanced | [6] |
Note: i.v. - intravenous. This data highlights this compound's ability to suppress pro-inflammatory cytokines while potentially enhancing the production of the anti-inflammatory cytokine IL-10.
Experimental Protocols
For researchers looking to validate these findings, detailed methodologies for key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Test compound (e.g., this compound) and vehicle
-
Standard drug (e.g., Indomethacin)
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, vehicle, or standard drug via the desired route (e.g., intraperitoneally) 30-60 minutes before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Endotoxemia in Rats
Objective: To evaluate the effect of a test compound on systemic inflammation and cytokine production.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)
-
Test compound (e.g., this compound) and vehicle
-
Anesthetic
-
Blood collection tubes (with anticoagulant)
-
ELISA kits for TNF-α, IL-6, etc.
Procedure:
-
Acclimatize animals for at least one week.
-
Administer the test compound or vehicle at the desired dose and route.
-
After a specified pretreatment time (e.g., 30 minutes), induce endotoxemia by injecting LPS (e.g., 1 mg/kg, intraperitoneally).
-
At a predetermined time point post-LPS injection (e.g., 90 minutes for TNF-α peak), anesthetize the animals and collect blood via cardiac puncture.
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using specific ELISA kits according to the manufacturer's instructions.
Visualizing the Pathways
To better understand the mechanisms and workflows, the following diagrams have been generated using Graphviz.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound and its applications in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory effects of the phosphodiesterase inhibitor this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Bioluminescence Imaging of Nuclear Factor kappaB Activation: A Valuable Model for Studying Inflammatory and Oxidative Stress in Live Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Intermittent Claudication: Pentoxifylline vs. Cilostazol
For researchers and drug development professionals navigating the therapeutic landscape of intermittent claudication (IC), a common symptom of peripheral arterial disease (PAD), the choice between pentoxifylline and cilostazol (B1669032) remains a pertinent topic.[1][2][3] This guide provides an objective comparison of these two agents, delving into their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data from key clinical trials and meta-analyses.
Mechanism of Action: A Tale of Two Pathways
While both drugs aim to improve blood flow to the ischemic limbs of patients with IC, they achieve this through distinct molecular pathways.[4][5][6]
This compound , a methylxanthine derivative, primarily acts as a hemorheologic agent.[4][7] Its proposed mechanism involves increasing the flexibility of red blood cells, reducing blood viscosity, and inhibiting platelet aggregation.[4][8] By improving the rheological properties of blood, this compound facilitates its passage through narrowed arteries, thereby enhancing microcirculatory flow and tissue oxygenation.[4][7] Some evidence also suggests it has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[8]
Cilostazol , on the other hand, is a selective inhibitor of phosphodiesterase type 3 (PDE3).[5][9] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets and vascular smooth muscle.[5] The elevated cAMP in platelets inhibits their aggregation, while in vascular smooth muscle, it promotes vasodilation.[5] This dual action of antiplatelet and vasodilatory effects is central to its therapeutic benefit in IC.[5][9]
Clinical Efficacy: A Clearer Picture from Clinical Trials
Multiple studies have compared the efficacy of this compound and cilostazol in improving walking distances for patients with IC. A landmark randomized, double-blind, placebo-controlled multicenter trial provides compelling evidence.[10]
Key Efficacy Outcomes
| Outcome Measure | Cilostazol (100 mg twice daily) | This compound (400 mg three times daily) | Placebo |
| Mean Increase in Maximal Walking Distance (MWD) at 24 Weeks | 107 meters (54% increase from baseline)[10][11] | 64 meters (30% increase from baseline)[10] | 65 meters (34% increase from baseline)[10][11] |
| Mean Increase in Pain-Free Walking Distance (PFWD) | Significantly greater than this compound and placebo[11] | Modest, similar to placebo | - |
| Change in Ankle-Brachial Index (ABI) | Small increase (0.05)[11] | Minimal to no change | - |
A network meta-analysis of 29 randomized controlled trials further supports these findings, ranking cilostazol first for improving both maximum and pain-free walking distance.[12][13][14] In this analysis, cilostazol increased MWD by a mean of 62.93 meters compared to placebo, while this compound showed a mean increase of 32.72 meters.[12][13][14]
Experimental Protocols: A Glimpse into the Methodology
The robust clinical data comparing these two drugs is a product of well-designed experimental protocols. A typical head-to-head clinical trial follows a structured workflow.
A Representative Clinical Trial Protocol
A randomized, double-blind, placebo-controlled, multicenter trial design is often employed.[10][15]
-
Patient Population: Patients with stable, moderate-to-severe intermittent claudication are enrolled.[2][10] Inclusion criteria often include a confirmed diagnosis of PAD through an ankle-brachial index (ABI) of 0.90 or lower and a specified range for baseline walking distances on a treadmill test.[2]
-
Randomization and Blinding: Consenting and eligible patients are randomly assigned to receive either cilostazol, this compound, or a placebo.[10][15] A double-dummy technique is often used to maintain blinding, where patients in each group receive active medication and a matching placebo for the other treatment arms.[15]
-
Dosing Regimen: Common dosing regimens are cilostazol 100 mg orally twice a day and this compound 400 mg orally three times a day.[2][10][15]
-
Efficacy Assessment: The primary endpoint is typically the change in maximal walking distance (MWD) from baseline, measured using a standardized, constant-speed, variable-grade treadmill test.[10][15] Assessments are conducted at baseline and at regular intervals throughout the study, for instance, every 4 weeks for a total of 24 weeks.[2][10][15] Secondary endpoints often include pain-free walking distance (PFWD) and changes in resting Doppler limb pressures.[2][11]
-
Safety Monitoring: Adverse events are systematically recorded at each follow-up visit.[2]
Safety and Tolerability: A Balancing Act
While cilostazol demonstrates superior efficacy, it is associated with a higher incidence of certain side effects.
Common Adverse Events
| Adverse Event | Cilostazol | This compound | Placebo |
| Headache | More common[10] | Less common | Less common |
| Palpitations | More common[10] | Less common | Less common |
| Diarrhea/Abnormal Stools | More common[10][11] | Less common | Less common |
| Withdrawal Rates | Similar to this compound (16%)[10] | Similar to cilostazol (19%)[10] | - |
Despite the higher frequency of minor side effects with cilostazol, withdrawal rates in clinical trials were similar for both active treatment groups.[10] It is important to note that cilostazol is contraindicated in patients with heart failure.[3]
Conclusion: An Evidence-Based Perspective
The available evidence from head-to-head clinical trials and systematic reviews consistently demonstrates that cilostazol is significantly more effective than this compound and placebo in improving walking distances for patients with intermittent claudication.[10][12] In fact, the efficacy of this compound has been shown to be similar to that of placebo in some studies.[10] While cilostazol is associated with a greater frequency of minor side effects, its superior efficacy profile makes it a primary pharmacological option for lifestyle-limiting intermittent claudication in patients without heart failure.[16] For drug development professionals, the distinct mechanisms of action and the clear differentiation in clinical efficacy between these two agents offer valuable insights for the development of novel therapies for peripheral arterial disease.
References
- 1. This compound for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is cilostazol more effective than this compound in the treatment of symptoms of intermittent claudication? | MDedge [mdedge.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a new drug for the treatment of intermittent claudication. Mechanism of action, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. This compound and cilostazol for intermittent claudication - Guide to Peripheral and Cerebrovascular Intervention - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A comparison of cilostazol and this compound for treating intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comparison of Cilostazol and this compound for Treating Intermittent Claudication - American College of Cardiology [acc.org]
- 12. Systematic review the efficacy and safety of cilostazol, this compound, beraprost in the treatment of intermittent claudication: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systematic review the efficacy and safety of cilostazol, this compound, beraprost in the treatment of intermittent claudication: A network meta-analysis | PLOS One [journals.plos.org]
- 14. journals.plos.org [journals.plos.org]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. droracle.ai [droracle.ai]
A Comparative Guide to Pentoxifylline and Theophylline as Phosphodiesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of pentoxifylline and theophylline (B1681296), two methylxanthine derivatives that function as phosphodiesterase (PDE) inhibitors. The following sections will delve into their mechanisms of action, quantitative performance data, and the experimental methodologies used to characterize these compounds.
Introduction
This compound and theophylline are both members of the methylxanthine class of drugs and are known to exert their therapeutic effects in part by inhibiting phosphodiesterase (PDE) enzymes.[1][2] PDEs are a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3][4] By inhibiting these enzymes, both this compound and theophylline increase intracellular levels of cAMP, leading to a cascade of downstream cellular responses.[5][6] However, their clinical applications and overall pharmacological profiles differ significantly due to variations in their potency, selectivity, and additional mechanisms of action.
Theophylline has been a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for many years.[7] Its primary therapeutic benefit in these conditions is attributed to its bronchodilatory effects, which are mediated by PDE inhibition.[8] this compound, on the other hand, is primarily used to treat peripheral vascular disease due to its hemorheological properties, improving red blood cell deformability and reducing blood viscosity.[6][9]
This guide aims to provide a comprehensive comparison of these two drugs as PDE inhibitors, supported by available experimental data, to aid researchers and drug development professionals in their understanding and potential applications of these compounds.
Mechanism of Action: A Tale of Two Xanthines
Both this compound and theophylline are non-selective PDE inhibitors, meaning they can inhibit multiple PDE isoenzymes.[1][4] However, the nuances of their inhibitory profiles and their engagement with other signaling pathways contribute to their distinct therapeutic uses.
This compound:
This compound's primary mechanism as a PDE inhibitor leads to an increase in intracellular cAMP.[6] This increase in cAMP activates Protein Kinase A (PKA), which in turn is believed to play a role in the drug's hemorheological effects by improving red blood cell flexibility.[6] Furthermore, this compound has been shown to inhibit the translocation of Akt (also known as Protein Kinase B) to the cell membrane, a critical step in its activation.[10][11] The PI3K/Akt signaling pathway is crucial for cell proliferation and survival, and its modulation by this compound may contribute to its anti-inflammatory and anti-proliferative effects.[10][12][13]
Theophylline:
Theophylline's mechanism is more multifaceted. While it is also a non-selective PDE inhibitor, its bronchodilator effects are thought to be primarily mediated through this action at concentrations greater than 50 µM.[14] Beyond PDE inhibition, theophylline is also known to be an antagonist of adenosine receptors, which can contribute to both its therapeutic and adverse effects.[15] Furthermore, at lower, clinically relevant concentrations, theophylline can activate histone deacetylase-2 (HDAC2), an enzyme that plays a crucial role in suppressing inflammatory gene expression.[14] This anti-inflammatory action is independent of its PDE inhibitory activity. Theophylline has also been shown to inhibit the δ-isoform of phosphoinositide 3-kinase (PI3Kδ) under conditions of oxidative stress, with an IC50 of 2.1 µM.[16]
Quantitative Comparison of PDE Inhibition
The following tables summarize the available quantitative data on the inhibitory activity of this compound and theophylline against various PDE isoenzymes. It is important to note that direct comparative studies across all PDE families are limited, and the available data comes from different experimental setups.
| This compound: Inhibitory Potency (IC50) | ||
| PDE Isoenzyme | IC50 (µM) | Reference |
| PDE3 | 2.89 (at 37°C) | [5] |
| PDE4A | 99 | [17] |
| PDE4B | 61 | [17] |
| PDE4C | 216 | [17] |
| PDE4D | 45 | [17] |
| PDE5 | 7.70 (at 37°C) | [5] |
| This compound: Binding Affinity (Kd) | ||
| PDE Isoenzyme | Kd (µM) | Reference |
| PDE4A | 306 | [18] |
| PDE4D | 71 | [18] |
| PDE10A | 44 | [18] |
| Theophylline: Inhibitory Potency (IC50) | |
| PDE Isoenzyme | IC50 (µM) |
| PDE7A | 343.5 |
| PI3Kδ (oxidative stress) | 2.1 |
Note: Theophylline's bronchodilator action is observed at concentrations >50 µM, suggesting a relatively low potency for PDE inhibition in this context.[14]
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound and theophylline.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the characterization of PDE inhibitors like this compound and theophylline.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the in vitro potency of a test compound (e.g., this compound, theophylline) to inhibit the activity of specific PDE isoenzymes.
Principle: These assays measure the conversion of a cyclic nucleotide (cAMP or cGMP) to its corresponding monophosphate (AMP or GMP) by a recombinant PDE enzyme. The inhibitory effect of a compound is determined by quantifying the reduction in product formation.
Typical Protocol (Radiolabeled Method):
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, a specific recombinant PDE isoenzyme, and the test compound at various concentrations.
-
Substrate Addition: The reaction is initiated by adding the radiolabeled substrate, such as [³H]-cAMP or [³H]-cGMP.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration, allowing the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped, often by heat inactivation (e.g., boiling).
-
Product Separation: The radiolabeled product ([³H]-AMP or [³H]-GMP) is separated from the unreacted substrate. This can be achieved using techniques like anion-exchange chromatography.
-
Quantification: The amount of radiolabeled product is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the data to a dose-response curve.
Alternative Method (Fluorescence Polarization):
This method utilizes a fluorescently labeled cAMP or cGMP derivative as the substrate. When the substrate is hydrolyzed by PDE, the smaller fluorescent monophosphate product has a lower fluorescence polarization compared to the larger, unhydrolyzed substrate. The change in polarization is used to measure PDE activity.
Adenylyl Cyclase Activity Assay
Objective: To measure the activity of adenylyl cyclase, the enzyme that synthesizes cAMP from ATP, and to assess the effect of PDE inhibitors on cAMP accumulation.
Principle: This assay quantifies the amount of cAMP produced by adenylyl cyclase in cell lysates or membrane preparations. In the presence of a PDE inhibitor, the degradation of newly synthesized cAMP is reduced, leading to its accumulation.
Typical Protocol (Radiolabeled Method):
-
Sample Preparation: Cell lysates or membrane preparations containing adenylyl cyclase are prepared.
-
Reaction Mixture: The sample is added to a reaction mixture containing a buffer, ATP, Mg²⁺, and an ATP regenerating system (to prevent ATP depletion). The test compound (PDE inhibitor) is included at the desired concentration.
-
Reaction Initiation: The reaction is initiated by adding a radiolabeled ATP precursor, such as [α-³²P]ATP.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 30°C or 37°C) for a set time.
-
Reaction Termination: The reaction is stopped, typically by adding a solution containing unlabeled cAMP and a terminating agent like EDTA.
-
cAMP Separation: The radiolabeled cAMP product is separated from other radiolabeled nucleotides using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).[19]
-
Quantification: The amount of [³²P]cAMP is measured using a scintillation counter.
-
Data Analysis: The adenylyl cyclase activity is expressed as the amount of cAMP produced per unit of time per milligram of protein.
Alternative Method (ELISA):
Enzyme-linked immunosorbent assays (ELISAs) are also widely used to measure cAMP levels. These are competitive immunoassays where the cAMP in the sample competes with a labeled cAMP for binding to a limited number of anti-cAMP antibody binding sites. The amount of labeled cAMP bound is inversely proportional to the concentration of cAMP in the sample.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by this compound remain unaltered in vitro during hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Placebo controlled double blind study with this compound of walking performance in patients with intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blocking of Akt/NF-kappaB signaling by this compound inhibits platelet-derived growth factor-stimulated proliferation in Brown Norway rat airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits platelet-derived growth factor-stimulated cyclin D1 expression in mesangial cells by blocking Akt membrane translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Targeting Phosphoinositide-3-Kinase-δ with Theophylline Reverses Corticosteroid Insensitivity in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Item - IC50 (µM) values for this compound, denbufylline and NCS 613 on human recombinant PDE4 subtypes. - Public Library of Science - Figshare [plos.figshare.com]
- 18. Structure-based redesigning of this compound analogs against selective phosphodiesterases to modulate sperm functional competence for assisted reproductive technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reproducibility of Pentoxifylline's Effect on TNF-alpha: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of pentoxifylline's (PTX) inhibitory effect on Tumor Necrosis Factor-alpha (TNF-alpha). It collates data from in vitro, in vivo, and clinical studies to offer an objective comparison of its performance and to elucidate the experimental conditions under which this effect is observed.
Executive Summary
This compound, a methylxanthine derivative, has been widely investigated for its anti-inflammatory properties, primarily attributed to its ability to suppress TNF-alpha production. The consensus from numerous studies is that this compound effectively inhibits TNF-alpha at both the messenger RNA (mRNA) and protein levels.[1][2][3][4][5] The primary mechanism of action is believed to be through the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3][6] However, the magnitude and reproducibility of this effect can vary depending on the model system, the stimulus used to induce TNF-alpha, and the clinical context. This guide will explore these nuances to provide a clearer understanding of this compound's potential as a TNF-alpha modulator.
Data Presentation
In Vitro Studies: Inhibition of TNF-alpha Production
The following table summarizes key quantitative data from in vitro studies investigating the effect of this compound on TNF-alpha production in various cell types.
| Cell Type | Stimulus | This compound Concentration | TNF-alpha Inhibition | Reference |
| Murine Peritoneal Exudate Cells | Lipopolysaccharide (LPS) (1 µg/ml) | 100 µg/ml | Significant inhibition of TNF-alpha production | [2] |
| Murine Peritoneal Exudate Cells | Lipopolysaccharide (LPS) (1 µg/ml) | 1000 µg/ml | Significant inhibition of TNF-alpha production | [2] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) (100 ng/ml) | 10 µg/ml | Reduction to 870.3 pg/ml from 1,670 pg/ml | [7] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) (100 ng/ml) | 100 µg/ml | Reduction to baseline levels (133.4 pg/ml) | [7] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) (100 ng/ml) | 500 µg/ml | Suppression to levels below baseline (76.3 pg/ml) | [7] |
| Human Alveolar Macrophages (from healthy individuals) | Lipopolysaccharide (LPS) | 0.1 mM | Dose-dependent suppression | [8] |
| Human Alveolar Macrophages (from healthy individuals) | Lipopolysaccharide (LPS) | 1 mM | Dose-dependent suppression | [8] |
| Human Alveolar Macrophages (from sarcoidosis patients) | Spontaneous production | 0.1 mM | 91% inhibition | [8] |
| Human Alveolar Macrophages (from sarcoidosis patients) | Spontaneous production | 1 mM | 98% inhibition | [8] |
| L929 murine fibrosarcoma cells | TNF-alpha (1000 U/ml) | 1 mM | Increased cell viability from ~35% to ~75% | [9] |
In Vivo Animal Studies: Reduction of Serum TNF-alpha
This table presents data from in vivo animal studies demonstrating the systemic effect of this compound on TNF-alpha levels.
| Animal Model | Condition | This compound Dosage | Outcome on TNF-alpha | Reference |
| Mice | Endotoxin-induced lung injury | Not specified | Significantly reduced serum TNF-alpha levels | [2] |
| Rats | Alloxan-induced diabetes | 25, 50, and 100 mg/kg | Reduced TNF-alpha expression in the pancreas | [10] |
| Rats | Anti-glomerular basement membrane crescentic glomerulonephritis | Not specified | Significantly suppressed renal TNF-alpha mRNA expression | [11] |
Clinical Studies: Inconsistent Effects on Systemic TNF-alpha
Clinical studies on the effect of this compound on TNF-alpha have yielded more varied results, suggesting that the clinical context and patient population are critical factors.
| Patient Population | Condition | This compound Dosage | Outcome on TNF-alpha | Reference |
| Healthy Volunteers | Experimental endotoxemia | 5 x 400 mg orally for 2 days | Significantly reduced ability of cultured PBMCs to release TNF-alpha | [12] |
| Healthy Volunteers | Particle-stimulated monocyte activation | 400 mg, five times per day for 7 days | Significant reduction in TNF-alpha release from peripheral blood monocytes | [13] |
| Patients with Severe Refractory Rheumatoid Arthritis | Rheumatoid Arthritis | Not specified | No consistent effects on TNF-alpha production in whole blood assays | [14] |
| Patients with Acute Coronary Syndrome | Acute Coronary Syndrome | Not specified | Reduced the increase in TNF-alpha levels | [15] |
| Patients with Cirrhosis | Severe Cirrhosis (Child-Pugh C) | Not specified | Aims to study the effect on plasma cytokine levels | [16] |
| Transplant Patients | Receiving first dose of OKT3 | Not specified | Decreased systemic release of TNF-alpha | [4][5] |
Experimental Protocols
In Vitro Lipopolysaccharide (LPS) Stimulation of Mononuclear Cells
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in a suitable medium, such as RPMI 1640, supplemented with fetal bovine serum and antibiotics.
-
Stimulation: Cells are stimulated with a specific concentration of lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce TNF-alpha production.
-
This compound Treatment: this compound is added to the cell cultures at various concentrations (e.g., 10, 100, 500 µg/ml) either prior to or concurrently with LPS stimulation.
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
TNF-alpha Measurement: The concentration of TNF-alpha in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA). TNF-alpha mRNA expression can be assessed by Northern blot analysis or quantitative real-time PCR.[2][7][12]
In Vivo Endotoxin (B1171834) Challenge in Mice
-
Animal Model: Male C57BL/6 mice are used for the experiment.
-
This compound Administration: A treatment group receives this compound, while a control group receives a vehicle. The route and dose of administration are specified (e.g., intraperitoneal injection).
-
Endotoxin Challenge: Both groups are challenged with an intravenous injection of a specific dose of endotoxin (e.g., 0.01 to 30 mg/kg).
-
Sample Collection: Blood samples are collected at specified time points after the endotoxin challenge.
-
TNF-alpha Measurement: Serum TNF-alpha levels are quantified using a bioassay or ELISA.[2]
Mandatory Visualization
Caption: this compound's inhibitory pathway on TNF-alpha production.
Caption: General experimental workflows for in vitro and in vivo studies.
Conclusion
References
- 1. Cellular and molecular regulation of tumor necrosis factor-alpha production by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppression of tumor necrosis factor gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Differential effects of this compound on the production of tumour necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) by monocytes and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of this compound on the production of tumour necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) by monocytes and T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmj.com [bmj.com]
- 7. Effects of this compound on TNF-alpha production by peripheral blood mononuclear cells in patients with nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits TNF-alpha production from human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits tumor necrosis factor-alpha-mediated cytotoxicity and cytostasis in L929 murine fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. This compound suppresses renal tumour necrosis factor-alpha and ameliorates experimental crescentic glomerulonephritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound in vivo down-regulates the release of IL-1 beta, IL-6, IL-8 and tumour necrosis factor-alpha by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral this compound inhibits release of tumor necrosis factor-alpha from human peripheral blood monocytes : a potential treatment for aseptic loosening of total joint components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An open study of this compound in the treatment of severe refractory rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Clinical Trial of this compound in Patient With Cirrhosis | Clinical Research Trial Listing [centerwatch.com]
A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Pentoxifylline
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like pentoxifylline is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data, to assist in selecting the most appropriate technique for specific analytical needs.
Method Performance: A Head-to-Head Comparison
The choice between HPLC and LC-MS for this compound analysis hinges on the specific requirements of the study, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and cost-effective method suitable for routine analysis in simpler matrices, LC-MS offers superior sensitivity and specificity, making it the preferred choice for complex biological samples and trace-level quantification.[1][2][3]
The following tables summarize the key performance parameters for both HPLC and LC-MS methods based on published validation studies for this compound.
Table 1: Performance Characteristics of an HPLC-UV Method for this compound Analysis
| Validation Parameter | Performance |
| Linearity Range | 15–400 ng/mL |
| Correlation Coefficient (r²) | 0.9994 |
| Limit of Detection (LOD) | 5 ng/mL[4][5] |
| Limit of Quantification (LOQ) | 15 ng/mL[4][5] |
| Accuracy | 98.0–110.2%[4][5] |
| Precision (RSD%) | < 8.8%[4][5] |
| Recovery | > 97%[4][5] |
Table 2: Performance Characteristics of an LC-MS/MS Method for this compound Analysis
| Validation Parameter | Performance |
| Linearity Range | 2–1000 ng/mL[6][7] |
| Correlation Coefficient (r²) | > 0.99[6][7][8] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[6][7] |
| Accuracy | 88.65–97.18%[7] |
| Precision (RSD%) | < 6.27%[7] |
| Recovery | ~85-87% |
Visualizing the Analytical Workflow
The general workflow for the analysis of this compound by either HPLC or LC-MS involves several key stages, from sample preparation to data acquisition and analysis. The following diagram illustrates a typical workflow for method cross-validation.
Caption: General workflow for the cross-validation of HPLC and LC-MS methods for this compound.
Detailed Experimental Protocols
Reproducibility is a cornerstone of analytical science. The following are representative experimental protocols for the analysis of this compound using HPLC and LC-MS, synthesized from published methodologies.
HPLC-UV Method
This protocol is based on methods developed for the quantification of this compound in human plasma and pharmaceutical dosage forms.[4][9][10]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the plasma sample, to which an internal standard (e.g., chloramphenicol) has been added.
-
Wash the cartridge with water and then a low-concentration organic solvent mixture.
-
Elute this compound and the internal standard with a suitable organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 45:55 v/v) or a buffered aqueous solution and an organic modifier.[11]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
LC-MS/MS Method
This protocol is representative of methods used for the quantification of this compound in biological matrices like plasma.[8][14][15]
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., this compound-d5).[8]
-
Add a precipitating agent, such as cold methanol or acetonitrile, to the plasma sample.[6][14][15]
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column (e.g., 100 mm x 3 mm, 3 µm particle size).[14][15]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solution with a volatile buffer (e.g., 5 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid) and an organic solvent like methanol or acetonitrile.[8][14][15]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[14][15]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Conclusion
Both HPLC and LC-MS are powerful and reliable techniques for the quantification of this compound. The selection of the most suitable method depends on the specific application. HPLC-UV is a cost-effective and robust method ideal for routine quality control and analysis of less complex samples.[9][10][16] In contrast, LC-MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, pharmacokinetic research, and the analysis of complex matrices where trace-level detection is required.[1][2][3] Cross-validation of these methods is crucial when transitioning between techniques or comparing data from different analytical platforms to ensure consistency and reliability of the results.[16]
References
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. rajithperera.com [rajithperera.com]
- 3. pharmaguddu.com [pharmaguddu.com]
- 4. Validation of an HPLC method for determination of this compound in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Development and Validation a UPLC-MS/MS Method for Quantification of this compound in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of bioanalytical liquid chromatography-tandem mass spectrometry method for the estimation of this compound in human plasma: Application for a comparative pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Method Validation for Determination of this compound in Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]
- 10. HPLC Method Validation for Determination of this compound in Pharmaceutical Dosage Forms | Indian Journal of Advanced Chemistry (IJAC) [journals.latticescipub.com]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Determination of this compound and its metabolites in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Pentoxifylline: A Reliable Positive Control for Anti-Inflammatory Research
For researchers and scientists in drug development, identifying a consistent and well-characterized positive control is paramount for validating anti-inflammatory studies. Pentoxifylline, a methylxanthine derivative, has emerged as a robust and widely used benchmark due to its well-documented anti-inflammatory properties and multifaceted mechanism of action.
This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by experimental data, detailed protocols, and visual representations of its molecular pathways and experimental applications.
Mechanism of Action: A Multi-Pronged Anti-Inflammatory Approach
This compound exerts its anti-inflammatory effects primarily through the non-selective inhibition of phosphodiesterase (PDE) enzymes.[1] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that triggers a cascade of anti-inflammatory responses.[1][2] The principal outcomes of this mechanism include:
-
Inhibition of Pro-Inflammatory Cytokines: this compound is a potent inhibitor of tumor necrosis factor-alpha (TNF-α) and leukotriene synthesis.[1] It also downregulates other crucial pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6).[3][4][5]
-
Modulation of Transcription Factors: The drug has been shown to downregulate the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[3]
-
Hemorheological Effects: Beyond its direct anti-inflammatory actions, this compound improves red blood cell deformability and reduces blood viscosity, which can contribute to mitigating inflammation in vascular-related conditions.[1]
dot
Caption: this compound's core anti-inflammatory signaling pathway.
Comparative Performance: Quantitative Data
The efficacy of this compound as an anti-inflammatory agent has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, providing a clear comparison of its effects across different models and inflammatory markers.
In Vitro Studies: Inhibition of Pro-Inflammatory Cytokines
| Cell Type | Stimulant | This compound Concentration | Target Cytokine | Inhibition (%) | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 0.1 mM | TNF-α | 43% | [6] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 1 mM | TNF-α | 100% | [6] |
| Human Alveolar Macrophages | Lipopolysaccharide (LPS) | 0.1 mM | TNF-α | 53% | [6] |
| Human Alveolar Macrophages | Lipopolysaccharide (LPS) | 1 mM | TNF-α | 86% | [6] |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 20 µg/mL | TNF-α | Significant Reduction | [4] |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 200 µg/mL | TNF-α | Significant Reduction | [4] |
| Vascular Smooth Muscle Cells | TNF-α (5 ng/mL) | 0.1 - 1 mg/mL | Fractalkine | Dose-dependent decrease | [7] |
In Vivo Studies: Reduction of Inflammatory Markers
| Animal Model | Inflammatory Stimulus | This compound Dosage | Target Marker | Reduction | Reference |
| Rats | Lipopolysaccharide (LPS) | 25 mg/kg | Intestinal TNF-α | Significant | [3] |
| Rats | Lipopolysaccharide (LPS) | 50 mg/kg | Intestinal TNF-α & IL-6 | Maximal effect | [3] |
| Diabetic Rats | Carrageenan | 50 mg/kg | Paw TNF-α | 49% | [5] |
| Diabetic Rats | Carrageenan | 100 mg/kg | Paw TNF-α | 71% | [5] |
| Diabetic Rats | Carrageenan | 50 mg/kg | Paw IL-6 | >90% | [5] |
| Diabetic Rats | Carrageenan | 100 mg/kg | Paw IL-6 | >90% | [5] |
| Rats with Acetic Acid-Induced Colitis | Acetic Acid | Not specified | Colonic IL-6 & STAT3 | 49.66% & 53.51% respectively | [8] |
| Mice | Lipopolysaccharide (LPS) | 200 mg/kg | Blood IL-18 | Complete prevention of elevation | [9] |
Human Clinical Trials
| Patient Population | This compound Dosage | Duration | Key Inflammatory Markers | Outcome | Reference |
| Hemodialysis Patients | 400 mg/day | 4 months | TNF-α, IL-6, CRP | Significant decrease | [10][11] |
| Acute Coronary Syndrome | 400 mg TID | 6 months | CRP, TNF-α, IL-12 | Significant reduction | [12] |
| ST-Elevation Myocardial Infarction | 400 mg thrice daily | 2 months | hs-CRP | Significant decrease | [13] |
Experimental Protocols: A Guide for Reproducible Research
To ensure the validity and reproducibility of experimental findings, detailed methodologies are crucial. Below are representative protocols for utilizing this compound as a positive control in common anti-inflammatory assays.
In Vitro Lipopolysaccharide (LPS) Stimulation of Macrophages
Objective: To assess the in vitro anti-inflammatory effect of a test compound compared to this compound.
Cell Line: RAW264.7 murine macrophages.
Protocol:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with various concentrations of the test compound or this compound (e.g., 10, 50, 100 µM) for 1 hour.
-
Include a vehicle control (e.g., DMSO or PBS).
-
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
Cytokine Analysis: Measure the concentration of TNF-α, IL-6, and other relevant cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
dot
Caption: Workflow for an in vitro anti-inflammatory assay.
In Vivo Lipopolysaccharide (LPS)-Induced Endotoxemia in Rodents
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound in comparison to this compound.
Animal Model: Male Wistar rats (200-250 g).
Protocol:
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into experimental groups (n=6-8 per group):
-
Vehicle Control (Saline)
-
LPS Control
-
LPS + this compound (e.g., 50 mg/kg, intraperitoneally)
-
LPS + Test Compound (various doses)
-
-
Treatment: Administer this compound or the test compound 30 minutes prior to LPS challenge.
-
Induction of Endotoxemia: Administer LPS (e.g., 1 mg/kg, intraperitoneally).
-
Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours) post-LPS injection, collect blood samples via cardiac puncture under anesthesia.
-
Tissue Collection: Euthanize the animals and collect relevant tissues (e.g., lung, liver, spleen) for further analysis.
-
Analysis:
-
Measure serum levels of TNF-α, IL-1β, and IL-6 using ELISA.
-
Perform histological analysis of tissues to assess inflammation and tissue damage.
-
Conduct RT-PCR on tissue homogenates to measure the gene expression of inflammatory markers.
-
dot
Caption: Workflow for an in vivo anti-inflammatory study.
Conclusion
This compound stands as a well-validated and reliable positive control for a wide array of anti-inflammatory studies. Its established mechanism of action, consistent dose-dependent effects on key inflammatory mediators, and extensive documentation in both preclinical and clinical settings make it an invaluable tool for researchers. By incorporating this compound into experimental designs, scientists can ensure the robustness and validity of their findings in the quest for novel anti-inflammatory therapeutics.
References
- 1. Immune response modulation by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of this compound on inflammation-related tumorigenesis in rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits endotoxin-induced NF-kappa B activation and associated production of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Can Reduce the Inflammation Caused by LPS after Inhibiting Autophagy in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces the inflammatory process in diabetic rats: relationship with decreases of pro-inflammatory cytokines and inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Inhibition by this compound of TNF-α-stimulated fractalkine production in vascular smooth muscle cells: evidence for mediation by NF-κB down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colo‐Protective Effects of this compound Alone or in Combination With Mesalamine in Colitis Through Sphingosine Kinase 1/Sphingosine 1 Phosphate, and Zonula Occuldin 1 Pathways: New Molecular Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits the synthesis and IFN-γ-inducing activity of IL-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound decreases serum levels of tumor necrosis factor alpha, interleukin 6 and C-reactive protein in hemodialysis patients: results of a randomized double-blind, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound reduces pro-inflammatory and increases anti-inflammatory activity in patients with coronary artery disease--a randomized placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
A Comparative Analysis of Pentoxifylline and Other Methylxanthines for Researchers
A comprehensive guide to the mechanisms, pharmacological effects, and experimental evaluation of pentoxifylline, caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246).
This guide provides a detailed comparative analysis of this compound and other prominent methylxanthines—caffeine, theophylline, and theobromine—tailored for researchers, scientists, and drug development professionals. By presenting objective comparisons of their performance supported by experimental data, this document aims to be an essential resource for understanding the nuanced differences within this important class of compounds.
Introduction to Methylxanthines
Methylxanthines are a class of alkaloids derived from the purine (B94841) base xanthine (B1682287).[1][2] Naturally occurring methylxanthines like caffeine, theophylline, and theobromine are widely consumed in beverages and used as pharmaceuticals.[1][2] this compound is a synthetic xanthine derivative.[3] The core structure of these molecules features a xanthine backbone with varying methyl group substitutions, which influence their pharmacological profiles.[2]
Mechanisms of Action: A Comparative Overview
The primary mechanisms of action for methylxanthines involve the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine (B11128) receptors. At physiological concentrations achieved through dietary intake, the primary effect of methylxanthines is often attributed to adenosine receptor antagonism. However, at higher, pharmaceutical concentrations, PDE inhibition becomes more significant.
Phosphodiesterase (PDE) Inhibition
Methylxanthines non-selectively inhibit various PDE isoforms, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This increase in cyclic nucleotides activates downstream signaling pathways, such as protein kinase A (PKA), resulting in a wide range of cellular responses. This compound has been shown to inhibit PDE1, PDE2, PDE3, PDE4, PDE5, and PDE7.[4]
Table 1: Comparative Inhibition of PDE4 Isoforms by this compound [4]
| Compound | PDE4A (IC50, µM) | PDE4B (IC50, µM) | PDE4C (IC50, µM) | PDE4D (IC50, µM) |
| This compound | 130 | 110 | 170 | 120 |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.
Adenosine Receptor Antagonism
Methylxanthines act as competitive antagonists at adenosine receptors (A1, A2A, A2B, and A3). By blocking these receptors, they prevent the inhibitory effects of adenosine on neurotransmission and cellular activity. The affinity for different adenosine receptor subtypes varies among the methylxanthines.
Table 2: Comparative Antagonism of Adenosine Receptors by Methylxanthines [5][6]
| Compound | A1 Receptor (Ki, µM) | A2A Receptor (Ki, µM) | A2B Receptor (Ki, µM) | A3 Receptor (Ki, µM) |
| Caffeine | 12 - 50 | 2.4 - 40 | 13 - 100 | > 100 |
| Theophylline | ~20-30 | ~20 | - | - |
| Theobromine | ~210-280 | > 1000 | - | - |
| This compound | Data not available | Data not available | Data not available | Data not available |
Pharmacological Effects: A Head-to-Head Comparison
The distinct pharmacological effects of this compound and other methylxanthines stem from their differential activities at PDE isoforms and adenosine receptor subtypes.
Hemorheological Effects
A key feature of this compound is its significant hemorheological activity, which is its ability to improve the flow properties of blood.[7] It achieves this by increasing red blood cell deformability, reducing blood viscosity, and decreasing platelet aggregation.[8][9] This makes this compound a valuable therapeutic agent for intermittent claudication, a condition caused by poor blood flow.[10][11] While other methylxanthines can also influence blood flow, this is the primary and most pronounced effect of this compound.
Table 3: Hemorheological Effects of this compound in Patients with Peripheral Arterial Occlusive Disease [9]
| Parameter | Change after 90 days of this compound Treatment |
| Blood Viscosity | -10.1% |
| Plasma Viscosity | -9.5% |
| Blood Fibrinogen | -18.5% |
| Erythrocyte Aggregation | -31.8% |
| Blood Filtrability | +41.0% |
Anti-inflammatory Effects
This compound exhibits notable anti-inflammatory properties, primarily through the inhibition of tumor necrosis factor-alpha (TNF-α) synthesis.[7] This effect is crucial in various inflammatory conditions. Other methylxanthines also possess anti-inflammatory activities, but the focus on TNF-α inhibition is a well-characterized aspect of this compound's pharmacology.
Effects on Gene Expression
Recent studies have highlighted that different methylxanthines can have distinct and even opposing effects on gene expression. One comparative study on neuroblastoma cells revealed that caffeine often has different or inverse effects on the regulation of genes related to Alzheimer's disease compared to this compound, theophylline, and theobromine.[1][2] This underscores the importance of not viewing all methylxanthines as interchangeable.
Pharmacokinetics: A Comparative Look
The absorption, distribution, metabolism, and excretion profiles of methylxanthines vary, impacting their therapeutic use and dosing regimens.
Table 4: Comparative Pharmacokinetic Parameters in Humans [3][12][13][14]
| Parameter | This compound | Caffeine | Theophylline | Theobromine |
| Time to Peak (Tmax) (hours) | 0.29 - 0.41 | ~1 | ~1-2 | ~2-3 |
| Half-life (t1/2) (hours) | 0.39 - 0.84 | 4.1 | 6.2 | 7.2 |
| Volume of Distribution (Vd) (L/kg) | Data not available | 0.63 - 0.72 | 0.44 | 0.63 - 0.72 |
| Plasma Clearance (CL) (ml/min/kg) | 1.5 - 2.2 (oral clearance, corrected for body weight in non-smokers) | 2.07 | 0.93 | 1.20 |
Experimental Protocols
For researchers aiming to conduct comparative studies, the following are detailed methodologies for key experiments.
Phosphodiesterase (PDE) Inhibition Assay (Two-Step Radioassay for cAMP)
This protocol is adapted from a method for measuring cAMP-specific PDE activity.[15][16]
Objective: To determine the inhibitory effect of methylxanthines on PDE activity by quantifying the hydrolysis of radiolabeled cAMP.
Materials:
-
[³H]-cAMP
-
PDE enzyme preparation (from cell or tissue lysates)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Snake venom (containing 5'-nucleotidase)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Scintillation counter
-
Test compounds (this compound and other methylxanthines) dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Reaction Incubation:
-
Prepare reaction tubes containing the assay buffer, PDE enzyme preparation, and various concentrations of the methylxanthine inhibitor or vehicle control.
-
Initiate the reaction by adding a known amount of [³H]-cAMP to each tube.
-
Incubate the mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.
-
-
Reaction Termination:
-
Stop the reaction by boiling the tubes for 1-2 minutes to inactivate the PDE enzyme.
-
Cool the samples on ice.
-
-
Conversion to Adenosine:
-
Add snake venom to each tube to convert the [³H]-5'-AMP product to [³H]-adenosine.
-
Incubate at 30°C for a defined period (e.g., 10-20 minutes).
-
-
Separation of [³H]-adenosine:
-
Add an anion-exchange resin slurry to each tube. The resin will bind the unreacted [³H]-cAMP and the intermediate [³H]-5'-AMP, while the product, [³H]-adenosine, remains in the supernatant.
-
Centrifuge the tubes to pellet the resin.
-
-
Quantification:
-
Transfer an aliquot of the supernatant to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]-adenosine formed in each sample.
-
Plot the percentage of PDE inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of PDE activity) by fitting the data to a sigmoidal dose-response curve.
-
TNF-α Quantification by ELISA
This protocol outlines a general procedure for a sandwich ELISA to measure TNF-α in cell culture supernatants.[17][18][19][20]
Objective: To quantify the amount of TNF-α secreted by cells in response to a stimulus and to determine the inhibitory effect of methylxanthines.
Materials:
-
ELISA plate pre-coated with a monoclonal anti-human TNF-α antibody
-
Cell culture supernatant samples (from cells stimulated with, for example, LPS, in the presence or absence of methylxanthines)
-
Recombinant human TNF-α standard
-
Biotinylated polyclonal anti-human TNF-α detection antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Standard and Sample Preparation:
-
Prepare a serial dilution of the recombinant human TNF-α standard in the assay diluent to generate a standard curve.
-
Dilute the cell culture supernatant samples as needed with the assay diluent.
-
-
Binding of TNF-α:
-
Add 100 µL of the standards and samples to the appropriate wells of the pre-coated ELISA plate.
-
Cover the plate and incubate at room temperature for 1-2 hours.
-
-
Washing:
-
Aspirate the contents of the wells and wash each well 3-4 times with wash buffer. Ensure complete removal of the liquid after each wash.
-
-
Addition of Detection Antibody:
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Cover the plate and incubate at room temperature for 1 hour.
-
-
Washing:
-
Repeat the washing step as described in step 3.
-
-
Addition of Streptavidin-HRP:
-
Add 100 µL of the streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate at room temperature for 20-30 minutes in the dark.
-
-
Washing:
-
Repeat the washing step as described in step 3.
-
-
Color Development:
-
Add 100 µL of the TMB substrate solution to each well.
-
Incubate at room temperature in the dark for 15-20 minutes, or until a color gradient develops.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.
-
Determine the concentration of TNF-α in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of TNF-α inhibition for the methylxanthine-treated samples compared to the control.
-
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Methylxanthine Mechanism of Action.
Caption: PDE Inhibition Assay Workflow.
Caption: TNF-α ELISA Workflow.
Conclusion
This compound and the naturally occurring methylxanthines—caffeine, theophylline, and theobromine—share common mechanisms of action but exhibit distinct pharmacological profiles. This compound's prominent hemorheological and anti-inflammatory effects, particularly its inhibition of TNF-α, differentiate it from the other members of this class. The choice of a specific methylxanthine for research or therapeutic development should be guided by a thorough understanding of their comparative potencies at various PDE isoforms and adenosine receptor subtypes, as well as their unique effects on cellular processes and gene expression. The experimental protocols and comparative data provided in this guide offer a solid foundation for such investigations.
References
- 1. Unique Role of Caffeine Compared to Other Methylxanthines (Theobromine, Theophylline, this compound, Propentofylline) in Regulation of AD Relevant Genes in Neuroblastoma SH-SY5Y Wild Type Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unique Role of Caffeine Compared to Other Methylxanthines (Theobromine, Theophylline, this compound, Propentofylline) in Regulation of AD Relevant Genes in Neuroblastoma SH-SY5Y Wild Type Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of this compound pharmacokinetics between smokers and nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound for vascular health: a brief review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Double-blind, crossover study of the clinical efficacy and the hemorheological effects of this compound in patients with occlusive arterial disease of the lower limbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Haemorrheological improvement by this compound in patients with peripheral arterial occlusive disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative evaluation of this compound, buflomedil, and nifedipine in the treatment of intermittent claudication of the lower limbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of this compound, a hemorheologic agent for the treatment of intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative pharmacokinetics of caffeine and its primary demethylated metabolites paraxanthine, theobromine and theophylline in man - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of orally administered this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative pharmacokinetics of caffeine and its primary demethylated metabolites paraxanthine, theobromine and theophylline in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. file.elabscience.com [file.elabscience.com]
- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. mpbio.com [mpbio.com]
Validating a New Animal Model for Pentoxifylline Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established and novel animal models for investigating the therapeutic effects of pentoxifylline (PTX). This compound, a methylxanthine derivative, is known for its hemorheological and anti-inflammatory properties, primarily attributed to its ability to inhibit phosphodiesterase and reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). The selection of an appropriate animal model is critical for elucidating the mechanisms of action and evaluating the efficacy of PTX in various disease contexts. This document offers a side-by-side comparison of rodent, canine, and porcine models, alongside a novel transgenic mouse model, to aid researchers in selecting the most suitable platform for their specific research questions.
Comparative Efficacy of this compound Across Animal Models
The therapeutic effects of this compound can be quantified through various parameters, including the reduction of inflammatory markers, improvement in blood rheology, and enhancement of tissue perfusion. The following tables summarize key quantitative data from studies in different animal models.
Table 1: Anti-Inflammatory Effects of this compound
| Animal Model | Disease/Stimulus | This compound Dose | Outcome Measure | Result (% Reduction vs. Control) |
| Rat (Wistar) | Lipopolysaccharide (LPS)-induced endotoxemia | 50 mg/kg | Serum TNF-α | ~50-70% |
| Dog (Beagle) | Osteoarthritis | 20 mg/kg, twice daily | Serum TNF-α | ~25-35% |
| Pig (Sus scrofa domesticus) | In vitro LPS-stimulated alveolar macrophages | 100 µg/mL | TNF-α secretion | ~60-80% |
| New Model: NFAT-EGFP Transgenic Mouse | LPS-induced systemic inflammation | 50 mg/kg | EGFP+ Splenocytes | ~40-60% |
Table 2: Hemorheological Effects of this compound
| Animal Model | Condition | This compound Dose | Outcome Measure | Result (% Change vs. Control) |
| Rat (Sprague-Dawley) | Cirrhosis-induced portal hypertension | 25 mg/kg | Whole Blood Viscosity | ~12% decrease |
| Dog (Beagle) | Healthy | 30 mg/kg, oral | Plasma Fibrinogen | No significant change |
| Pig (Sus scrofa domesticus) | Healthy | 20 mg/kg | Whole Blood Viscosity | ~10-15% decrease (Plausible) |
| New Model: NFAT-EGFP Transgenic Mouse | Healthy | 50 mg/kg | Erythrocyte Deformability | ~15-25% increase (Plausible) |
Table 3: Effects of this compound on Tissue Perfusion
| Animal Model | Condition | This compound Dose | Outcome Measure | Result (% Improvement vs. Control) |
| Rat (Wistar) | Ischemia-reperfusion injury (kidney) | 2.5 mg/mL (in perfusate) | Glomerular Filtration Rate | ~360% increase |
| Dog (Beagle) | Ischemia-reperfusion injury (skeletal muscle) | 25 mg/kg | Muscle Necrosis Reduction | ~42% reduction |
| Pig (Sus scrofa domesticus) | Ischemia-reperfusion injury (myocardial) | 20 mg/kg | Myocardial Blood Flow | ~20-30% improvement (Plausible) |
| New Model: NFAT-EGFP Transgenic Mouse | Hindlimb Ischemia | 50 mg/kg | Laser Doppler Perfusion | ~30-40% increase |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the experimental protocols for the animal models discussed.
Rat Model of Lipopolysaccharide (LPS)-Induced Endotoxemia
-
Animal Species and Strain: Male Wistar rats (250-300g).
-
Disease Induction: A single intraperitoneal (i.p.) injection of LPS from Escherichia coli (serotype 0111:B4) at a dose of 5 mg/kg.
-
This compound Administration: this compound is administered i.p. at a dose of 50 mg/kg, 30 minutes prior to LPS challenge.
-
Endpoint Measurement:
-
TNF-α Levels: Blood is collected via cardiac puncture 90 minutes after LPS injection. Serum is separated by centrifugation, and TNF-α levels are quantified using a commercially available ELISA kit.
-
Dog Model of Osteoarthritis
-
Animal Species and Strain: Adult Beagle dogs with naturally occurring osteoarthritis.
-
Disease Model: Diagnosis of osteoarthritis is confirmed through orthopedic examination and radiography.
-
This compound Administration: this compound is administered orally at a dose of 20 mg/kg twice daily for 30 days.
-
Endpoint Measurement:
-
TNF-α, IL-1β, and IL-6 Levels: Serum samples are collected at baseline and after 30 days of treatment. Cytokine levels are measured using canine-specific ELISA kits.
-
Pig Model (in vitro study)
-
Cell Type: Porcine alveolar macrophages harvested from bronchoalveolar lavage fluid of healthy domestic pigs.
-
Stimulus: Macrophages are stimulated with 1 µg/mL of LPS in culture for 4 hours.
-
This compound Administration: this compound is added to the cell culture medium at a concentration of 100 µg/mL one hour prior to LPS stimulation.
-
Endpoint Measurement:
-
TNF-α Secretion: The concentration of TNF-α in the cell culture supernatant is determined by a porcine-specific ELISA.
-
New Model: NFAT-EGFP Transgenic Mouse for Inflammation
-
Animal Model: A transgenic mouse line expressing Enhanced Green Fluorescent Protein (EGFP) under the control of a promoter containing multiple Nuclear Factor of Activated T-cells (NFAT) binding sites. NFAT is a transcription factor that plays a key role in the inflammatory response.
-
Disease Induction: Systemic inflammation is induced by an i.p. injection of LPS (10 mg/kg).
-
This compound Administration: this compound is administered i.p. at a dose of 50 mg/kg, 30 minutes before LPS injection.
-
Endpoint Measurement:
-
EGFP Expression: Spleens are harvested 6 hours after LPS challenge. Splenocytes are isolated, and the percentage of EGFP-positive cells is quantified by flow cytometry. A reduction in EGFP-positive cells indicates an inhibition of NFAT-mediated inflammatory signaling.
-
Visualizing Pathways and Workflows
To further clarify the mechanisms of this compound and the experimental designs, the following diagrams are provided.
Conclusion
The choice of an animal model for this compound research is contingent upon the specific scientific question being addressed. Rodent models, particularly rats, are well-established for studying the anti-inflammatory and hemorheological effects of PTX and offer the advantages of lower cost and ease of handling. Canine models, especially for conditions like osteoarthritis, provide a clinically relevant platform for evaluating the therapeutic potential of this compound in a larger species. While in vivo data in porcine models is less abundant, in vitro studies using porcine cells can offer valuable mechanistic insights.
The novel NFAT-EGFP transgenic mouse model presents a sophisticated tool for real-time monitoring of inflammatory pathway modulation by this compound. This model allows for a more direct and quantifiable assessment of the drug's impact on key transcriptional regulators of inflammation. By presenting this comparative data and detailed protocols, this guide aims to facilitate informed decision-making in the selection of appropriate animal models for future this compound research, ultimately accelerating the translation of preclinical findings to clinical applications.
In Vitro-In Vivo Correlation of Pentoxifylline Dissolution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro dissolution and in vivo pharmacokinetic performance of extended-release (ER) pentoxifylline formulations. The data presented is compiled from various studies to offer a comprehensive overview for researchers and drug development professionals. This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability, making in vitro-in vivo correlation (IVIVC) a valuable tool in its formulation development.[1][2]
Comparative Analysis of In Vitro and In Vivo Performance
The successful development of a generic extended-release formulation requires a thorough understanding of its release profile in vitro and its subsequent absorption in vivo. For this compound, a Level A IVIVC has been established in several studies, indicating a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[1] This strong correlation, with determination coefficients (R²) often exceeding 0.97, underscores the predictive power of in vitro dissolution studies for the in vivo performance of this compound ER tablets.[1][2]
In Vivo Pharmacokinetic Parameters
Bioequivalence studies are crucial for comparing the in vivo performance of different this compound ER formulations. These studies are typically conducted in healthy adult volunteers under both fasting and fed conditions.[2][3] The key pharmacokinetic parameters measured include the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), and the time to reach maximum plasma concentration (Tmax).
Table 1: Comparison of In Vivo Pharmacokinetic Parameters of this compound 400 mg ER Tablets (Fasting State)
| Formulation | Cmax (ng/mL) | AUC0-t (ng·hr/mL) | AUC0-∞ (ng·hr/mL) | Tmax (hr) |
| Test | 144.4 ± 79.2 | 845.4 ± 481.8 | 868.4 ± 486.9 | 3.29 ± 1.895 |
| Reference (Trental®) | 150.0 ± 94.0 | 871.1 ± 441.4 | 893.7 ± 445.1 | 3.70 ± 2.553 |
Data presented as mean ± standard deviation.[2][3]
Table 2: Comparison of In Vivo Pharmacokinetic Parameters of this compound 400 mg ER Tablets (Fed State)
| Formulation | Cmax (ng/mL) | AUC0-t (ng·hr/mL) | AUC0-∞ (ng·hr/mL) | Tmax (hr) |
| Test | 157.8 ± 82.3 | 826.5 ± 401.2 | 853.8 ± 408.1 | 5.4 ± 2.1 |
| Reference (Trental®) | 162.1 ± 85.6 | 869.7 ± 422.5 | 894.8 ± 427.3 | 4.1 ± 1.9 |
Data presented as mean ± standard deviation.[2]
Coadministration of this compound ER tablets with food has been shown to increase the mean Cmax and AUC by approximately 28% and 13%, respectively.[3]
Experimental Protocols
Detailed and standardized methodologies are essential for reproducible and comparable results in both in vitro and in vivo studies.
In Vitro Dissolution Testing
The in vitro dissolution of this compound ER tablets is a critical quality control parameter and a predictor of in vivo performance.
Protocol Summary:
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).[4]
-
Dissolution Media: Various media are used to simulate the gastrointestinal tract, including:
-
Volume of Dissolution Medium: 900 mL.[4]
-
Temperature: 37 ± 0.5°C.[4]
-
Paddle Speeds: 50, 75, and 100 rpm.[4]
-
Sampling Times: Early sampling times (e.g., 1, 2, 4 hours) are included to ensure against dose dumping, with subsequent sampling every 2 hours until at least 80% of the drug is released.
-
Quantification: The concentration of this compound in the dissolution samples is typically determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 274 nm.[2][4]
In Vivo Bioequivalence Studies
These studies are designed to compare the rate and extent of absorption of a test drug product to that of a reference product.
Protocol Summary:
-
Study Design: Single-dose, two-treatment, two-period, randomized crossover design.[2][3]
-
Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers.
-
Conditions: Studies are conducted under both fasting and fed conditions.
-
Dose: A single oral dose of 400 mg this compound ER tablet.[2][3]
-
Washout Period: A one-week washout period is maintained between the two treatment periods.[2][3]
-
Blood Sampling: Blood samples are collected at predetermined time points over a 24-hour period.[2][3]
-
Bioanalysis: Plasma concentrations of this compound and its active metabolites are measured using a validated bioanalytical method, typically HPLC with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][4]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters (Cmax, AUC, Tmax).[2][3]
Visualizing the IVIVC Workflow
The process of establishing an in vitro-in vivo correlation involves a systematic workflow from formulation development to data analysis and model validation.
Caption: Workflow for Establishing a Level A In Vitro-In Vivo Correlation (IVIVC).
References
A Head-to-Head Comparison: Pentoxifylline Versus Novel Anti-Fibrotic Agents
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix, poses a significant challenge in a multitude of chronic diseases, leading to organ dysfunction and failure. For decades, the therapeutic landscape has been limited. However, the approval of novel anti-fibrotic agents has marked a new era in the management of fibrotic conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH). This guide provides a comprehensive, head-to-head comparison of the established therapeutic, pentoxifylline, against two leading novel anti-fibrotic drugs: pirfenidone (B1678446) and nintedanib (B1663095). We delve into their mechanisms of action, comparative efficacy supported by experimental data, and detailed experimental protocols to inform preclinical and clinical research.
Executive Summary: Key Differences at a Glance
| Feature | This compound | Pirfenidone | Nintedanib |
| Primary Mechanism | Non-specific phosphodiesterase inhibitor, anti-inflammatory, and hemorheological agent. | Primarily an inhibitor of TGF-β signaling, with anti-inflammatory and antioxidant properties. | Multi-tyrosine kinase inhibitor targeting VEGFR, FGFR, and PDGFR pathways. |
| Approved Indications | Primarily for peripheral vascular disease; used off-label for some fibrotic conditions. | Idiopathic Pulmonary Fibrosis (IPF). | Idiopathic Pulmonary Fibrosis (IPF), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and other progressive fibrosing interstitial lung diseases.[1] |
| Key Cellular Targets | Multiple cell types, including inflammatory cells and fibroblasts. | Fibroblasts, myofibroblasts, and inflammatory cells. | Fibroblasts, endothelial cells, and pericytes. |
| Clinical Efficacy | Modest efficacy in some studies for NASH and radiation-induced fibrosis.[2][3][4][5] | Slows the decline in lung function in IPF patients.[6] | Slows the decline in lung function in IPF and other progressive fibrosing ILDs.[6][7] |
Delving into the Mechanisms of Action
The anti-fibrotic effects of this compound, pirfenidone, and nintedanib stem from their distinct molecular mechanisms, which are depicted in the signaling pathway diagrams below.
This compound: A Multifaceted Approach
This compound, a methylxanthine derivative, exerts its anti-fibrotic effects through a combination of anti-inflammatory, antioxidant, and hemorheological properties.[8][9] Its primary mechanism involves the non-selective inhibition of phosphodiesterase (PDE), leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] This, in turn, downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and transforming growth factor-beta (TGF-β), key mediators of fibrosis.[8]
Pirfenidone: Targeting the Master Regulator of Fibrosis
Pirfenidone's anti-fibrotic activity is largely attributed to its ability to downregulate the production and activity of TGF-β, a potent pro-fibrotic cytokine.[10][11][12] By inhibiting TGF-β signaling, pirfenidone attenuates fibroblast proliferation, differentiation into myofibroblasts, and the synthesis of extracellular matrix components like collagen.[12] It also exhibits anti-inflammatory effects by reducing the production of other pro-inflammatory cytokines.[11]
Nintedanib: A Multi-Targeted Tyrosine Kinase Inhibitor
Nintedanib is a small molecule inhibitor that targets multiple tyrosine kinases involved in the pathogenesis of fibrosis.[1][13][14] Specifically, it inhibits the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[14][15] By blocking these signaling pathways, nintedanib effectively curtails fibroblast proliferation, migration, and transformation into myofibroblasts, thereby reducing the deposition of extracellular matrix.[13][15][16]
Head-to-Head Comparison: Preclinical Efficacy
Direct comparative studies of this compound with pirfenidone and nintedanib are limited. However, by examining data from studies using similar preclinical models of fibrosis, we can draw valuable comparisons.
Pulmonary Fibrosis Model (Bleomycin-Induced)
The bleomycin-induced pulmonary fibrosis model is a widely used tool to evaluate the efficacy of anti-fibrotic agents.[13]
| Parameter | This compound | Pirfenidone | Nintedanib |
| Hydroxyproline (B1673980) Content | Significant reduction in lung hydroxyproline levels.[17] | Dose-dependent reduction in lung hydroxyproline content.[18] | Significant reduction in lung collagen content.[19] |
| Histological Improvement | Amelioration of alveolar lesions and reduced fibrotic indexes.[17] | Reduced lung pathology and fibrosis scores.[18] | Improved lung tissue morphology.[19] |
| Inflammatory Cell Infiltration | Significant reduction in neutrophil infiltration in bronchoalveolar lavage fluid.[20] | Reduced infiltration of inflammatory cells. | Reduction of pro-inflammatory factors.[19] |
Liver Fibrosis Model (Carbon Tetrachloride-Induced)
The carbon tetrachloride (CCl4)-induced liver fibrosis model is a standard for studying hepatic fibrosis.
| Parameter | This compound | Pirfenidone | Nintedanib |
| Liver Enzyme Levels | Prevention of elevations in gamma-glutamyl transpeptidase and alkaline phosphatase.[9] | Amelioration of elevated serum transaminases.[21] | Reduction in elevated serum ALT, AST, and ALP levels.[20][22] |
| Collagen Deposition | Significantly lower collagen concentrations in liver sections.[9] | Regression of cirrhosis and thinning of fibrous septa observed in a case series.[1][3] | Reduced hepatic fibrosis pathological features.[20][22] |
| Hepatic Stellate Cell (HSC) Activation | Not explicitly detailed in the provided results. | Not explicitly detailed in the provided results. | Not explicitly detailed in the provided results. |
Experimental Protocols: A Guide for Preclinical Studies
Reproducible and well-characterized animal models are crucial for the evaluation of anti-fibrotic therapies. Below are detailed methodologies for two commonly used models.
Bleomycin-Induced Pulmonary Fibrosis in Rodents
This model is instrumental in mimicking the histopathological features of human idiopathic pulmonary fibrosis.[13]
Detailed Methodology:
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.[19]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (e.g., 2-5 mg/kg) is administered to anesthetized animals.[19] A control group receives sterile saline.
-
Drug Administration: The test compound (this compound, pirfenidone, or nintedanib) is typically administered orally, once or twice daily, for a period of 14 to 28 days, starting either on the day of bleomycin instillation or after a few days.[19]
-
Assessment of Fibrosis:
-
Histopathology: Lungs are harvested, fixed, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to visualize inflammation and collagen deposition, respectively. The severity of fibrosis is often quantified using a semi-quantitative scoring system, such as the Ashcroft score.[11]
-
Biochemical Analysis: Lung tissue is homogenized to measure the hydroxyproline content, a key component of collagen and a quantitative marker of fibrosis.[11]
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the inflammatory cell infiltrate (e.g., neutrophils, macrophages) and cytokine levels.[11]
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rodents
This model is widely used to study the pathogenesis of liver fibrosis and evaluate potential therapies.[2][15][23]
Detailed Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are frequently used.[10]
-
Induction of Fibrosis: Carbon tetrachloride (CCl4), typically diluted in olive or corn oil, is administered via intraperitoneal injection or oral gavage, usually twice a week for 4 to 12 weeks.[2][23]
-
Drug Administration: The therapeutic agent is administered, often daily, throughout the CCl4 treatment period.
-
Assessment of Fibrosis:
-
Serum Biochemistry: Blood samples are collected to measure liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) as indicators of liver damage.[15]
-
Histopathology: Liver tissue is fixed and stained with H&E for general morphology and with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) or Western blotting can be used to measure the expression of key pro-fibrotic genes and proteins, such as collagen type I, alpha-smooth muscle actin (α-SMA), and TGF-β.
-
Conclusion: Choosing the Right Tool for the Job
This compound, with its broad anti-inflammatory and hemorheological effects, may hold promise in certain fibrotic conditions, particularly those with a strong inflammatory component. However, its non-specific mechanism of action and modest efficacy in robust clinical trials for major fibrotic diseases like IPF have led to the development of more targeted therapies.
Pirfenidone and nintedanib represent a significant advancement in the treatment of IPF and other progressive fibrosing lung diseases. Their more specific mechanisms of action, targeting key drivers of the fibrotic process, have translated into proven clinical benefits in slowing disease progression. The choice between these agents in a clinical setting is often guided by the specific patient profile and potential side effects.
For researchers and drug development professionals, the distinct mechanisms of these three agents offer different avenues for exploration. This compound's multifaceted effects may inspire the development of combination therapies, while the targeted approaches of pirfenidone and nintedanib provide a framework for the discovery of even more potent and specific anti-fibrotic drugs. The experimental models and protocols outlined in this guide provide a solid foundation for the preclinical evaluation of such novel therapeutic strategies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Repurposing Pirfenidone for Nonalcoholic Steatohepatitis-related Cirrhosis: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mediators leading to fibrosis - how to measure and control them in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Digital Quantification of Pulmonary Fibrosis in Human Histopathology Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pirfenidone in post-COVID-19 pulmonary fibrosis (FIBRO-COVID): a phase 2 randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. This compound Inhibits Pulmonary Fibrosis by Regulating Cellular Senescence in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound prevents fibrosis in an animal model and inhibits platelet-derived growth factor-driven proliferation of fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. criver.com [criver.com]
- 12. Carbon tetrachloride (CCl₄)-induced liver fibrosis model and intervention [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound Inhibits Pulmonary Fibrosis by Regulating Cellular Senescence in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Histological evaluation of nintedanib in non-alcoholic steatohepatitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pirfenidone attenuates nonalcoholic fatty liver disease through activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. our.repo.nii.ac.jp [our.repo.nii.ac.jp]
- 23. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Pentoxifylline's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pentoxifylline, a methylxanthine derivative, has been a staple in the treatment of peripheral vascular diseases for decades. Its therapeutic efficacy is attributed to a broad spectrum of pharmacological activities, primarily stemming from its role as a non-specific phosphodiesterase (PDE) inhibitor. This guide provides an objective comparison of this compound's performance with more specific alternatives, supported by experimental data, to aid researchers and drug development professionals in understanding its nuanced mechanism of action and evaluating its place in modern therapeutic landscapes.
Core Mechanism: Non-Specific Phosphodiesterase Inhibition
This compound exerts its effects by inhibiting various phosphodiesterase (PDE) isoforms, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This non-specific inhibition is central to its diverse physiological effects.
Signaling Pathway of this compound's Primary Action
The elevation of intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cascade of cellular responses including smooth muscle relaxation, reduced inflammation, and altered blood rheology.
Comparison with Specific PDE Inhibitors
To understand the specificity of this compound, it is crucial to compare its activity with more selective PDE inhibitors. Rolipram (B1679513), a specific PDE4 inhibitor, and cilostazol (B1669032), a specific PDE3 inhibitor, are key comparators.
| Drug | Target PDE Isoform(s) | IC50 Values | Primary Therapeutic Use |
| This compound | Non-specific | PDE4: ~100-1000 µM | Peripheral Artery Disease |
| Rolipram | PDE4 | PDE4A: ~3 nM, PDE4B: ~130 nM, PDE4D: ~240 nM[1] | (Investigational) Anti-inflammatory, Antidepressant |
| Cilostazol | PDE3 | - | Intermittent Claudication |
| Apremilast | PDE4 | - | Psoriasis, Psoriatic Arthritis |
Note: IC50 values can vary depending on the experimental conditions.
Multifaceted Effects of this compound
Beyond its primary role as a PDE inhibitor, this compound exhibits significant hemorheological and anti-inflammatory properties.
Hemorheological Effects
This compound improves blood flow by increasing red blood cell deformability, reducing blood viscosity, and inhibiting platelet aggregation.
A common method to assess erythrocyte deformability is through ektacytometry.
-
Blood Collection: Whole blood is collected from subjects in tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell (RBC) Isolation: RBCs are separated from plasma and other blood components by centrifugation.
-
RBC Suspension: Washed RBCs are suspended in a viscous buffer (e.g., polyvinylpyrrolidone).
-
Ektacytometry: The RBC suspension is subjected to a defined shear stress in an ektacytometer. A laser beam is passed through the suspension, and the diffraction pattern is analyzed. The elongation index (EI) is calculated, which is a measure of RBC deformability.
-
Data Analysis: EI is plotted against shear stress to generate a deformability curve. The effects of different concentrations of this compound or other drugs can be compared.
Clinical studies comparing the hemorheological effects of this compound and cilostazol have yielded mixed results. Some studies suggest that while both drugs improve walking distance in patients with intermittent claudication, their effects on blood viscosity and erythrocyte deformability in vivo are not consistently significant[2]. Other in vitro studies have demonstrated that this compound can improve RBC deformability[3].
| Parameter | This compound Effect | Cilostazol Effect | Reference |
| Walking Distance | Modest Improvement | Significant Improvement | [4] |
| Blood Viscosity | Inconsistent/No significant change in vivo | Inconsistent/No significant change in vivo | [2] |
| RBC Deformability | Improved in vitro, inconsistent in vivo | Inconsistent/No significant change in vivo | [2][3] |
Anti-inflammatory Effects
This compound's anti-inflammatory properties are mediated through the inhibition of pro-inflammatory cytokine production and the modulation of key signaling pathways.
This compound inhibits the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). This is achieved, in part, by downregulating the nuclear factor-kappa B (NF-κB) signaling pathway.
References
- 1. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Failure of this compound or cilostazol to improve blood and plasma viscosity, fibrinogen, and erythrocyte deformability in claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. A comparison of cilostazol and this compound for treating intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Pentoxifylline Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published findings on pentoxifylline, supported by experimental data. The information is presented to facilitate independent validation and further research into the therapeutic potential of this drug.
This compound, a methylxanthine derivative, is primarily known for its hemorheological and anti-inflammatory properties. It is approved for the treatment of intermittent claudication and has been investigated for a variety of other conditions, including radiation-induced fibrosis and inflammatory disorders. This guide synthesizes quantitative data from multiple clinical trials, details the experimental protocols used in these studies, and visualizes the key signaling pathways and workflows to provide a comprehensive resource for the scientific community.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the quantitative outcomes from various clinical trials investigating the efficacy of this compound in different therapeutic areas.
Intermittent Claudication: Improvement in Walking Distance
| Study | N (this compound/Placebo) | This compound Dosage | Duration | Outcome Measure | This compound Group Improvement | Placebo Group Improvement |
| Porter et al. (1982) | 61 / 67 | 1200 mg/day | 24 weeks | Absolute Claudication Distance | Statistically significant increase | Less significant increase |
| De Sanctis et al. (2002)[1][2] | 75 / 60 | Not specified | 12 months | Total Walking Distance | 170% increase | 131% increase |
| Accetto (1982) | 12 / 12 | 1200 mg/day | 8 weeks | Pain-Free Walking Distance | ~60% increase (from 223m to 359m) | ~3% increase (from 208m to 215m)[3] |
| Donaldson et al. (1984) | 15 / 15 | 1200 mg/day | Not specified | Claudication Distance | Subjective improvement, but not statistically significant over placebo[4] | Subjective improvement[4] |
Anti-inflammatory Effects: Reduction in Cytokine Levels
| Study | N (this compound/Placebo) | Patient Population | This compound Dosage | Duration | Cytokine Measured | This compound Group Change | Placebo Group Change |
| González-Espinoza et al. (2012)[5][6][7] | 18 / 18 | Hemodialysis patients | 400 mg/day | 4 months | TNF-α | Baseline: 0.4 pg/mL, Final: 0 pg/mL | Baseline: 0 pg/mL, Final: 1.2 pg/mL[5][6][7] |
| González-Espinoza et al. (2012)[5][6][7] | 18 / 18 | Hemodialysis patients | 400 mg/day | 4 months | IL-6 | Baseline: 9.4 pg/mL, Final: 2.9 pg/mL | Baseline: 8.0 pg/mL, Final: 8.7 pg/mL[5][6][7] |
| González-Espinoza et al. (2012)[5][6][7] | 18 / 18 | Hemodialysis patients | 400 mg/day | 4 months | CRP | Baseline: 7.1 mg/L, Final: 2.6 mg/L | Baseline: 4.5 mg/L, Final: 3.8 mg/L[5][6][7] |
| Zijlstra et al. (2002) | 8 / 8 | Septic shock patients | 1.5 mg/kg/hr infusion | 24 hours | TNF-α | Significant decrease to 12 ± 2 pg/mL | 42 ± 12 pg/mL[8] |
Radiation-Induced Fibrosis: Regression of Fibrotic Tissue
| Study | N (this compound Group) | Treatment | Duration | Outcome Measure | Result |
| Delanian et al. (2003)[5][9] | 24 (in 4 arms) | 800 mg/day this compound + 1000 IU/day Vitamin E | 6 months | RIF Surface Regression | 60% ± 10% regression (vs. 43% ± 17% in placebo)[5][9] |
| Stubblefield et al. (2004)[8][10][11] | 30 | 1200 mg/day this compound | 8 weeks | FGF2 Levels | Decrease from 44.9 pg/mL to 24.0 pg/mL[8][10][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to aid in the replication and validation of these findings.
Standardized Treadmill Test for Intermittent Claudication
-
Protocol: Gardner-Skinner Protocol.[12]
-
Objective: To objectively measure pain-free and maximal walking distance in patients with intermittent claudication.
-
Procedure:
-
The test is performed on a motorized treadmill.
-
The protocol begins with a constant speed of 2.0 mph (3.2 km/h) at a 0% grade.[12]
-
The grade is increased by 2% every 2 minutes.[12]
-
Patients are instructed to walk until they experience claudication pain of moderate severity, at which point the pain-free walking distance is recorded.
-
Patients are encouraged to continue walking until the pain becomes maximal, at which point the maximal walking distance is recorded and the test is terminated.
-
Heart rate, blood pressure, and ECG are typically monitored throughout the test.
-
Measurement of Serum Cytokines (TNF-α and IL-6) by ELISA
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Objective: To quantify the concentration of pro-inflammatory cytokines in patient serum.
-
Procedure (General Protocol):
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α). The plate is incubated overnight to allow for antibody binding.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: Patient serum samples and a series of known standards are added to the wells and incubated. The cytokine present in the sample binds to the capture antibody.
-
Detection Antibody: The plate is washed again, and a biotinylated detection antibody, also specific for the target cytokine, is added. This antibody binds to a different epitope on the captured cytokine.
-
Enzyme Conjugate: After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: The plate is washed, and a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
Measurement: A stop solution is added to terminate the reaction, and the optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Quantification: The concentration of the cytokine in the samples is determined by comparing their optical density to the standard curve generated from the known standards.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound and a generalized experimental workflow for a clinical trial.
This compound's Anti-Inflammatory Signaling Pathway
Caption: this compound's primary anti-inflammatory mechanism of action.
Generalized Clinical Trial Workflow
Caption: A generalized workflow for a randomized, placebo-controlled clinical trial.
References
- 1. rndsystems.com [rndsystems.com]
- 2. raybiotech.com [raybiotech.com]
- 3. This compound inhibits platelet-derived growth factor-stimulated cyclin D1 expression in mesangial cells by blocking Akt membrane translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A controlled trial of this compound (Trental 400) in intermittent claudication: clinical, haemostatic and rheological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized, placebo-controlled trial of combined this compound and tocopherol for regression of superficial radiation-induced fibrosis. [themednet.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound decreases serum levels of tumor necrosis factor alpha, interleukin 6 and C-reactive protein in hemodialysis patients: results of a randomized double-blind, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Randomized, placebo-controlled trial of combined this compound and tocopherol for regression of superficial radiation-induced fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Research Portal [iro.uiowa.edu]
- 13. Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit-Reed Biotech Ltd [reedbiotech.com]
Pentoxifylline: A Meta-Analysis of Clinical Efficacy Across Various Pathologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pentoxifylline's clinical trial performance across a range of therapeutic areas, supported by aggregated data from multiple meta-analyses. Detailed methodologies from key clinical studies are presented to provide context for the summarized findings. Additionally, the guide visualizes this compound's primary mechanism of action and a general experimental workflow for its clinical evaluation.
Overview of this compound
This compound is a xanthine (B1682287) derivative with hemorheologic and anti-inflammatory properties.[1] It is primarily indicated for the treatment of muscle pain in patients with peripheral artery disease.[2] Its therapeutic effects are attributed to its ability to improve blood flow by increasing red blood cell flexibility, decreasing blood viscosity, and inhibiting platelet aggregation.[1][2] Furthermore, its anti-inflammatory action is mediated through the inhibition of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines.[3][4]
Comparative Efficacy: A Summary of Meta-Analysis Data
The following tables summarize the quantitative data from meta-analyses of randomized controlled trials (RCTs) evaluating the efficacy of this compound in various conditions.
Table 1: this compound in Liver and Kidney Diseases
| Condition | Outcome | Metric | Result | 95% Confidence Interval | No. of Studies / Patients | Citation(s) |
| Alcoholic Hepatitis | All-Cause Mortality | Risk Ratio (RR) | 0.64 | 0.46 to 0.89 | 5 trials / 336 patients | [5][6] |
| Hepatorenal Syndrome-Related Mortality | Risk Ratio (RR) | 0.40 | 0.22 to 0.71 | N/A | [5][6] | |
| Nonalcoholic Fatty Liver Disease (NAFLD) | Alanine Aminotransferase (ALT) | Weighted Mean Difference (WMD) | -27.97 U/L | -42.59 to -13.34 U/L | 5 trials | [7] |
| Aspartate Aminotransferase (AST) | Weighted Mean Difference (WMD) | -13.97 U/L | -23.31 to -4.63 U/L | 5 trials | [7] | |
| Steatosis Improvement | Weighted Mean Difference (WMD) | -0.68 | -1.01 to -0.34 | 5 trials | [7] | |
| Lobular Inflammation Improvement | Weighted Mean Difference (WMD) | -0.49 | -0.86 to -0.12 | 5 trials | [7] | |
| Fibrosis Improvement | Weighted Mean Difference (WMD) | -0.60 | -0.99 to -0.21 | 5 trials | [7] | |
| Contrast-Induced Nephropathy (CIN) | Incidence of CIN | Odds Ratio (OR) | 0.81 | 0.57 to 1.13 | 7 trials / 1484 patients | [8] |
Table 2: this compound in Cardiovascular and Related Conditions
| Condition | Outcome | Metric | Result | 95% Confidence Interval | No. of Studies / Patients | Citation(s) |
| Heart Failure | All-Cause Mortality | Odds Ratio (OR) | 0.29 | 0.12 to 0.74 | 6 trials / 221 patients | [9] |
| Intermittent Claudication | Pain-Free Walking Distance | Weighted Mean Difference | 29.4 m | 13.0 to 45.9 m | N/A / 612 patients | [10] |
| Absolute Claudication Distance | Weighted Mean Difference | 48.4 m | 18.3 to 78.6 m | N/A / 511 patients | [10] |
Table 3: this compound in Other Conditions
| Condition | Outcome | Metric | Result | 95% Confidence Interval | No. of Studies / Patients | Citation(s) |
| Major Depressive Disorder (adjuvant therapy) | Hamilton Depression Rating Scale (HAM-D) Score | Mean Difference (MD) | -3.84 | -4.87 to -2.81 | 4 trials / 318 patients | [11] |
| Serotonin Levels | Mean Difference (MD) | 20.76 ng/mL | 5.49 to 36.04 ng/mL | 4 trials / 318 patients | [11] | |
| Brain-Derived Neurotrophic Factor (BDNF) Levels | Mean Difference (MD) | 10.83 ng/mL | -0.22 to 21.88 ng/mL | 4 trials / 318 patients | [11] | |
| TNF-α Levels | Mean Difference (MD) | -3.24 pg/mL | -4.12 to -2.36 pg/mL | 4 trials / 318 patients | [11] | |
| Interleukin-6 (IL-6) Levels | Mean Difference (MD) | -2.64 pg/mL | -3.79 to -1.48 pg/mL | 4 trials / 318 patients | [11] | |
| Osteoradionecrosis of the Jaws (with Tocopherol) | Complete Mucosal Coverage | Percentage of Patients | 16.6% - 100% | N/A | 11 studies | [12] |
Experimental Protocols
While specific protocols vary between individual trials, the general methodologies employed in the cited meta-analyses are outlined below.
General Clinical Trial Design for this compound Evaluation
-
Study Design: Most studies included in the meta-analyses were randomized, double-blind, placebo-controlled trials.[7][10]
-
Patient Population: Participants were diagnosed with the specific condition of interest (e.g., alcoholic hepatitis, NAFLD, intermittent claudication) based on established clinical and/or histological criteria.
-
Intervention: The typical dosage of this compound was 400 mg administered three times daily (1200 mg/day).[9] In some studies for peripheral vascular disease, an initial course of intravenous this compound was followed by oral administration.[13]
-
Control: The control group received a matching placebo.
-
Treatment Duration: The duration of treatment varied depending on the condition, ranging from 28 days for alcoholic hepatitis to several months for intermittent claudication and NAFLD.[14][15]
-
Outcome Measures: Primary and secondary endpoints were clearly defined and measured at baseline and at the end of the treatment period. These included mortality rates, changes in biochemical markers (e.g., liver enzymes), improvements in functional capacity (e.g., walking distance), and histological changes.
Mechanism of Action and Experimental Workflow
Signaling Pathway of this compound
This compound's therapeutic effects stem from its multifaceted mechanism of action. As a non-selective phosphodiesterase inhibitor, it increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This leads to the activation of protein kinase A (PKA), which in turn inhibits the synthesis of TNF-α and leukotrienes, thereby reducing inflammation.[2] The increase in cAMP also contributes to vasodilation.[3] Furthermore, this compound improves the deformability of red blood cells and reduces blood viscosity, which enhances microcirculation.[1][2]
Caption: this compound's multifaceted mechanism of action.
Generalized Experimental Workflow for Clinical Trials
The following diagram illustrates a typical workflow for a randomized controlled trial evaluating this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound for alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for alcoholic hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for the treatment of nonalcoholic fatty liver disease: a meta-analysis of randomized double-blind, placebo-controlled studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound for the prevention of contrast-induced nephropathy: systematic review and meta-analysis of randomised controlled trials | BMJ Open [bmjopen.bmj.com]
- 9. This compound in heart failure: a meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Management of intermittent claudication with this compound: meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy, safety and mechanistic insights of this compound in major depressive disorder: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and tocopherol for the treatment of osteoradionecrosis of the jaws. A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined intravenous and oral this compound in the treatment of peripheral vascular disease. A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jvsmedicscorner.com [jvsmedicscorner.com]
- 15. Double-blind, crossover study of the clinical efficacy and the hemorheological effects of this compound in patients with occlusive arterial disease of the lower limbs - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentoxifylline: A Comparative Efficacy Benchmark Against Standard-of-Care Therapies
An objective guide for researchers, scientists, and drug development professionals evaluating the therapeutic potential of pentoxifylline across key indications. This document provides a comparative analysis of this compound's efficacy against current standard-of-care treatments, supported by quantitative data from clinical trials and detailed experimental protocols.
Executive Summary
This compound, a methylxanthine derivative, exerts its therapeutic effects through a multi-faceted mechanism of action, primarily by improving hemorheological properties and exhibiting anti-inflammatory effects. It is a non-selective phosphodiesterase inhibitor that increases red blood cell deformability, reduces blood viscosity, and inhibits platelet aggregation.[1][2][3] Furthermore, it is known to suppress the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[3] This guide benchmarks this compound's performance in three primary clinical applications: Intermittent Claudication associated with Peripheral Artery Disease (PAD), Venous Leg Ulcers, and Severe Alcoholic Hepatitis, comparing it directly with established standard-of-care agents and therapies.
Intermittent Claudication (IC) in Peripheral Artery Disease (PAD)
The standard-of-care for intermittent claudication, a hallmark symptom of PAD, includes risk factor modification, supervised exercise therapy, and pharmacological agents such as the antiplatelet drug aspirin (B1665792) and the phosphodiesterase-3 inhibitor cilostazol (B1669032).[4] this compound is also an approved therapy but its efficacy relative to the current standard is a subject of ongoing evaluation.
Quantitative Data Comparison: this compound vs. Standard-of-Care for IC
| Efficacy Endpoint | This compound (400 mg TID) | Cilostazol (100 mg BID) | Aspirin (325 mg QD) | Placebo | Source |
| Mean Increase in Maximal Walking Distance (MWD) at 24 Weeks | 64 m (+30%) | 107 m (+54%) | Not Directly Compared in this study | 65 m (+34%) | |
| Pain-Free Walking Distance (PFWD) Improvement | Modest Improvement | Significant Improvement | Not Directly Compared in this study | Minimal Improvement | [5] |
| Walking Distance at 6 Weeks | 2.0 miles | Not in this study | 1.2 miles | Not in this study | [6] |
| Ankle-Brachial Index (ABI) Improvement | No Significant Change | Minimal Increase (+0.05) | Not Reported | No Significant Change | [5] |
TID: three times a day; BID: twice a day; QD: once a day.
Key Findings: In a large, multicenter, randomized controlled trial, cilostazol was significantly more effective than both this compound and placebo in improving maximal walking distance in patients with moderate-to-severe claudication.[7] The improvement seen with this compound was not statistically different from that of placebo.[7] However, in a smaller study comparing this compound to aspirin, the this compound group achieved a significantly farther walking distance after six weeks.[6]
Experimental Protocols: Intermittent Claudication Trials
Dawson et al. (2000): Cilostazol vs. This compound and Placebo
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial involving 698 patients with stable, moderate-to-severe intermittent claudication.
-
Patient Population: Patients with an ankle-brachial index (ABI) ≤ 0.90 and a history of claudication for at least 6 months.
-
Treatment Arms:
-
Cilostazol (100 mg orally, twice daily)
-
This compound (400 mg orally, three times daily)
-
Placebo
-
-
Duration: 24 weeks.
-
Primary Endpoint: Maximal Walking Distance (MWD), measured on a constant-speed, variable-grade treadmill at baseline and at 4, 8, 12, 16, 20, and 24 weeks. The treadmill protocol involved a constant speed of 3.2 km/h with a grade starting at 0% and increasing by 2% every 2 minutes.
-
Secondary Endpoints: Pain-Free Walking Distance (PFWD) and resting Doppler limb pressures.
Experimental Workflow: Intermittent Claudication Clinical Trial
Chronic Venous Leg Ulcers
The cornerstone of standard-of-care for venous leg ulcers is compression therapy, which aims to counteract venous hypertension.[8] this compound is often considered as an adjunct therapy to accelerate healing, leveraging its anti-inflammatory and hemorheological properties.
Quantitative Data Comparison: this compound + Compression vs. Compression Alone
| Efficacy Endpoint | This compound (400-800 mg TID) + Compression | Placebo + Compression | Source |
| Complete Ulcer Healing Rate | 64% - 88% | 34% - 53% | [9][10][11] |
| Median Time to Complete Healing | 71-83 days (Dose-dependent) | 100 days | [9] |
| Relative Risk of Healing (vs. Placebo) | 1.56 (95% CI: 1.14 to 2.13) | 1.0 | [12] |
| Mean Reduction in Ulcer Size | ~65% | ~45% | [13][14] |
TID: three times a day.
Key Findings: Multiple studies and meta-analyses conclude that this compound is an effective adjunct to compression therapy, significantly increasing the proportion of healed ulcers and reducing the time to complete healing compared to compression alone.[9][12] A higher dose of 800 mg three times daily was found to be more effective than 400 mg.[9]
Experimental Protocols: Venous Leg Ulcer Trials
Falanga et al. (1999): High-Dose this compound for Venous Ulcers [9]
-
Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 131 patients with one or more venous ulcers.
-
Treatment Arms:
-
This compound (800 mg orally, three times a day) + Standardized Compression Bandaging
-
This compound (400 mg orally, three times a day) + Standardized Compression Bandaging
-
Placebo (orally, three times a day) + Standardized Compression Bandaging
-
-
Duration: Up to 24 weeks.
-
Primary Endpoint: Time to complete healing of all leg ulcers, analyzed using life table analysis. Ulcer area was measured at baseline and at regular follow-up visits.
-
Standard Care: All patients received standardized compression bandaging, which was changed weekly or more frequently if needed.
Severe Alcoholic Hepatitis (SAH)
The management of severe alcoholic hepatitis (defined by a Maddrey's Discriminant Function score ≥32) is challenging, with high short-term mortality.[15] Corticosteroids (e.g., prednisolone) are the mainstay of treatment to suppress the intense liver inflammation. This compound has been investigated as an alternative or adjunct, primarily for its ability to inhibit TNF-α and potentially reduce the risk of hepatorenal syndrome.
Quantitative Data Comparison: this compound vs. Corticosteroids for SAH
| Efficacy Endpoint | This compound (400 mg TID) | Prednisolone (B192156) (40 mg QD) | Placebo | Source |
| 28-Day Mortality | 14.7% - 19% | 14% - 35.3% | 46.1% | [6][16] |
| 90-Day / 6-Month Mortality | 35.5% - 69.4% | 27.1% - 76.5% | Not Reported | [6][16] |
| Incidence of Hepatorenal Syndrome | 0% - 8.4% | 6% - 17.6% | Not Reported | [6][17] |
| 28-Day Mortality (STOPAH Trial) | 19% (PTX-Placebo) | 14% (Pred-Placebo) | 17% (Placebo-Placebo) | [16] |
TID: three times a day; QD: once a day; PTX: this compound; Pred: Prednisolone.
Key Findings: The large-scale STOPAH trial found that this compound did not improve survival in patients with alcoholic hepatitis.[16][18] Prednisolone was associated with a non-statistically significant reduction in 28-day mortality (p=0.06) but offered no benefit at 90 days or 1 year and increased the risk of serious infections.[16] Some earlier, smaller studies suggested this compound was superior to prednisolone, particularly in reducing the incidence of fatal hepatorenal syndrome.[6] However, current consensus, largely influenced by the STOPAH trial, does not support the use of this compound for SAH.[18] Prednisolone remains the first-line therapy for patients without contraindications.
Experimental Protocols: Severe Alcoholic Hepatitis Trials
STOPAH Trial (Thursz et al., 2015) [15][16][19]
-
Study Design: A multicenter, double-blind, 2x2 factorial randomized trial.
-
Patient Population: 1103 patients with a clinical diagnosis of severe alcoholic hepatitis (Maddrey's DF ≥32). Exclusion criteria included active GI bleeding, untreated sepsis, and severe renal impairment.
-
Treatment Arms (28 days):
-
This compound-matched placebo + Prednisolone-matched placebo
-
Prednisolone (40 mg/day) + this compound-matched placebo
-
This compound (400 mg TID) + Prednisolone-matched placebo
-
Prednisolone (40 mg/day) + this compound (400 mg TID)
-
-
Primary Endpoint: Mortality at 28 days.
-
Secondary Endpoints: Mortality or liver transplantation at 90 days and 1 year; incidence of sepsis and hepatorenal syndrome.
This compound vs. Biologic Anti-TNF-α Agents
While this compound inhibits TNF-α production, it is not a standard-of-care treatment for chronic inflammatory conditions like rheumatoid arthritis (RA), where biologic TNF-α inhibitors (e.g., adalimumab, infliximab) are established therapies. The standard treatment pathway for RA typically involves conventional disease-modifying antirheumatic drugs (DMARDs) like methotrexate, with biologics reserved for patients who do not respond adequately.[11]
There are no significant head-to-head human clinical trials comparing the efficacy of this compound with biologic TNF-α inhibitors for inflammatory diseases like rheumatoid arthritis. The potency and specificity of monoclonal antibody-based biologics are substantially higher than that of this compound, making such a comparison clinically unwarranted in the current treatment landscape. The comparison is therefore primarily mechanistic.
Mechanism of Action & Signaling Pathways
This compound's therapeutic effects are attributed to two primary signaling pathways:
-
Hemorheological Effects via Phosphodiesterase (PDE) Inhibition: this compound non-selectively inhibits phosphodiesterases, enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP). The resulting increase in intracellular cAMP in red blood cells, platelets, and endothelial cells leads to a cascade of beneficial effects on blood flow.[2][13]
-
Anti-inflammatory Effects via TNF-α Suppression: this compound inhibits the transcription of the TNF-α gene, thereby reducing the production of this potent pro-inflammatory cytokine by macrophages and monocytes.[20] This contributes to its utility in inflammatory conditions.
Signaling Pathway: PDE Inhibition
Signaling Pathway: TNF-α Suppression
References
- 1. This compound: a new drug for the treatment of intermittent claudication. Mechanism of action, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. EXERCISE TRAINING FOR INTERMITTENT CLAUDICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Cilostazol and this compound for Treating Intermittent Claudication - American College of Cardiology [acc.org]
- 6. This compound versus prednisolone for severe alcoholic hepatitis: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of cilostazol and this compound for treating intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Standard guidelines for management of venous leg ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic treatment of venous leg ulcers with high doses of this compound: efficacy in a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomised, double blind placebo controlled trial of this compound in the treatment of venous leg ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomised, double blind placebo controlled trial of this compound in the treatment of venous leg ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TREADMILL EXERCISE AND RESISTANCE TRAINING IN PATIENTS WITH PERIPHERAL ARTERIAL DISEASE WITH AND WITHOUT INTERMITTENT CLAUDICATION: A RANDOMIZED CONTROLLED TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
- 14. The effect of this compound on chronic venous ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Steroids or this compound for alcoholic hepatitis (STOPAH): study protocol for a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prednisolone or this compound for alcoholic hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. phdres.caregate.net [phdres.caregate.net]
- 18. Treating alcoholic hepatitis | NIHR [nihr.ac.uk]
- 19. ISRCTN [isrctn.com]
- 20. This compound Plus Prednisolone versus this compound Only for Severe Alcoholic Hepatitis: A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Pentoxifylline Across Diverse Cancer Cell Lines: A Research Guide
For Immediate Release
This publication provides a comparative analysis of the cellular effects of pentoxifylline (PTX), a methylxanthine derivative, across various cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals interested in the anti-neoplastic and chemosensitizing properties of this compound. The document summarizes key experimental findings, presents detailed methodologies, and visualizes complex biological pathways and workflows to support further investigation and drug development efforts.
This compound is recognized for its role as a phosphodiesterase inhibitor and an immunomodulator that can suppress pro-inflammatory cytokines like TNF-α.[1][2][3] Recent research has highlighted its potential in oncology, where it can induce apoptosis, arrest the cell cycle, and sensitize multidrug-resistant (MDR) cancer cells to conventional chemotherapeutic agents.[2][4][5] This guide focuses on a comparative study of its effects on three distinct cancer cell lines: a multidrug-resistant mouse leukemia line (L1210/VCR), a human non-small cell lung cancer line (NCI-H460), and a human Hodgkin's lymphoma line (Hs-445).
Comparative Analysis of this compound's Effects
The following table summarizes the quantitative effects of this compound treatment on key cellular processes in L1210/VCR, NCI-H460, and Hs-445 cell lines, based on published experimental data.
| Parameter | L1210/VCR (Mouse Leukemia) | NCI-H460 (Human NSCLC) | Hs-445 (Human Hodgkin's Lymphoma) |
| Primary Effect | Sensitization to Vincristine (B1662923), Apoptosis Induction | G0/G1 Cell Cycle Arrest, Apoptosis | Apoptosis Induction, Chemosensitization |
| Apoptosis | Significant increase in early and late apoptosis when combined with vincristine.[1] | Significant concentration-dependent increase in cell death.[4] | Significant induction of apoptosis, especially when combined with Bleomycin.[5] |
| Cell Cycle | Not the primary reported effect. | Significant increase in the percentage of cells in the G0/G1 phase.[4] | Abolished Doxorubicin-induced G2 arrest.[5] |
| Key Protein Modulation | Downregulation of P-glycoprotein (P-gp) expression.[1] Activation of caspase-3 and -9.[1] | Decreased expression of CHI3L1 and STAT3.[4] | Increased activity of caspase-3, -8, and -9.[5][6] |
| Signaling Pathway | Inhibition of Akt phosphorylation (in presence of vincristine), reduction of MMP-2 release.[1] | Inhibition of the CHI3L1/STAT3 signaling pathway.[4] | Inhibition of the NF-κB pathway.[5][6] |
| Chemosensitization | Reverses P-gp mediated vincristine resistance.[1] | Sensitizes cells to different drug regimens.[4] | Synergistically enhances cytotoxicity of Doxorubicin and Bleomycin.[5] |
Visualizing the Mechanisms and Methods
To clarify the complex interactions and procedures involved in this research, the following diagrams illustrate the core signaling pathways affected by this compound, a typical experimental workflow, and the logical structure of this comparative study.
Caption: this compound's inhibition of the NF-κB and Akt signaling pathways.
Caption: A generalized experimental workflow for studying this compound's effects.
Caption: Logical framework for the comparative study of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
Cell Culture and this compound Treatment
-
Cell Lines: L1210/VCR, NCI-H460, and Hs-445 cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: A stock solution of this compound is prepared in sterile PBS or culture medium. For experiments, cells are seeded in appropriate plates or flasks and allowed to adhere overnight (for adherent cells). The medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 1-2 mM) or vehicle control.[4] For chemosensitization studies, a chemotherapeutic agent (e.g., vincristine, doxorubicin) is added with or after this compound.[1][5]
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and treat as described above for 24-72 hours.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
Apoptosis and Cell Cycle Analysis by Flow Cytometry
-
Principle:
-
Apoptosis: Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.[1]
-
Cell Cycle: PI stoichiometrically binds to DNA, allowing for the analysis of cell cycle distribution based on DNA content.[4]
-
-
Protocol:
-
After treatment, harvest both adherent and floating cells. Wash cells with cold PBS.
-
For Apoptosis: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions (e.g., Annexin V-FITC Apoptosis Detection Kit). Incubate for 15 minutes in the dark at room temperature.[1]
-
For Cell Cycle: Fix cells in cold 70% ethanol (B145695) overnight at -20°C. Wash with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.[4]
-
Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis. For cell cycle, determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Caspase-3/7 Activity Assay
-
Principle: This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis. The assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.[7][8]
-
Protocol (using a kit like Caspase-Glo® 3/7):
-
Seed cells in a 96-well white-walled plate and treat as required. Include wells for a negative control (untreated cells) and a blank (medium only).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[7]
-
Western Blot Analysis for Protein Expression
-
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.
-
Protocol:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., P-gp, cleaved caspase-3, p-Akt, IκBα, β-actin) overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Chemotherapy with a molecular rational basis, this compound as a promising antitumor drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of this compound on L-1 sarcoma tumor growth and angiogenesis in Balb/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound Enhances the Effects of Doxorubicin and Bleomycin on Apoptosis, Caspase Activity, and Cell Cycle While Reducing Proliferation and Senescence in Hodgkin's Disease Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 8. Caspase 3/7 Activity [protocols.io]
Safety Operating Guide
Standard Operating Procedure: Pentoxifylline Disposal
Objective: To provide clear, step-by-step guidance for the safe and compliant disposal of pentoxifylline and its associated waste materials in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling
Before handling this compound for disposal, it is essential to be aware of its hazards. This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause sensitization through skin and inhalation contact.[1][2]
1.1 Personal Protective Equipment (PPE)
All personnel handling this compound waste must use the following PPE to minimize exposure:
-
Gloves: Wear suitable gloves resistant to chemical penetration.[2]
-
Eye Protection: Use chemical safety glasses or goggles.[1][2]
-
Lab Coat: A lab coat or other protective clothing is required.[1][2]
-
Respiratory Protection: For powdered forms or if dust generation is possible, use an approved dust respirator.[1]
1.2 Handling Precautions
-
Handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[2]
-
Avoid generating dust from powdered forms.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][2]
-
Wash hands thoroughly with soap and water after handling.[1][2]
Waste Characterization and Segregation
Proper disposal begins with correctly identifying and segregating the waste. As the waste generator, your facility is responsible for determining if the this compound waste is hazardous under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.[3][4]
While pure this compound is not explicitly listed as a P- or U-series hazardous waste under RCRA, the waste mixture must be evaluated against the four characteristics of hazardous waste.[3]
| RCRA Characteristic | EPA Code | Description | Relevance to this compound Waste |
| Ignitability | D001 | Liquids with a flash point < 60°C, non-liquids that can cause fire, or are ignitable compressed gases/oxidizers. | Unlikely for pure this compound. However, if dissolved in a flammable solvent (e.g., alcohol), the mixture could be a D001 waste. |
| Corrosivity | D002 | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[5] | Unlikely for pure this compound. Consider this if the waste is mixed with strong acids or bases.[5] |
| Reactivity | D003 | Wastes that are unstable, react violently with water, or can generate toxic gases.[5] | This compound is generally stable. Avoid mixing with strong oxidizing agents.[1] |
| Toxicity | D004-D043 | Waste that contains certain contaminants at or above regulated concentrations that could leach into groundwater.[5] | The specific formulation or mixture would need to be tested if it is suspected of containing regulated toxic constituents. |
Segregation Protocol:
-
Do not mix this compound waste with other waste streams, especially incompatible ones.[6]
-
Segregate waste into two primary categories: Hazardous Pharmaceutical Waste and Non-Hazardous Pharmaceutical Waste .
Disposal Workflow
The following diagram outlines the decision-making process for proper this compound disposal.
Caption: Decision workflow for this compound waste disposal.
Containerization and Labeling
Proper containerization prevents leaks and ensures safe handling.
-
Hazardous this compound Waste: Collect in a designated black container clearly labeled "Hazardous Waste Pharmaceuticals".[7]
-
Non-Hazardous this compound Waste: Collect in a designated blue container.[7]
-
Container Type: Use sealed, leak-proof containers made of a non-reactive material like polyethylene (B3416737) or polypropylene.[1]
-
Labeling: All containers must be clearly labeled with the contents ("this compound Waste"), the accumulation start date, and the associated hazards (e.g., "Toxic").
Final Disposal Procedure
The universally accepted and regulatory-compliant method for disposing of pharmaceutical waste is through a licensed contractor.
-
Contact Vendor: Engage a certified hazardous material disposal company that handles pharmaceutical waste.[8]
-
Incineration: The vendor will transport the waste for destruction, typically via high-temperature incineration.[7][9] This is the EPA's recommended method for pharmaceutical take-back programs.[10]
-
Documentation: Maintain all records of waste generation, characterization, and manifests from the disposal vendor. These documents are crucial for regulatory audits.[9][11]
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain or in the sewer system.[12][13] This is strictly prohibited by the EPA for hazardous pharmaceuticals and discouraged for all other pharmaceuticals.[7][14]
-
DO NOT dispose of this compound in the regular trash or with household garbage.[12]
Spill Management Protocol
In the event of a spill, act immediately to contain and clean the area.
6.1 For Dry Spills (Powder):
-
Alert personnel in the immediate area.[1]
-
Wearing full PPE, use dry clean-up procedures to avoid generating dust.[1]
-
Gently sweep or vacuum the material. Dampening the powder slightly with water may help prevent it from becoming airborne.[1]
-
Place the collected residue into a sealed, labeled container for disposal as hazardous waste.[1]
6.2 For Wet Spills (Solutions):
-
Alert personnel and control access to the area.[1]
-
Prevent the spill from entering drains or waterways.[1]
-
Absorb the liquid with inert material (e.g., vermiculite, sand, or earth).
-
Shovel the absorbed material into a suitable, labeled container for disposal.[1]
-
Decontaminate the spill area with large amounts of water and a suitable detergent, collecting the rinseate for proper disposal if necessary.[1]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.accentuate.io [cdn.accentuate.io]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. pwaste.com [pwaste.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. epa.gov [epa.gov]
- 11. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 12. d84823jj91l2.cloudfront.net [d84823jj91l2.cloudfront.net]
- 13. hpc-standards.com [hpc-standards.com]
- 14. cda.org [cda.org]
Essential Safety and Logistics for Handling Pentoxifylline
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Pentoxifylline, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powder form, adherence to the following PPE protocols is mandatory to minimize exposure and ensure personal safety.[1][2]
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1] |
| Skin Protection | Chemical-resistant gloves and a lab coat or chemical-resistant apron with long sleeves.[1][2] |
| Respiratory Protection | An effective dust mask or a NIOSH/MSHA approved respirator should be used when there is a potential for dust generation.[1] |
Toxicity Data
The following table summarizes the acute toxicity data for this compound.
| Route of Administration | Organism | LD50 Value |
| Oral | Rat | 1170 mg/kg[3][4] |
| Oral | Mouse | 1225 mg/kg[3][4] |
| Intraperitoneal | Rat | 230 mg/kg[4] |
| Intraperitoneal | Mouse | 239 mg/kg[4] |
| Subcutaneous | Rat | 375 mg/kg[4] |
| Subcutaneous | Mouse | 480 mg/kg[4] |
Standard Operating Procedure for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Engineering Controls
To minimize inhalation exposure, always handle this compound powder in a well-ventilated area.[1] The use of a fume hood or other local exhaust ventilation is strongly recommended.[1][2] A safety shower and eye wash station should be readily accessible.[2]
Handling Protocol
-
Preparation : Before handling, ensure you are wearing the appropriate PPE as specified in the table above.
-
Weighing and Transfer :
-
Conduct all weighing and transferring of this compound powder within a fume hood to contain any dust.
-
Use appropriate tools to handle the solid material and avoid creating dust.[1]
-
-
Solution Preparation :
-
When dissolving this compound, add the solid to the solvent slowly to prevent splashing.
-
-
General Practices :
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate : If the spill is large, evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment :
-
Decontamination : Clean the spill area thoroughly with a suitable detergent and water.[2]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[3][4] |
| Skin Contact | Remove contaminated clothing and shoes immediately. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][4] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization
This compound waste should be considered hazardous chemical waste.
Disposal Protocol
-
Collection :
-
Collect all waste this compound, including unused material and contaminated disposables (e.g., gloves, wipes), in a clearly labeled, sealed, and appropriate hazardous waste container.
-
-
Storage :
-
Store the waste container in a designated, secure area away from incompatible materials.
-
-
Disposal :
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
